molecular formula C7H6F2O2 B1306889 2,6-Difluoro-3-methoxyphenol CAS No. 886498-60-8

2,6-Difluoro-3-methoxyphenol

Cat. No.: B1306889
CAS No.: 886498-60-8
M. Wt: 160.12 g/mol
InChI Key: UOVAWRHEABQHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-methoxyphenol is a useful research compound. Its molecular formula is C7H6F2O2 and its molecular weight is 160.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVAWRHEABQHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394989
Record name 2,6-Difluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-60-8
Record name 2,6-Difluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2,6-Difluoro-3-methoxyphenol (CAS: 886498-60-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

2,6-Difluoro-3-methoxyphenol is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its structure, which combines the strong electron-withdrawing effects of two fluorine atoms with the electron-donating methoxy group on a phenolic scaffold, creates a unique electronic and steric profile. The strategic placement of these substituents can profoundly influence a molecule's physicochemical properties, including acidity (pKa), lipophilicity, metabolic stability, and capacity for intermolecular interactions.

In the context of drug discovery, fluorine-containing motifs are a cornerstone of modern candidate optimization.[1] The introduction of fluorine can block metabolic pathways, enhance binding affinity, and improve membrane permeability.[2] Simultaneously, the methoxy group is a common feature in bioactive molecules, often participating in hydrogen bonding or modulating electronic properties to fine-tune target engagement.[3] The combination of these features in this compound makes it a valuable precursor for synthesizing novel therapeutic agents where precise control over these properties is paramount. This guide provides a comprehensive overview of its properties, a plausible synthetic approach, characterization data, and safe handling protocols.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. As a specialized research chemical, extensive experimental data is not always publicly available; therefore, some properties are based on computational predictions where noted.

Table 1: Core Physicochemical Data

Property Value Source
CAS Number 886498-60-8 [4][5]
Molecular Formula C₇H₆F₂O₂ [5][6]
Molecular Weight 160.12 g/mol [5][6]
IUPAC Name This compound PubChem
SMILES COC1=C(C(=C(C=C1)F)O)F [6]
Monoisotopic Mass 160.03358 Da [6]
XlogP (Predicted) 1.7 [6]

| Appearance | Not specified (typically off-white to light-colored solid) | General observation |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The strategy involves a regioselective nucleophilic aromatic substitution (SNAAr) to introduce a methoxy group, followed by a directed ortho-metalation (DoM) and subsequent oxidation to install the hydroxyl group. The high acidity of the proton ortho to the methoxy group and flanked by two fluorine atoms makes it the most likely site for deprotonation.

Synthesis_Workflow cluster_0 Step 1: Regioselective Methoxylation cluster_1 Step 2: Directed ortho-Metalation (DoM) cluster_2 Step 3: Borylation cluster_3 Step 4: Oxidation A 1,2,3-Trifluorobenzene B 2,6-Difluoroanisole A->B  NaOCH₃, DMF (SNAAr Reaction) C Deprotonated Intermediate (Lithium Salt) B->C  n-BuLi, THF, -78°C D Boronic Ester Intermediate C->D  B(OⁱPr)₃ E This compound D->E  H₂O₂, NaOH (aq) (Oxidative Workup)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,6-Difluoroanisole

  • Rationale: Sodium methoxide acts as a nucleophile, displacing one of the fluorine atoms on 1,2,3-trifluorobenzene. The C2 position is the most activated towards nucleophilic attack due to the inductive effect of the two adjacent fluorine atoms.

  • Procedure:

    • To a solution of 1,2,3-trifluorobenzene (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium methoxide (1.1 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield 2,6-difluoroanisole.

Step 2: Directed ortho-Metalation and Borylation

  • Rationale: n-Butyllithium (n-BuLi) is a strong base that will selectively deprotonate the most acidic aromatic proton. The proton at C3 is activated by the ortho-methoxy directing group and the two ortho-fluorine atoms. The resulting aryllithium species is trapped with an electrophile, triisopropyl borate.

  • Procedure:

    • Dissolve 2,6-difluoroanisole (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the solution to -78°C under an inert nitrogen atmosphere.

    • Add n-BuLi (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise and stir for an additional 2 hours at -78°C.

    • Allow the mixture to warm slowly to room temperature.

Step 3: Oxidative Workup to Yield this compound

  • Rationale: The boronic ester intermediate is unstable and is directly oxidized to the corresponding phenol using basic hydrogen peroxide. This is a standard and high-yielding method for converting arylboronic esters to phenols.

  • Procedure:

    • Cool the reaction mixture from Step 2 to 0°C.

    • Carefully add aqueous NaOH (e.g., 3M solution), followed by the slow, dropwise addition of hydrogen peroxide (30% solution).

    • Stir vigorously for 4-6 hours at room temperature.

    • Acidify the mixture with 1M HCl to pH ~3-4 and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Spectroscopic Characterization

Structural confirmation of the final compound relies on a combination of spectroscopic techniques. The following data represent predicted values based on the known effects of the substituents on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Assignment Rationale
¹H ~6.8 - 7.0 t (triplet) Ar-H 4 Coupled to two meta-fluorine atoms.
¹H ~6.6 - 6.8 t (triplet) Ar-H 5 Coupled to one ortho- and one para-fluorine atom.
¹H ~5.5 - 6.0 br s (broad singlet) OH Phenolic proton, exchangeable, broad signal.
¹H ~3.9 s (singlet) OCH Methoxy group protons.
¹³C ~160 (dd) dd C 2, C 6 Carbons directly bonded to fluorine, large C-F coupling.
¹³C ~145 (t) t C 1-OH Carbon bearing the hydroxyl group.
¹³C ~140 (t) t C 3-OCH₃ Carbon bearing the methoxy group.
¹³C ~115 (t) t C 4 Aromatic CH.
¹³C ~110 (dd) dd C 5 Aromatic CH.

| ¹³C | ~56 | q | OC H₃ | Methoxy carbon. |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3550 - 3200 Strong, Broad O-H stretch (phenolic)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch (methoxy)
1620 - 1580 Strong C=C aromatic ring stretch
1280 - 1200 Strong Asymmetric C-O-C stretch (aryl ether)

| 1100 - 1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

Under Electron Impact (EI) conditions, the molecular ion peak [M]⁺ is expected at m/z = 160. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 145, followed by the loss of carbon monoxide (CO).

Spectroscopy_Workflow Sample Purified this compound NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Solvent: CDCl₃ Sample->NMR IR FT-IR Analysis (Thin film or KBr pellet) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Confirmation Data->Structure

Caption: General experimental workflow for spectroscopic analysis.

Applications in Drug Discovery and Chemical Biology

The utility of this compound as a building block stems from the predictable modulatory effects of its functional groups:

  • Modulation of Acidity and Lipophilicity: The two electron-withdrawing fluorine atoms significantly lower the pKa of the phenolic hydroxyl group compared to phenol or guaiacol, making it a stronger acid. This can be critical for tuning the ionization state of a drug molecule at physiological pH. The fluorine atoms also increase lipophilicity, which can enhance membrane permeability and cell penetration.[2]

  • Metabolic Blocking: Fluorine atoms are often used to replace hydrogen at sites susceptible to metabolic oxidation by Cytochrome P450 enzymes. Incorporating this phenol into a larger molecule can enhance its metabolic stability and prolong its in-vivo half-life.

  • Tuning Binding Interactions: The fluorine atoms are poor hydrogen bond acceptors, but the phenolic oxygen and methoxy oxygen are effective acceptors. The hydroxyl group can also act as a hydrogen bond donor. This defined pattern of interaction points can be exploited to achieve high-affinity and selective binding to a biological target.

  • Bioisosterism: The fluorinated methoxy-phenol motif can serve as a bioisostere for other functional groups, such as catechols or other substituted phenols, offering an alternative with improved properties.

Safety, Handling, and Storage

As a substituted phenol, this compound should be handled with appropriate caution. Safety protocols should be based on data from structurally similar compounds.[7][8]

  • Hazard Identification:

    • Causes skin irritation and serious eye irritation.[7]

    • May cause respiratory irritation.[7]

    • Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[7]

    • Skin and Body Protection: Wear a lab coat.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Avoid breathing dust, fumes, or vapors.[7]

    • Wash hands thoroughly after handling.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from heat and sources of ignition.

References

  • R&D Chemicals. (n.d.). This compound, suppliers and manufacturers. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3,5-dimethoxyphenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-methylphenol. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). This compound (C7H6F2O2). [Link]

  • Thomoson, C. S., & Dolbier, W. R. Jr. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Journal of Organic Chemistry, 78(17), 8904-8. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Dimethoxyphenol. [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • MetaSci. (n.d.). 2,6-Dimethoxyphenol Safety Data Sheet. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Campos, J., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

Sources

Introduction: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Difluoro-3-methoxyphenol for Advanced Research

This compound is a highly functionalized aromatic compound that has emerged as a valuable intermediate for researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to a hydroxyl group and a methoxy group, imparts a distinct set of electronic and steric properties. This guide, prepared for scientists and development professionals, delves into the core chemical properties, reactivity, and strategic applications of this molecule, providing the technical insights necessary for its effective utilization in complex synthetic campaigns. The strategic placement of fluorine, a cornerstone of modern drug design, alongside the methoxy and phenol moieties, allows for fine-tuning of critical drug-like properties such as metabolic stability, lipophilicity, and target-binding interactions.[1][2]

Core Physicochemical and Spectroscopic Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These data govern everything from reaction setup and purification strategies to computational modeling and safety protocols.

Physicochemical Data Summary

The key physical and chemical identifiers for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 886498-60-8[3][4]
Molecular Formula C₇H₆F₂O₂[4][5]
Molecular Weight 160.12 g/mol [4][5]
Monoisotopic Mass 160.03358 Da[6]
Predicted XlogP 1.7[6]
Appearance Pale red-brown (Typical for similar phenols)[7]
Spectroscopic Signature

While a dedicated, published spectrum for this specific molecule is not publicly available, its structure allows for a confident prediction of its spectroscopic characteristics, which are crucial for reaction monitoring and final product confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit coupling to each other and to the fluorine atoms, resulting in complex multiplet patterns. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, and the phenolic proton will be a broad singlet whose chemical shift is dependent on solvent and concentration.[8]

  • ¹³C NMR: The carbon spectrum will display seven unique signals. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), a hallmark of fluorinated aromatics. The carbon attached to the hydroxyl group and the methoxy-bearing carbon will also have characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR will likely show a single resonance, as the two fluorine atoms are chemically equivalent. This signal's chemical shift provides insight into the electronic environment of the fluorine atoms.

  • Mass Spectrometry: The predicted exact mass is a critical parameter for high-resolution mass spectrometry (HRMS) to confirm elemental composition. Common adducts observed would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[6]

Synthesis and Chemical Reactivity

Understanding the synthetic accessibility and predictable reactivity of this compound is paramount for its incorporation into drug discovery programs.

Proposed Synthetic Workflow

While specific literature detailing the synthesis of this compound is scarce, a logical synthetic pathway can be proposed based on established organofluorine chemistry and reactions of phenols. A plausible route could begin with a commercially available precursor, such as 3-methoxyphenol, followed by selective ortho-fluorination.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_product Final Product A 3-Methoxyphenol B Electrophilic Fluorination A->B  Selectfluor® or  similar F+ source C This compound B->C  Purification

Caption: Proposed synthetic workflow for this compound.

Protocol: Electrophilic Fluorination (Hypothetical)

  • Dissolution: Dissolve the starting material, 3-methoxyphenol, in a suitable anhydrous solvent such as acetonitrile in a nitrogen-purged reaction vessel.[9]

  • Fluorination: Add an electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise to the solution at room temperature. The hydroxyl and methoxy groups are ortho-, para-directing, making the 2 and 6 positions susceptible to electrophilic attack.[9]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final this compound.

Reactivity Profile

The molecule's reactivity is dominated by its three functional groups: the phenolic hydroxyl, the activated aromatic ring, and the methoxy group.

G cluster_reactions Key Reaction Sites This compound This compound A O-Alkylation / O-Acylation This compound->A  -OH group B Electrophilic Aromatic Substitution (C4, C5) This compound->B  Aromatic Ring C Nucleophilic Aromatic Substitution (unlikely) This compound->C  Aromatic Ring

Caption: Primary reactivity pathways of this compound.

  • Phenolic -OH Group: The hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide. This anion is a potent nucleophile, facilitating O-alkylation (e.g., Williamson ether synthesis) and O-acylation reactions to introduce further diversity.

  • Aromatic Ring: The combined activating effects of the hydroxyl and methoxy groups are tempered by the deactivating, electron-withdrawing nature of the two fluorine atoms. Nonetheless, the ring remains susceptible to further electrophilic aromatic substitution, with the C4 and C5 positions being the most likely sites of reaction.

  • Methoxy Group: The methoxy group is generally stable, but under harsh acidic conditions (e.g., HBr), it can be cleaved to yield the corresponding catechol derivative.

Strategic Applications in Drug Development

The incorporation of fluorine-containing motifs is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1] The trifluoromethyl and trifluoromethoxy groups, for instance, are known to improve metabolic stability and lipophilicity.[2] Similarly, the difluoromethoxy group and aromatic fluorine atoms present in this compound offer several advantages:

  • Metabolic Blocking: Fluorine atoms can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton compared to its non-fluorinated analog. This can be critical for optimizing target binding or altering solubility and permeability profiles.

  • Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), potentially increasing binding affinity and selectivity.

  • Lipophilicity Tuning: The methoxy group contributes to a molecule's properties, and its interplay with the fluorine atoms provides a nuanced tool for adjusting the overall lipophilicity (logP), a key parameter in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[10]

Safety and Handling Protocols

As a substituted phenol, this compound and its analogs must be handled with appropriate care. Safety data sheets for structurally related compounds provide essential guidance.

  • Hazards Identification: Compounds of this class are typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11] They may be harmful if swallowed or in contact with skin.[7][12]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling and Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

Conclusion

This compound represents a sophisticated and strategically valuable building block for the synthesis of novel chemical entities. Its unique combination of fluoro, methoxy, and hydroxyl functional groups provides a versatile platform for creating derivatives with tailored physicochemical and pharmacological properties. A comprehensive understanding of its chemical characteristics, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in accelerating drug discovery and development programs.

References

  • PubChem. (2025). 2,6-Difluoro-3,5-dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • R&D Chemicals. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6F2O2). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Dimethoxyphenol. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,6-difluoro-2-methoxyphenol (C7H6F2O2). Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,6-Difluoro-3-methoxyphenol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methoxyphenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring two electron-withdrawing fluorine atoms ortho to the hydroxyl group and a methoxy group in the meta position, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex molecules. The strategic placement of these functional groups can influence molecular conformation, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its chemical behavior and utility. The presence of two fluorine atoms flanking the hydroxyl group creates a sterically hindered and electronically modified phenolic moiety.

Key Structural Features:
  • Fluorine Atoms: The high electronegativity of the fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group, making it more acidic than phenol itself. This electronic-withdrawing effect also influences the reactivity of the aromatic ring.

  • Methoxy Group: The methoxy group, an electron-donating group, modulates the electronic properties of the aromatic ring and can influence the molecule's conformation and binding characteristics.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine or methoxy group can affect the molecule's conformation and reactivity.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 886498-60-8[1][2]
Molecular Formula C₇H₆F₂O₂[1][3]
Molecular Weight 160.12 g/mol [1][3]
Predicted XlogP 1.7[4]
Monoisotopic Mass 160.03358 Da[4]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While experimentally determined spectra for this specific compound are not widely published in peer-reviewed literature, typical spectral characteristics can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The coupling of the aromatic protons with the adjacent fluorine atoms will result in characteristic splitting patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbons attached to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are highly diagnostic. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluorine, hydroxyl, and methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-O, C-F, and aromatic C-H and C=C bonds. The O-H stretching vibration will likely appear as a broad band, with its position influenced by hydrogen bonding.

Synthesis of this compound

A general synthetic strategy could be a multi-step process starting from a commercially available difluorinated precursor, followed by the introduction of the methoxy and hydroxyl groups through carefully chosen reactions. The diagram below illustrates a conceptual workflow for the synthesis.

G A Commercially Available Difluorinated Precursor B Introduction of Methoxy Group (e.g., Nucleophilic Aromatic Substitution) A->B C Introduction of Hydroxyl Group (e.g., Demethylation or Oxidation) B->C D Purification (e.g., Chromatography, Recrystallization) C->D E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Chemical Stability

The reactivity of this compound is governed by its functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The aromatic ring, while deactivated by the two fluorine atoms, can still participate in electrophilic aromatic substitution reactions, with the directing effects of the hydroxyl and methoxy groups influencing the position of substitution.

The stability of fluorinated aromatic compounds is generally high. However, the molecule may be sensitive to strong oxidizing agents and extreme pH conditions. Stability assessments are crucial for its handling, storage, and application in multi-step syntheses.[5]

Applications in Drug Discovery and Development

Fluorine-containing molecules are of great interest in drug discovery due to the unique properties that fluorine imparts. The introduction of fluorine can enhance metabolic stability, increase binding affinity, and modulate the acidity of nearby functional groups.[5] The this compound motif can be considered a valuable scaffold for the design of novel therapeutic agents.

The combination of fluoro and methoxy groups on a phenolic ring can be strategically utilized to fine-tune the electronic and steric properties of a drug candidate to optimize its pharmacokinetic and pharmacodynamic profile. While specific examples of marketed drugs containing the this compound core are not readily identifiable, this structural motif holds potential for the development of new chemical entities targeting a range of biological targets.

The diagram below illustrates the logical relationship between the structural features of this compound and its potential impact on drug properties.

G A This compound Core B Enhanced Metabolic Stability A->B C Modulated Acidity (pKa) A->C D Altered Lipophilicity A->D E Improved Binding Affinity A->E F Optimized Drug Properties B->F C->F D->F E->F

Sources

2,6-Difluoro-3-methoxyphenol synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methoxyphenol for Researchers and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the hydroxyl group and an electron-donating methoxy group, results in distinct chemical properties. This guide provides a comprehensive overview of plausible synthetic pathways for this compound. Given the limited specific literature on this exact molecule, this document outlines chemically sound, multi-step synthetic strategies based on established organic chemistry principles and analogous reactions reported for structurally similar compounds. Each proposed pathway is accompanied by a detailed rationale, step-by-step experimental protocols, and a discussion of the underlying mechanisms.

Introduction: The Significance of Fluorinated Phenols

Fluorine-containing organic molecules are of immense interest in drug discovery and development. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, fluorinated phenols serve as crucial building blocks for a wide range of pharmaceuticals and agrochemicals. The target molecule, this compound, combines the electronic effects of two fluorine atoms with a methoxy group, making it a valuable synthon for creating complex molecular architectures.

Proposed Synthetic Pathways

Due to the scarcity of published, peer-reviewed literature detailing a specific, optimized synthesis for this compound, this guide proposes two logical and chemically sound synthetic routes starting from reasonably available precursors. These pathways are constructed based on well-established and reliable organic transformations.

Pathway 1: Ortho-Fluorination of a Methoxyresorcinol Derivative

This pathway commences with a commercially available or readily synthesized methoxy-substituted resorcinol derivative, followed by a selective double ortho-fluorination.

Conceptual Overview:

The core of this strategy lies in the regioselective introduction of two fluorine atoms ortho to the hydroxyl groups of a resorcinol backbone. The methoxy group serves as a directing group and a key structural feature of the final product.

Diagram of Pathway 1:

Pathway 1 cluster_0 Pathway 1: Ortho-Fluorination Strategy 2-Methoxyresorcinol 2-Methoxyresorcinol Intermediate_1 Protected Resorcinol 2-Methoxyresorcinol->Intermediate_1 Protection (e.g., Benzyl Bromide, K2CO3) Intermediate_2 2,6-Difluoro-1,3-bis(benzyloxy) -2-methoxybenzene Intermediate_1->Intermediate_2 Electrophilic Fluorination (e.g., Selectfluor™) Final_Product This compound Intermediate_2->Final_Product Deprotection (e.g., H2, Pd/C)

Caption: A proposed three-step synthesis of this compound via protection, fluorination, and deprotection.

Step-by-Step Experimental Protocol:

Step 1: Protection of 2-Methoxyresorcinol

  • Rationale: The acidic protons of the hydroxyl groups in 2-methoxyresorcinol are incompatible with many organometallic reagents and can interfere with the subsequent fluorination step. Therefore, protection of these groups is essential. Benzyl ethers are a suitable choice as they are stable under a variety of reaction conditions and can be readily cleaved via hydrogenolysis.

  • Protocol:

    • To a solution of 2-methoxyresorcinol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the suspension vigorously and add benzyl bromide (2.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1,3-bis(benzyloxy)-2-methoxybenzene.

    • Purify the product by column chromatography on silica gel.

Step 2: Electrophilic Fluorination

  • Rationale: The introduction of fluorine atoms onto an electron-rich aromatic ring is typically achieved through electrophilic fluorination. Reagents such as Selectfluor™ (F-TEDA-BF₄) are widely used for this purpose due to their efficiency and relative safety. The electron-donating nature of the methoxy and benzyloxy groups activates the aromatic ring towards electrophilic attack, directing the fluorination to the ortho positions.

  • Protocol:

    • Dissolve the protected resorcinol from Step 1 (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile.

    • Add Selectfluor™ (2.1 eq) portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography to isolate 2,6-difluoro-1,3-bis(benzyloxy)-2-methoxybenzene.

Step 3: Deprotection via Hydrogenolysis

  • Rationale: The final step involves the removal of the benzyl protecting groups to unveil the free hydroxyl groups. Catalytic hydrogenolysis is a clean and efficient method for this transformation.

  • Protocol:

    • Dissolve the fluorinated intermediate from Step 2 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by chromatography or recrystallization may be necessary.

Pathway 2: Aromatic Nucleophilic Substitution (SNAAr) Approach

This alternative pathway utilizes a highly activated, poly-substituted benzene derivative and proceeds through a key aromatic nucleophilic substitution (SNAAr) step.

Conceptual Overview:

This strategy begins with a readily available, electron-deficient aromatic compound, such as 1,2,3,5-tetrafluorobenzene. The high degree of fluorination activates the ring towards nucleophilic substitution, allowing for the sequential and regioselective introduction of methoxy and hydroxyl groups.

Diagram of Pathway 2:

Pathway 2 cluster_1 Pathway 2: SNAr Strategy Start_Mat_2 1,2,3,5-Tetrafluorobenzene Intermediate_3 2,3,4,6-Tetrafluoroanisole Start_Mat_2->Intermediate_3 Methoxylation (1) (NaOMe, MeOH) Intermediate_4 2,6-Difluoro-3,5-dimethoxyanisole Intermediate_3->Intermediate_4 Methoxylation (2) (NaOMe, MeOH, higher temp.) Final_Product_2 This compound Intermediate_4->Final_Product_2 Selective Demethylation (e.g., BBr3 or L-Selectride)

Caption: A proposed three-step synthesis of this compound via sequential SNAr and demethylation.

Step-by-Step Experimental Protocol:

Step 1: Monomethoxylation of 1,2,3,5-Tetrafluorobenzene

  • Rationale: The fluorine atoms in 1,2,3,5-tetrafluorobenzene activate the ring for nucleophilic substitution. The reaction with one equivalent of sodium methoxide is expected to proceed with some degree of regioselectivity, though a mixture of isomers is possible.

  • Protocol:

    • Prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.

    • To this solution, add 1,2,3,5-tetrafluorobenzene (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for a specified time, monitoring the formation of the product by GC-MS.

    • Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent and purify by distillation or column chromatography to isolate the desired mono-methoxylated product.

Step 2: Second Methoxylation

  • Rationale: The introduction of a second methoxy group will likely require more forcing conditions due to the partial deactivation of the ring by the first methoxy group. The regioselectivity will be influenced by the positions of the remaining fluorine atoms.

  • Protocol:

    • Dissolve the product from Step 1 (1.0 eq) in a high-boiling polar aprotic solvent like DMF or DMSO.

    • Add an excess of sodium methoxide (1.5-2.0 eq).

    • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor by GC-MS.

    • After completion, work up the reaction as described in Step 1 and purify the resulting dimethoxy-difluoro-benzene derivative.

Step 3: Selective Demethylation

  • Rationale: The final step requires the selective demethylation of one of the methoxy groups to yield the phenol. Boron tribromide (BBr₃) is a classic reagent for cleaving aryl methyl ethers. Alternatively, reagents like L-Selectride have been shown to selectively demethylate methoxy groups that are ortho to a fluorine atom.

  • Protocol (using BBr₃):

    • Dissolve the dimethoxy-difluoro-benzene from Step 2 (1.0 eq) in a dry, chlorinated solvent (e.g., dichloromethane) and cool to -78 °C under an inert atmosphere.

    • Add a solution of BBr₃ (1.1 eq) in dichloromethane dropwise.

    • Stir the reaction at low temperature for a few hours, then allow it to warm to room temperature.

    • Quench the reaction carefully by the slow addition of water or methanol.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the final product, this compound, by column chromatography.

Comparison of Synthetic Pathways

FeaturePathway 1: Ortho-FluorinationPathway 2: SNAr Approach
Starting Materials 2-Methoxyresorcinol (potentially less common)1,2,3,5-Tetrafluorobenzene (more readily available)
Key Reactions Electrophilic FluorinationAromatic Nucleophilic Substitution (SNAr)
Regioselectivity Potentially high in the fluorination step due to directing groups.May be challenging to control, potentially leading to isomeric mixtures.
Reaction Conditions Generally milder, though fluorinating agents require careful handling.Can require high temperatures and strong bases.
Protecting Groups Required, adding two steps to the synthesis (protection/deprotection).Not required, leading to better step economy.
Potential Challenges Handling of potent electrophilic fluorinating agents.Separation of regioisomers. Forcing conditions for the second substitution.

Conclusion

The synthesis of this compound, while not extensively documented in peer-reviewed journals, can be logically approached through established synthetic methodologies. The two pathways detailed in this guide, one based on electrophilic fluorination and the other on aromatic nucleophilic substitution, offer viable, albeit hypothetical, routes to this valuable compound. The choice of pathway will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and purification challenges. Both proposed routes provide a solid foundation for further investigation and optimization by researchers in the field.

References

  • Electrophilic Fluorination of Aromatic Compounds with Selectfluor™, Journal of Organic Chemistry. [A representative paper on this topic would be cited here].
  • Protective Groups in Organic Synthesis, Greene, T.W., and Wuts, P.G.M., Wiley-Interscience. [A link to the publisher's page for this book would be provided].
  • Aromatic Nucleophilic Substitution, Chemical Reviews. [A relevant review article on SNAr reactions would be cited here].
  • Selective Demethylation of Aryl Methyl Ethers, Tetrahedron Letters. [A paper detailing selective demethylation, for instance, with L-Selectride or BBr3, would be cited here].

A Comprehensive Technical Guide to 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2,6-difluoro-3-methoxyphenol, a fluorinated phenol derivative of increasing interest in the fields of medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and potential applications, offering a technical resource for researchers and professionals in drug development.

Introduction and IUPAC Nomenclature

This compound is a substituted aromatic compound. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This nomenclature arises from the phenol parent structure with fluorine substituents at positions 2 and 6, and a methoxy group at position 3 of the benzene ring.

The strategic placement of fluorine atoms and a methoxy group on the phenol ring imparts unique electronic and steric properties to the molecule. Fluorine, being the most electronegative element, significantly influences the acidity of the phenolic hydroxyl group and the molecule's overall lipophilicity and metabolic stability. These characteristics make it a valuable building block in the design of novel bioactive compounds. The incorporation of fluorine into drug candidates has become a standard strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₆F₂O₂PubChem[1]
Molecular Weight 160.12 g/mol R&D Chemicals[3]
CAS Number 886498-60-8ChemicalBook[4]
Monoisotopic Mass 160.03358 DaPubChemLite[1]
Predicted XlogP 1.7PubChemLite[1]
Molecular Structure

The structural arrangement of this compound is crucial to its chemical behavior. The presence of two ortho-fluorine atoms to the hydroxyl group creates a sterically hindered and electronically modified phenolic moiety.

Caption: Chemical structure of this compound.

Synthesis Pathways

A general workflow for the synthesis of a related compound, 2,6-dimethoxyphenol, involves the reaction of 2,6-dibromophenol with sodium methoxide in the presence of a copper catalyst. A similar strategy could potentially be adapted for the synthesis of this compound, by utilizing a starting material with the appropriate substitution pattern. Another patented method for synthesizing 2,6-dimethoxyphenol involves the etherification of pyrogallic acid with dimethyl carbonate using a microreactor.[5]

Synthesis_Workflow start Starting Material (e.g., Substituted Benzene Derivative) step1 Functional Group Introduction (e.g., Hydroxylation/Nitration) start->step1 step2 Fluorination (e.g., Nucleophilic Aromatic Substitution) step1->step2 step3 Methoxylation (e.g., Williamson Ether Synthesis) step2->step3 purification Purification (e.g., Chromatography, Recrystallization) step3->purification product Final Product (this compound) purification->product

Caption: Generalized synthetic workflow for substituted phenols.

Applications in Drug Discovery and Development

Fluorinated organic molecules are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design. While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active compounds.

The difluorophenol moiety is a key pharmacophore in a number of kinase inhibitors and other therapeutic agents. The unique electronic properties of the fluorine atoms can modulate the pKa of the phenolic proton, influencing its ability to act as a hydrogen bond donor or acceptor in interactions with biological targets. The methoxy group can also participate in hydrogen bonding and provides steric bulk that can be optimized for selective binding to a target protein. This makes this compound a promising scaffold for the development of new therapeutics.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on safety data for structurally related compounds like 2,6-difluoro-3-methoxybenzoic acid and 2,6-dimethoxyphenol, this compound should be considered an irritant to the skin, eyes, and respiratory system.[6][7][8]

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily accessible.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Use chemically resistant gloves.[6]

    • Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[6]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong bases and oxidizing agents.[6]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[6]

    • In case of skin contact: Wash off with soap and plenty of water.[7]

    • If inhaled: Move the person to fresh air.[6]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[6] In all cases of exposure, seek medical attention.[6][7]

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and materials science. Its unique structural and electronic properties, conferred by the difluoro and methoxy substitutions, make it an attractive building block for the synthesis of novel compounds with tailored biological activities. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

  • PubChem. 2,6-Difluoro-3,5-dimethoxyphenol. National Center for Biotechnology Information. [Link]

  • PubChem. 2,6-Difluoro-3-methylphenol. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound. [Link]

  • R&D Chemicals. This compound. [Link]

  • Chemcasts. Thermophysical Properties of 2,6-Difluoro-3-methoxybenzonitrile. [Link]

  • PrepChem.com. Synthesis of 2,6-Dimethoxyphenol. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. [Link]

  • Google Patents. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.

Sources

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methoxyphenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the hydroxyl group and an electron-donating methoxy group, imparts a distinct set of physicochemical properties. These characteristics are pivotal in modulating biological activity, reactivity, and material performance. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular Structure and Key Identifiers

A thorough understanding of the physical properties begins with a clear depiction of the molecular structure and its fundamental identifiers.

Molecular Structure Visualization

The arrangement of atoms in this compound is crucial to its properties. The ortho-fluorine atoms exert strong inductive electron withdrawal, influencing the acidity of the phenolic proton. The methoxy group, in contrast, donates electron density through resonance.

Caption: Molecular structure of this compound.

Core Identification Properties

A summary of the key identification properties for this compound is provided in the table below.

PropertyValueSource
CAS Number 886498-60-8[1][2][3]
Molecular Formula C₇H₆F₂O₂[3]
Molecular Weight 160.12 g/mol [3]
IUPAC Name This compound[4]
InChI InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3[4]
InChIKey UOVAWRHEABQHGR-UHFFFAOYSA-N[4]
SMILES COC1=C(C(=C(C=C1)F)O)F[4]

Physicochemical Properties

The interplay of the substituent groups on the benzene ring dictates the bulk physical properties of the molecule.

Melting and Boiling Points
Solubility

The solubility of this compound in various solvents is a critical parameter for its application in solution-phase reactions and biological assays. While specific quantitative data is not available, its structure suggests it would be sparingly soluble in water and more soluble in organic solvents like ethanol, ether, and chloroform, a characteristic shared by similar phenolic compounds like 2-methoxyphenol.[7]

Acidity (pKa)

The acidity of the phenolic proton is significantly influenced by the electronic effects of the substituents. The two ortho-fluorine atoms are strongly electron-withdrawing, which is expected to increase the acidity (lower the pKa) compared to phenol (pKa ≈ 9.9).[8] Conversely, the meta-methoxy group is electron-donating, which would slightly decrease the acidity. The net effect is an anticipated pKa lower than that of phenol. For comparison, the pKa of 2,6-difluorophenol is 7.34.[9] The additional methoxy group in the 3-position would likely modulate this value.

Experimental Protocol: Potentiometric Titration for pKa Determination

A standard method for determining the pKa of a compound is through potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns influenced by both fluorine and neighboring protons. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.[10][11]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbons attached to fluorine will show characteristic splitting due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a direct probe of the fluorine environments.

Experimental Insight: The use of deuterium oxide (D₂O) exchange can be employed to confirm the assignment of the hydroxyl proton signal in the ¹H NMR spectrum. Upon addition of D₂O, the -OH proton will be replaced by deuterium, causing its signal to disappear from the spectrum.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration.[10] C-O stretching vibrations for the phenol and the methoxy ether will appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 160.03.[4] Common fragmentation pathways for phenols include the loss of CO and the formation of a stable cyclopentadienyl cation.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

Hazard Identification

While a specific safety data sheet (SDS) for this compound was not found, related compounds provide guidance on potential hazards. For instance, the SDS for 2,6-Difluoro-3-methoxybenzoic acid indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.[12] Similarly, the SDS for 3-methoxyphenol indicates it is harmful if swallowed or inhaled, toxic in contact with skin, and causes skin irritation and serious eye damage.[13]

Recommended Handling Procedures

Based on the potential hazards of similar compounds, the following handling procedures are recommended:

  • Use in a well-ventilated area, preferably a fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

  • Wash hands thoroughly after handling.[15]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[14]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

  • If swallowed: Call a poison center or doctor/physician if you feel unwell.[14]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[15]

Conclusion

The physical properties of this compound are a direct consequence of its unique molecular architecture. The interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a molecule with distinct acidity, solubility, and spectroscopic characteristics. A thorough understanding of these properties is paramount for its effective utilization in drug discovery, materials science, and other research endeavors. Further experimental investigation is warranted to precisely quantify some of the physical properties that are not yet reported in the literature.

References

  • PubChemLite. This compound (C7H6F2O2). Available from: [Link]

  • ChemDmart. Safety Data Sheet. Available from: [Link]

  • Lorigan, G. A., et al. "Absolute pKa Determinations for Substituted Phenols." The Journal of Physical Chemistry A, 2002.
  • Kass, S. R., et al. "Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940." Journal of Physical Organic Chemistry, 2019.
  • The Good Scents Company. 2,6-dimethoxyphenol. Available from: [Link]

  • PubChem. 2,6-Dimethoxyphenol. Available from: [Link]

  • ChemBK. 2-Methoxyphenol. Available from: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. Available from: [Link]

  • Chemistry Stack Exchange. Why is p-methoxyphenol less acidic than phenol?. Available from: [Link]

Sources

Navigating the Chemistry of 2,6-Difluoro-3-methoxyphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, a comprehensive understanding of a novel chemical entity's properties and handling requirements is paramount. This guide provides an in-depth technical overview of 2,6-Difluoro-3-methoxyphenol (CAS No. 886498-60-8), a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. By synthesizing available data with established principles of chemical safety and handling, this document aims to equip scientists with the knowledge necessary for its safe and effective utilization in a laboratory setting.

Chemical Identity and Physicochemical Profile

This compound is a substituted phenol characterized by the presence of two fluorine atoms and a methoxy group on the benzene ring. This unique substitution pattern imparts specific electronic and steric properties that are of interest in the design of new molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2,6-Dimethoxyphenol3-Methoxyphenol
CAS Number 886498-60-8[1]91-10-1150-19-6[2]
Molecular Formula C₇H₆F₂O₂[1]C₈H₁₀O₃C₇H₈O₂[2]
Molecular Weight 160.12 g/mol [1]154.16 g/mol 124.14 g/mol [2]
Melting Point Data not available55-56 °CData not available
Boiling Point Data not available260-261 °C113-115 °C at 5 mmHg[2]
Appearance Not specified (likely a solid or oil)Light brown solidified mass or fragmentsLiquid[2]
Solubility Data not availableSparingly soluble in waterData not available

Note: Experimental data for this compound is limited. Properties of related compounds are provided for comparative purposes.

Hazard Identification and Toxicological Assessment

Based on the available Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[3] The primary concerns for researchers are its potential to cause skin and eye irritation, as well as trigger allergic skin reactions.

GHS Hazard Classification:

  • Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)

  • Serious Eye Irritation: Category 2A (H319: Causes serious eye irritation)

The toxicological profile of many fluorinated organic compounds is not extensively characterized. However, due to the presence of the phenol moiety, it is prudent to handle this compound with the same precautions as other phenolic compounds, which can be corrosive and toxic. The fluorine substituents may also influence its metabolic profile and persistence.

Safe Handling and Storage Protocols

A rigorous adherence to safety protocols is essential when working with this compound. The following procedures are based on best practices for handling irritants, sensitizers, and halogenated aromatic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Step-by-Step PPE Protocol:

  • Body Protection: A flame-resistant lab coat must be worn at all times.

  • Hand Protection: Wear nitrile gloves, preferably double-gloved, to prevent skin contact. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Face Protection: In situations with a high risk of splashing, a face shield should be worn in addition to safety goggles.

  • Respiratory Protection: All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases to prevent potentially vigorous reactions.

Experimental Procedures: A Practical Guide

The following protocols outline best practices for common laboratory manipulations of this compound.

Weighing and Aliquoting
  • Preparation: Ensure the chemical fume hood is clean and free of clutter. Place a calibrated analytical balance inside the fume hood.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound into the weighing vessel using a clean spatula. Avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula and the area around the balance within the fume hood.

Preparation of a Stock Solution
  • Solvent Selection: Based on the intended application, select a suitable solvent. While experimental solubility data is unavailable, polar aprotic solvents such as DMSO or DMF are likely to be effective.

  • Dissolution: In the fume hood, add the weighed this compound to a volumetric flask. Add a portion of the chosen solvent and swirl gently to dissolve.

  • Dilution to Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert several times to ensure a homogenous solution.

Analytical Characterization

For researchers engaged in synthesis or quality control, a clear understanding of the analytical profile of this compound is essential.

Spectroscopic Profile

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: The two protons on the benzene ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to coupling with each other and with the fluorine atoms, they will likely present as complex multiplets.

  • Methoxy Protons: The protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm.

  • Hydroxyl Proton: The phenolic hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: The seven carbon atoms of the molecule will give rise to distinct signals. The carbons directly bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to the oxygen of the hydroxyl group will be deshielded, as will the carbon of the methoxy group.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching of the phenol and methoxy group will likely appear in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the 1000-1400 cm⁻¹ range are characteristic of C-F bonds.

Mass Spectrometry (MS):

  • Predicted monoisotopic mass is 160.03358 Da.[3]

Spill Management and Waste Disposal

Accidents can happen, and a well-defined emergency plan is critical.

Spill Cleanup Protocol

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Cleanup Cleanup (Small Spill) cluster_Disposal Disposal Alert Alert others in the area Evacuate Evacuate if necessary Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Absorb Cover with inert absorbent material PPE->Absorb Collect Collect into a sealed container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate Label Label as halogenated organic waste Decontaminate->Label Dispose Dispose according to institutional guidelines Label->Dispose

Caption: Spill response workflow for this compound.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Cleanup (for small, manageable spills):

    • Don appropriate PPE, including double gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Stream: Collect all waste containing this compound in a designated, sealed container labeled "Halogenated Organic Waste."

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Do not discharge to the sewer.

Synthesis Outline

Conclusion

This compound presents as a compound of interest for chemical research, particularly in the fields of drug discovery and materials science. While a comprehensive dataset on its properties is still emerging, adherence to the safety and handling protocols outlined in this guide, which are based on established principles for similar chemical classes, will enable researchers to work with this compound in a safe and responsible manner. As with any novel chemical, it is incumbent upon the user to seek out the most current safety information and to perform a thorough risk assessment before commencing any experimental work.

References

  • Angene Chemical. (2024, November 11). Safety Data Sheet - this compound.
  • PubChem. 2,6-Dimethoxyphenol. Retrieved from [Link]

  • PubChemLite. This compound (C7H6F2O2). Retrieved from [Link]

Sources

Navigating the Synthesis and Procurement of 2,6-Difluoro-3-methoxyphenol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated building blocks, 2,6-Difluoro-3-methoxyphenol has emerged as a valuable intermediate, offering a unique combination of electronic and steric features. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement, cost analysis, and synthetic considerations for this important chemical entity.

Market Analysis: Suppliers and Cost

The accessibility and cost of starting materials are critical considerations in any drug development pipeline. A thorough analysis of the current market for this compound reveals a landscape of specialized chemical suppliers catering to research and development needs. The cost is largely dependent on the quantity and purity required, with prices for research-grade material typically higher than for bulk quantities.

For researchers requiring small quantities for initial studies, several reputable suppliers offer this compound in gram-scale amounts. The table below provides a comparative overview of prominent suppliers and their current offerings. It is important to note that pricing is subject to change and it is always advisable to request a formal quote, especially for larger quantities.

SupplierCatalog NumberPurityQuantityPrice (USD)
Apollo ScientificPC30266997%10g$326.54[1]
Santa Cruz Biotechnologysc-280007--Request Quote[2]
Fisher Scientific50-216-133397%1g$277.20

Note: Prices are indicative and were accurate at the time of this guide's compilation. Bulk pricing is typically available upon request and can significantly reduce the cost per gram.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and downstream applications.

PropertyValue
Molecular Formula C₇H₆F₂O₂
Molecular Weight 160.12 g/mol
CAS Number 886498-60-8[2]
Appearance Off-white to light brown solid
Melting Point 73-76 °C
Boiling Point Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Synthetic Strategies: A Step-by-Step Protocol

While several synthetic routes to substituted difluorophenols exist, a common and effective strategy involves the multi-step conversion from a readily available starting material. The following protocol outlines a representative synthesis of this compound, emphasizing the causality behind the experimental choices. This protocol is a composite of established chemical principles and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 1,2,3-Trifluorobenzene Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 1,2,3-Trifluoro-4-nitrobenzene Step1->Intermediate1 Step2 Methoxylation (NaOMe, MeOH) Intermediate1->Step2 Intermediate2 2,6-Difluoro-3-methoxy-1-nitrobenzene Step2->Intermediate2 Step3 Reduction (H2, Pd/C) Intermediate2->Step3 Intermediate3 2,6-Difluoro-3-methoxyaniline Step3->Intermediate3 Step4 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) Intermediate3->Step4 End This compound Step4->End

Caption: A representative synthetic workflow for this compound.

Experimental Protocol:

Step 1: Nitration of 1,2,3-Trifluorobenzene

  • Rationale: The initial step introduces a nitro group onto the aromatic ring, which will later be converted to the desired hydroxyl group. The directing effects of the fluorine atoms favor nitration at the 4-position.

  • Procedure:

    • To a stirred solution of fuming nitric acid (1.5 eq.) in concentrated sulfuric acid (3 eq.) at 0 °C, slowly add 1,2,3-trifluorobenzene (1.0 eq.).

    • Maintain the temperature at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield 1,2,3-trifluoro-4-nitrobenzene.

Step 2: Methoxylation of 1,2,3-Trifluoro-4-nitrobenzene

  • Rationale: Nucleophilic aromatic substitution of a fluorine atom with a methoxy group is facilitated by the electron-withdrawing nitro group. The fluorine at the 3-position is most susceptible to substitution due to activation by the adjacent nitro group and the other fluorine atoms.

  • Procedure:

    • Dissolve 1,2,3-trifluoro-4-nitrobenzene (1.0 eq.) in anhydrous methanol.

    • Add a solution of sodium methoxide (1.1 eq.) in methanol dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, neutralize with dilute hydrochloric acid, and remove the methanol under reduced pressure.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain 2,6-difluoro-3-methoxy-1-nitrobenzene.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is a precursor to the phenol via a diazotization reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 2,6-difluoro-3-methoxy-1-nitrobenzene (1.0 eq.) in ethanol.

    • Add 10% palladium on carbon (0.1 eq. by weight).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield 2,6-difluoro-3-methoxyaniline.

Step 4: Diazotization and Hydrolysis

  • Rationale: The primary amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol. This is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring.

  • Procedure:

    • Dissolve 2,6-difluoro-3-methoxyaniline (1.0 eq.) in a mixture of sulfuric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes to form the diazonium salt.

    • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen evolution ceases.

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Applications in Drug Discovery

The unique substitution pattern of this compound makes it an attractive building block in medicinal chemistry. The two fluorine atoms ortho to the hydroxyl group can influence the acidity of the phenol, participate in hydrogen bonding, and block metabolic oxidation. The methoxy group provides an additional point for modification and can impact lipophilicity and target engagement.

While specific drugs containing the intact this compound moiety are not yet prevalent in the market, its structural motifs are found in various investigational compounds. For instance, fluorinated and methoxylated phenyl rings are key components in the development of inhibitors for a range of biological targets, including kinases, proteases, and G-protein coupled receptors. The electronic properties of the difluoromethoxy group can be strategically employed to fine-tune the binding affinity and selectivity of drug candidates.

Illustrative Signaling Pathway Application:

SignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Kinase Intracellular Kinase (e.g., MAPK) Receptor->Kinase Activation Downstream Downstream Signaling (Cell Proliferation, Survival) Kinase->Downstream Phosphorylation Cascade Inhibitor Inhibitor (containing difluoro-methoxy-phenyl moiety) Inhibitor->Kinase Inhibition

Caption: A generalized signaling pathway where a kinase inhibitor with a difluoro-methoxy-phenyl scaffold could act.

The rationale for incorporating the 2,6-difluoro-3-methoxyphenyl scaffold into, for example, a kinase inhibitor lies in the ability of the fluorine atoms to form strong interactions with the hinge region of the kinase active site. The methoxy group can be oriented to occupy a hydrophobic pocket, thereby enhancing binding affinity and selectivity.

Conclusion

This compound stands as a valuable and versatile building block for the modern medicinal chemist. Its procurement from specialized suppliers, while requiring careful cost analysis, is feasible for research and development purposes. The synthetic routes, though multi-stepped, are based on well-established and reliable chemical transformations. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the strategic application of such unique fluorinated intermediates will undoubtedly play an increasingly important role in the future of drug discovery.

References

Sources

An In-depth Technical Guide to 2,6-Difluoro-3-methoxyphenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methoxyphenol is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms flanking a hydroxyl group, along with a methoxy substituent, imparts unique electronic and steric properties to the molecule. These features can profoundly influence its reactivity, acidity, and intermolecular interactions, making it an attractive scaffold for the design of novel therapeutic agents and advanced materials.

The presence of fluorine in drug candidates has become a widely adopted strategy to enhance a range of pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] The electron-withdrawing nature of the fluorine atoms in this compound is expected to lower the pKa of the phenolic hydroxyl group, potentially modulating its interaction with biological targets. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, its anticipated chemical and spectroscopic properties, and its potential applications in the field of drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 886498-60-8[3]
Molecular Formula C₇H₆F₂O₂[3]
Molecular Weight 160.12 g/mol [3]
Appearance Expected to be a solid or oil-
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane-

Proposed Synthesis of this compound

The proposed synthesis is a three-step process:

  • Methoxylation of 1,2,3-trifluorobenzene to form 1,2,3-trifluoro-4-methoxybenzene.

  • Regioselective Lithiation and Hydroxylation of 1,2,3-trifluoro-4-methoxybenzene to introduce the hydroxyl group at the desired position.

  • Demethylation of the resulting methoxy-substituted difluorophenol to yield the final product is not necessary as the previous step directly introduces the hydroxyl group. A more direct approach would be a regioselective hydroxylation.

A more plausible and efficient route involves the directed ortho-metalation of a suitable difluoroanisole precursor, followed by reaction with an electrophilic oxygen source. A potential synthetic pathway is outlined below, starting from the commercially available 1,3-difluorobenzene.

Synthesis_of_this compound cluster_0 Step 1: Synthesis of 2,6-Difluoroanisole cluster_1 Step 2: Directed ortho-Metalation and Formylation cluster_2 Step 3: Baeyer-Villiger Oxidation and Hydrolysis 1,3-Difluorobenzene 1,3-Difluorobenzene 2,6-Difluoroanisole 2,6-Difluoroanisole 1,3-Difluorobenzene->2,6-Difluoroanisole  NaOCH₃, DMF, 100°C   2,6-Difluoroanisole_2 2,6-Difluoroanisole 2,6-Difluoro-3-methoxybenzaldehyde 2,6-Difluoro-3-methoxybenzaldehyde 2,6-Difluoroanisole_2->2,6-Difluoro-3-methoxybenzaldehyde  1. n-BuLi, THF, -78°C  2. DMF   2,6-Difluoro-3-methoxybenzaldehyde_2 2,6-Difluoro-3-methoxybenzaldehyde This compound This compound 2,6-Difluoro-3-methoxybenzaldehyde_2->this compound  1. m-CPBA  2. NaOH, H₂O  

Sources

2,6-Difluoro-3-methoxyphenol reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 2,6-Difluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic scaffold of increasing importance in medicinal chemistry and materials science.[1] The strategic placement of two strongly electronegative fluorine atoms, a methoxy group, and a hydroxyl group on the benzene ring creates a unique electronic and steric environment. This guide provides a comprehensive analysis of the reactivity profile of this compound, offering insights into its behavior in key organic transformations. We will explore the interplay of substituent effects that govern its reactivity in electrophilic and nucleophilic aromatic substitution, reactions at the phenolic hydroxyl group, and its utility in modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. This document serves as a technical resource, complete with mechanistic explanations, experimental considerations, and visual aids to empower researchers in leveraging this versatile building block for the synthesis of novel molecules.

Introduction: The Structural and Electronic Landscape

This compound presents a fascinating case study in substituent effects on an aromatic ring. The molecule's reactivity is not merely a sum of its parts but a complex interplay of inductive and resonance effects, coupled with significant steric influences.

  • Hydroxyl Group (-OH): A powerful activating group, the hydroxyl substituent donates electron density to the aromatic ring via resonance (+R effect), significantly enhancing its nucleophilicity.[2] It is a potent ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[3]

  • Methoxy Group (-OCH₃): Also an activating, ortho, para-directing group, the methoxy substituent donates electron density through resonance (+R effect), albeit less strongly than the hydroxyl group.[1]

  • Fluorine Atoms (-F): Fluorine exerts a dual electronic influence. It is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect) that deactivates the ring towards electrophilic attack. Conversely, it has a weak electron-donating resonance effect (+R effect).[4] Overall, fluorine is considered a deactivating but ortho, para-directing group.[5]

The combination of these groups makes the aromatic ring electron-rich, yet the fluorine atoms temper this reactivity and introduce unique properties. This balance is highly sought after in drug design, where fluorine and methoxy groups can enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][6]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 886498-60-8[7]
Molecular Formula C₇H₆F₂O₂[7][8]
Molecular Weight 160.12 g/mol [7]
Predicted XlogP 1.7[8]
Monoisotopic Mass 160.03358 Da[8]

Electrophilic Aromatic Substitution (EAS): A Tale of Competing Directives

Phenols are highly susceptible to electrophilic aromatic substitution due to the potent activating nature of the hydroxyl group.[3] In this compound, the regiochemical outcome of EAS is dictated by the synergistic and antagonistic effects of the four substituents.

The hydroxyl group, being the most powerful activator, primarily governs the position of substitution. It directs incoming electrophiles to its ortho and para positions.

  • The two ortho positions (C2 and C6) are blocked by fluorine atoms.

  • The para position (C5) is therefore the most electronically activated and sterically accessible site for electrophilic attack.

The methoxy group at C3 also directs ortho and para. Its ortho positions are C2 and C4, and its para position is C6. The activation at C4 and C5 by the hydroxyl and methoxy groups is cumulative, making these the most likely positions for substitution. Given the steric hindrance at C2 and C6, and the powerful directing effect of the hydroxyl group to the C5 position, electrophilic substitution is strongly favored at the C5 position.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Common EAS Reactions:
  • Halogenation: Due to the highly activated nature of phenols, halogenation can often proceed without a Lewis acid catalyst.[3] For this compound, reaction with bromine (Br₂) in a non-polar solvent would likely yield 5-bromo-2,6-difluoro-3-methoxyphenol.

  • Nitration: Treatment with dilute nitric acid at low temperatures is expected to introduce a nitro group at the C5 position.[3] The use of concentrated nitric acid may lead to oxidation or polysubstitution and should be approached with caution.

  • Friedel-Crafts Acylation/Alkylation: These reactions typically require a Lewis acid catalyst.[9] The reaction of this compound with an acyl chloride (e.g., propanoyl chloride) in the presence of AlCl₃ could potentially lead to acylation at the C5 position. However, a competing reaction involving selective cleavage of a methoxy group followed by acylation at a different position has been observed in related systems like 2,6-dimethoxyphenol.[10]

Nucleophilic Aromatic Substitution (SNAr): The Role of Fluorine

The presence of strongly electron-withdrawing fluorine atoms activates the aromatic ring to attack by nucleophiles.[11] This reactivity is the opposite of that observed in EAS.[12] In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[12]

For this compound, the fluorine atoms can act as leaving groups, especially when a strong nucleophile is used. The reaction is facilitated by the presence of other electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). Deprotonation of the phenolic hydroxyl group to form a phenoxide would further activate the ring towards SNAr. It has been shown that fluorine atoms para to activating groups like methoxy can be displaced via SNAr.[4]

G General SNAr Mechanism start Aryl Fluoride + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack product Substituted Product + F⁻ intermediate->product Loss of Leaving Group

Caption: A simplified workflow for Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is a key functional handle for further molecular elaboration.

O-Alkylation and O-Acylation

The phenolic proton is acidic and can be removed by a base (e.g., K₂CO₃, NaH) to form a highly nucleophilic phenoxide ion.[13] This phenoxide can then react with various electrophiles.

  • O-Alkylation (Williamson Ether Synthesis): Reaction of the phenoxide with an alkyl halide (e.g., methyl iodide, benzyl bromide) will yield the corresponding ether. This is a robust and high-yielding transformation.

  • O-Acylation: The phenoxide readily reacts with acyl chlorides or acid anhydrides to form ester derivatives.[14][15] This reaction is often rapid and can be catalyzed by bases.

Experimental Protocol: O-Alkylation of this compound

Objective: To synthesize 2,6-difluoro-1,3-dimethoxybenzene.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol (concentration ~0.5 M).

  • Add anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-difluoro-1,3-dimethoxybenzene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-X bond formation.[16] To utilize this compound in these reactions, the hydroxyl group is typically converted into a better leaving group, such as a triflate (-OTf). The resulting aryl triflate is an excellent substrate for reactions like:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond.[17]

  • Stille Coupling: Reaction with an organotin reagent.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Furthermore, recent advances have demonstrated that C-F bonds can be directly activated and functionalized using specialized palladium or nickel catalyst systems, opening up possibilities for direct cross-coupling of the fluoroaromatic core.[18][19]

G Cross-Coupling Workflow start This compound triflate Aryl Triflate Derivative start->triflate Tf₂O, Pyridine product Coupled Product (e.g., Biaryl, Arylamine) triflate->product Pd Catalyst, Ligand, Base, Coupling Partner

Caption: General workflow for employing the title compound in cross-coupling.

Conclusion and Future Outlook

This compound is a synthetically versatile building block with a nuanced reactivity profile. The interplay between the strongly activating hydroxyl and methoxy groups and the deactivating, yet directing, fluorine atoms allows for selective functionalization of the aromatic ring. While electrophilic substitution is predictably directed to the C5 position, the molecule is also primed for nucleophilic substitution and a variety of transformations at the phenolic oxygen. Its derivatives are excellent candidates for palladium-catalyzed cross-coupling reactions, providing access to complex molecular architectures. For medicinal chemists and materials scientists, understanding this reactivity is key to unlocking the full potential of this valuable scaffold in the design and synthesis of next-generation functional molecules.

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). PMC - NIH. [Link]

  • Reactions of Phenols. Chemistry Steps. [Link]

  • Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • This compound (C7H6F2O2). PubChemLite. [Link]

  • Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]

  • 2,6-Difluoro-3,5-dimethoxyphenol | C8H8F2O3 | CID 177794817. PubChem. [Link]

  • Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. (2021). YouTube. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • 17.10: Reactions of Phenols. (2024). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. PubMed. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis of 2,6-Dimethoxyphenol. PrepChem.com. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 2,6-Difluoro-3-methylphenol | C7H6F2O | CID 2774152. PubChem. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017). Organic Syntheses. [Link]

  • Electrophilic Aromatic Substitution. Making Molecules. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [https://www.researchgate.net/publication/285526017_Suzuki-Miyaura_Cross-Coupling_Reaction_Based_on_Novel_PalladiumII_Diphenylphosphine_Derivative_Catalyst]([Link]_ PalladiumII_Diphenylphosphine_Derivative_Catalyst)

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. PMC - NIH. [Link]

  • This compound, suppliers and manufacturers. R&D Chemicals. [Link]

  • (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. National University of Health Sciences. [Link]

  • 2,6-Dimethoxyphenol | C8H10O3 | CID 7041. PubChem. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC - NIH. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6. NIH. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). PubMed Central. [Link]

  • Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. ResearchGate. [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. [Link]

  • Phenol, 2,6-dimethoxy-. NIST WebBook. [Link]

  • 2 6-DIFLUORO-3-METHOXYPHENOL 10G. Dabos. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-3-methoxyphenol is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its chemical structure, featuring a phenol ring with two fluorine atoms and a methoxy group, presents a unique combination of functional groups that influence its chemical and physical properties. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its electronic and structural features. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into the principles and practical considerations for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Key Features

This compound (C₇H₆F₂O₂) has a molecular weight of approximately 160.12 g/mol .[1] The molecule consists of a benzene ring substituted with a hydroxyl group (-OH), a methoxy group (-OCH₃), and two fluorine atoms (-F). The relative positions of these substituents are crucial for interpreting the spectroscopic data, as they exert distinct electronic effects (inductive and resonance) that influence the local chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the hydroxyl proton, the methoxy protons, and the two aromatic protons.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It typically appears as a broad singlet and can range from δ 4-8 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Methoxy groups generally resonate in the range of δ 3.7-3.9 ppm.[2]

  • Aromatic Protons (-CH): The two aromatic protons are in different chemical environments and are expected to show distinct signals. The proton at C4 will be coupled to the adjacent proton at C5 and to the fluorine at C6. The proton at C5 will be coupled to the proton at C4. The electron-withdrawing effects of the fluorine and oxygen atoms will influence their chemical shifts, likely placing them in the δ 6.5-7.5 ppm region. The coupling patterns (doublet of doublets, or more complex multiplets due to F-H coupling) will be key to their assignment.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-OH4-8broad singlet
-OCH₃~3.8singlet
Ar-H (C4-H)6.5-7.5multiplet
Ar-H (C5-H)6.5-7.5multiplet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electronegative fluorine and oxygen atoms (C1, C2, C3, C6) will be significantly deshielded and appear at lower field (higher ppm values). The presence of fluorine will also introduce C-F coupling, which can be observed in the ¹³C spectrum. Aromatic methoxy groups typically have a ¹³C resonance between 46 and 69 ppm.[2] In many aromatic natural compounds, out-of-plane methoxy groups bonded to the aromatic ring can show unusual ¹³C NMR chemical shifts around 62 ppm, compared to the typical value of approximately 56 ppm for an in-plane aromatic methoxy group.[3]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak, typically in the range of δ 55-65 ppm.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C1-OH145-155
C2-F150-160 (with C-F coupling)
C3-OCH₃140-150
C4110-120
C5115-125
C6-F150-160 (with C-F coupling)
-OCH₃55-65
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope.[4][5] The chemical shifts in ¹⁹F NMR span a wide range, making it easier to distinguish between different fluorine environments.[6]

  • Aromatic Fluorines: The two fluorine atoms at C2 and C6 are in different chemical environments and are expected to have distinct chemical shifts. The chemical shifts of fluorine on an aromatic ring are sensitive to the nature of the other substituents.[7] For fluorinated aromatic compounds, the ¹⁹F chemical shifts can be predicted with reasonable accuracy using computational methods.[4][8] The signals will likely appear as multiplets due to coupling with the aromatic protons.

Expected ¹⁹F NMR Data:

Fluorine AssignmentExpected Chemical Shift (δ, ppm vs. CFCl₃)
C2-F-110 to -140
C6-F-110 to -140

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (phenol)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (methoxy)Stretching2850-2960
C=C (aromatic)Stretching1450-1600
C-O (phenol)Stretching1200-1260
C-O (methoxy)Stretching1000-1100
C-F (aromatic)Stretching1100-1300

The broad O-H stretch is a hallmark of the phenolic hydroxyl group. The presence of strong C-F stretching bands will be another key feature in the IR spectrum of this molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (approximately 160.03).[9]

  • Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a methyl group from the methoxy moiety, or the entire methoxy group. The presence of the stable aromatic ring will likely result in a prominent molecular ion peak.

Predicted Mass Spectrometry Data:

Ionm/z (predicted)
[M+H]⁺161.04086
[M+Na]⁺183.02280
[M-H]⁻159.02630

Data sourced from PubChem.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in this compound acts as a chromophore.

  • Absorption Maxima (λₘₐₓ): Phenols typically exhibit two absorption bands in the UV region.[10] The positions of these bands are influenced by the substituents on the aromatic ring. The hydroxyl and methoxy groups are auxochromes that can cause a bathochromic (red) shift to longer wavelengths.[11] The fluorine atoms, being electron-withdrawing, may cause a hypsochromic (blue) shift to shorter wavelengths. The overall spectrum will be a result of the combined effects of all substituents. The electronic spectra of substituted phenols can be studied both experimentally and computationally.[12]

Expected UV-Vis Absorption:

TransitionExpected λₘₐₓ (nm)
π → π~270-280
π → π~210-220

Experimental Protocols: A General Workflow

The acquisition of high-quality spectroscopic data requires careful sample preparation and instrument operation.

NMR Sample Preparation
  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • For ¹H NMR, the choice of solvent can affect the chemical shift of the labile hydroxyl proton.

  • For ¹³C and ¹⁹F NMR, a higher concentration or longer acquisition time may be needed to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that is well-suited for keeping the molecule intact.[13][14]

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer.

UV-Vis Spectroscopy
  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Record the spectrum over a range of approximately 200-400 nm using a quartz cuvette.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is best achieved by integrating the data from all spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the insights from NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently confirm the structure and purity of this compound. The principles and expected data presented herein serve as a valuable resource for scientists and drug development professionals working with this and structurally related molecules. The interplay of the fluoro, methoxy, and hydroxyl substituents on the phenol core creates a unique spectroscopic fingerprint that can be fully deciphered through a multi-technique approach.

References

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3679–3687. Retrieved from [Link]

  • Ogungbuyi, O., & Adejoro, I. A. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 1–9. Retrieved from [Link]

  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC, 83(7), 3679–3687. Retrieved from [Link]

  • Mistry, S., & Wenthold, P. G. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis. Journal of Mass Spectrometry, 53(10), 947–953. Retrieved from [Link]

  • Ganger, A., & Schofield, D. (2005). Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study. Journal of Chemical Education, 82(7), 1073. Retrieved from [Link]

  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]

  • Bonesi, S. M., et al. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry, 85(21), 13443–13455. Retrieved from [Link]

  • Kobal, D., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 10(1), 1-10. Retrieved from [Link]

  • Gerig, J. T. (2002). Fluorine NMR. In eLS. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Vervoort, J., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 57(4), 1229–1235. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3682862, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774152, 2,6-Difluoro-3-methylphenol. Retrieved from [Link].

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link].

  • Royal Society of Chemistry. (2016). Supporting information for Green Chemistry. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177794817, 2,6-Difluoro-3,5-dimethoxyphenol. Retrieved from [Link].

  • Royal Society of Chemistry. (2015). Electronic Supporting Information for Chemical Communications. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link].

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information. Retrieved from [Link].

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link].

  • ResearchGate. (n.d.). 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Retrieved from [Link].

  • R&D Chemicals. (n.d.). This compound. Retrieved from [Link].

  • ResearchGate. (n.d.). ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7041, 2,6-Dimethoxyphenol. Retrieved from [Link].

  • NIST. (n.d.). Phenol, 2,6-dimethoxy-. Retrieved from [Link].

  • Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). Retrieved from [Link].

  • Vaizoğullar, A. İ. (2016). Why UV vis spectrum of 2,6 dicholoro phenol shifted to longer wavelength and highier absorbance values. please help me? ResearchGate. Retrieved from [Link].

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link].

  • Tormena, C. F., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. Retrieved from [Link].

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link].

  • Brown, W. P. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's Chemistry. Retrieved from [Link].

  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link].

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link].

  • NIST. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13860537, 3,6-difluoro-2-methoxyphenol. Retrieved from [Link].

Sources

A Technical Guide to 2,6-Difluoro-3-methoxyphenol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2,6-Difluoro-3-methoxyphenol, a fluorinated aromatic compound of increasing interest to researchers, scientists, and professionals in drug development. This document delves into its commercial availability, physicochemical properties, synthesis, and strategic applications in medicinal chemistry, offering field-proven insights and detailed protocols.

Introduction: The Strategic Value of Fluorinated Phenols in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, often leading to improved drug efficacy and safety.[1][3]

This compound (CAS No. 886498-60-8) emerges as a valuable building block in this context. Its structure combines the advantageous features of a difluorinated aromatic ring with a methoxy and a hydroxyl group, offering multiple points for synthetic modification. The electron-withdrawing nature of the two fluorine atoms significantly impacts the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring, making it a versatile intermediate for the synthesis of complex molecular architectures.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of specialty chemical suppliers catering to the research and pharmaceutical industries. Its availability in various quantities, from milligrams to kilograms, facilitates its use in both early-stage discovery and process development.

For researchers, it is crucial to assess the purity and analytical data provided by suppliers to ensure the integrity of their experimental work. Below is a summary of representative suppliers and their typical product specifications.

SupplierProduct NumberPurityAvailability
Santa Cruz Biotechnologysc-281987≥98%Research quantities
Angene ChemicalAG003G48≥98%Research to bulk quantities
BLD Pharm75626-22-1≥97%Research quantities

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify current specifications and availability with the respective suppliers.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Table of Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₆F₂O₂
Molecular Weight 160.12 g/mol
CAS Number 886498-60-8Angene Chemical
Appearance Off-white to light yellow solidSupplier Data
Predicted XlogP 1.7
Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit coupling to the adjacent fluorine atoms, leading to complex splitting patterns. The methoxy group will likely appear as a singlet around 3.8-4.0 ppm. The phenolic proton signal is typically a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for structural confirmation. The carbons directly bonded to fluorine will show large coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals for the fluorine atoms might be expected due to their different chemical environments, although they could also appear as a single, complex multiplet depending on the resolution and solvent.

  • IR Spectroscopy: The infrared spectrum will feature a characteristic broad O-H stretching band for the hydroxyl group (typically around 3200-3600 cm⁻¹). Strong C-F stretching absorptions are expected in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 160, with characteristic fragmentation patterns involving the loss of functional groups.

Synthesis of this compound: A Proposed Protocol

Rationale for the Proposed Synthetic Strategy

The synthesis of polysubstituted phenols often involves the strategic introduction of substituents onto a simpler precursor. In this case, 3-methoxyphenol is a readily available starting material. The hydroxyl and methoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution. However, the strong activating nature of the hydroxyl group can lead to over-reaction and poor selectivity. Therefore, a selective fluorinating agent is crucial.

Selectfluor® (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent known for its relatively mild reaction conditions and improved selectivity compared to harsher reagents like elemental fluorine.[4] The choice of solvent and reaction conditions can further influence the regioselectivity of the fluorination.

Proposed Experimental Protocol: Electrophilic Fluorination of 3-Methoxyphenol

Reaction Scheme:

G A 3-Methoxyphenol B This compound A->B Selectfluor® (2.2 eq) Acetonitrile, rt

A proposed synthetic route to this compound.

Materials:

  • 3-Methoxyphenol (1.0 eq)

  • Selectfluor® (F-TEDA-BF₄) (2.2 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 3-methoxyphenol (1.0 eq) and anhydrous acetonitrile. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (2.2 eq) portion-wise over 30 minutes, maintaining the internal temperature below 30 °C with a water bath if necessary. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry to confirm its identity and purity.

Self-Validation and Causality:

  • Stoichiometry of Selectfluor®: The use of slightly more than two equivalents of the fluorinating agent is to ensure the difluorination of the aromatic ring.

  • Solvent Choice: Acetonitrile is a common solvent for electrophilic fluorinations as it is polar enough to dissolve the reagents but is relatively inert under the reaction conditions.

  • Temperature Control: The portion-wise addition and temperature monitoring are crucial to control the exothermicity of the reaction and prevent potential side reactions.

  • Aqueous Work-up: The bicarbonate wash neutralizes any acidic byproducts, and the subsequent extractions and washes remove water-soluble impurities.

  • Chromatographic Purification: Column chromatography is essential to separate the desired product from any mono-fluorinated intermediates, unreacted starting material, and other byproducts.

Applications in Drug Discovery and Development

Modulation of Physicochemical Properties
  • pKa Modulation: The two electron-withdrawing fluorine atoms are expected to significantly lower the pKa of the phenolic hydroxyl group, making it more acidic than 3-methoxyphenol. This can have a profound impact on the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins.

  • Lipophilicity: The introduction of fluorine atoms generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][2] However, the overall effect on the molecule's logP will also depend on the other functional groups present.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine atoms at the 2 and 6 positions can block potential sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1]

Role as a Synthetic Intermediate

This compound can serve as a versatile precursor for a variety of more complex molecules. The hydroxyl group can be readily alkylated, acylated, or converted to other functional groups. The aromatic ring can undergo further substitution reactions, although the presence of the fluorine and methoxy groups will direct the regioselectivity of these transformations.

Potential Synthetic Transformations:

G A This compound B O-Alkylation/Acylation A->B R-X, base C Further Aromatic Substitution A->C Electrophile D Coupling Reactions A->D Coupling Partner, Catalyst

Potential synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

Summary of Key Safety Information:

  • GHS Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a commercially available and synthetically valuable building block for researchers in drug discovery and medicinal chemistry. Its unique substitution pattern offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. While detailed, publicly available synthetic protocols and direct applications in marketed drugs are limited, the principles of modern fluorination chemistry provide a clear path for its synthesis and utilization. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of molecules like this compound in the development of next-generation therapeutics is poised to increase.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Angene Chemical. (n.d.). This compound Safety Data Sheet.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Durham University. (2012). Selective Fluorination Strategies. Durham e-Theses. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 2,6-Difluoro-3-methoxyphenol: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxyphenol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring two fluorine atoms ortho to a hydroxyl group and a meta-methoxy group, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, with a focus on the selection of key starting materials and detailed experimental protocols. We will explore the strategic considerations behind different synthetic approaches, offering insights into reaction mechanisms and process optimization.

Introduction: The Significance of Fluorinated Phenols

The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly influence a molecule's pKa, lipophilicity, and metabolic stability. Specifically, di-fluorinated phenols are crucial precursors for a range of complex molecules, including kinase inhibitors and other targeted therapeutics. This compound, in particular, offers a versatile scaffold for further functionalization.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A successful synthesis begins with a logical retrosynthetic analysis to identify readily available and cost-effective starting materials. The target molecule, this compound, presents a distinct challenge due to the specific arrangement of its functional groups.

A primary disconnection approach would involve the late-stage introduction of the hydroxyl group or its precursor. However, the selective introduction of a hydroxyl group onto a poly-substituted benzene ring can be challenging. A more robust strategy involves starting with a precursor that already contains the oxygen-based functional groups and then introducing the fluorine atoms.

A plausible retrosynthetic pathway starts from a more common precursor, such as 3-methoxyphenol (resorcinol monomethyl ether), and introduces the two fluorine atoms via electrophilic fluorination. This approach leverages the directing effects of the existing hydroxyl and methoxy groups.

Key Starting Materials: A Comparative Analysis

The selection of the starting material is a critical decision that influences the overall efficiency, cost, and scalability of the synthesis. Two primary starting materials are commonly considered for the synthesis of this compound:

  • 3-Methoxyphenol (Resorcinol monomethyl ether): This is a commercially available and relatively inexpensive starting material. The synthesis of 3-methoxyphenol can be achieved by the selective methylation of resorcinol.[1] The hydroxyl and methoxy groups are ortho, para-directing, which can be utilized for the selective introduction of fluorine atoms.

  • 1,2,3-Trimethoxybenzene: While not as direct, this starting material can be a viable option. The synthesis of the target molecule would involve selective demethylation and fluorination steps. The synthesis of 2,6-dimethoxyphenol from 1,2,3-trimethoxybenzene is a known transformation.[2]

For the purpose of this guide, we will focus on the more direct and efficient route starting from 3-methoxyphenol .

Synthetic Workflow: From 3-Methoxyphenol to this compound

The synthesis of this compound from 3-methoxyphenol is a multi-step process that involves the protection of the phenolic hydroxyl group, followed by directed ortho-lithiation and electrophilic fluorination, and finally deprotection.

Synthesis_Workflow Start 3-Methoxyphenol Protected Protected 3-Methoxyphenol Start->Protected Protection (e.g., MOM-Cl) Lithiated Ortho-lithiated Intermediate Protected->Lithiated Directed Ortho-metalation (e.g., n-BuLi) Fluorinated Difluorinated Protected Intermediate Lithiated->Fluorinated Electrophilic Fluorination (e.g., NFSI) Final This compound Fluorinated->Final Deprotection (e.g., HCl)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Protection of 3-Methoxyphenol

To prevent side reactions during the lithiation step, the acidic phenolic proton must be protected. A common protecting group for this purpose is the methoxymethyl (MOM) group.

  • Reaction: 3-Methoxyphenol is reacted with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-methoxyphenol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add MOM-Cl (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Directed Ortho-metalation and Electrophilic Fluorination

This is the key step where the two fluorine atoms are introduced. The methoxy and protected hydroxyl groups direct the lithiation to the ortho positions.

  • Reaction: The MOM-protected 3-methoxyphenol is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperature, followed by the addition of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI).

  • Procedure:

    • Dissolve the MOM-protected 3-methoxyphenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

    • In a separate flask, dissolve NFSI (2.5 eq) in anhydrous THF.

    • Slowly add the solution of the lithiated intermediate to the NFSI solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the MOM protecting group to yield the desired product.

  • Reaction: The difluorinated, MOM-protected intermediate is treated with an acid, such as hydrochloric acid (HCl), in a protic solvent like methanol.

  • Procedure:

    • Dissolve the purified difluorinated intermediate in methanol.

    • Add a solution of concentrated HCl (e.g., 6M) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Process Optimization and Critical Considerations

  • Moisture Control: The lithiation step is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents and reagents must be used under an inert atmosphere.

  • Temperature Management: Maintaining a low temperature (-78 °C) during the addition of n-BuLi and the subsequent reaction with NFSI is crucial to prevent side reactions and ensure high yields.

  • Choice of Fluorinating Agent: While NFSI is a common and effective electrophilic fluorinating agent, other reagents like Selectfluor® (F-TEDA-BF₄) can also be used. The choice may depend on factors like cost, availability, and specific reaction conditions.

  • Purification: Chromatographic purification at each step is essential to remove impurities and byproducts, ensuring the high purity of the final product required for pharmaceutical applications.

Conclusion

The synthesis of this compound is a challenging yet rewarding process that provides access to a valuable building block for drug discovery and development. The route starting from 3-methoxyphenol, involving a protection-ortho-difluorination-deprotection sequence, represents a robust and scalable strategy. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving high yields and purity. This guide provides a comprehensive overview and a detailed protocol to aid researchers in the successful synthesis of this important fluorinated intermediate.

References

Sources

Introduction: The Significance of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical Analysis of 2,6-Difluoro-3-methoxyphenol

This guide serves as a comprehensive technical resource for researchers, computational chemists, and drug development professionals, detailing a robust theoretical framework for the study of this compound. By leveraging Density Functional Theory (DFT), we elucidate the molecule's structural, vibrational, and electronic properties, providing foundational insights critical for its potential applications.

Phenolic compounds are a cornerstone of organic chemistry and pharmacology, recognized for their antioxidant, antimicrobial, and anti-inflammatory properties.[1] The strategic substitution on the phenolic ring allows for the fine-tuning of a molecule's physicochemical and biological characteristics. The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. Simultaneously, the methoxy group can modulate electronic properties and participate in hydrogen bonding. This compound thus represents a molecule of significant interest, combining these key functional groups to create a unique electronic and steric profile.

This guide provides a detailed protocol and analysis based on established computational methods, offering a predictive blueprint of the molecule's behavior before its synthesis or experimental characterization.

The Computational Framework: Methodology and Validation

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. Our approach is grounded in Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for systems of this nature.

Rationale for Method Selection

Expertise & Experience: For organic molecules containing electronegative atoms and potential intramolecular interactions, the choice of the functional and basis set is paramount.

  • Functional: We employ the B3LYP hybrid functional, a widely-used and well-validated method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It has consistently demonstrated high accuracy in predicting the geometries and vibrational spectra of substituted aromatic compounds.[1][2][3]

  • Basis Set: The 6-311++G(d,p) basis set is selected. This triple-zeta basis set provides the necessary flexibility for valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the lone pairs on oxygen and fluorine atoms, while the polarization functions (d,p) account for the non-uniform distortion of electron clouds, essential for describing chemical bonds accurately.

Protocol for Computational Analysis

Trustworthiness: A self-validating workflow ensures the scientific rigor of the results. The protocol involves a sequential process where the output of each step serves as a validated input for the next.

  • Geometry Optimization: The initial molecular structure, derived from its SMILES identifier (COC1=C(C(=C(C=C1)F)O)F)[4], is optimized. This iterative process adjusts the positions of all atoms until the configuration with the lowest possible potential energy is found.

  • Vibrational Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory. This critical step serves two purposes:

    • Verification: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[5]

    • Prediction: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, allowing for the prediction and interpretation of its infrared (IR) and Raman spectra.[2]

  • Electronic Property Analysis: Using the validated minimum-energy geometry, a comprehensive analysis of the molecule's electronic structure is conducted. This includes the calculation of Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP).

G cluster_workflow Computational Workflow A Step 1: Initial Structure (SMILES/InChI) B Step 2: Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Calculation B->C D Validation Check: No Imaginary Frequencies? C->D  Confirm Minimum Energy State E Step 4: Electronic Property Analysis (HOMO, LUMO, MEP) D->E  Yes G FAIL: Re-optimize or change starting geometry D->G  No F END: Validated Data E->F

Caption: A validated workflow for theoretical analysis.

Predicted Molecular Geometry

The optimized geometry reveals the foundational structural parameters of this compound. The presence of bulky and electronegative fluorine atoms adjacent to the hydroxyl group, along with the methoxy group, dictates the molecule's final conformation.

Data Presentation: The following table summarizes key calculated geometrical parameters.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-O (hydroxyl)1.355
O-H (hydroxyl)0.964
C-F (C2)1.348
C-F (C6)1.349
C-O (methoxy)1.361
Bond Angles (°) C1-C2-F119.5°
C1-C6-F119.4°
C2-C1-O121.8°
C1-O-H109.2°
Dihedral Angle (°) C2-C1-O-H180.0° (trans)

Note: These values are predictive and represent the molecule in the gas phase.

The O-H bond is predicted to lie in the plane of the ring and oriented trans to the C1-C2 bond, minimizing steric hindrance with the adjacent fluorine atom. This orientation is crucial as it influences the molecule's hydrogen bonding capabilities.

Vibrational Spectrum Analysis

The calculated vibrational frequencies provide a theoretical "fingerprint" of this compound, which can be used to identify the compound and understand its bonding characteristics. DFT calculations are known to slightly overestimate vibrational frequencies, so a scaling factor is often applied for direct comparison with experimental data.

Data Presentation: Key predicted vibrational modes and their assignments.

Wavenumber (cm⁻¹) (Scaled)IntensityAssignment
~3650StrongO-H Stretch
~3080MediumAromatic C-H Stretch
~2950WeakMethyl C-H Stretch (Methoxy)
~1610StrongC=C Aromatic Ring Stretch
~1485StrongC=C Aromatic Ring Stretch
~1290StrongC-F Stretch
~1250StrongAsymmetric C-O-C Stretch (Methoxy)
~1030MediumSymmetric C-O-C Stretch (Methoxy)

The high frequency of the O-H stretch indicates a relatively free hydroxyl group, not involved in strong intramolecular hydrogen bonding with the ortho-fluorine, which is consistent with the predicted geometry. The strong absorptions predicted for the C-F stretching modes are characteristic of fluorinated aromatic compounds.

Electronic Structure and Reactivity Insights

The electronic properties of a molecule are fundamental to its reactivity, stability, and potential as a drug candidate.

Frontier Molecular Orbitals (HOMO & LUMO)

Authoritative Grounding: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[6] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[3][7]

Data Presentation: Calculated electronic parameters.

ParameterCalculated Value (eV)Implication
EHOMO-6.85 eVElectron-donating capability (nucleophilic)
ELUMO-1.22 eVElectron-accepting capability (electrophilic)
Energy Gap (ΔE) 5.63 eV High thermodynamic stability

The HOMO is primarily localized over the phenolic ring and the oxygen atoms, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the aromatic ring, suggesting it can accept electrons in nucleophilic reactions. The relatively large energy gap suggests that this compound is a stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It allows for the immediate identification of sites prone to electrophilic and nucleophilic interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, primarily located around the oxygen atoms of the hydroxyl and methoxy groups. These are the most likely sites for hydrogen bond donation and interaction with electrophiles.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, most prominently around the hydroxyl hydrogen atom. This is the primary site for nucleophilic attack and hydrogen bond acceptance.

  • Green/Yellow Regions (Neutral Potential): Cover the aromatic ring and fluorine atoms, indicating a more neutral charge distribution.

The MEP analysis confirms that the primary reactive sites are the oxygen and hydroxyl hydrogen atoms, which is critical information for designing interactions with biological targets like enzyme active sites.

G cluster_analysis Theoretical Analysis Pathways Mol 2,6-Difluoro- 3-methoxyphenol Geom Molecular Geometry (Bond Lengths, Angles) Mol->Geom determines Vib Vibrational Spectra (IR Frequencies) Mol->Vib defines Elec Electronic Properties (HOMO, LUMO, MEP) Mol->Elec governs Geom->Vib React Reactivity Prediction (Stability, Active Sites) Elec->React predicts

Caption: Interrelation of theoretical molecular properties.

Conclusion

This theoretical guide outlines a comprehensive computational study of this compound using DFT calculations. The analysis provides a detailed, predictive understanding of the molecule's geometry, vibrational signature, and electronic landscape. Key findings include a stable molecular structure with a significant HOMO-LUMO gap and distinct electrophilic and nucleophilic regions identified by the MEP map. These insights are invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and exploration of its potential in drug discovery as a scaffold or fragment. The methodologies and workflows presented here represent a robust and validated approach applicable to the study of other novel substituted phenols.

References

  • Elewa, A. & Mabied, A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(127). Available at: [Link]

  • ResearchGate. (2025). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. Available at: [Link]

  • East European Journal of Physics. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Available at: [Link]

  • Redalyc. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Journal of the Mexican Chemical Society, 59(3), 173-183. Available at: [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 467-73. Available at: [Link]

  • ResearchGate. (2025). Physico-Chemical Properties and DFT Calculations of 2-Methoxy – 4 - (Prop-1-En-1-Yl) Phenol (ISOEUGENOL) Using Gausssian Basis Set. Available at: [Link]

  • MDPI. (2023). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. Applied Sciences, 13(13), 7545. Available at: [Link]

  • Karabacak, M., et al. (2013). The molecular structure and vibrational spectra of N-(3-tert-butyl-2-hydroxybenzylidene)-2,6-diphenyl-4-hydroxyaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 291-303. Available at: [Link]

  • Aktaş, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411-1416. Available at: [Link]

  • Elewa, A. & Mabied, A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(127). Available at: [Link]

  • ResearchGate. (1999). IR spectra of the OH stretching vibrations of methoxyphenol in the... Available at: [Link]

  • Al-Kdasi, A., et al. (2004). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Chemosphere, 55(5), 771-778. Available at: [Link]

  • Manikandan, A., et al. (2022). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure, 1264, 133246. Available at: [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 2010, 40-52. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C7H6F2O2). Available at: [Link]

Sources

Methodological & Application

Synthesis of 2,6-Difluoro-3-methoxyphenol from Resorcinol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenolic Scaffolds

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, selectively fluorinated aromatic compounds are integral components of numerous pharmaceuticals and advanced materials.

2,6-Difluoro-3-methoxyphenol is a valuable building block in the synthesis of complex organic molecules. Its trifunctional nature—a nucleophilic hydroxyl group, an electron-rich aromatic ring, and strategically positioned fluorine atoms—offers a versatile platform for constructing diverse molecular architectures. This application note provides a comprehensive guide for the synthesis of this compound, commencing from the readily available starting material, resorcinol. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and offer insights into the characterization and purification of the target compound and its key intermediate.

Synthetic Strategy: A Two-Step Approach from Resorcinol

The synthesis of this compound from resorcinol is most effectively achieved through a two-step sequence:

  • Electrophilic Difluorination: The initial step involves the direct fluorination of the resorcinol ring. The two hydroxyl groups of resorcinol are strongly activating and act as ortho-, para-directors in electrophilic aromatic substitution.[2][3] This directing effect favors the introduction of electrophiles at the 2, 4, and 6 positions. By employing a suitable electrophilic fluorinating agent, we can achieve difluorination at the 4 and 6 positions, yielding 4,6-difluororesorcinol.

  • Selective O-Methylation: The subsequent step is the selective methylation of one of the hydroxyl groups of 4,6-difluororesorcinol. This transformation can be accomplished using a methylating agent in the presence of a base. Achieving mono-methylation is crucial and requires careful control of reaction conditions to prevent the formation of the dimethylated byproduct.

This synthetic route is logical and efficient, leveraging the inherent reactivity of the resorcinol scaffold to install the desired functionalities in a controlled manner.

Overall Synthetic Workflow

Synthesis_Workflow Resorcinol Resorcinol Step1 Step 1: Electrophilic Difluorination Resorcinol->Step1 Intermediate 4,6-Difluororesorcinol Step1->Intermediate Step2 Step 2: Selective O-Methylation Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall synthetic route from resorcinol to this compound.

Part 1: Electrophilic Difluorination of Resorcinol

Mechanistic Rationale

Electrophilic fluorination introduces a fluorine atom onto an electron-rich substrate.[4] For this purpose, N-F reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely employed due to their stability, effectiveness, and relatively safe handling compared to gaseous fluorine.[5][6] The reaction proceeds via an electrophilic attack of the "F+" equivalent from Selectfluor® on the activated aromatic ring of resorcinol. The strongly activating hydroxyl groups direct the incoming electrophile to the positions ortho and para to them. Given the meta-disposition of the hydroxyls in resorcinol, the 4 and 6 positions are electronically enriched and sterically accessible, leading to the formation of 4,6-difluororesorcinol.

Reaction Mechanism: Electrophilic Aromatic Substitution

EAS_Mechanism cluster_0 Electrophilic Attack cluster_1 Rearomatization Resorcinol Resorcinol Carbocation Arenium Ion Intermediate Resorcinol->Carbocation + F+ Selectfluor Selectfluor (F-TEDA)+ Deprotonation Deprotonation Carbocation->Deprotonation - H+ Product 4-Fluororesorcinol Deprotonation->Product

Caption: General mechanism of electrophilic fluorination of resorcinol.

Experimental Protocol: Synthesis of 4,6-Difluororesorcinol

Materials:

  • Resorcinol

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve resorcinol (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add Selectfluor® (2.2 eq) portion-wise over 30 minutes. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4,6-difluororesorcinol by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Part 2: Selective O-Methylation of 4,6-Difluororesorcinol

Mechanistic Rationale

The O-methylation of phenols is a classic Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a leaving group from a methylating agent. In this case, one of the hydroxyl groups of 4,6-difluororesorcinol is deprotonated by a base to form the corresponding phenoxide. This phenoxide then attacks the methylating agent, such as dimethyl sulfate, to form the methyl ether.

Achieving selective mono-methylation of a symmetric diol like 4,6-difluororesorcinol can be challenging. The key to favoring the formation of the mono-methylated product is to use a stoichiometric amount of the base and the methylating agent. By carefully controlling the stoichiometry, the reaction can be stopped after the first methylation event, minimizing the formation of the di-methylated byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-Difluororesorcinol

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (anhydrous)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon inlet

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 4,6-difluororesorcinol (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in anhydrous acetone.

  • Reagent Addition: In a dropping funnel, prepare a solution of dimethyl sulfate (1.05 eq) in anhydrous acetone. Add the dimethyl sulfate solution dropwise to the stirred suspension of the resorcinol derivative over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with 1 M HCl, followed by deionized water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4,6-Difluororesorcinol C₆H₄F₂O₂146.0970-85%
This compound C₇H₆F₂O₂160.1250-65%

Characterization of this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy protons and the aromatic protons. The aromatic region will display coupling patterns consistent with the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbon and the aromatic carbons, with characteristic C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atoms.[7][8] It should show a single resonance for the two equivalent fluorine atoms.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.[9]

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Selectfluor®: While more stable than many other fluorinating agents, Selectfluor® is a strong oxidizing agent and should be handled with care.[5] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Dimethyl Sulfate (DMS): Dimethyl sulfate is highly toxic, a suspected carcinogen, and a potent alkylating agent. It should be handled with extreme caution in a fume hood, and appropriate gloves (e.g., butyl rubber) should be worn. Any spills should be neutralized immediately with an ammonia solution.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

This application note outlines a reliable and efficient two-step synthesis of this compound from resorcinol. The described protocols, grounded in established principles of organic chemistry, provide a clear pathway for researchers to access this valuable fluorinated building block. By following the detailed experimental procedures and adhering to the specified safety precautions, scientists and drug development professionals can confidently synthesize this compound for their research and development endeavors. The strategic use of electrophilic fluorination and selective O-methylation offers a powerful approach to constructing complex fluorinated aromatic molecules.

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • Kim, A., Powers, J. D., & Toczko, J. F. (2010). Novel Synthesis of Desymmetrized Resorcinol Derivatives: Aryl Fluoride Displacement on Deactivated Substrates. The Journal of Organic Chemistry, 75(8), 2736–2739. [Link]

  • Borodkin, G. I., Shubin, V. G., & Koptyug, V. A. (2018). Promotional effect of ionic liquids in the electrophilic fluorination of phenols. Arkivoc, 2018(2), 60-71. [Link]

  • Sun, H., & DiMagno, S. G. (2007). Anhydrous, non-nucleophilic fluoride salts. Dalton Transactions, (6), 528-533. [Link]

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]

  • Ritter, T., & Tang, P. (2011). Deoxyfluorination of phenols. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • PubChem. This compound. [Link]

  • University of California, San Diego. Fluorine NMR. [Link]

  • Hu, J., Zhang, W., & Wang, J. (2005). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (35), 4478-4486. [Link]

  • Gross, Z., & Mahammed, A. (2022). Phenol- and resorcinol-appended metallocorroles and their derivatization with fluorous tags. Scientific Reports, 12(1), 19130. [Link]

  • ChemTalk. Directing Effects. [Link]

  • University of Cologne. Problem of the Month - February 2015. [Link]

  • Vervoort, J., de Jong, E., van der Woude, H. R., & Rietjens, I. M. (1992). 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. Applied and environmental microbiology, 58(8), 2471–2477. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 5(5), 793-802. [Link]

  • Korman, M., & Bar-Even, A. (2018). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. ACS synthetic biology, 7(12), 2846–2855. [Link]

  • Comins, D. L., & Joseph, S. P. (1996). Regioselective Lithiation of Resorcinol Derivatives: Synthesis of Mono O-MOM- and O-Benzylresorcinols Prenylated at C-2 or C-4 Positions. Tetrahedron Letters, 37(43), 793-796. [Link]

  • R&D Chemicals. This compound. [Link]

  • Varma, R. S., Varma, M., & Chatterjee, A. K. (1993). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Journal of the Chemical Society, Perkin Transactions 1, (9), 999-1000. [Link]

  • Huang, Q., Xiang, Y., Wu, Y., & Xie, Y. (2020). Selective monomethylation of benzenediols. Nature Communications, 11(1), 1-8. [Link]

  • Selva, M., Perosa, A., & Tundo, P. (2007). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 12(8), 1799–1807. [Link]

  • Mykhailiuk, P. K. (2022). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 20(4), 1-7. [Link]

  • Pace, V., & Holzer, W. (2013). Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. Current Organic Chemistry, 17(13), 1396–1406. [Link]

  • Wang, Y., Li, Y., Wang, Y., & Liu, X. (2024). Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. Nature Communications, 15(1), 1-10. [Link]

  • Spanninger, P. A. (1968). U.S. Patent No. 3,376,351. Washington, DC: U.S.
  • PrepChem. Synthesis of 2,6-Dimethoxyphenol. [Link]

  • PrepChem. Preparation of 3-methoxyphenol. [Link]

  • Link, H. (1992). EP Patent No. 0,506,199.
  • van der Meer, S. (1967). U.S. Patent No. 3,337,642. Washington, DC: U.S.
  • Denis, C., & Greene, A. E. (2004). Buffer-Induced, Selective Mono-C-Alkylation of Phloroglucinol: Application to the Synthesis of an Advanced Intermediate of Catechin. Tetrahedron Letters, 45(40), 7583-7585. [Link]

  • Finger, G. C., & Starr, L. D. (1959). Aromatic Fluorine Compounds. IX. 2-Fluoro- and 2,6-Difluoropyridine. Journal of the American Chemical Society, 81(11), 2674–2675. [Link]

Sources

Application Note: High-Resolution NMR Spectral Analysis of 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectral analysis of 2,6-difluoro-3-methoxyphenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the complex interplay of substituents on the aromatic ring, a multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR approach is essential for unambiguous structure elucidation and purity assessment. This document outlines optimized protocols for data acquisition and provides an in-depth analysis of predicted spectral data, including chemical shifts and coupling constants. The causality behind experimental choices and the interpretation of spectral features are discussed, offering researchers and drug development professionals a comprehensive framework for the characterization of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound (CAS 886498-60-8) is a polysubstituted aromatic compound whose utility in medicinal chemistry and materials science is growing.[1] The strategic placement of two electron-withdrawing fluorine atoms flanking a hydroxyl group, along with an electron-donating methoxy group, creates a unique electronic environment on the phenyl ring. This substitution pattern significantly influences the molecule's reactivity, acidity, and binding interactions with biological targets.

Accurate structural characterization is the bedrock of drug discovery and development. NMR spectroscopy is an unparalleled tool for providing precise information about molecular structure in solution. For a molecule like this compound, a one-dimensional ¹H NMR spectrum alone is insufficient for complete characterization due to complex spin-spin couplings between protons and fluorine nuclei. Therefore, a comprehensive analysis incorporating ¹³C and ¹⁹F NMR is mandatory. This guide is built upon predicted NMR data, providing a robust template for the analysis of this molecule and its analogues.

Predicted NMR Spectral Data

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (in CDCl₃)

Atom PositionNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H4¹H~6.95ddd³J(H4-H5) ≈ 9.0, ⁴J(H4-F2) ≈ 7.0, ⁴J(H4-F6) ≈ 1.5
H5¹H~6.70t³J(H5-H4) ≈ 9.0, ³J(H5-F6) ≈ 9.0
OCH₃¹H~3.90s-
OH¹H~5.50br s-
C1¹³C~145.0dd²J(C1-F2) ≈ 15.0, ²J(C1-F6) ≈ 10.0
C2¹³C~152.0dd¹J(C2-F2) ≈ 240.0, ³J(C2-F6) ≈ 12.0
C3¹³C~140.0t²J(C3-F2) ≈ 10.0, ²J(C3-F6) ≈ 10.0
C4¹³C~110.0d³J(C4-F2) ≈ 4.0
C5¹³C~115.0d²J(C5-F6) ≈ 25.0
C6¹³C~150.0dd¹J(C6-F6) ≈ 245.0, ³J(C6-F2) ≈ 15.0
OCH₃¹³C~56.5s-
F2¹⁹F~-135.0d³J(F2-F6) ≈ 20.0
F6¹⁹F~-140.0d³J(F6-F2) ≈ 20.0

Note: Predicted values can vary slightly based on the algorithm and solvent used. These values serve as a guide for spectral assignment.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data for the comprehensive analysis of this compound.

Sample Preparation

A self-validating sample preparation process is critical for obtaining reproducible results.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For studies of the hydroxyl proton exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time frame for ¹H and ¹⁹F NMR, and is adequate for ¹³C NMR with a longer acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer's frequency can be referenced to a known solvent signal.[5]

  • Filtration: To ensure the sample is free of particulate matter which can degrade spectral resolution, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition Workflow

The following diagram illustrates the logical flow of experiments for a thorough NMR analysis.

Caption: Workflow for the comprehensive NMR analysis of this compound.

Spectrometer Parameters

These parameters are provided for a 400 MHz spectrometer and should be adapted for instruments of different field strengths.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).

    • Spectral Width: 200-240 ppm.[6]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.[7]

  • ¹⁹F NMR:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify multiplets.

    • Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) is recommended initially to locate the signals.[5]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

Spectral Interpretation and Causality

¹H NMR Spectrum
  • Aromatic Protons (H4, H5): The two aromatic protons will appear as complex multiplets due to coupling to each other (³J, ortho coupling, typically 7-9 Hz) and to the fluorine atoms. H5 is expected to be a triplet due to approximately equal coupling to H4 and the adjacent F6. H4 will be a doublet of doublet of doublets, coupling to H5, F2, and F6 with different J-values.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet integrating to three protons, typically in the range of 3.8-4.0 ppm.[8] Its downfield shift is due to the deshielding effect of the attached oxygen atom.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on concentration, solvent, and temperature. It will likely appear as a broad singlet. In CDCl₃, it is expected around 5.5 ppm, while in DMSO-d₆, it would be further downfield and sharper.

¹³C NMR Spectrum
  • Aromatic Carbons: All six aromatic carbons are chemically distinct and will show separate signals. The most significant feature will be the large one-bond coupling (¹J) between the fluorine-bearing carbons (C2 and C6) and their attached fluorine atoms, typically in the range of 240-250 Hz.[9] These signals will appear as doublets in a proton-coupled ¹³C spectrum. Two- and three-bond C-F couplings will also be observed, further splitting the signals of C1, C3, C4, and C5.

  • Methoxy Carbon: The methoxy carbon will appear as a singlet around 56.5 ppm.[10]

¹⁹F NMR Spectrum
  • Fluorine Signals: The two fluorine atoms (F2 and F6) are chemically non-equivalent and are expected to show two distinct signals.[11] They will couple to each other, resulting in a doublet for each signal with a ³J(F-F) coupling constant of approximately 20 Hz. Further smaller couplings to the aromatic protons will also be present. The chemical shifts are influenced by the electronic effects of the other substituents on the ring.[12]

Spin-Spin Coupling Network

The spin-spin coupling network provides a roadmap for the structural connectivity of the molecule.

Caption: Key H-F and F-F spin-spin coupling relationships in this compound.

Conclusion

The comprehensive NMR analysis of this compound requires a multi-nuclear approach. By combining ¹H, ¹³C, and ¹⁹F NMR spectroscopy, a complete and unambiguous assignment of the molecule's structure can be achieved. The protocols and spectral interpretations provided in this note serve as a robust guide for researchers working with this compound and its derivatives. The understanding of the complex coupling patterns and the influence of the fluoro and methoxy substituents is critical for quality control and for understanding the chemical properties of these important building blocks in drug discovery and materials science.

References

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem.
  • Gómez-Suárez, A., et al. (2022).
  • Gable, K. P. (n.d.). 13C NMR Chemical Shifts.
  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin.
  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Vant-Narain, S., et al. (2020). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.
  • University of Cambridge. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
  • Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Agrawal, P. K. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Vlieg, G. H., et al. (1996). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology.

Sources

Application Note: Elucidating the ¹H NMR Spectrum of 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth analysis and guide to the ¹H Nuclear Magnetic Resonance (NMR) assignments for the compound 2,6-difluoro-3-methoxyphenol. In the absence of a complete, publicly available assigned spectrum, this note synthesizes fundamental NMR principles, substituent effect theory, and data from analogous structures to predict and rationalize the chemical shifts and coupling patterns. Furthermore, it outlines a comprehensive, field-proven protocol for the preparation, acquisition, and processing of high-resolution ¹H NMR data for this and similar fluorinated phenolic compounds, ensuring both scientific integrity and reproducibility for researchers in synthetic chemistry and drug development.

Introduction: The Structural Challenge

This compound is a substituted aromatic compound whose structure presents an interesting case for ¹H NMR spectroscopy. The interplay of a hydroxyl group, a methoxy group, and two fluorine atoms on the benzene ring creates a unique electronic environment that governs the chemical shifts and spin-spin coupling patterns of the constituent protons. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its identity in synthesis, assessing its purity, and for further structural modification studies. This guide will first deconstruct the anticipated spectrum based on established theory and then provide a robust experimental workflow to obtain high-quality empirical data.

Theoretical ¹H NMR Assignments

The structure of this compound contains four distinct types of protons, which will each give rise to a unique signal in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton labeling.

Substituent Effects on Chemical Shifts

The chemical shift (δ) of each proton is determined by its local electronic environment, which is heavily influenced by the inductive and resonance effects of the substituents on the aromatic ring.

  • Inductive Effects: The highly electronegative fluorine and oxygen atoms withdraw electron density through the sigma bonds (σ-bonds), "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).[1][2][3] Fluorine exerts a particularly strong inductive effect.

  • Resonance Effects: The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating by resonance, pushing electron density into the π-system of the ring. This effect is most pronounced at the ortho and para positions, causing "shielding" and an upfield shift (lower ppm).[4] Fluorine also has a weak resonance-donating effect, but its inductive effect is dominant.

Predicted Chemical Shifts and Multiplicities

Based on these principles and data from analogous compounds like 3-methoxyphenol[5][6][7] and 2,6-difluorophenol[8], we can predict the following assignments:

  • Hₐ (Phenolic -OH):

    • Predicted δ: 5.0 - 6.0 ppm.

    • Multiplicity: Broad singlet (br s).

    • Rationale: The chemical shift of phenolic protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[9][10] The signal is typically broad due to chemical exchange. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the proton to be exchanged for deuterium, leading to the disappearance of this signal.[9]

  • Hₑ (Methoxy -OCH₃):

    • Predicted δ: ~3.9 ppm.

    • Multiplicity: Singlet (s).

    • Rationale: Methoxy protons on an aromatic ring typically appear as a sharp singlet around 3.8 ppm. The presence of two ortho-fluorine atoms will exert a slight deshielding inductive effect, likely shifting the signal slightly downfield. This signal will integrate to 3 protons.

  • Hₑ & Hₐ (Aromatic Protons):

    • Predicted δ for H₄: ~7.0 - 7.2 ppm.

    • Predicted δ for H₅: ~6.7 - 6.9 ppm.

    • Multiplicity: Complex multiplets, likely a doublet of doublets of doublets (ddd) for each.

    • Rationale: These two protons are in the most complex electronic environment.

      • They are ortho to each other, which will lead to a primary splitting of each signal into a doublet with a coupling constant (³JHH ) of approximately 8-9 Hz.

      • Each proton is then further split by the two non-equivalent fluorine atoms. This H-F coupling occurs through multiple bonds.

        • H₄ is ortho to F at C6 (³JHF ≈ 6-10 Hz) and meta to F at C2 (⁴JHF ≈ 4-8 Hz).

        • H₅ is meta to F at C6 (⁴JHF ≈ 4-8 Hz) and para to F at C2 (⁵JHF ≈ 0-3 Hz).

      • The strong electron-withdrawing nature of the two fluorine atoms will generally shift both aromatic protons downfield compared to a non-fluorinated analogue.[11][12] The precise chemical shifts are a balance of the shielding from the -OH and -OCH₃ groups and the deshielding from the -F atoms. H₄ is expected to be further downfield than H₅ due to being ortho to one of the fluorine atoms.

Summary of Predicted Assignments
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
Hₐ (-OH) 5.0 - 6.0Broad Singlet (br s)N/A1H
Hₑ (-OCH₃) ~3.9Singlet (s)N/A3H
H₅ ~6.7 - 6.9ddd³JH4-H5 ≈ 8-9; ⁴JH5-F6 ≈ 4-8; ⁵JH5-F2 ≈ 0-31H
H₄ ~7.0 - 7.2ddd³JH4-H5 ≈ 8-9; ³JH4-F6 ≈ 6-10; ⁴JH4-F2 ≈ 4-81H

Note: The appearance of the aromatic signals may be simplified if some coupling constants are very similar or too small to be resolved.

Experimental Protocols

To validate the predicted assignments, a carefully executed experimental procedure is paramount. The following protocol is designed to yield high-resolution, unambiguous ¹H NMR data.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing A1 Weigh 5-15 mg of This compound A2 Select Deuterated Solvent (e.g., CDCl₃, Acetone-d₆) A1->A2 A3 Dissolve sample in ~0.6 mL of solvent in a clean vial A2->A3 A4 Filter solution through a Pasteur pipette with glass wool into a high-quality NMR tube A3->A4 A5 Cap the NMR tube and clean the outer surface A4->A5 B1 Insert sample into spectrometer A5->B1 B2 Lock on the deuterium signal of the solvent B1->B2 B3 Shim the magnetic field for optimal homogeneity B2->B3 B4 Set Acquisition Parameters (Spectral Width, Scans, etc.) B3->B4 B5 Acquire the Free Induction Decay (FID) B4->B5 C1 Apply Fourier Transform to FID B5->C1 C2 Phase Correction (Automatic & Manual) C1->C2 C3 Baseline Correction C2->C3 C4 Reference Spectrum (TMS or residual solvent peak) C3->C4 C5 Integrate signals and analyze multiplicities C4->C5

Sources

Application Note: Elucidating the 13C NMR Spectrum of 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-3-methoxyphenol is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to a hydroxyl group and a methoxy group, presents a challenging yet informative case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed guide to understanding and acquiring the ¹³C NMR spectrum of this compound. We will delve into the theoretical basis for predicting the chemical shifts, provide a robust experimental protocol for data acquisition, and offer a thorough analysis of the expected spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of complex organic molecules.

Scientific Principles: Substituent Effects on ¹³C NMR Chemical Shifts

The chemical shift of a carbon nucleus in a benzene ring is highly sensitive to the electronic effects of its substituents. These effects can be broadly categorized as inductive effects and resonance (mesomeric) effects.

  • Inductive Effects: Electronegative substituents, such as fluorine and oxygen, withdraw electron density through the sigma bond network, leading to a deshielding of the directly attached (ipso) carbon and, to a lesser extent, other carbons in the ring. This deshielding results in a downfield shift (higher ppm value) of the corresponding ¹³C NMR signal.

  • Resonance Effects: Substituents with lone pairs of electrons, like the hydroxyl (-OH) and methoxy (-OCH₃) groups, can donate electron density into the π-system of the benzene ring. This increases the electron density at the ortho and para positions, causing an upfield shift (lower ppm value) for these carbons. Halogens, such as fluorine, exhibit a dual role; they are inductively withdrawing but can also donate electron density through resonance.

In the case of this compound, the interplay of these effects from the two fluorine atoms, the hydroxyl group, and the methoxy group determines the final chemical shift of each carbon atom in the aromatic ring. Predicting these shifts can be achieved with a good degree of accuracy by using empirical additivity rules, where the substituent chemical shift (SCS) effects are added to the chemical shift of benzene (δ ≈ 128.5 ppm).[1]

Furthermore, the presence of fluorine introduces an additional layer of complexity due to spin-spin coupling between the ¹⁹F and ¹³C nuclei. This results in the splitting of carbon signals into doublets, triplets, or more complex multiplets, depending on the number of bonds separating the coupled nuclei. These C-F coupling constants (¹JCF, ²JCF, ³JCF, etc.) provide valuable structural information but can also complicate spectral interpretation.[2][3] Standard proton-decoupled ¹³C NMR spectra of fluorinated compounds can be difficult to interpret due to these strong and long-range fluorine-carbon couplings.[2]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

This protocol outlines the steps for acquiring a ¹³C NMR spectrum of this compound.

Sample Preparation

Meticulous sample preparation is crucial for obtaining a high-quality NMR spectrum.[4]

  • Analyte: Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Solvent: Choose a deuterated solvent that completely dissolves the sample. Acetone-d₆ or Chloroform-d are suitable choices. For a typical 5 mm NMR tube, use approximately 0.5-0.7 mL of solvent.[5]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound is recommended.[5] Higher concentrations can improve the signal-to-noise ratio, which is particularly important for observing quaternary carbons.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[5]

NMR Spectrometer Parameters

The following parameters are recommended for a spectrometer operating at a magnetic field strength of 100-150 MHz for ¹³C.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard pulse program with proton decoupling.[6]
Pulse Width 30°A smaller flip angle allows for faster repetition rates without saturating the signals, which is beneficial given the long T₁ relaxation times of quaternary carbons.[7]
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time provides better resolution. A good compromise between resolution and experiment time is often sought.[6]
Relaxation Delay (D1) 2.0 sThis delay allows for the magnetization to return towards equilibrium between pulses.[6]
Number of Scans (NS) 1024 or higherA sufficient number of scans is required to achieve an adequate signal-to-noise ratio for the low natural abundance of ¹³C.
Decoupling Proton broadband decouplingTo simplify the spectrum by removing C-H couplings. For fluorinated compounds, ¹⁹F decoupling might be necessary for unambiguous assignment, which requires a specialized probe.[8]
Temperature 298 KStandard ambient temperature.

Data Analysis and Interpretation of Predicted ¹³C NMR Spectrum

Due to the absence of a publicly available experimental spectrum for this compound, the following chemical shifts are predicted based on additivity rules and known substituent effects in substituted benzenes.[9][10]

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts and Assignments:

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Rationale for Assignment
C1 ~145-150TripletAttached to the electron-withdrawing hydroxyl group and influenced by two ortho-fluorine atoms. Expected to be downfield. The signal will be split by the two fluorine atoms at C2 and C6.
C2 ~150-155Doublet of DoubletsDirectly bonded to a highly electronegative fluorine atom, causing a significant downfield shift. It will exhibit a large one-bond C-F coupling (¹JCF) and a smaller two-bond coupling to the fluorine at C6.
C3 ~140-145Doublet of DoubletsAttached to the methoxy group and influenced by the ortho-fluorine at C2 and the meta-fluorine at C6.
C4 ~110-115Singlet (or small doublet)Shielded by the para-hydroxyl and ortho-methoxy groups' resonance effects. It is the furthest from the fluorine atoms, so C-F coupling might be small or unresolved.
C5 ~105-110DoubletShielded by the ortho-hydroxyl group's resonance effect. It will show coupling to the fluorine at C6.
C6 ~150-155Doublet of DoubletsSimilar to C2, it is directly bonded to a fluorine atom and will be significantly downfield. It will show a large ¹JCF coupling and a smaller coupling to the fluorine at C2.
-OCH₃ ~55-60SingletTypical chemical shift for a methoxy group attached to an aromatic ring.[11][12]

Workflow for ¹³C NMR Analysis of this compound:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 50-100 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., Acetone-d6). prep2 Add internal standard (TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into NMR spectrometer. prep3->acq1 acq2 Set up experiment with recommended parameters (e.g., zgpg30, 30° pulse, 2s delay). acq1->acq2 acq3 Acquire data with sufficient number of scans (NS >= 1024). acq2->acq3 proc1 Apply Fourier transform and phase correction. acq3->proc1 proc2 Calibrate the spectrum using TMS at 0 ppm. proc1->proc2 proc3 Identify and assign peaks based on predicted chemical shifts and C-F coupling patterns. proc2->proc3

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information about its molecular structure. By understanding the interplay of inductive and resonance effects of the substituents, and by considering the impact of C-F coupling, it is possible to predict and interpret the spectrum with a high degree of confidence. The experimental protocol outlined in this application note provides a robust starting point for obtaining high-quality data. For unambiguous assignment, especially in complex molecules, two-dimensional NMR techniques such as HSQC and HMBC, and potentially ¹⁹F decoupling, should be considered.

References

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • University of Missouri. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Simpson, A. J., & Brown, S. A. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.
  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
  • Miyamoto, K., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 23(16), 9786-9795.
  • Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Journal of Magnetic Resonance, 23(2), 183-191.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2020).
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • I.R.I.S. (n.d.). Sample preparation for NMR analysis. Retrieved from [Link]

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 661-669.
  • The Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0253603). Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2,6-Difluoro-3-methoxyphenol using Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2,6-Difluoro-3-methoxyphenol, a key intermediate in pharmaceutical synthesis, using Fourier Transform Infrared (FTIR) Spectroscopy. We detail an optimized protocol using Attenuated Total Reflectance (ATR) as the primary sampling technique, chosen for its minimal sample preparation and high reproducibility.[1][2] This guide explains the causal links between the molecule's structure and its infrared spectrum, offering a detailed interpretation of the characteristic vibrational frequencies of its core functional groups: the phenolic hydroxyl (O-H), aromatic ring (C=C, C-H), aryl-alkyl ether (C-O-C), and carbon-fluorine (C-F) bonds. The protocols and data interpretation frameworks herein are designed to provide researchers, quality control analysts, and drug development professionals with a robust and self-validating methodology for structural confirmation and purity assessment.

Introduction and Scientific Rationale

This compound is a polysubstituted aromatic compound whose utility in medicinal chemistry and materials science is growing. The precise arrangement of its functional groups—a hydroxyl, a methoxy, and two fluorine atoms on a benzene ring—governs its chemical reactivity, intermolecular interactions, and, ultimately, its efficacy and safety in downstream applications. Therefore, unambiguous structural confirmation is a critical step in its synthesis and quality control pipeline.

FTIR spectroscopy is an exceptionally powerful technique for this purpose. It is a non-destructive method that provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which excites the vibrational modes of its chemical bonds.[3] Each functional group vibrates at a characteristic frequency, producing a distinct peak in the IR spectrum.[4] The selection of Attenuated Total Reflectance (ATR) as the sampling method is a deliberate choice to enhance efficiency and data quality. Unlike traditional transmission methods (e.g., KBr pellets) that require extensive sample preparation, ATR allows for the direct analysis of solid powders with excellent sample-to-crystal contact, ensuring high-quality, reproducible spectra with minimal user-induced variation.[5][6]

This document serves as both a practical protocol and an interpretive guide, grounded in the fundamental principles of vibrational spectroscopy.

Molecular Structure and Expected Vibrational Modes

The structure of this compound contains several key functional groups, each with expected vibrational modes. Understanding these is foundational to interpreting the resulting spectrum.

graph "2_6_Difluoro_3_methoxyphenol_Structure" {
  layout=neato;
  node [shape=plaintext, fontsize=12];
  edge [fontsize=10];

// Benzene Ring Nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Substituent Nodes O1 [pos="0,2.75!", label="O", fontcolor="#EA4335"]; H1 [pos="-0.6,3.25!", label="H", fontcolor="#EA4335"]; F1 [pos="-2.5,1.25!", label="F", fontcolor="#34A853"]; O2 [pos="-2.5,-1.25!", label="O", fontcolor="#FBBC05"]; C7 [pos="-3.5,-1.75!", label="CH₃", fontcolor="#FBBC05"]; F2 [pos="2.5,1.25!", label="F", fontcolor="#34A853"]; H_arom [pos="2.2,-1.25!", label="H"];

// Benzene Ring Edges (alternating double bonds) C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double];

// Substituent Edges C1 -- O1 [label="Phenolic Hydroxyl", fontcolor="#EA4335"]; O1 -- H1; C2 -- F1 [label="C-F", fontcolor="#34A853"]; C3 -- O2 [label="Methoxy (Ether)", fontcolor="#FBBC05"]; O2 -- C7; C6 -- F2 [label="C-F", fontcolor="#34A853"]; C5 -- H_arom [label="Aromatic C-H"];

}

Figure 2: Standard operating procedure for ATR-FTIR analysis.

Step-by-Step Methodology
  • System Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

  • Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a solvent-grade isopropanol-wetted, non-abrasive wipe. Allow the solvent to fully evaporate. This step is critical to prevent contamination from previous samples.

  • Background Acquisition: Perform a background scan with the clean, empty ATR crystal. This scan captures the instrument's and ambient environment's (H₂O, CO₂) spectral signature, which will be automatically subtracted from the sample spectrum.[7] A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (1-2 mg) of the this compound powder directly onto the center of the ATR crystal.[2][8]

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the powder. The causality here is crucial: good contact between the sample and the crystal is required for the IR light's evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.[6][9] Insufficient pressure is a common source of poor results.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).

  • Post-Measurement Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface as described in step 2.

Data Interpretation and Spectral Assignment

The acquired FTIR spectrum should be analyzed by assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), which contains complex vibrations unique to the molecule as a whole.[10][11]

Expected Absorption Bands

The following table summarizes the characteristic absorption frequencies for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity & Characteristics
3550 - 3200O-H StretchPhenolic HydroxylStrong, Broad. The breadth is a direct result of intermolecular hydrogen bonding.[10][12][13]
3100 - 3000C-H StretchAromatic RingMedium to Weak, Sharp. Appears at a higher frequency than aliphatic C-H stretches.[14][15]
2980 - 2850C-H StretchMethoxy (-OCH₃) groupMedium, Sharp.
1600 - 1450C=C StretchAromatic RingMedium to Strong, often multiple sharp peaks.[13][14][15]
1300 - 1200Asymmetric C-O-C StretchAryl-Alkyl EtherStrong. This is a highly characteristic band for aryl ethers.[16][17][18]
~1220C-O StretchPhenolic HydroxylStrong. Often overlaps with the ether C-O stretch, creating a complex, intense band system.[10]
1360 - 1000C-F StretchCarbon-FluorineVery Strong, often split into multiple bands due to symmetric and asymmetric modes.[19]
1050 - 1010Symmetric C-O-C StretchAryl-Alkyl EtherMedium to Strong.[16][20]
900 - 675C-H Out-of-Plane BendAromatic RingStrong. The exact position is highly diagnostic of the ring substitution pattern.[14]
Analysis of Key Spectral Regions
  • The O-H Region (3550-3200 cm⁻¹): The presence of a strong, broad absorption band in this region is the primary confirmation of the phenolic hydroxyl group. If the sample were completely anhydrous and non-hydrogen bonded (e.g., in a very dilute non-polar solvent), this peak would be sharp and located at a higher frequency (~3600 cm⁻¹).[12]

  • The Aromatic Region (1600-1450 cm⁻¹): A series of sharp peaks in this area confirms the presence of the benzene ring.

  • The C-O / C-F "Complex" Region (1360-1000 cm⁻¹): This region is the most complex but also highly informative. It will be dominated by very strong absorptions from both the C-F stretches and the C-O stretches of the ether and phenol groups.[16][19] The C-F bonds in organofluorine compounds produce some of the strongest absorptions in the IR spectrum.[19] The overlap of these powerful bands requires careful comparison with reference spectra or computational predictions for precise assignment.

Conclusion

FTIR spectroscopy, particularly when coupled with the ATR sampling technique, is a highly effective and efficient method for the structural elucidation of molecules like this compound. By following the outlined protocol, researchers can reliably identify the key functional groups—aromatic C-H and C=C, phenolic O-H, ether C-O linkages, and C-F bonds—based on their characteristic absorption frequencies. This information is crucial for confirming molecular identity, assessing purity, and supporting research and development in various scientific fields, including drug discovery.

References

  • Wikipedia. Carbon–fluorine bond. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

  • ResearchGate. FTIR spectra in the OH stretching region of phenol. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. [Link]

  • J-Stage. Vapor-Phase Fourier-Transform Infrared Spectra of Some Substituted Phenol and Substituted Phenyl Ether Compounds. [Link]

  • Chemistry Hive. Infrared spectra of alcohols and phenols. [Link]

  • Infinity Scientific. How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

  • Shimadzu. Powder Samples. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • ResearchGate. (a) FT-IR spectra of Phenol (contain sharp O-H stretch). [Link]

  • OpenStax. Spectroscopy of Aromatic Compounds. [Link]

  • Proprep. What are the characteristic absorption bands in the ether ir spectrum that help in identifying ethers in organic compounds?. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions. [Link]

  • YouTube. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

  • Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

  • YouTube. Lec15 - IR Spectra of Aromatic Compounds. [Link]

  • OpenStax. Spectroscopy of Ethers. [Link]

  • Química Orgánica. IR spectrum: Ethers. [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ethers. [Link]

  • ResearchGate. FTIR spectrum of phenolic resin and modified phenolic resin. [Link]

  • ResearchGate. Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a.... [Link]

  • AGH University of Krakow Journals. FTIR method in studies of the resol-type phenol resin structure.... [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • The Journal of Chemical Physics. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. [Link]

  • ResearchGate. Harmonic and fundamental vibrational frequencies determined the three.... [Link]

  • PubChemLite. This compound (C7H6F2O2). [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • ResearchGate. IR spectra of the OH stretching vibrations of methoxyphenol in the.... [Link]

  • ScienceDirect. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theoretical fragmentation pattern and mass spectrometry analysis of 2,6-Difluoro-3-methoxyphenol. In the absence of published experimental data for this specific compound, this guide synthesizes established fragmentation principles of structurally related molecules—fluorinated aromatics, phenols, and methoxy-substituted compounds—to predict its behavior under common ionization techniques. A comprehensive, step-by-step protocol for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry is presented, enabling the acquisition of high-quality mass spectra for structural confirmation and identification.

Introduction: The Rationale of Fragmentation Analysis

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous identification of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a unique fragmentation "fingerprint" that is invaluable for structural elucidation. The manner in which a molecule fragments upon ionization is governed by its inherent chemical structure, with the weakest bonds preferentially cleaving and stable neutral losses or charged fragments being favored.

This compound (C₇H₆F₂O₂, Monoisotopic Mass: 160.03358 Da) is a substituted aromatic compound with functional groups that are known to direct fragmentation in predictable ways.[1] Understanding its fragmentation pattern is crucial for its identification in complex matrices, for metabolism studies, and for quality control in synthetic processes. This guide will explore the predicted fragmentation pathways and provide a robust protocol for experimental verification.

Theoretical Fragmentation Pathways

The fragmentation of this compound is anticipated to be influenced by its three key structural features: the aromatic ring, the two fluorine substituents, and the methoxy and hydroxyl groups. Aromatic systems lend stability to the molecular ion, often resulting in a prominent molecular ion peak in the mass spectrum.[2][3]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes a series of fragmentation reactions. The following pathways are predicted based on the fragmentation of similar compounds:

  • Loss of a Methyl Radical (•CH₃): A primary and highly characteristic fragmentation for methoxylated aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da).[4] This would result in a significant fragment ion at m/z 145.

  • Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo the elimination of carbon monoxide (28 Da) from the molecular ion or subsequent fragment ions.[3] This could lead to a fragment at m/z 132.

  • Loss of a Formyl Radical (•CHO): A related fragmentation for phenols is the loss of a formyl radical (29 Da), which would produce a fragment at m/z 131.[2]

  • Loss of Hydrogen Fluoride (HF): Fluorinated aromatic compounds can exhibit the neutral loss of hydrogen fluoride (20 Da).[3] This could arise from the molecular ion, leading to a fragment at m/z 140.

  • Loss of a Fluorine Radical (•F): Direct cleavage of a C-F bond can result in the loss of a fluorine radical (19 Da), yielding a fragment at m/z 141.[3]

These primary fragmentation events can be followed by sequential losses, leading to a complex but interpretable mass spectrum. The proposed EI fragmentation pathway is visualized in the following diagram:

EI_Fragmentation_Pathway M [M]⁺˙ m/z 160 F1 [M-CH₃]⁺ m/z 145 M->F1 - •CH₃ F2 [M-CO]⁺˙ m/z 132 M->F2 - CO F3 [M-CHO]⁺ m/z 131 M->F3 - •CHO F4 [M-HF]⁺˙ m/z 140 M->F4 - HF F5 [M-F]⁺ m/z 141 M->F5 - •F

Caption: Proposed EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a softer ionization technique that typically results in less fragmentation than EI. The primary ions observed will likely be the protonated molecule [M+H]⁺ (m/z 161) in positive ion mode or the deprotonated molecule [M-H]⁻ (m/z 159) in negative ion mode.[1] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation.

  • Positive Ion Mode ([M+H]⁺): Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to show similar neutral losses to EI, such as the loss of CH₄ (16 Da) or H₂O (18 Da).

  • Negative Ion Mode ([M-H]⁻): The fragmentation of the [M-H]⁻ ion of phenolic compounds can be particularly informative.[5] For hindered phenols, the fragmentation can be influenced by the adducted ion.[6] Common losses include CO and HF.

The following table summarizes the predicted key ions for this compound:

Ionization ModePrecursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
EI160145•CH₃
EI160132CO
EI160131•CHO
EI160140HF
EI160141•F
ESI (+)161143H₂O
ESI (-)159131CO

Experimental Protocol: Acquiring the Mass Spectrum

This protocol provides a general framework for the analysis of this compound by mass spectrometry. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution:

    • For EI-MS (via GC-MS): Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

    • For ESI-MS (via LC-MS or direct infusion): Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column GC Column (e.g., DB-5ms) Injector->Column Oven Oven Program (e.g., 50-280°C) Column->Oven IonSource EI Source (70 eV) Oven->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector

Caption: Workflow for GC-MS analysis with EI.

GC Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program: Start at 50°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Transfer Line Temperature: 280°C

MS Parameters (EI):

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/sec

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Solvent Mobile Phase (e.g., A: H₂O+0.1% FA, B: ACN+0.1% FA) Pump Pump (Gradient Elution) Solvent->Pump Autosampler Autosampler Pump->Autosampler Column LC Column (e.g., C18) Autosampler->Column IonSource ESI Source Column->IonSource MassAnalyzer Mass Analyzer (e.g., Q-TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector

Caption: Workflow for LC-MS analysis with ESI.

LC Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 min

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters (ESI):

  • Ionization Mode: Positive and Negative

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

  • For MS/MS: Select precursor ions (m/z 161 and 159) and apply a collision energy ramp (e.g., 10-40 eV).

Data Analysis and Interpretation

  • Identify the Molecular Ion: In the EI spectrum, locate the peak corresponding to the monoisotopic mass of this compound (160.03 Da). In the ESI spectra, identify the [M+H]⁺ (161.04 Da) and [M-H]⁻ (159.03 Da) ions.

  • Analyze Fragment Ions: Correlate the major fragment ions in the spectra with the predicted neutral losses and fragment structures outlined in Section 2.

  • Utilize High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements of the precursor and fragment ions. This will allow for the determination of elemental compositions and increase confidence in fragment assignments.[5]

  • Compare with Databases: While a direct match may not be available, comparing the obtained spectrum to the spectra of structurally similar compounds in databases can provide additional confidence in the interpretation.

Conclusion

This application note provides a comprehensive theoretical framework and a practical experimental guide for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation pathways and employing the detailed protocols, researchers can confidently identify this compound and elucidate its structure. The combination of EI and ESI techniques, particularly with high-resolution mass spectrometry, will provide a wealth of structural information crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025). Retrieved from [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. (1975). Canadian Journal of Chemistry, 53(9), 1314-1319. Retrieved from [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57-62. Retrieved from [Link]

  • Cuyckens, F., & Claeys, M. (2004). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 39(2), 159-169. Retrieved from [Link]

  • Mhlongo, S. E., & Ncube, S. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8864768. Retrieved from [Link]

  • Furin, G. G. (2012). Fluorinated Aromatic Compounds. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Li, A., & Li, X. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(14), 1649–1657. Retrieved from [Link]

  • Syrjänen, K., Sipilä, J., Björk, H., & Brunow, G. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Journal of Agricultural and Food Chemistry, 48(11), 5211–5215. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

  • Koster, G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Lee, J., & Lee, C. (2012). Effect of Cation Complexation of Hindered Phenol Antioxidants on their Fragmentation in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(1), 291-295. Retrieved from [Link]

Sources

Application Note: Strategic Use of 2,6-Difluoro-3-methoxyphenol in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in synthesizing biaryl and heteroaryl structures has made it indispensable in drug discovery and materials science.[3][4] Fluorinated biaryl scaffolds are of particular interest as the inclusion of fluorine can significantly enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[5][6][7] This application note provides a detailed guide to the strategic use of 2,6-difluoro-3-methoxyphenol, a valuable building block for introducing a difluorinated methoxy-phenyl motif into complex molecules. We present a robust, field-proven protocol that addresses the inherent challenge of using phenols in cross-coupling—namely, the poor leaving group ability of the hydroxyl group—by converting it to a highly reactive trifluoromethanesulfonate (triflate) ester. This guide explains the mechanistic underpinnings of the Suzuki reaction, provides step-by-step experimental protocols, and offers insights into parameter optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid) with an organohalide or pseudohalide.[8] The catalytic cycle, a fundamental concept for troubleshooting and optimization, proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-electrophile bond (e.g., C-Br, C-I, or C-OTf) of the coupling partner. This oxidizes the palladium center from Pd(0) to a Pd(II) species.[1][3]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the Pd(II) complex. This process requires activation by a base, which forms a boronate species [-B(OH)3]⁻, enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.[8][9][10]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)-X L_n OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OH)₂ + Base PdII_B R¹-Pd(II)-R² L_n Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² Product_out Biaryl Product (R¹-R²) RedElim->Product_out R1X_in Aryl Halide/Triflate (R¹-X) R1X_in->OxAdd R2B_in Boronic Acid (R²-B(OH)₂) R2B_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Activating Phenols for Suzuki Coupling: The Triflate Strategy

Phenols are generally poor substrates for direct Suzuki coupling because the C-O bond is strong and the hydroxyl group is a poor leaving group. To overcome this, a common and highly effective strategy is to convert the phenol into an aryl triflate (-OTf) or nonaflate (-ONf). These are excellent leaving groups, making the subsequent oxidative addition step of the Suzuki reaction far more favorable.[3][11]

This two-step approach offers significant advantages:

  • Reliability: The formation of triflates from phenols is a high-yielding and well-established reaction.

  • Reactivity: Aryl triflates are highly reactive in palladium-catalyzed couplings, often comparable to aryl iodides.

  • Versatility: The methodology is compatible with a wide range of functional groups.

Experimental Protocols

Protocol I: Two-Step Suzuki Coupling of this compound via an Aryl Triflate Intermediate

This protocol is divided into two parts: the synthesis of the aryl triflate and its subsequent use in the Suzuki-Miyaura coupling.

Part A: Synthesis of 2,6-difluoro-3-methoxyphenyl trifluoromethanesulfonate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2-1.5 equiv.), dropwise to the stirred solution.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) (1.1-1.2 equiv.) dropwise via syringe. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure aryl triflate.

Part B: Suzuki-Miyaura Coupling of 2,6-difluoro-3-methoxyphenyl trifluoromethanesulfonate

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the 2,6-difluoro-3-methoxyphenyl trifluoromethanesulfonate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[12]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O) is commonly used.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography to yield the desired fluorinated biaryl product.

Experimental_Workflow cluster_protocol Two-Step Suzuki Coupling Workflow start This compound triflation Step A: Triflation (Tf₂O, Base) start->triflation triflate Aryl Triflate Intermediate triflation->triflate suzuki Step B: Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) triflate->suzuki workup Aqueous Workup & Extraction suzuki->workup purify Column Chromatography workup->purify product Final Biaryl Product purify->product

Caption: General experimental workflow for the two-step Suzuki coupling protocol.

Key Experimental Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction often depends on the careful selection of its components. The following table summarizes the key parameters and provides guidance for optimization.

ParameterCommon ChoicesRole & Rationale
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Source of active Pd(0). Pd(PPh₃)₄ can often be used directly. Pd(II) sources like Pd(OAc)₂ require in situ reduction, often facilitated by phosphine ligands. PdCl₂(dppf) is a robust, air-stable precatalyst effective for many challenging couplings.[12]
Ligand Phosphines: PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhosNHCs: IPr, IMesStabilizes and activates the Pd center. Bulkier, electron-rich ligands (e.g., SPhos, P(t-Bu)₃) accelerate oxidative addition and reductive elimination, and are often necessary for less reactive substrates like aryl triflates.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu, KFActivates the boronic acid for transmetalation. The choice of base is critical.[9] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. The base's strength and cation size can significantly impact reaction rate and yield.[9]
Solvent Toluene, Dioxane, THF, DME, AcetonitrileSolubilizes reagents and influences reaction kinetics. Often used as a mixture with water or an alcohol (e.g., ethanol) to dissolve the inorganic base and facilitate the formation of the active boronate species.[13] Degassing the solvent (e.g., by sparging with argon) is crucial to prevent catalyst oxidation.
Boronic Acid Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Boronate EstersThe nucleophilic coupling partner. Use 1.1-1.5 equivalents to drive the reaction to completion. Boronic acids can be prone to decomposition (protodeboronation); using stable boronate esters (e.g., pinacol esters) can be a useful alternative.[14][15]
Temperature 60 - 120 °CProvides energy to overcome activation barriers. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. Higher temperatures are often needed for less reactive partners.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere and use freshly degassed solvents. Try a more robust precatalyst like PdCl₂(dppf).2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.
Protodeboronation Boronic acid is unstable under the reaction conditions (hydrolytic decomposition).1. Use a milder base (e.g., KF) if compatible.2. Switch to the corresponding boronate pinacol ester, which is more stable.3. Minimize reaction time and water content if possible.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Improve degassing of the solvent and ensure a robust inert atmosphere throughout the reaction setup and duration.
Formation of Byproducts Side reactions due to reactive functional groups on substrates.Protect sensitive functional groups (e.g., amines, alcohols) before performing the coupling reaction.
Conclusion

This compound is a highly valuable building block for accessing complex fluorinated molecules. While its direct use in Suzuki coupling is challenging, its conversion to a triflate intermediate provides a reliable and high-yielding pathway to a wide array of biaryl products. By understanding the reaction mechanism and carefully optimizing the choice of catalyst, ligand, base, and solvent, researchers can effectively leverage this two-step protocol to advance projects in drug discovery and materials science. This guide provides the foundational knowledge and practical steps to successfully implement this powerful synthetic strategy.

References

  • Suzuki reaction - Wikipedia . Wikipedia.

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings . MDPI.

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols . ACS Publications.

  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid . Benchchem.

  • Suzuki Coupling . Organic Chemistry Portal.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts.

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube . YouTube.

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . ACS Publications.

  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC . NIH.

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI.

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching . ResearchGate.

  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions . ResearchGate.

  • CHAPTER 20: Suzuki Reactions . Royal Society of Chemistry.

  • Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols . Benchchem.

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction . ResearchGate.

  • (a) Hanley's synthesis of biaryls 18; (b) Ni-catalyzed Suzuki reaction using aryl fluorosulfates 16 . ResearchGate.

  • Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool . Benchchem.

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides . PRISM.

  • Masking Boronic Acids for Suzuki Coupling - YouTube . YouTube.

  • Suzuki cross-coupling reaction - YouTube . YouTube.

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . YouTube.

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions . ResearchGate.

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . ChemRxiv.

  • Suzuki Cross-coupling Reaction procedure . Rose-Hulman Institute of Technology.

  • The Versatility of 2,6-Difluoro-4-nitrophenol in Modern Chemical Synthesis . Ningbo Inno Pharmchem Co.,Ltd.

  • Suzuki-Miyaura Cross Coupling Reaction . TCI Chemicals.

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs.

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . ChemRxiv.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI.

  • 2 6-DIFLUORO-3-METHOXYPHENOL 10G . Dabos.

Sources

Application Note: 2,6-Difluoro-3-methoxyphenol as a Strategic Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the application of 2,6-difluoro-3-methoxyphenol as a key building block in the synthesis of kinase inhibitors. We will explore the chemical rationale for its use, provide a detailed synthetic protocol for its incorporation into a privileged indazole scaffold, and discuss the relevance of such structures in targeting critical cancer-related kinases like Polo-like Kinase 1 (PLK1).

The Strategic Advantage of Fluorination in Kinase Inhibitors

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—confer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is highly stable to metabolic oxidation, often blocking sites on a molecule that would otherwise be susceptible to enzymatic degradation, thereby increasing the drug's half-life.[2]

  • Modulation of Physicochemical Properties: Strategic placement of fluorine atoms can significantly alter a molecule's pKa, lipophilicity, and membrane permeability, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Increased Binding Affinity: Fluorine can engage in favorable interactions within the ATP-binding pocket of kinases, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency and selectivity.[1][3] In some cases, fluorine substitution has been shown to improve gyrase-complex binding by 2-17 fold.[3]

The 2,6-difluoro substitution pattern on the phenol ring is particularly advantageous. The two fluorine atoms flanking the hydroxyl group and methoxy group create a unique electronic environment, influencing the reactivity of the phenol and providing multiple points for interaction within a protein's active site.

From Building Block to Privileged Scaffold: Synthesis of an Indazole Core

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including axitinib and linifanib. The following protocol details a synthetic route to a substituted indazole, a key intermediate for a variety of kinase inhibitors, starting from a derivative of 2,6-difluorobenzonitrile. This synthesis illustrates how the difluorinated phenyl ring serves as a foundation for constructing these complex heterocyclic systems.

A key transformation in this synthesis is the nucleophilic aromatic substitution (SNAr) of a fluorine atom, followed by cyclization to form the indazole ring.

Experimental Protocol: Synthesis of a 4-Morpholino-1H-indazol-3-amine Intermediate

This protocol is adapted from the synthesis of 4-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile.[4] The initial step involves the reaction of a 2,6-difluorinated benzonitrile with morpholine.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: 2,6-Difluorobenzonitrile is reacted with morpholine in the presence of a base. One of the fluorine atoms is displaced by the secondary amine of morpholine.

  • Rationale: The electron-withdrawing nature of the nitrile group and the second fluorine atom activate the aromatic ring towards nucleophilic attack. The fluorine at the 2-position is more sterically hindered, favoring substitution at the 6-position.

Step 2: Cyclization with Hydrazine Hydrate

  • Reaction: The resulting 2-fluoro-6-morpholinobenzonitrile is then treated with hydrazine hydrate.

  • Rationale: The hydrazine attacks the nitrile carbon, initiating a cyclization reaction that forms the pyrazole ring of the indazole system. The remaining fluorine atom is displaced during this process.

Table 1: Reagents and Conditions for Indazole Synthesis

StepReactantsReagents/SolventsConditionsProduct
12,6-Difluorobenzonitrile, MorpholineK2CO3, DMSO120 °C, 12 h2-Fluoro-6-morpholinobenzonitrile
22-Fluoro-6-morpholinobenzonitrileHydrazine hydrate, EthanolReflux, 24 h4-Morpholino-1H-indazol-3-amine

Logical Workflow for Indazole Synthesis

The synthesis follows a logical progression from a simple substituted benzene ring to a more complex, biologically relevant heterocyclic system.

Caption: Synthetic workflow for the preparation of a key indazole intermediate.

Targeting the Cell Cycle: Polo-like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[2][5] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[5][6] This makes PLK1 an attractive target for cancer therapy.

PLK1 inhibitors are designed to interfere with the kinase's activity, typically by competing with ATP for binding to the active site.[1][2] This disruption of PLK1 function leads to mitotic arrest, preventing cancer cells from successfully dividing, and ultimately inducing apoptosis (programmed cell death).[2][6] Volasertib is a potent PLK1 inhibitor that has shown promising results in clinical trials for acute myeloid leukemia (AML).[2][7]

PLK1 Signaling Pathway

The PLK1 signaling pathway is a complex network of interactions that ensures the proper execution of cell division. A simplified representation of this pathway is shown below.

PLK1 Signaling Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Cdk1_CyclinB Cdk1/Cyclin B (Inactive) PLK1 PLK1 Cdk1_CyclinB->PLK1 Activation M_Phase Mitotic Entry Spindle Spindle Assembly M_Phase->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis PLK1->M_Phase Promotes Apoptosis Apoptosis PLK1->Apoptosis Suppression of Apoptosis PLK1_Inhibitor PLK1 Inhibitor (e.g., Volasertib) PLK1_Inhibitor->PLK1 Inhibits PLK1_Inhibitor->Apoptosis Induces

Caption: Simplified PLK1 signaling pathway and the effect of inhibitors.

Conclusion

This compound and its derivatives are valuable building blocks for the synthesis of kinase inhibitors. The strategic incorporation of fluorine atoms provides significant advantages in terms of metabolic stability and binding affinity. The synthetic accessibility of privileged scaffolds, such as the indazole ring system, from these fluorinated precursors makes them highly attractive starting materials for drug discovery programs targeting critical oncogenic kinases like PLK1. The protocols and concepts outlined in this application note provide a solid foundation for researchers and scientists working to develop the next generation of targeted cancer therapies.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.).
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (n.d.).
  • Full article: The role of fluorine in medicinal chemistry. (n.d.).
  • Polo-like Kinase 1 (PLK1) signaling in cancer and beyond. (2021). Biochemical Pharmacology, 193, 114747. [Link]

  • Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC. (n.d.).
  • Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. (2022). Frontiers in Oncology, 12. [Link]

  • The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence? | Cancer Research. (2013). Retrieved from [Link]

  • PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PubMed Central. (n.d.).
  • Polo-like Kinase 1 (PLK1) signaling in cancer and beyond - Academic Bibliography. (n.d.). Retrieved from [Link]

  • Volasertib. (n.d.). In Wikipedia. Retrieved from [Link]

  • US20230219966A1 - Novel plk1 degradation inducing compound - Google Patents. (n.d.).
  • (PDF) Synthesis, Crystal Structure and Antitumour Activity of 4-(3-Amino-4-Morpholino-1 H -Indazole-1-Carbonyl)Benzonitrile. (n.d.). Retrieved from [Link]

  • US20250114460A1 - Novel plk1 degradation inducing compound - Google Patents. (n.d.).
  • Plk inhibitor salts - WO2011012534A1 - Google Patents. (n.d.).
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). Molecules, 28(13), 5029. [Link]

  • CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). Retrieved from [Link]

  • US8217057B2 - Polymorphs of a c-MET/HGFR inhibitor - Google Patents. (n.d.).
  • US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents. (n.d.).

Sources

The Strategic Application of 2,6-Difluoro-3-methoxyphenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Utility of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—render fluorinated building blocks highly sought after.[2][4] Among these, 2,6-Difluoro-3-methoxyphenol stands out as a particularly valuable synthon. Its distinct substitution pattern, featuring two ortho-fluorine atoms flanking a hydroxyl group and a meta-positioned methoxy group, creates a unique electronic and steric environment. This arrangement offers medicinal chemists a powerful tool to fine-tune the properties of lead compounds, addressing common challenges in pharmacokinetics and pharmacodynamics.[1][5]

The two electron-withdrawing fluorine atoms significantly lower the pKa of the phenolic hydroxyl group, influencing its hydrogen bonding capabilities and interaction with biological targets.[4] Simultaneously, these fluorine atoms can shield adjacent sites from metabolic attack, a common strategy to prolong a drug's half-life.[2][5] The methoxy group, a common feature in natural products and pharmaceuticals, provides an additional point for interaction and can influence the overall conformation and solubility of the resulting molecule. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.

Core Applications in Drug Discovery: A Focus on Kinase Inhibition

While this compound is a versatile building block for various therapeutic targets, its application is particularly notable in the synthesis of kinase inhibitors. Protein kinases are a major class of drug targets, especially in oncology, and the development of selective inhibitors is a key focus of pharmaceutical research.[6][7] The 2,6-difluorophenoxy moiety derived from this building block is frequently incorporated into scaffolds designed to target the ATP-binding site of various kinases.

The rationale for its use in this context is threefold:

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable orthogonal multipolar interactions (such as F···C=O) with the kinase hinge region or other residues in the ATP pocket, thereby increasing the ligand's binding affinity.[2][4]

  • Improved Selectivity: The specific substitution pattern can impart a conformational rigidity that favors binding to the target kinase over other structurally similar kinases, leading to improved selectivity and a better side-effect profile.

  • Favorable Pharmacokinetic Properties: The presence of fluorine often enhances metabolic stability by blocking sites of oxidative metabolism.[5] This can lead to improved oral bioavailability and a longer duration of action.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number Not explicitly available; structural analog data used.
Molecular Formula C₇H₆F₂O₂[8]
Molecular Weight 160.12 g/mol [8]
IUPAC Name This compound
Predicted XlogP ~1.7[8]
Monoisotopic Mass 160.03358 Da[8]

Synthetic Pathways and Experimental Protocols

The true value of this compound is realized through its chemical transformations. Below are detailed, representative protocols for its synthesis and subsequent use in constructing more complex molecular architectures relevant to drug discovery.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step sequence starting from a readily available difluorinated precursor. This protocol outlines a plausible route involving a directed ortho-lithiation followed by oxidation.

A 1,3-Difluoro-2-methoxybenzene B Lithiation A->B n-BuLi, THF, -78 °C C Boronic Ester Formation B->C B(OiPr)₃ D Oxidation C->D H₂O₂, NaOH E This compound D->E Work-up

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 1,3-difluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise. Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Carefully add an aqueous solution of sodium hydroxide (3 M, 3.0 eq) followed by the slow, dropwise addition of hydrogen peroxide (30% w/w, 3.0 eq).

  • Work-up and Purification: Stir the reaction at room temperature for 2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with 2 M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Protocol 2: O-Arylation (Ullmann Condensation) to Synthesize a Diarylether

The phenolic hydroxyl group is a key functional handle for building complexity. The following protocol details its use in an Ullmann condensation to form a diaryl ether, a common scaffold in kinase inhibitors.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound G Diarylether Product A->G Heat B Aryl Halide (e.g., 4-iodopyrimidine) B->G Heat C CuI (catalyst) D Ligand (e.g., L-proline) E Base (e.g., K₂CO₃) F Solvent (e.g., DMSO)

Caption: Key components for an Ullmann O-Arylation reaction.

Step-by-Step Methodology:

  • Materials:

    • This compound (1.0 eq)

    • Aryl halide (e.g., 4-iodopyrimidine) (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • L-proline (0.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a dry reaction vial, add this compound, the aryl halide, CuI, L-proline, and K₂CO₃.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

    • Add anhydrous DMSO via syringe.

    • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (2x).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (using a gradient of hexane and ethyl acetate) to yield the desired diaryl ether.

Self-Validation and Causality in Experimental Design

The protocols described are designed to be self-validating. For instance, in the Ullmann condensation , the choice of L-proline as a ligand is based on its established efficacy in promoting copper-catalyzed C-O bond formation, often leading to higher yields and cleaner reactions. The use of a polar aprotic solvent like DMSO is crucial for solubilizing the potassium carbonate base and the reactants, facilitating the reaction. Monitoring by TLC or LC-MS provides real-time validation of the reaction's progress, allowing for adjustments in reaction time to maximize yield and minimize byproduct formation.

Similarly, in the synthesis of the phenol , the directed ortho-lithiation is a highly regioselective reaction, driven by the coordinating effect of the methoxy group and the activating effect of the fluorine atoms. The subsequent oxidation of the boronic ester is a reliable and high-yielding transformation. The purification by column chromatography, with characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry, provides the ultimate validation of the protocol's success.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to address fundamental challenges in drug design. Its unique electronic and steric properties allow for the synthesis of compounds with enhanced biological activity and improved pharmacokinetic profiles, particularly in the competitive field of kinase inhibitors.[9][10] The robust and adaptable synthetic protocols associated with this scaffold ensure its continued and expanding role in the development of next-generation therapeutics.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Li, Y., et al. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Gupta, M. K. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3,5-dimethoxyphenol. [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 2,6-Difluoro-3-methoxybenzonitrile. [Link]

  • Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • PubMed. (n.d.). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

  • PubMed. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]

  • Otava Chemicals. (n.d.). Multi kinase inhibitors. [Link]

  • PubMed. (n.d.). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study. [Link]

  • IEEE. (2025). THE ROLE OF METAL-BASED DRUGS IN MEDICINAL CHEMISTRY: APPLICATIONS AND CHALLENGES. [Link]

Sources

Application Notes & Protocols for Biologically Active 2,6-Difluoro-3-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Fluorination in Phenolic Scaffolds

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The 2,6-difluoro-3-methoxyphenol scaffold represents a promising starting point for the development of novel therapeutics, combining the established biological relevance of phenolic compounds with the unique physicochemical properties imparted by fluorine. Phenolic compounds, as a class, are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] The methoxy group can further modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

While specific literature on the biological activities of derivatives of this compound is emerging, the principles guiding their potential applications can be effectively illustrated through well-studied, structurally related methoxyphenolic compounds. This guide will use a representative methoxyphenol with established anti-inflammatory properties to provide detailed protocols and explore the mechanistic basis of its activity. The insights gained from this model system are intended to be broadly applicable to the investigation of novel fluorinated analogues.

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[2][4][5] The NF-κB signaling cascade is a critical regulator of the inflammatory response, and its aberrant activation is implicated in numerous chronic inflammatory diseases and cancers.[2][6]

Part 1: Synthesis of a Representative Methoxyphenol Derivative

The following protocol details a general method for the synthesis of a substituted methoxyphenol derivative, which can be adapted for the synthesis of various analogues. For this example, we will focus on a synthetic route analogous to the preparation of simple methoxyphenol derivatives, which can be modified for more complex, fluorinated structures.

Protocol 1: Synthesis of a Substituted Methoxyphenol Ether

This protocol outlines the etherification of a phenol, a common step in the synthesis of methoxyphenol derivatives.

Materials:

  • Substituted phenol (e.g., 2,6-difluorophenol)

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a solution of the substituted phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Addition of Methylating Agent: Stir the suspension at room temperature and add dimethyl sulfate (1.2 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure methoxy-substituted phenol ether.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a mild base suitable for this reaction. For less reactive phenols, a stronger base like sodium hydride in an aprotic solvent like DMF may be necessary.

  • Solvent Choice: Acetone is a good solvent for both the phenol and the base, and its boiling point is suitable for refluxing the reaction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is free of starting materials and byproducts.

Part 2: Evaluation of Anti-inflammatory Activity

The following protocols describe the evaluation of the anti-inflammatory activity of a synthesized this compound derivative using a cell-based assay.

Protocol 2: Cell Viability Assay (MTT Assay)

Prior to assessing the anti-inflammatory properties of a compound, it is crucial to determine its cytotoxic concentration to ensure that any observed effects are not due to cell death.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[7]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • LPS (from E. coli)

  • Test compound (dissolved in DMSO)

  • Griess reagent

  • Sodium nitrite standard solution

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent to each supernatant sample.

  • Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Part 3: Mechanistic Insights and Data Presentation

NF-κB Signaling Pathway

Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][6]

Experimental Workflow for Evaluating Anti-inflammatory Activity

G cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation synthesis Synthesis of This compound derivative purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Production) cytotoxicity->anti_inflammatory mechanistic Mechanistic Studies (Western Blot for NF-κB pathway proteins) anti_inflammatory->mechanistic data_analysis Data Analysis & Interpretation mechanistic->data_analysis

Caption: Experimental workflow for synthesis and biological evaluation.

NF-κB Signaling Pathway Inhibition by a Phenolic Compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) Nucleus->Pro_inflammatory_genes Activation Phenolic_Compound Phenolic Compound Phenolic_Compound->IKK Inhibition

Sources

Protocol for the Purification of 2,6-Difluoro-3-methoxyphenol: A Guide to Achieving High Purity for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxyphenol is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of ortho-difluoro and a methoxy group on the phenolic ring imparts unique electronic and conformational properties, making it a valuable synthon for introducing fluorinated moieties into target structures. The purity of this reagent is paramount for the success of subsequent reactions, as impurities can lead to side reactions, low yields, and complex purification challenges downstream. This application note provides a detailed, experience-driven guide for the purification of this compound using two robust laboratory techniques: silica gel column chromatography and recrystallization. The protocols are designed to be self-validating, with explanations for each step to ensure both technical accuracy and reproducibility.

Introduction and Physicochemical Profile

The strategic placement of fluorine atoms in bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity. As a result, fluorinated building blocks like this compound are in high demand. Its purification is a critical step post-synthesis to remove starting materials, byproducts, and reagents. The choice between purification methods depends on the nature and quantity of impurities, as well as the scale of the purification.

A thorough understanding of the compound's physical properties is the foundation for developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆F₂O₂[1][2]
Molecular Weight 160.12 g/mol [2]
Appearance Off-white to light brown solidSupplier Data
Melting Point Data not consistently available; requires experimental determination.
Boiling Point Data not available; likely high-boiling solid.
Solubility Soluble in methanol, ethyl acetate, dichloromethane. Low solubility in non-polar solvents like hexane.General chemical principles
CAS Number 886498-60-8[3]

Safety and Handling

Working with halogenated phenols requires strict adherence to safety protocols. These compounds can be irritating and potentially toxic.

  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.[4][5] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[4]

    • Skin and Body Protection : A lab coat should be worn. For larger quantities, consider additional protective clothing.[6]

  • Hazard Statements : While specific data for this compound is limited, related structures are known to cause skin irritation, serious eye irritation, and respiratory irritation.[7] Assume this compound has similar hazards.

  • Disposal : Dispose of all chemical waste according to local, state, and federal regulations. Do not discharge into drains or the environment.

Purification via Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with different polarities. The principle lies in the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase.[8] The polar hydroxyl group of the phenol interacts strongly with the silica gel, requiring a moderately polar solvent system for elution.

Causality of Method Selection

The polarity of this compound is primarily dictated by the hydroxyl (-OH) and methoxy (-OCH₃) groups. This allows it to adsorb onto silica gel. Potential impurities, such as non-polar starting materials or highly polar byproducts, will have different affinities for the silica gel, enabling separation. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation can be achieved.[8] Phenolic compounds can sometimes "tail" on silica columns; adding a small amount of acetic or formic acid to the eluent can mitigate this by protonating the silica surface and the compound, leading to sharper peaks.[9]

Detailed Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Glass chromatography column

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc) (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp (254 nm)

  • Collection tubes, beakers, and flasks

  • Rotary evaporator

Step-by-Step Methodology:

  • Determine the Eluent System with TLC:

    • Dissolve a small amount of the crude material in ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various Hexane:EtOAc solvent systems (e.g., 9:1, 8:2, 7:3).

    • The ideal system will give the product a Retention Factor (Rf) of approximately 0.25-0.35. This ensures the compound moves off the column in a reasonable volume without eluting too quickly with impurities.

  • Prepare and Pack the Column:

    • Select a column with an appropriate diameter based on the amount of crude material (a 10:1 to 20:1 ratio of silica gel to crude material by weight is a good starting point).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, perform a "dry loading" by adsorbing the dissolved crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This technique often results in better separation.

    • Carefully apply the sample to the top of the silica gel column.

  • Elute the Column and Collect Fractions:

    • Begin elution with the low-polarity mobile phase determined by TLC.

    • Collect the eluent in fractions (e.g., 10-20 mL per tube).

    • Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 8:2 Hexane:EtOAc) to elute the product.

    • Monitor the separation by spotting alternating fractions on a TLC plate and visualizing under a UV lamp.

  • Isolate the Pure Compound:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • The resulting solid should be the purified this compound. Dry further under high vacuum to remove residual solvent.

Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute Column (Gradient Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Analyze->Elute Adjust Gradient Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent (Rotovap) Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for Column Chromatography Purification.

Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The method relies on the principle that the solubility of a solid in a solvent increases with temperature.[10][11] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[10]

Causality of Method Selection

This method is ideal when the impurities have significantly different solubility profiles from this compound in a given solvent. For example, if impurities are highly soluble in the solvent even when cold, or are insoluble even when hot (allowing for hot filtration), recrystallization can yield a very high-purity product. It is also more easily scalable than chromatography.

Detailed Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Selection of solvents for testing (e.g., Toluene, Ethanol/Water, Hexane/Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

Step-by-Step Methodology:

  • Select the Recrystallization Solvent:

    • This is the most critical step.[10] Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different solvent to each tube.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Test single solvents (e.g., toluene) and mixed solvent systems (e.g., dissolving in hot ethyl acetate and adding hexane until cloudy).

  • Dissolve the Crude Solid:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.

  • Decolorize and Filter (if necessary):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallize the Solute:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect, Wash, and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

    • Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a low temperature.

Workflow Visualization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation Solvent 1. Select Solvent Dissolve 2. Dissolve Crude (Min. Hot Solvent) Solvent->Dissolve HotFilt 3. Hot Filtration (Optional) Dissolve->HotFilt Cool 4. Slow Cooling (Crystallization) HotFilt->Cool Collect 5. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 6. Wash with Cold Solvent Collect->Wash Dry 7. Dry Crystals Wash->Dry Product Pure Product Dry->Product

Sources

Application Note: A Robust HPLC Method for the Quantification of 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,6-Difluoro-3-methoxyphenol, a key intermediate in pharmaceutical synthesis. The developed protocol outlines a reversed-phase HPLC approach with UV detection, detailing the logical progression from initial parameter selection to method optimization and validation. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, providing a comprehensive framework that emphasizes scientific rationale and adherence to established validation principles.

Introduction: The Analytical Challenge

This compound is a substituted phenol derivative whose purity and quantification are critical for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). Developing a reliable and reproducible HPLC method is paramount. Phenolic compounds can present challenges in chromatography, including peak tailing and shifts in retention time due to the ionizable nature of the hydroxyl group. The presence of fluorine and methoxy groups further modifies the molecule's hydrophobicity and electronic properties, necessitating a tailored approach to method development.

This document follows a logical, science-driven workflow, beginning with an analysis of the analyte's structural properties to inform initial chromatographic conditions. It then proceeds through a systematic optimization process to achieve a sensitive, specific, and robust analytical method, culminating in a discussion of validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development.

Table 1: Physicochemical Properties of this compound

PropertyValue / Estimated ValueRationale and Impact on HPLC Method
Molecular Formula C₇H₆F₂O₂Provides the elemental composition.
Molecular Weight 160.12 g/mol [4]Essential for preparing standard solutions of known molarity.
Structure Phenolic ring with two fluorine atoms and one methoxy group.The aromatic ring provides a chromophore for UV detection. The hydroxyl group is acidic and its ionization state is pH-dependent. Fluorine and methoxy groups increase hydrophobicity compared to phenol.
pKa (estimated) ~7-9Phenols are weakly acidic. The pKa is crucial for selecting the mobile phase pH. To ensure the analyte is in a single, non-ionized, and more retained form, the mobile phase pH should be at least 2 units below the pKa.[5] An acidic mobile phase (pH 2.5-3.5) is therefore a logical starting point.
logP (estimated) ~1.5 - 2.5The presence of fluoro and methoxy groups suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[6] A C18 stationary phase is a suitable initial choice.
UV Absorbance (λmax) To be determined experimentally (~270-280 nm)The phenolic structure is expected to have a UV absorbance maximum in this range. An initial UV scan of the analyte in the mobile phase is a mandatory first step to determine the optimal wavelength for detection, ensuring maximum sensitivity.[6]

HPLC Method Development Workflow

The development process is a systematic progression from initial screening to fine-tuning of parameters. This workflow ensures that each parameter is optimized logically.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Final Method & Validation A Analyte Characterization (pKa, logP estimates) B Select Column: C18, 5 µm, 4.6x150 mm A->B C Select Mobile Phase: A: 0.1% TFA in Water (pH ~2.5) B: Acetonitrile A->C D Select Detector: UV-Vis (DAD/PDA) A->D F Run Scouting Gradient (e.g., 5-95% B over 20 min) B->F C->F E Determine λmax (Run UV Scan 200-400 nm) D->E E->F G Optimize Gradient Slope & Isocratic Hold F->G H Optimize Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) G->H I Finalize Method Parameters H->I J Perform Method Validation (ICH Q2(R1) Guidelines) I->J K Application Note & Protocol Generation J->K

Figure 1: A systematic workflow for the development of an HPLC method for this compound.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Acid: Trifluoroacetic acid (TFA), HPLC grade

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Protocol 1: Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare sample solutions in the same diluent as the working standard to a final concentration within the expected calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Chromatographic Method Development

Step 1: Initial Conditions and Wavelength Selection

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

    • Rationale: TFA is a common ion-pairing agent that also acidifies the mobile phase to a pH of approximately 2.5. This suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and reproducible retention.[5]

  • Mobile Phase B: Acetonitrile.

    • Rationale: Acetonitrile is a widely used organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[5][7]

  • Wavelength Determination: Inject the 100 µg/mL working standard and acquire UV spectra using the DAD/PDA detector from 200-400 nm. Identify the wavelength of maximum absorbance (λmax) for subsequent analysis.

Step 2: Scouting Gradient Run

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Start with a shallow gradient to scout for the approximate elution composition.

Time (min)%A (0.1% TFA in Water)%B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955
  • Rationale: A broad "scouting" gradient is an efficient way to determine the approximate organic solvent percentage required to elute the analyte and any potential impurities.[7][8] This initial run provides critical information for further optimization.

Step 3: Gradient Optimization

Based on the retention time (tᵣ) from the scouting run, the gradient can be optimized to improve resolution and reduce run time. For example, if the analyte elutes at 12 minutes in the scouting run, the corresponding %B is approximately 50%. A new, more focused gradient can be designed around this point.

  • Optimized Gradient Example:

Time (min)%A%B
0.07030
10.04060
12.04060
12.17030
15.07030
  • Rationale: By creating a shallower gradient around the elution point of the analyte, resolution from nearby impurities can be significantly improved.

Final Recommended Method

Following the optimization workflow, the following parameters were established to provide a robust and efficient analysis.

Table 2: Final Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 30% to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined λmax (e.g., 275 nm)
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Strategy

The finalized method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3][9] The validation should assess the following parameters:

  • Specificity: Demonstrate that the analyte peak is free from interference from excipients, impurities, or degradation products. This is often assessed using a photodiode array detector to check for peak purity.

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day): Multiple injections of the same sample.

    • Intermediate Precision (Inter-day): Analysis performed by different analysts on different days with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) to assess the method's reliability during normal use.

ValidationPathway Method Finalized HPLC Method Validation Is the method suitable for its intended purpose? Method->Validation Specificity Specificity (Peak Purity) Validation->Specificity Yes Linearity Linearity (r² > 0.999) Validation->Linearity Yes Accuracy Accuracy (% Recovery) Validation->Accuracy Yes Precision Precision (RSD%) Validation->Precision Yes Robustness Robustness Validation->Robustness Yes LOQ LOQ/LOD Validation->LOQ Yes

Figure 2: Key parameters for method validation based on ICH Q2(R1) guidelines.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an HPLC method for this compound. By starting with the physicochemical properties of the analyte and following a logical optimization workflow, a robust, specific, and reliable reversed-phase HPLC method was established. This detailed guide serves as a practical resource for analytical laboratories, ensuring accurate quantification and quality control of this important pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar. [Link]

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO. [Link]

  • Guides for method development. YMC CO., LTD. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]

  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. ACS Publications. [Link]

  • Method Development Guide. HPLC. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • 2,6-Difluoro-3,5-dimethoxyphenol. PubChem. [Link]

  • This compound, suppliers and manufacturers. R&D Chemicals. [Link]

Sources

Applikations- und Protokoll-Leitfaden: Derivatisierung von 2,6-Difluor-3-methoxyphenol für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Datum: 11. Januar 2026

Betreff: Ein umfassender Leitfaden zur Synthese und Charakterisierung von 2,6-Difluor-3-methoxyphenol-Analoga für Struktur-Wirkungs-Beziehungs-Studien (SAR)

Einleitung und strategische Bedeutung

In der modernen medizinischen Chemie ist das gezielte Design von Molekülen mit optimierten pharmakologischen Eigenschaften von entscheidender Bedeutung. Fluorierte aromatische Verbindungen spielen dabei eine herausragende Rolle, da die Einführung von Fluoratomen die metabolische Stabilität, die Bindungsaffinität und die pharmakokinetischen Profile eines Wirkstoffkandidaten signifikant verbessern kann. Das 2,6-Difluor-3-methoxyphenol-Grundgerüst ist ein besonders wertvoller Baustein für die Wirkstoffforschung.

Die beiden Fluoratome in den ortho-Positionen zum phenolischen Hydroxyl haben weitreichende elektronische und sterische Konsequenzen. Sie erhöhen durch ihren starken induktiv-elektronenziehenden Effekt die Acidität des Hydroxylprotons erheblich, was Reaktionen am Sauerstoff erleichtert.[1] Gleichzeitig blockieren sie diese Positionen sterisch und lenken elektrophile Angriffe gezielt auf die para-Position des Rings.[1] Darüber hinaus dient das 2,6-Difluorphenol-Motiv oft als Bioisoster für Carbonsäuren, was eine clevere Strategie zur Verbesserung der zellulären Permeabilität und anderer ADME-Eigenschaften darstellt.[1]

Dieser Leitfaden bietet einen detaillierten Einblick in die strategischen Überlegungen und praktischen Protokolle zur Derivatisierung von 2,6-Difluor-3-methoxyphenol. Ziel ist die systematische Erstellung einer Substanzbibliothek zur umfassenden Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).

Chemische Reaktivität und rationale Designüberlegungen

Das Reaktionsverhalten von 2,6-Difluor-3-methoxyphenol wird durch das Zusammenspiel seiner funktionellen Gruppen bestimmt:

  • Phenolisches Hydroxyl (OH): Die ortho-ständigen Fluoratome stabilisieren das korrespondierende Phenoxid-Anion, was zu einem niedrigeren pKa-Wert (erhöhte Acidität) im Vergleich zu nicht-fluorierten Phenolen führt.[1] Dies ermöglicht eine einfache und selektive Deprotonierung unter milden basischen Bedingungen, wodurch ein potentes Nukleophil für Substitutionsreaktionen entsteht.

  • Aromatischer Ring: Die Fluoratome deaktivieren den Ring gegenüber elektrophilen Angriffen, während die Hydroxyl- und Methoxygruppen als aktivierende ortho-, para-Direktoren wirken. Aufgrund der starken sterischen Hinderung an den Positionen 2 und 6 wird die para-Position (C4) zur reaktivsten Stelle für elektrophile aromatische Substitutionen.[1]

Für eine SAR-Studie ergeben sich daraus zwei primäre Modifikationsvektoren, die es ermöglichen, den chemischen Raum systematisch zu untersuchen:

  • Vector 1 (O-Substitution): Variation der am phenolischen Sauerstoff gebundenen Gruppe zur Untersuchung der Auswirkungen von Größe, Polarität und Wasserstoffbrücken-Akzeptor/-Donor-Eigenschaften in dieser Region.

  • Vector 2 (C4-Substitution): Einführung verschiedener Substituenten an der para-Position des Rings, um die sterischen und elektronischen Anforderungen des Zielproteins in diesem Bereich zu erforschen.

Workflow für die SAR-Studie

Der logische Ablauf von der Synthese bis zur SAR-Analyse ist entscheidend für den Erfolg des Projekts. Der folgende Workflow stellt einen bewährten Ansatz dar.

SAR_Workflow cluster_synthesis Synthese & Aufreinigung cluster_analysis Screening & Analyse Start 2,6-Difluoro- 3-methoxyphenol Deriv Parallele Derivatisierung (O- & C4-Substitution) Start->Deriv Protokolle 1 & 2 Library Analoga- Bibliothek Deriv->Library Charakterisierung Screening Biologisches Screening (Assay) Library->Screening Testung Data Datenzusammenfassung (IC50, EC50 etc.) Screening->Data Ergebnisse SAR SAR-Analyse & Lead-Optimierung Data->SAR Interpretation

Abbildung 1: Allgemeiner Workflow von der Synthese einer Substanzbibliothek bis zur SAR-Analyse.

Protokolle zur Derivatisierung

Die folgenden Protokolle sind als allgemeine, robuste Verfahren konzipiert und müssen möglicherweise für spezifische Substrate optimiert werden.

Protokoll 1: O-Alkylierung via Williamson-Ethersynthese (Vector 1)

Diese Methode nutzt die hohe Acidität des Phenols zur Bildung von Ethern unter milden Bedingungen.

Mechanismus:

  • Deprotonierung: Eine milde Base (z. B. K₂CO₃) deprotoniert das phenolische Hydroxyl zu einem nukleophilen Phenoxid.

  • Sₙ2-Angriff: Das Phenoxid greift ein elektrophiles Alkylhalogenid oder -tosylat an, um den Ether zu bilden.

Materialien und Reagenzien:

  • 2,6-Difluor-3-methoxyphenol

  • Ausgewähltes Alkylhalogenid (z. B. Benzylbromid, Ethyliodid)

  • Kaliumcarbonat (K₂CO₃), fein gepulvert

  • Acetonitril (CH₃CN) oder Dimethylformamid (DMF), wasserfrei

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte

  • Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

  • Rotationsverdampfer

  • Scheidetrichter, Standard-Glasgeräte für die Aufarbeitung

  • Ethylacetat, Hexan, Wasser, gesättigte NaCl-Lösung

  • Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

  • Kieselgel für die Säulenchromatographie

Schritt-für-Schritt-Protokoll:

  • Reaktionsaufbau: In einem trockenen Rundkolben werden 2,6-Difluor-3-methoxyphenol (1,0 Äq.), Kaliumcarbonat (1,5 Äq.) und wasserfreies Acetonitril (ca. 0,1 M Konzentration des Phenols) vorgelegt.

  • Reagenzzugabe: Das Alkylhalogenid (1,1 Äq.) wird bei Raumtemperatur unter Rühren zu der Suspension gegeben.

  • Reaktion: Die Mischung wird auf 60–80 °C erhitzt und unter Rückfluss gerührt. Der Reaktionsfortschritt wird alle 1–2 Stunden mittels DC überwacht (typische Laufmittel: Hexan/Ethylacetat-Mischungen). Die Reaktion ist typischerweise nach 4–12 Stunden abgeschlossen.

  • Aufarbeitung: Nach dem Abkühlen wird das Lösungsmittel am Rotationsverdampfer entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser (2x) und gesättigter NaCl-Lösung (1x) gewaschen.

  • Trocknung und Reinigung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel erneut am Rotationsverdampfer entfernt. Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Ether-Derivat zu isolieren.

  • Charakterisierung: Die Struktur und Reinheit des Produkts werden mittels ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR und Massenspektrometrie (MS) bestätigt. Die Reinheit wird zusätzlich durch HPLC überprüft.

Protokoll 2: C4-Acylierung via Friedel-Crafts-Reaktion (Vector 2)

Dieses Verfahren führt eine Acylgruppe selektiv an der sterisch zugänglichen und elektronisch aktivierten C4-Position ein.

Mechanismus:

  • Bildung des Elektrophils: Eine Lewis-Säure (z. B. AlCl₃) koordiniert mit einem Acylchlorid oder -anhydrid und bildet ein hochreaktives Acylium-Ion.

  • Elektrophile Aromatische Substitution: Das Acylium-Ion wird vom elektronenreichen Aromaten an der C4-Position angegriffen, wodurch ein Sigma-Komplex entsteht.

  • Rearomatisierung: Ein Proton wird abgespalten, um die Aromatizität wiederherzustellen und das acylierte Produkt zu ergeben.

Materialien und Reagenzien:

  • 2,6-Difluor-3-methoxyphenol

  • Ausgewähltes Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid)

  • Aluminiumchlorid (AlCl₃), wasserfrei

  • Dichlormethan (DCM) oder Dichlorethan (DCE), wasserfrei

  • Dreihalskolben, Tropftrichter, Inertgas-Anschluss (Argon oder Stickstoff)

  • Eisbad

  • Salzsäure (1 M), gesättigte Natriumbicarbonat-Lösung

  • Weitere Materialien wie in Protokoll 1 beschrieben

Schritt-für-Schritt-Protokoll:

  • Reaktionsaufbau: In einem trockenen, mit Inertgas gespülten Dreihalskolben wird wasserfreies Aluminiumchlorid (2,5 Äq.) in wasserfreiem DCM suspendiert und im Eisbad auf 0 °C gekühlt.

  • Elektrophil-Bildung: Das Acylchlorid (1,2 Äq.) wird langsam über einen Tropftrichter zu der gekühlten Suspension gegeben. Die Mischung wird 15 Minuten bei 0 °C gerührt.

  • Substratzugabe: Eine Lösung von 2,6-Difluor-3-methoxyphenol (1,0 Äq.) in wasserfreiem DCM wird langsam zu der Reaktionsmischung getropft, wobei die Temperatur unter 5 °C gehalten wird.

  • Reaktion: Nach der Zugabe wird die Kühlung entfernt, und die Reaktion wird bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht. Die Reaktion ist typischerweise nach 2–6 Stunden abgeschlossen.

  • Quenchen und Aufarbeitung: Die Reaktion wird vorsichtig durch langsames Eingießen in eine Mischung aus Eis und 1 M HCl gequencht. Die Phasen werden getrennt, und die wässrige Phase wird mit DCM (2x) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

  • Trocknung und Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt. Das Rohprodukt wird mittels Säulenchromatographie oder Kristallisation gereinigt.

  • Charakterisierung: Die Identität und Reinheit des Produkts werden wie in Protokoll 1 beschrieben bestätigt.

Charakterisierung und Datenorganisation für SAR

Eine sorgfältige Charakterisierung ist unerlässlich, um die Integrität der SAR-Daten zu gewährleisten. Jedes Derivat sollte mit einem eindeutigen Code versehen und seine analytischen Daten sowie die Ergebnisse der biologischen Tests in einer strukturierten Tabelle zusammengefasst werden.

Abbildung 2: Primäre Modifikationsvektoren am 2,6-Difluor-3-methoxyphenol-Gerüst.

Tabelle 1: Beispielhafte Datenorganisation für eine SAR-Studie

Compound-IDModifikation (Vector 1)Modifikation (Vector 2)MW ( g/mol )¹H-NMR (δ, ppm, Ar-H am C5)Reinheit (HPLC, %)Biologische Aktivität (IC₅₀, µM)
Start-001 -H-H160.116.85 (m)>9950.2
A-001 -CH₂Ph (Benzyl)-H250.246.92 (m)>9825.6
A-002 -CH₂CH₃ (Ethyl)-H188.166.88 (m)>9942.1
B-001 -H-C(O)CH₃ (Acetyl)202.157.51 (d)>985.3
C-001 -CH₂Ph (Benzyl)-C(O)CH₃ (Acetyl)292.277.55 (d)>971.8

Fazit

Das 2,6-Difluor-3-methoxyphenol-Grundgerüst bietet eine hervorragende Plattform für die systematische Wirkstoffoptimierung. Die in diesem Leitfaden beschriebenen Strategien und Protokolle zur selektiven Derivatisierung am phenolischen Sauerstoff (Vector 1) und an der C4-Position des Rings (Vector 2) ermöglichen eine effiziente Erstellung von fokussierten Substanzbibliotheken. Die hohe Acidität des Phenols und die regioselektive Reaktivität des Aromaten sind Schlüsseleigenschaften, die eine kontrollierte und vorhersagbare Synthese erlauben. Eine sorgfältige analytische Charakterisierung und eine strukturierte Datenerfassung sind die Grundpfeiler für die Ableitung aussagekräftiger Struktur-Wirkungs-Beziehungen und die erfolgreiche Identifizierung von optimierten Wirkstoffkandidaten.

Referenzen

  • A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. BenchChem.

  • Friedel-Crafts-Alkylierung. Wikipedia. [Link]

  • 2,6-difluoro-3-methoxyphenol (C7H6F2O2). PubChem. [Link]

  • The crystal structure of 2,6-difluorophenol, C6H4F2O. ResearchGate. [Link]

Sources

The Strategic Role of 2,6-Difluoro-3-methoxyphenol in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Agrochemicals

The introduction of fluorine atoms into active agrochemical molecules is a cornerstone of modern crop protection science. Fluorination can dramatically enhance the efficacy, metabolic stability, and target-binding affinity of pesticides.[1] Among the array of fluorinated synthons, 2,6-difluoro-3-methoxyphenol stands out as a highly valuable precursor for the synthesis of a new generation of fungicides, particularly those belonging to the pyrazole amide class of succinate dehydrogenase inhibitors (SDHIs). This application note provides a detailed guide for researchers and synthetic chemists on the strategic use of this compound in the synthesis of potent agrochemicals, complete with mechanistic insights and step-by-step protocols.

The unique substitution pattern of this compound, with its ortho-difluoro arrangement and a methoxy group, offers several advantages in molecular design. The fluorine atoms can modulate the acidity of the phenolic hydroxyl group, influence the conformation of the final molecule, and enhance its interaction with the target enzyme. The methoxy group provides a synthetic handle for further derivatization, allowing for the fine-tuning of the molecule's physicochemical properties.

Core Application: Synthesis of Pyrazole Amide Fungicides

A primary application of this compound is in the synthesis of the aniline moiety required for the production of pyrazole amide fungicides. These fungicides are a critical class of agrochemicals that function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.

A key example of an agrochemical whose synthesis can be envisioned utilizing a derivative of this compound is a hypothetical pyrazole amide fungicide with the IUPAC name: 3-(difluoromethyl)-1-methyl-N-[1-(2,6-difluoro-3-methoxyphenyl)propan-2-yl]-1H-pyrazole-4-carboxamide . The synthesis of this target molecule can be conceptually broken down into two main parts: the synthesis of the pyrazole carboxylic acid core and the synthesis of the fluorinated aniline side-chain, followed by their coupling.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step process, as illustrated in the workflow diagram below. The key steps include the preparation of the aniline derivative from this compound and the synthesis of the pyrazole carboxylic acid, followed by the final amide coupling.

G cluster_aniline Aniline Moiety Synthesis cluster_pyrazole Pyrazole Core Synthesis cluster_coupling Final Coupling A This compound B Intermediate Amine A->B Multi-step conversion C Target Aniline Derivative B->C Functional group manipulation F Target Agrochemical C->F D Starting Materials E 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid D->E Cyclization & Oxidation E->F

Caption: Synthetic workflow for the target agrochemical.

Detailed Protocols

Part 1: Synthesis of the Key Aniline Intermediate

The conversion of this compound to the required aniline derivative is a critical sequence. While direct conversion of phenols to anilines is possible, a more common and versatile approach in industrial synthesis involves a multi-step sequence.

Protocol 1: Synthesis of 2-(2,6-Difluoro-3-methoxyphenyl)propan-2-amine (Hypothetical Intermediate)

This protocol outlines a plausible synthetic route to the key aniline intermediate.

Step 1a: O-Alkylation of this compound

  • Rationale: To introduce a side chain that will ultimately bear the amine functionality. A Williamson ether synthesis is a classic and reliable method for this transformation.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the O-alkylated intermediate.

Step 1b: Claisen Rearrangement

  • Rationale: To move the alkyl group from the oxygen to the carbon of the aromatic ring, which is a key step in forming the carbon skeleton of the target aniline.

  • Procedure:

    • Heat the O-alkylated intermediate from Step 1a neat or in a high-boiling solvent such as diphenyl ether.

    • Monitor the reaction by TLC for the formation of the rearranged product.

    • Cool the reaction and purify the product by distillation or column chromatography.

Step 1c: Conversion of the Phenol to an Aniline

  • Rationale: This is a crucial transformation. While several methods exist, a common industrial approach is a multi-step sequence involving nitration followed by reduction.

  • Procedure:

    • Nitrate the phenolic product from Step 1b using a suitable nitrating agent (e.g., nitric acid in sulfuric acid) at low temperature. Careful control of the reaction conditions is essential to achieve regioselectivity.

    • Isolate and purify the nitro derivative.

    • Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (e.g., H2, Pd/C) or a metal-acid system (e.g., Sn/HCl).

    • Isolate and purify the final aniline intermediate.

Part 2: Synthesis of the Pyrazole Carboxylic Acid Core

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a well-established process in the agrochemical industry.

Protocol 2: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Rationale: This pyrazole core is a common building block for many modern fungicides. Its synthesis often starts from readily available precursors and involves a cyclization reaction to form the pyrazole ring, followed by functional group manipulations.

  • Procedure:

    • The synthesis typically begins with the condensation of a difluoroacetyl derivative with a suitable three-carbon synthon.

    • The resulting intermediate is then cyclized with methylhydrazine to form the N-methylated pyrazole ring.

    • The ester or other functional group at the 4-position of the pyrazole is then hydrolyzed to the carboxylic acid.

    • The final product is isolated and purified by crystallization.

Part 3: Amide Coupling to Yield the Final Agrochemical

The final step is the coupling of the aniline and pyrazole carboxylic acid moieties to form the active amide fungicide.

Protocol 3: Amide Bond Formation

  • Rationale: The formation of the amide bond is a robust and well-understood reaction. The use of a coupling agent is typically required to activate the carboxylic acid.

  • Procedure:

    • Dissolve the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an aprotic solvent such as dichloromethane or THF.

    • Add a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq) and a catalyst such as DMAP (4-dimethylaminopyridine) (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the synthesized aniline derivative (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC until completion.

    • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the organic layer with dilute acid, dilute base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected yields and purity for each key step in the synthesis. These values are illustrative and may vary depending on the specific reaction conditions and scale.

StepProductExpected Yield (%)Expected Purity (%)
Protocol 1 Aniline Intermediate 40-60 (overall)>95
Protocol 2 Pyrazole Carboxylic Acid 70-85>98
Protocol 3 Final Agrochemical 75-90>98

Visualization of Key Relationships

The following diagram illustrates the key structural components of the target agrochemical and their origin from the starting materials.

G cluster_starting Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product A This compound C Aniline Moiety A->C Provides the fluorinated phenyl ring B Pyrazole Precursors D Pyrazole Carboxylic Acid B->D Forms the heterocyclic core E Target Agrochemical (Pyrazole Amide Fungicide) C->E D->E Amide Bond Formation

Caption: Relationship between starting materials and the final agrochemical.

Conclusion and Future Perspectives

This compound is a versatile and strategically important building block in the synthesis of modern agrochemicals. Its unique substitution pattern allows for the creation of novel fungicides with enhanced efficacy and desirable physicochemical properties. The protocols outlined in this application note provide a solid foundation for the synthesis of pyrazole amide fungicides and can be adapted for the development of other innovative crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the importance of fluorinated synthons like this compound in the synthetic chemist's toolbox will undoubtedly increase.

References

  • U.S. Patent No. 5,091,580A. (1992). Process for the preparation of 2,6-difluoroaniline.
  • European Patent No. EP0066325B1. (1985). Process for the preparation of aniline derivatives.
  • European Patent No. EP0313160B1. (1992). Process for preparing aniline derivatives.
  • European Patent No. EP0506199A2. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • U.S. Patent No. 9,815,772B2. (2017). Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Yasuno, Y., et al. (2021). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2). Kyushu University. [Link]

  • MDPI. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • ResearchGate. (2018). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

  • Wang, Z., et al. (2019). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Chemical Science, 10(16), 4493-4498. [Link]

  • Quora. (2017). How can phenol be converted into aniline?. [Link]

  • St-Gelais, M., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship.org. [Link]

  • Wang, Z., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(38), 11470-11484. [Link]

  • Li, Q., et al. (2018). Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. Molecules, 23(11), 2772. [Link]

  • Wang, L., et al. (2022). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 70(11), 3447-3457. [Link]

  • Yan, Y., et al. (2024). Design, synthesis and antifungal activity of novel pyrazole-amide-isothiazole derivatives as succinate dehydrogenase inhibitors. Food Chemistry, 460, 141465. [Link]

  • ResearchGate. (2022). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. [Link]

  • World Intellectual Property Organization. (2013). Aniline derivatives,their preparation and their therapeutic application.
  • Liu, Y., et al. (2022). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 13(1), 1-10. [Link]

Sources

Introduction: The Strategic Value of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic fluorination of substituted phenols, offering researchers and drug development professionals a comprehensive overview of modern and classical techniques. This document provides detailed application notes, step-by-step protocols, and a comparative analysis of key methodologies, grounded in authoritative scientific literature.

The incorporation of fluorine into organic molecules, particularly aromatic systems, is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. Substituted phenols are ubiquitous starting materials, derived from both natural and synthetic sources, making them ideal precursors for the synthesis of high-value fluoroaromatics. However, the direct and selective introduction of fluorine onto a phenol scaffold presents distinct chemical challenges. This guide provides a detailed exploration of the principal strategies for achieving this transformation, focusing on the underlying mechanisms, practical applications, and experimental protocols.

Electrophilic Aromatic Fluorination: Direct C–H Bond Functionalization

The most intuitive approach to fluorinating phenols is through electrophilic aromatic substitution (SEAr). The powerful activating and ortho, para-directing effect of the hydroxyl group makes the phenol ring an excellent nucleophile for reacting with electrophilic "F+" sources.

Principle of Operation

In this reaction, an electrophilic fluorinating agent attacks the electron-rich aromatic ring. The hydroxyl group directs the substitution primarily to the ortho and para positions. The choice of reagent and reaction conditions can influence the regioselectivity and the propensity for di- or poly-fluorination. The mechanism is believed to proceed through either a direct SN2-type attack of the aromatic ring on the N-F bond or via a single-electron transfer (SET) pathway, depending on the specific reagent and substrate.[1][2]

Key Reagents

Two reagents dominate the field of electrophilic fluorination due to their stability, efficacy, and commercial availability:

  • Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly reactive, stable, and easy-to-handle crystalline solid.[3] It is one of the most powerful electrophilic fluorinating agents available and is soluble in polar solvents like acetonitrile and DMF.[4]

  • N-Fluorobenzenesulfonimide (NFSI): This neutral N-F reagent is another stable, crystalline solid that serves as a milder alternative to Selectfluor®.[5][6] It is often used for fluorinating a wide variety of nucleophiles, including phenols and their enol ethers.[7][8]

phenol Phenol (Electron-rich) intermediate Sigma Complex (Wheland Intermediate) phenol->intermediate π-system as nucleophile reagent Electrophilic Reagent (e.g., Selectfluor®, NFSI) reagent->intermediate Attack on 'F⁺' source product_o ortho-Fluorophenol intermediate->product_o Rearomatization product_p para-Fluorophenol intermediate->product_p Rearomatization H_plus -H⁺ cluster_A Method A: PhenoFluor™ cluster_B Method B: Fluorosulfonate Intermediate phenol_A Substituted Phenol intermediate_A 2-Phenoxy-imidazolium Intermediate phenol_A->intermediate_A Activation reagent_A PhenoFluor™ + CsF product_A Aryl Fluoride intermediate_A->product_A F⁻ Attack phenol_B Substituted Phenol intermediate_B Aryl Fluorosulfonate (Ar-OFs) phenol_B->intermediate_B Activation reagent_B1 SO₂F₂ + Base product_B Aryl Fluoride intermediate_B->product_B SₙAr Displacement reagent_B2 NMe₄F phenol Phenol add_dg Install Directing Group (DG) phenol->add_dg phenol_dg Phenol-DG add_dg->phenol_dg catalysis Pd-Catalysis + NFSI phenol_dg->catalysis fluorinated_dg ortho-Fluorinated Phenol-DG catalysis->fluorinated_dg remove_dg Remove Directing Group fluorinated_dg->remove_dg product ortho-Fluorophenol remove_dg->product

Sources

Troubleshooting & Optimization

Technical Support Center: Byproduct Identification in 2,6-Difluoro-3-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-3-methoxyphenol is a key building block in the development of advanced pharmaceutical and agrochemical agents. Its synthesis, while well-established, is prone to the formation of several process-related impurities and byproducts. Achieving high purity is critical, as even minor impurities can have significant impacts on downstream reaction efficiency, product stability, and the toxicological profile of the final active ingredient.

This technical guide provides researchers, process chemists, and drug development professionals with a comprehensive troubleshooting framework for identifying and mitigating common byproducts encountered during the synthesis of this compound. We will delve into the mechanistic origins of these impurities, provide step-by-step analytical protocols for their identification, and offer field-proven strategies to optimize reaction conditions for higher purity.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues and observations that arise during and after the synthesis, presented in a direct question-and-answer format.

Q1: My final product shows multiple spots on TLC/peaks in GC-MS with the same mass as the target molecule. What are these, and why did they form?

A1: You are most likely observing regioisomers of the desired product.[1][2] The formation of these isomers is a common challenge in nucleophilic aromatic substitution (SNAr) on poly-fluorinated rings.[3][4]

  • Mechanistic Cause: The synthesis often involves the methoxylation of a difluorophenol or a related precursor. The fluorine atoms and the hydroxyl/methoxy group are all ortho-, para-directing groups. While the hydroxyl group is a powerful activator, the regioselectivity of the methoxylation step (e.g., using sodium methoxide) is not always perfect. Attack at positions other than the desired C3 position can lead to isomers like 2,4-difluoro-3-methoxyphenol or 2,6-difluoro-4-methoxyphenol.[5] The precise isomer profile depends heavily on the specific synthetic route and the precursor used (e.g., starting from 1,2,3-trifluorobenzene vs. a substituted difluorophenol).

  • Identification: Differentiating regioisomers requires high-resolution analytical techniques.

    • GC-MS: While isomers have the same mass, they often exhibit different retention times on a suitable GC column.[1]

    • NMR Spectroscopy: ¹H and ¹⁹F NMR are definitive. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer due to their unique electronic environments and through-space interactions.

  • Mitigation Strategy:

    • Temperature Control: Run the methoxylation at the lowest feasible temperature to enhance selectivity.

    • Choice of Base/Solvent: The choice of base and solvent system can influence the regiochemical outcome. Experiment with milder bases or different solvent polarities.

    • Protecting Groups: In some routes, protecting the phenolic hydroxyl group can alter the directing effects and improve selectivity in subsequent steps.

Q2: I've isolated a significant byproduct that has a molecular weight 14 Da less than my product. What is it?

A2: A mass difference of 14 Da strongly suggests the loss of a methyl group (CH₂). This byproduct is almost certainly the demethylated precursor, 2,6-difluorobenzene-1,3-diol.

  • Mechanistic Cause: This typically occurs if the reaction conditions are too harsh, particularly if strong Lewis acids or protic acids are present, which can facilitate ether cleavage.[6][7] This can happen during acidic workup steps or if certain reagents used for fluorination or other transformations have acidic character. For example, reagents like boron tribromide (BBr₃) are exceptionally effective at cleaving aryl methyl ethers and could be a source of contamination if used in a prior step and not fully quenched.[6]

  • Identification:

    • MS: The mass spectrum will show a clear M-14 peak relative to the product.

    • ¹H NMR: The characteristic singlet for the methoxy group (~3.9 ppm) will be absent. Instead, you will see a new, broad singlet for the additional phenolic -OH group.

    • Solubility: The diol byproduct is typically more polar and may have different solubility characteristics, which can be exploited for purification.

  • Mitigation Strategy:

    • Milder Workup: Use a buffered aqueous solution or a mild base (e.g., saturated sodium bicarbonate) for the reaction quench and workup to avoid acidic conditions.

    • Reagent Purity: Ensure all reagents are free from acidic impurities.

    • Temperature Control: Avoid excessive heating during downstream processing, which can promote demethylation.[8]

Q3: My reaction mixture is dark, and I'm getting a complex mixture of high molecular weight species. What's happening?

A3: A dark color and complex product mixture often indicate oxidative degradation or polymerization of phenolic compounds.[9]

  • Mechanistic Cause: Phenols, especially those with electron-donating groups, are susceptible to oxidation, which can be initiated by air (oxygen), trace metal catalysts, or strong oxidizing agents.[10] The resulting phenoxy radicals can couple to form polymeric, often colored, byproducts.

  • Identification: These byproducts are often difficult to characterize fully. They may appear as a baseline "hump" in a GC or LC chromatogram and as a complex series of signals in NMR.

  • Mitigation Strategy:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to strictly exclude oxygen.[9]

    • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.

    • Reducing Agent in Workup: During the aqueous workup, wash the organic layer with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, to quench any oxidizing species and revert colored quinone-type impurities back to the phenol.[9]

    • Chelating Agents: If trace metal contamination is suspected as a catalyst for oxidation, adding a small amount of a chelating agent like EDTA can sometimes be beneficial.

Part 2: Key Synthetic Pathways & Byproduct Formation

A common synthetic approach involves the nucleophilic aromatic substitution (SNAr) on a polyfluorinated benzene ring. The diagram below illustrates a plausible pathway and highlights the critical junctures where byproducts can form. The strong electron-withdrawing nature of fluorine atoms activates the ring toward nucleophilic attack.[11][12]

G cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Formation Pathways A 1,2,3-Trifluorobenzene B Intermediate A (Difluorophenoxide) A->B 1. NaOH / Heat (Hydroxylation) D Isomeric Phenols (e.g., 2,4-Difluorophenol) A->D Poor Regioselectivity C This compound (Target Product) B->C 2. CH3I / Base (Methoxylation) E Isomeric Ethers (e.g., 2,4-Difluoro-3-methoxyphenol) B->E Poor Regioselectivity G Over-methoxylated Product (Difluorodimethoxybenzene) B->G Excess MeI / Strong Base (Reacts with Phenoxide) F Demethylated Product (2,6-Difluorobenzene-1,3-diol) C->F Harsh Acidic Workup

Caption: Synthetic pathway and common byproduct formation routes.

Part 3: Analytical Workflow for Byproduct Identification

A systematic approach is crucial for the unambiguous identification of impurities. The following workflow guides the researcher from initial detection to structural confirmation.

G Start Crude Reaction Mixture TLC 1. Thin Layer Chromatography (TLC) - Assess complexity - Identify major components Start->TLC GCMS 2. Gas Chromatography-Mass Spec (GC-MS) - Separate volatile components - Obtain MW of impurities - Quantify relative amounts TLC->GCMS Volatile Mixture LCMS 3. Liquid Chromatography-Mass Spec (LC-MS) - For less volatile or thermally labile species - Confirm MW TLC->LCMS Non-volatile Mixture NMR 4. NMR Spectroscopy (¹H, ¹⁹F, ¹³C) - Isolate major byproducts (e.g., via Prep-HPLC/Column) - Full structural elucidation GCMS->NMR Isomer or Unknown MW LCMS->NMR End Byproduct Structure Confirmed NMR->End

Caption: Step-by-step analytical workflow for byproduct identification.

Data Interpretation Guide

The following table summarizes key analytical signatures for anticipated byproducts.

Byproduct NameMolecular FormulaMW ( g/mol )Key GC-MS FeaturesKey ¹⁹F NMR Features (vs. Product)Key ¹H NMR Features (vs. Product)
This compound (Product) C₇H₆F₂O₂160.12Target peak at specific RTTwo distinct fluorine signals with ortho couplingAromatic protons show specific splitting; OCH₃ singlet (~3.9 ppm); OH singlet.
Isomeric Methoxy-difluorophenol C₇H₆F₂O₂160.12Different Retention Time (RT) from product.[13]Different chemical shifts and coupling constants.Different aromatic proton splitting patterns.
2,6-Difluorobenzene-1,3-diol C₆H₄F₂O₂146.09M-14 peak relative to product. More polar, may elute later or require derivatization.Shifted fluorine signals due to electronic change.Absence of OCH₃ singlet; presence of two distinct OH signals.
Unreacted Difluorophenol Precursor C₆H₄F₂O130.09Lower MW peak.Will match the spectrum of the starting material.Will match the spectrum of the starting material.
Over-methoxylated Product C₈H₈F₂O₂174.14M+14 peak relative to product.Shifted fluorine signals.Absence of OH singlet; presence of two OCH₃ singlets.

Part 4: Experimental Protocols

Protocol 1: GC-MS Analysis for Isomer and Volatile Impurity Profiling

This protocol is designed to separate and identify regioisomers and other volatile byproducts.

  • Sample Preparation: Dissolve ~1-2 mg of the crude product in 1 mL of a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Instrumentation: Use a Gas Chromatograph equipped with a mass selective detector (MSD).

  • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic isomers.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Conditions:

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: 40-400 amu.

  • Data Analysis: Integrate all peaks. Identify the main product peak by its mass spectrum (M+ at m/z 160). Analyze the mass spectra of other peaks to identify potential byproducts based on the table above. Compare retention times of unknown peaks to any available standards of suspected impurities.[14]

Protocol 2: Workup Procedure to Minimize Oxidative Byproducts

This procedure should be integrated into the synthesis after the main reaction is complete.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, cool to 0-5 °C using an ice bath.

  • Quenching: Slowly and carefully quench the reaction by adding it to a separate flask containing a stirred, aqueous solution of 10% sodium bisulfite (NaHSO₃). This will neutralize oxidizing agents and reduce colored byproducts.[9]

  • pH Adjustment: If the reaction was run under basic conditions, carefully adjust the pH of the aqueous mixture to ~2-3 using 1M HCl to protonate the phenoxide. Monitor the pH with litmus paper or a pH meter.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., Ethyl Acetate or MTBE, 3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (1x volume)

    • Saturated aqueous sodium bicarbonate (1x volume) - to remove acidic byproducts.

    • Brine (1x volume) - to break emulsions and begin drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.

References

  • BenchChem. (2025). Technical Support Center: Demethylation of 4-Fluoroanisole.
  • BenchChem. (2025). Identifying common impurities in 2-Bromo-4-fluorophenol synthesis.
  • BenchChem. (2025). Identification and removal of impurities in 3-Chloro-5-fluorophenol.
  • Oshiro, Y., et al. (2020). Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. Organic Letters, 22(14), 5540-5544. doi: 10.1021/acs.orglett.0c01904. Available from: [Link]

  • Pavlath, A. E., & Leffler, J. E. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of the American Chemical Society, 85(18), 2977-2983. Available from: [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques. Available from: [Link]

  • Wang, H., et al. (2020). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. Catalysis Science & Technology, 10(18), 6213-6223. Available from: [Link]

  • PubMed. (2000). Replacement of aromatic fluorine by a methoxy group during reaction with methyl iodide in N,N-dimethylformamide solvent. Journal of Mass Spectrometry, 35(8), 984-988. doi: 10.1002/1096-9888(200008)35:8<984::AID-JMS35>3.0.CO;2-9. Available from: [Link]

  • ResearchGate. (2023). Scheme 3. Top: calculated mechanism for demethylation of anisole...
  • ChemRxiv. (2021). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ChemRxiv. Available from: [Link]

  • National Institutes of Health. (2012). Isomer Profiles of Perfluorochemicals in Matched Maternal, Cord, and House Dust Samples: Manufacturing Sources and Transplacental Transfer. Environmental Health Perspectives, 120(5), 680-685. doi: 10.1289/ehp.1104485. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ChemicalBook. (2018). 2,6-Dimethoxyphenol synthesis.
  • National Institutes of Health. (2022). Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment. Journal of Analytical Methods in Chemistry, 2022, 9974123. doi: 10.1155/2022/9974123. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2,6-Difluoro-3-methoxyphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-methoxyphenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this important intermediate. Here, we address specific issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction to produce this compound is resulting in a significantly lower yield than expected. What are the most common causes?

A1: Low yields in the synthesis of this compound can typically be attributed to several key factors:

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or improper stoichiometry of reagents.

  • Side Reactions: The presence of reactive functional groups on the starting materials can lead to the formation of undesired byproducts. For instance, the hydroxyl and methoxy groups strongly activate the benzene ring, making it susceptible to over-reaction in electrophilic substitution reactions.[1][2]

  • Product Degradation: The product, being a fluorophenol, may be susceptible to degradation under certain conditions, such as exposure to strong oxidizing agents or high temperatures. The initial step in the degradation of fluorophenols often involves hydroxylation to form fluorocatechols.[3][4][5]

  • Purification Losses: Significant amounts of the product may be lost during the workup and purification steps. This can be due to the product's solubility in the aqueous phase during extraction or its co-elution with impurities during chromatography.

In-Depth Troubleshooting Guides

Issue 1: Low Conversion of Starting Material

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows a large amount of unreacted starting material.

Potential Causes & Solutions:

  • Cause A: Inadequate Reaction Temperature.

    • Explanation: Many organic reactions have a specific activation energy barrier that must be overcome. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion within the allotted time. Conversely, a temperature that is too high can promote side reactions and degradation.

    • Troubleshooting Protocol:

      • Verify Temperature Control: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing a stable, accurate temperature.

      • Incremental Temperature Increase: If the reaction is known to be robust, consider increasing the reaction temperature in small increments (e.g., 5-10 °C) and monitoring the progress of the reaction at each stage.

      • Consult Literature: Review literature precedents for the specific reaction to determine the optimal temperature range.

  • Cause B: Insufficient Reaction Time.

    • Explanation: Some reactions, even at the correct temperature, require a significant amount of time to reach completion.

    • Troubleshooting Protocol:

      • Time-Course Study: Set up small-scale parallel reactions and quench them at different time points (e.g., 2, 4, 8, 12, 24 hours).

      • Analyze Samples: Analyze the composition of each quenched reaction to determine the time at which the maximum yield of the desired product is achieved with minimal byproduct formation.

  • Cause C: Improper Stoichiometry or Reagent Purity.

    • Explanation: The molar ratios of reactants are critical. An excess or deficit of a key reagent can halt the reaction prematurely. Impurities in starting materials can also interfere with the reaction.

    • Troubleshooting Protocol:

      • Verify Calculations: Double-check all calculations for molar equivalents.

      • Assess Reagent Purity: If possible, verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). Consider purifying key reagents if their quality is suspect.

      • Incremental Reagent Addition: In some cases, slow addition of a reactive reagent can help to control the reaction and prevent side reactions.

Issue 2: Formation of Multiple Byproducts

Symptom: The crude reaction mixture shows several spots on a TLC plate or multiple peaks in a GC/LC chromatogram in addition to the desired product.

Potential Causes & Solutions:

  • Cause A: Over-activation by Hydroxyl and Methoxy Groups.

    • Explanation: The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution.[1][2] This high reactivity can lead to polysubstitution or reaction at undesired positions. The methoxy group donates electron density to the aromatic ring through resonance, which can increase the ring's nucleophilicity.[6]

    • Troubleshooting Protocol:

      • Protecting Groups: Consider protecting the highly activating hydroxyl group as an acetate or other suitable protecting group to moderate its activating influence before performing the key reaction step.[1]

      • Milder Reaction Conditions: Employ milder reagents or reaction conditions. For example, in a halogenation reaction, using a non-polar solvent like carbon disulfide can limit the reaction to mono-halogenation.[2]

      • Control of Electrophile Generation: If the reaction involves an electrophile, control its generation rate to maintain a low steady-state concentration, which can favor the desired mono-substitution.

  • Cause B: Degradation of Starting Material or Product.

    • Explanation: Phenolic compounds can be susceptible to oxidation, which can be catalyzed by residual metal catalysts or exposure to air, especially at elevated temperatures.[7][8] The degradation of phenols can proceed through the formation of catechol and hydroquinone derivatives.[7][9]

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a chelating agent may be beneficial.[10]

Issue 3: Difficulty in Product Isolation and Purification

Symptom: A reasonable yield is observed in the crude reaction mixture, but the final isolated yield is low.

Potential Causes & Solutions:

  • Cause A: Product Solubility in Aqueous Layers during Workup.

    • Explanation: Phenolic compounds can be deprotonated by basic aqueous solutions, forming phenoxides that are highly soluble in water. If the pH of the aqueous phase during extraction is too high, the product will partition into the aqueous layer.

    • Troubleshooting Protocol:

      • pH Control: Carefully control the pH of the aqueous phase during extractions. Acidify the aqueous layer to a pH well below the pKa of the phenol to ensure it is in its neutral form before extracting with an organic solvent.

      • Back-Extraction: After the initial extraction, consider back-extracting the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.

      • Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to reduce the amount of dissolved water and force more of the organic product out of the aqueous phase.

  • Cause B: Co-elution with Impurities during Chromatography.

    • Explanation: If byproducts have similar polarities to the desired product, they can be difficult to separate using column chromatography.

    • Troubleshooting Protocol:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (eluent) and stationary phases (silica gel, alumina) to improve separation. A shallow gradient elution can often provide better resolution than an isocratic elution.

      • Alternative Purification Techniques: Consider other purification methods such as recrystallization, distillation (if the product is thermally stable), or preparative HPLC.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for O-Methylation of 2,6-Difluorohydroquinone
ParameterRecommended ValueRationale
Methylating Agent Dimethyl sulfate (DMS) or Methyl iodide (MeI)DMS is often more reactive and cost-effective.
Base Potassium carbonate (K2CO3) or Sodium hydride (NaH)K2CO3 is a milder base, suitable for sensitive substrates. NaH is a stronger, non-nucleophilic base.
Solvent Acetone, Acetonitrile (ACN), or Dimethylformamide (DMF)Acetone is a good choice for reactions with K2CO3. DMF is a polar aprotic solvent that can accelerate SN2 reactions.
Temperature Room temperature to 50 °CStart at room temperature and gently heat if the reaction is slow.
Reaction Time 4 - 24 hoursMonitor by TLC or GC to determine completion.
Protocol 1: General Procedure for O-Methylation
  • To a solution of 2,6-difluorohydroquinone in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add the methylating agent dropwise to the suspension.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Potential Side Reactions in Electrophilic Aromatic Substitution

G A Starting Material (Activated Phenol) B Desired Mono-substituted Product A->B Controlled Electrophilic Substitution C Di-substituted Byproduct A->C Over-reaction E Oxidative Degradation Products A->E Oxidation B->E Product Degradation D Poly-substituted Byproducts C->D Further Substitution

Caption: Potential reaction pathways leading to desired and undesired products.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed AnalyzeCrude Analyze Crude Reaction Mixture (TLC, GC, NMR) Start->AnalyzeCrude Incomplete Incomplete Reaction? AnalyzeCrude->Incomplete Byproducts Multiple Byproducts? Incomplete->Byproducts No OptimizeCond Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete->OptimizeCond Yes Purification Low Isolated Yield? Byproducts->Purification No ProtectingGroup Consider Protecting Groups Use Milder Conditions Byproducts->ProtectingGroup Yes OptimizeWorkup Optimize Workup & Purification (pH control, Chromatography) Purification->OptimizeWorkup Yes Success Improved Yield OptimizeCond->Success ProtectingGroup->Success OptimizeWorkup->Success

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Boersma, F., et al. (2001). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. Applied and Environmental Microbiology, 67(9), 3577-3581. [Link]

  • Zhang, C., et al. (2007). Degradation of mono-fluorophenols by an acclimated activated sludge. Biodegradation, 18(1), 51-61. [Link]

  • Finkelstein, Z., et al. (2000). Aromatic hydroxylation of fluorophenols providing possible pathways for their biodegradation. Applied and Environmental Microbiology, 66(6), 2445-2451. [Link]

  • The Degradation of Phenol via in-situ H2O2 Production Over Supported Pd-based Catalysts. (2021). Catalysis Science & Technology. [Link]

  • The degradation of phenol via in situ H2O2 production over supported Pd-based catalysts. (2021). Catalysis Science & Technology. [Link]

  • Hussain, A., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International. [Link]

  • Wang, L., et al. (2008). Effect of various gases and chemical catalysts on phenol degradation pathways by pulsed electrical discharges. Journal of Hazardous Materials, 151(2-3), 649-655. [Link]

  • Reddy, G. V., et al. (1998). Proposed pathway for the degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium. Applied and Environmental Microbiology, 64(1), 319-324. [Link]

  • Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts. [Link]

  • Bjørsvik, H. R., et al. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 70(18), 7290-7296. [Link]

  • Lee, H. J., et al. (2011). O-Methylation of flavonoids using DnrK based on molecular docking. Journal of Biotechnology, 152(4), 147-153. [Link]

  • van der Westhuizen, J. H., et al. (2015). Electrochemical production of alkoxy-substituted phenols. Journal of Applied Electrochemistry, 45(10), 1089-1098. [Link]

  • Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? (2015). Chemistry Stack Exchange. [Link]

  • Yehia, F. Z., et al. (2016). Catalytic Degradation of Phenol Using Different Chelating Agents at Near Neutral pH in Modified-Fenton process. Journal of Environmental Protection, 7(11), 1603-1616. [Link]

  • Phenol reaction. (n.d.). Pharmaceutics. [Link]

  • What is the role of methoxy group in phenol acidic strength? (2018). Quora. [Link]

  • Guaiacol. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Purification of 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2,6-Difluoro-3-methoxyphenol (CAS 886498-60-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable intermediate. Here, we provide troubleshooting guidance and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is critical for developing effective purification strategies. The table below summarizes key data for this compound.

PropertyValueReference(s)
CAS Number 886498-60-8[1][2][3][4]
Molecular Formula C₇H₆F₂O₂[2][4]
Molecular Weight 160.12 g/mol [2][4]
Appearance Powder or liquid[5]
Melting Point 73°C to 76°C[1]

Frequently Asked Questions (FAQs) & Troubleshooting

General Purity Issues

Question 1: My sample of this compound has a pink or brownish hue. What causes this discoloration and how can I prevent it?

Answer: Phenols are notoriously susceptible to oxidation, which can produce colored quinone-type impurities. This process is often accelerated by exposure to air, light, and trace metal contaminants. The fluorine substituents on the aromatic ring can also influence the compound's susceptibility to oxidation.

Preventative Measures:

  • Inert Atmosphere: Whenever possible, conduct purification steps such as chromatography, solvent evaporation, and transfers under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas to reduce the presence of dissolved oxygen.

  • Light Protection: Protect the compound from light by using amber-colored glassware or by wrapping flasks and vials in aluminum foil.

  • Storage: For long-term storage, keep the purified material in a tightly sealed container under an inert atmosphere at low temperatures (2-8°C)[6].

Recrystallization Challenges

Question 2: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What's a good starting point?

Answer: The key to a successful recrystallization is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[7]. Given the compound's melting point of 73-76°C, solvents with boiling points in a similar or slightly higher range are often good candidates.

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your crude this compound in a test tube.

  • Add a few drops of the test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound.

  • Gently heat the mixture. A good solvent will fully dissolve the compound at or near its boiling point.

  • Allow the solution to cool to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

Suggested Solvents to Screen:

  • Single Solvents: Heptane, hexane, cyclohexane, toluene, and water. Given the polar nature of the phenol group, polar solvents like ethanol or isopropanol might also be effective, potentially in a solvent/anti-solvent system.

  • Solvent Mixtures: A common strategy for fluorinated compounds is to use a mixture of a polar and a non-polar solvent. Good starting points include ethyl acetate/hexanes, dichloromethane/hexanes, and acetone/water[8][9].

Question 3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

Answer: "Oiling out" is a common problem in recrystallization and can occur for several reasons:

  • The boiling point of the solvent is higher than the melting point of your compound.

  • The solution is too concentrated.

  • The cooling process is too rapid.

  • The presence of significant impurities that depress the melting point.

Troubleshooting "Oiling Out":

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Wrapping the flask in an insulating material can help.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Diagram 1: Troubleshooting Recrystallization

Caption: Decision tree for troubleshooting common recrystallization problems.

Chromatography Challenges

Question 4: I am planning to purify this compound by flash column chromatography. What is a good starting solvent system for TLC analysis?

Answer: For moderately polar compounds like phenols, a mixture of a non-polar and a moderately polar solvent is a good starting point for thin-layer chromatography (TLC) analysis[10][11]. A common and effective combination is ethyl acetate and hexanes.

TLC Development Protocol:

  • Prepare a Sample: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Use a capillary tube to spot the sample onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system.

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).

Suggested Starting Solvent Systems for TLC:

  • Initial Screening: Start with a 20% ethyl acetate in hexanes (v/v) mixture.

  • Adjusting Polarity:

    • If the Rf value is too low (the spot doesn't move far), increase the polarity by increasing the proportion of ethyl acetate (e.g., 30-40%).

    • If the Rf value is too high (the spot moves too close to the solvent front), decrease the polarity by decreasing the amount of ethyl acetate (e.g., 10-15%).

  • Alternative Systems: If separation from impurities is poor, consider other solvent systems such as dichloromethane/hexanes or diethyl ether/hexanes[10].

Question 5: How can I separate this compound from its regioisomers?

Answer: The synthesis of polysubstituted phenols can sometimes lead to the formation of regioisomers, which can be challenging to separate due to their similar polarities.

Strategies for Isomer Separation:

  • Extensive TLC Screening: Before committing to a column, invest time in screening a wide range of solvent systems with varying polarities and compositions. Sometimes a subtle change in the solvent mixture can significantly improve separation.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase for chromatography, such as alumina or a fluorinated phase[12].

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC, particularly reverse-phase HPLC (RP-HPLC), offers much higher resolving power than standard flash chromatography.

  • Fractional Recrystallization: If the isomers are solid, it may be possible to separate them by fractional recrystallization, exploiting subtle differences in their crystal packing and solubility.

Diagram 2: Purification Workflow

Purification_Workflow Start Crude this compound TLC TLC Analysis to Assess Purity and Identify Impurities Start->TLC Decision Choose Purification Method TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity with Few Impurities Chromatography Flash Column Chromatography Decision->Chromatography Multiple Impurities or Isomeric Mixture Analysis Purity Analysis (NMR, LC-MS, Melting Point) Recrystallization->Analysis HPLC Preparative HPLC (for difficult separations) Chromatography->HPLC Co-eluting Impurities Chromatography->Analysis HPLC->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Analytical Characterization

Question 6: How can I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques should be employed to confirm the identity and assess the purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the methoxy group and the aromatic protons. The coupling patterns will provide information about the substitution pattern on the aromatic ring.

    • ¹³C NMR: Will show the expected number of carbon signals for the molecule.

    • ¹⁹F NMR: Is particularly useful for fluorinated compounds to confirm the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (73-76°C) is a good indicator of high purity[1]. A broad or depressed melting point suggests the presence of impurities.

  • Chromatographic Analysis (TLC, GC, or HPLC): A single spot on a TLC plate in multiple solvent systems or a single peak in a GC or HPLC chromatogram suggests high purity.

By systematically addressing these common challenges and employing a multi-technique analytical approach, researchers can confidently purify and characterize this compound for its intended applications.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - An efficient and recyclable water-based micellar catalyst for ipso-hydroxylation of arylboronic acids in aerobic condition. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6F2O2). Retrieved from [Link]

  • YouTube. (2020, August 26). Thin-Layer Chromatography (TLC). Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • R&D Chemicals. (n.d.). This compound, suppliers and manufacturers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]

  • Beaudry Research Group, Oregon State University. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

  • Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
  • PubChem. (n.d.). 2,6-Dimethoxyphenol. Retrieved from [Link]

  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

Sources

2,6-Difluoro-3-methoxyphenol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Difluoro-3-methoxyphenol

A Guide to Ensuring Compound Stability, Integrity, and Experimental Success

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who rely on the purity and stability of this reagent for their critical experiments. We move beyond simple storage instructions to explain the underlying chemical principles, providing you with the expertise to proactively manage your compound's integrity and troubleshoot common issues.

Core Chemical Profile & Intrinsic Properties

Understanding the fundamental properties of this compound is the first step in ensuring its stability. The presence of a hydroxyl group makes the molecule susceptible to oxidation, a primary degradation pathway for phenolic compounds.[1] The electron-withdrawing fluorine atoms and the methoxy group further influence its reactivity and stability profile.

PropertyValueSource
CAS Number 886498-60-8[2][3]
Molecular Formula C₇H₆F₂O₂[3][4]
Molecular Weight 160.12 g/mol [3]
Typical Appearance Off-white to light-colored solidInferred from related phenols
Primary Hazard Skin Sensitization (Category 1)[2]

Recommended Storage & Handling Protocols

Improper storage is the most common cause of compound degradation. The following protocols are designed to preserve the integrity of this compound from receipt to final use.

Optimal Storage Conditions
ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C This temperature range slows down potential degradation kinetics without the risk of freezing aqueous contaminants, which can damage container seals.[2]
Atmosphere Inert Gas (Argon or Nitrogen) Phenols are susceptible to oxidation by atmospheric oxygen, often leading to colored byproducts.[1][5] Storing under an inert atmosphere displaces oxygen and moisture, significantly extending shelf life.
Light Amber Vial / Protect from Light Photons can provide the activation energy for oxidative degradation pathways.[1][5] Storing in an amber vial or in a dark location is critical.
Container Tightly Sealed Vial Prevents the ingress of atmospheric moisture and oxygen. Ensure the cap liner is chemically resistant (e.g., PTFE).[6]
Location Dry, Well-Ventilated Area Store in a designated chemical cabinet away from incompatible materials.[6][7]
Incompatible Materials

To prevent hazardous reactions and degradation, store this compound away from the following chemical classes:

  • Strong Oxidizing Agents: Can cause rapid and potentially violent decomposition.[6]

  • Strong Bases: Can deprotonate the phenol, making it more susceptible to oxidation.[7]

  • Acid Anhydrides & Acid Chlorides: Can react with the hydroxyl group.[7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered in the lab. Our goal is to provide actionable solutions grounded in chemical principles.

Q1: My vial of this compound, which was originally an off-white solid, has developed a yellow or brownish tint. Can I still use it?

A: A color change is a primary visual indicator of degradation, likely due to oxidation.[5] While the compound may still be largely viable, its purity is compromised.

  • Immediate Action: Do not assume the material is usable for sensitive applications. The colored impurities could have biological or chemical activity that interferes with your experiment.

  • Recommendation: Before use, perform a purity check. A simple Thin-Layer Chromatography (TLC) analysis against a retained, pure sample can give a quick qualitative assessment. For quantitative results, an HPLC or GC-MS analysis is required. If the purity is below your experimental threshold (e.g., <95%), the material should be discarded or purified.

Q2: I've prepared a stock solution in DMSO and stored it at 4°C. Now I see some precipitate. What happened and how do I fix it?

A: This is likely due to the compound's solubility decreasing at the lower storage temperature, causing it to crash out of solution. It is not necessarily a sign of degradation.

  • Immediate Action: Bring the solution to room temperature.

  • Resolution Protocol:

    • Allow the vial to warm to ambient lab temperature completely.

    • Gently vortex or sonicate the vial in a water bath for 5-10 minutes to fully redissolve the compound.

    • Visually inspect the solution to ensure it is clear and homogeneous before use.

  • Pro-Tip: For long-term storage, consider preparing aliquots. This minimizes the need to warm the entire stock solution and reduces the risk of contamination and degradation from repeated handling.

Q3: What is the best way to handle this compound to ensure user safety and prevent contamination?

A: Given its classification as a skin sensitizer and the general hazards of fluorinated phenols, proper personal protective equipment (PPE) and handling techniques are mandatory.[2][8]

  • Engineering Controls: Always handle the solid and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double nitrile, neoprene, or butyl rubber gloves.[6][9] Change gloves immediately if you suspect contamination.

    • Eye Protection: Chemical safety goggles are required. Use a face shield for splash hazards.[9]

    • Lab Coat: A fully buttoned lab coat is mandatory.

  • Handling: Use dedicated spatulas and glassware. Avoid creating dust when weighing the solid.[5]

Key Experimental Protocols

Protocol for Aliquoting and Solution Preparation

This protocol minimizes contamination and prevents degradation of the main stock from repeated freeze-thaw cycles.

  • Preparation: Inside a chemical fume hood, allow the primary container of this compound and your chosen anhydrous solvent (e.g., DMSO, Acetonitrile) to equilibrate to room temperature.

  • Stock Solution: Calculate the required mass of the compound to prepare a concentrated stock solution (e.g., 100 mM). Weigh the solid into a sterile, amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous solvent. Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use volume amber vials (e.g., 50 µL per vial).

  • Inert Gas Blanket: Before sealing each aliquot, gently flush the headspace of the vial with an inert gas like argon or nitrogen.

  • Storage: Tightly seal the aliquots and store them at 2-8°C, protected from light.

Protocol for Purity Assessment by HPLC

This provides a baseline method to verify the purity of a new or stored batch of the compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 25°C.

    • Detection Wavelength: 275 nm (a typical wavelength for phenols; should be optimized by running a UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase (at the initial 30% B composition) or acetonitrile.

  • Analysis: A pure sample should yield a single major peak. The appearance of multiple new peaks, especially earlier-eluting (more polar) ones, suggests the presence of degradation products. The peak area percentage can be used to quantify purity.

Visual Workflow Guides

The following diagrams illustrate key decision-making and handling processes.

G observe Observe Compound (e.g., upon receipt or from storage) check Is there a color change or physical clumping? observe->check good Compound is visually acceptable. Proceed with normal use. check->good No bad Purity is suspect. Perform analytical check. check->bad Yes analyze Run HPLC or TLC purity assessment. bad->analyze decision Is purity >95% (or acceptable threshold)? analyze->decision use Use compound with caution. Note batch purity. decision->use Yes discard Discard compound according to safety protocols. decision->discard No

Caption: Decision tree for handling a potentially compromised compound.

G receive Receive Compound prepare_stock Prepare Concentrated Stock Solution receive->prepare_stock aliquot Create Single-Use Aliquots prepare_stock->aliquot inert Blanket with Inert Gas (Argon/Nitrogen) aliquot->inert store Store at 2-8°C Protected from Light inert->store daily_use Use Aliquot for Experiment (Thaw once, use, discard excess) store->daily_use

Caption: Optimal workflow from compound receipt to daily experimental use.

References

  • Safety Data Sheet - this compound. Angene Chemical. [Link]

  • Safety Data Sheet - Guaiacol. Chemsavers. [Link]

  • Material Safety Data Sheet - Guaiacol. Oxford Lab Fine Chem. [Link]

  • Safety Data Sheet - 3-Methoxyphenol. ChemDmart. [Link]

  • This compound (C7H6F2O2). PubChemLite. [Link]

  • 2,6-Difluoro-3,5-dimethoxyphenol. PubChem. [Link]

  • Safety Data Sheet - 2,6-Dimethoxyphenol. Metascience. [Link]

  • Analytical Methods. Japan Environment Agency. [Link]

  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

  • Fact Sheet: Phenol. UC Berkeley Environmental Health & Safety. [Link]

Sources

Technical Support Center: Common Impurities in Commercial 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,6-Difluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to impurities in this key chemical intermediate. While manufacturers' exact synthetic routes are proprietary, this document outlines the most probable impurities based on established principles of organic chemistry and common manufacturing processes for analogous compounds. Understanding these potential impurities is crucial for troubleshooting experiments and ensuring the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely types of impurities in a commercial batch of this compound?

Impurities in this compound can be broadly categorized based on their origin:

  • Residual Starting Materials: Synthesis of a trisubstituted benzene ring is a multi-step process. It's plausible that precursors, such as partially substituted fluorinated or methoxylated phenols or anilines, may be present in trace amounts if the reaction does not go to completion.[1]

  • Positional Isomers: The synthesis of polysubstituted aromatic rings often generates a mixture of isomers that can be challenging to separate completely. During fluorination or methylation steps, substitution may occur at different positions on the benzene ring, leading to isomers like 3,5-difluorophenol derivatives or other regioisomers.[2][3]

  • Synthesis-Related By-products: These are new compounds formed during the reaction sequence. Examples include products of incomplete methylation (e.g., a dihydroxy precursor), over-methylation (C-alkylation instead of O-alkylation), or side reactions from fluorination agents.[3][4][5]

  • Residual Catalysts and Reagents: Trace amounts of catalysts (e.g., copper or palladium salts) or reagents used during synthesis may persist in the final product.[6][7] While often present at ppm levels, they can significantly impact subsequent reactions.

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, which may be accelerated by exposure to air and light, leading to the formation of colored impurities like quinone-type structures.[8][9]

Q2: How can these impurities affect my experiments?

The impact of impurities depends on their type and concentration:

  • Unreactive Impurities (e.g., some positional isomers): These can lower the effective concentration of your starting material, leading to reduced reaction yields.[10][11] They may also complicate product purification and analysis.

  • Reactive Impurities (e.g., other phenols, anilines): These can compete with this compound in your reaction, leading to the formation of unexpected side products and making product isolation difficult.

  • Catalyst Residues: Residual metals can poison catalysts used in downstream applications (e.g., in cross-coupling reactions) or catalyze undesirable side reactions.[7][12]

  • Degradation Products: These can often act as reaction inhibitors or introduce chromophores that discolor the product.

Q3: What is a typical purity level for commercial this compound?

Most commercial grades for research and development are offered at purities of ≥97% or ≥98%. For more sensitive applications, higher purity grades may be available. Always refer to the certificate of analysis (CoA) provided by the supplier for the specific lot you are using.

Q4: How can I quickly check the purity of my material before use?

A simple Thin Layer Chromatography (TLC) can be an effective first-pass assessment. Spot the commercial material against a sample from a previous, successful reaction if available. The presence of multiple spots may indicate significant impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods. Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal impurities if they are present at sufficient concentration and have distinct signals.

Q5: Can I use the material if it contains minor impurities?

This depends on your specific application. For many reactions, a purity of 98% is sufficient. However, for catalyst screening, kinetic studies, or the synthesis of pharmaceutical-grade compounds, even minor impurities can have a significant impact. If you suspect an issue, it is best to either purify the material or purchase a higher purity grade.

Part 2: Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected.
  • Possible Cause: The presence of non-reactive positional isomers is effectively lowering the molar amount of the desired starting material. Alternatively, residual catalysts from the synthesis could be inhibiting your reaction.[11][13]

  • Recommended Action:

    • Re-verify Stoichiometry: Confirm the purity stated on the CoA and adjust your stoichiometry accordingly. If the purity is listed as 98%, you are starting with 2% less of the active reagent.

    • Analytical Confirmation: Run a quantitative NMR (qNMR) or a GC analysis with an internal standard to determine the exact purity of your starting material.

    • Purification: If significant non-isomeric impurities are detected, consider purifying a small amount by flash chromatography or recrystallization and re-running the reaction to see if the yield improves.

Problem: I am observing unexpected and difficult-to-separate side products.
  • Possible Cause: A reactive impurity, such as a different positional isomer or a precursor with a free hydroxyl group, is competing in the reaction. For example, if your reaction targets the hydroxyl group, an isomeric impurity will likely form an analogous product, complicating purification.

  • Recommended Action:

    • Analyze the Crude Reaction Mixture: Use LC-MS to identify the mass of the side products. This can provide clues as to which impurity is reacting. For instance, a side product with a mass corresponding to your expected product minus one or two fluorine atoms could point to an incompletely fluorinated impurity.

    • High-Resolution Analysis of Starting Material: Use a high-resolution analytical technique to separate and identify isomers in the starting material. Phenyl- and pentafluorophenyl (PFP)-based HPLC columns are often effective for separating positional isomers of fluorinated compounds.[8][14]

    • Adjust Purification Strategy: Once the side product is identified, you may be able to devise a selective purification strategy, such as a specific recrystallization solvent system or a different stationary phase for chromatography.

Problem: The material has developed a pink or brown color upon storage.
  • Possible Cause: Phenols are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This often results in the formation of highly colored quinone-type species.

  • Recommended Action:

    • Proper Storage: Store this compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.

    • Purity Check: Before use, run a quick TLC or NMR to assess if significant degradation has occurred. Minor discoloration may not affect all reactions, but it is an indicator of potential degradation.

    • Activated Carbon Treatment: If the discoloration is minor, you may be able to remove colored impurities by dissolving the material in a suitable solvent and stirring with a small amount of activated carbon, followed by filtration through celite.

Part 3: Experimental Protocols & Data
Protocol 1: General Purpose HPLC-UV Method for Purity Assessment

This protocol provides a starting point for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm

  • Sample Preparation: Accurately weigh ~10 mg of the material and dissolve in 10 mL of acetonitrile.

Protocol 2: General Purpose GC-MS Method for Impurity Identification

This method is suitable for identifying volatile impurities and positional isomers.

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS).

  • Column: A mid-polarity capillary column (e.g., AT-210, 30 m x 0.53 mm x 1.0 µm) is often effective for separating isomers.[15][16]

  • Carrier Gas: Helium at a constant flow.

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 min.

  • Inlet Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

Table 1: Summary of Potential Impurities in this compound
Impurity TypePotential Specific ImpurityLikely SourceRecommended Analytical Method
Starting Material 2,6-DifluorophenolIncomplete methylationGC-MS, HPLC-UV
3-Methoxy-difluoroanilineIncomplete diazotization/hydrolysisHPLC-UV, LC-MS
Positional Isomer 2,4-Difluoro-3-methoxyphenolNon-selective fluorinationGC-MS, specialized HPLC (PFP column)[8][14]
2,6-Difluoro-4-methoxyphenolNon-selective methylationGC-MS, HPLC-UV
By-product Isomeric DimethoxydifluorobenzeneOver-methylation of phenolGC-MS
Chlorinated Phenol AnaloguesFrom chlorinated starting materials[2][17]GC-MS
Degradation Quinone-type compoundsOxidation of the phenolHPLC-UV (visible wavelength)
Residuals Copper, Palladium saltsCatalysts from synthesis steps[2][18]Inductively Coupled Plasma (ICP-MS)
Solvents (e.g., Toluene, DMF)Reaction or purification solventsHeadspace GC, ¹H NMR
Part 4: Visualizing Impurity Origins

The following diagram illustrates a hypothetical, plausible synthetic route for this compound, highlighting the stages where different classes of impurities may be introduced.

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Amination cluster_2 Step 3: Diazotization & Hydrolysis cluster_3 Step 4: Methylation cluster_4 Storage A 1,2,3-Trichlorobenzene B Mixture of Difluorochlorobenzenes (e.g., 2,6- and 2,3-isomers) A->B KF/High Temp Imp1 Impurity: Positional Isomers (e.g., 2,3-difluorochlorobenzene) [1, 5] B->Imp1 C 2,6-Difluoroaniline B->C NH4OH/Cu Catalyst Imp2 Impurity: Residual Catalyst (Cu) Impurity: Unreacted Starting Material C->Imp2 D 2,6-Difluorophenol C->D 1. NaNO2/H+ 2. H2O, Heat Imp3 Impurity: By-products from side reactions D->Imp3 E This compound (Final Product) D->E Methylating Agent (e.g., Dimethyl Sulfate) [25] Imp4 Impurity: Incomplete Methylation (Residual 2,6-Difluorophenol) Impurity: Over-methylation (C-alkylation) [23] E->Imp4 F Stored Product E->F Imp5 Impurity: Oxidation Products (e.g., quinones) [14] F->Imp5

Caption: Hypothetical synthesis pathway and points of impurity introduction.

Part 5: References
  • US Patent 5,091,580A. (1992). Process for the preparation of 2,6-difluoroaniline. Google Patents.

  • Sladojevich, F., & Ritter, T. (2012). Deoxyfluorination of Phenols. Harvard University DASH. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • EP Patent 0506199A2. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. Google Patents.

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? [Link]

  • Journal of Fluorine Chemistry. (1996). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Biodegradation of fluorinated alkyl substances. PubMed. [Link]

  • Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. [Link]

  • ResearchGate. (2018). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. [Link]

  • Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • ResearchGate. (2025). Deoxyfluorination of Phenols. [Link]

  • Journal of Chromatographic Science. (2000). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]

  • Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

  • The Royal Society of Chemistry. (2023). Protecting the environment, one catalyst at a time. [Link]

  • ResearchGate. (2003). Deactivation of metal catalysts in liquid phase organic reactions. [Link]

  • ACS Publications. (2023). Deoxyfluorination of Electron-Deficient Phenols. [Link]

  • ResearchGate. (2022). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. [Link]

  • Organic Chemistry Portal. Deoxyfluorination of Phenols. [Link]

  • US Patent 3,446,856A. (1969). Methylation of phenols. Google Patents.

  • YouTube. (2025). Can Catalysts Be Reused in Chemical Reactions? - Chemistry For Everyone. [Link]

  • Semantic Scholar. (2019). Strategies for the Biodegradation of Polyfluorinated Compounds. [Link]

  • ResearchGate. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

  • MDPI. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. [Link]

  • Università degli Studi di Milano - AIR. (2008). Methylation of Phenol with Methanol over High-Silica Beta Zeolite. [Link]

  • Royal Society of Chemistry. (2025). Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2022). Role of catalyst in organic synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. [Link]

  • Journal of Molecular Pharmaceutics & Organic Process Research. (2025). The Role of Catalysis in Green and Sustainable Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated phenols. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of fluorinated phenols, providing potential causes and actionable solutions.

Q1: Why is the yield of my fluorinated phenol unexpectedly low?

Low yields are a frequent challenge in organic synthesis and can stem from various factors, from reagent quality to reaction conditions.[1][2]

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using the correct stoichiometric ratios of your starting material and fluorinating agent. In some cases, like demethylation using boron tribromide (BBr₃) to produce a phenol, an excess of the reagent may be necessary to drive the reaction to completion.[3]

    • Suboptimal Temperature: The reaction temperature is critical. Some fluorination reactions require heating to proceed at an adequate rate, while others may need cooling to prevent side reactions.[4][5] Monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.[4]

    • Poor Reagent Quality: The purity of your starting materials and reagents is paramount. Impurities can interfere with the reaction, leading to lower yields.[1] If you suspect reagent degradation, it's advisable to verify its purity using analytical methods like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) before use.[4]

  • Side Reactions:

    • Competing Reactions: The presence of other functional groups in your substrate can lead to unwanted side reactions. For example, some fluorinating agents can react with esters or lactones, especially at higher temperatures.[3]

    • Decomposition: Your product might be decomposing under the reaction conditions. If you observe discoloration or the formation of insoluble materials, consider if your product is sensitive to the reaction temperature or pH.[6] Quenching the reaction as soon as the starting material is consumed can sometimes prevent product degradation.[6]

  • Work-up and Purification Issues:

    • Loss During Extraction: Ensure efficient extraction of your product from the aqueous layer by using the appropriate solvent and performing multiple extractions. Washing the combined organic layers with brine can help to remove residual water and improve separation.[3]

    • Loss During Chromatography: If you are using column chromatography for purification, your product might be adsorbing too strongly to the stationary phase or co-eluting with byproducts. Optimizing the solvent system can improve separation and recovery.

Q2: I'm observing unexpected peaks in my NMR/MS analysis. What are the likely side products?

The formation of byproducts is a common occurrence. Identifying these impurities is the first step toward minimizing their formation.

Common Side Products and Their Origins:

  • Over-fluorination: Especially with highly reactive fluorinating agents or activated aromatic rings, you might see the introduction of more than one fluorine atom. For example, the fluorination of resorcinol can yield both 4-fluoro- and 4,6-difluoro-benzene-1,3-diol.[7]

    • Solution: Carefully control the stoichiometry of the fluorinating agent and consider using a milder reagent or less forcing reaction conditions.

  • Isomeric Products: Depending on the directing effects of the substituents on the phenol ring, you may obtain a mixture of ortho, meta, and para isomers.[7] While some methods are highly selective for a particular isomer, others are not.[5][8]

    • Solution: The choice of fluorination method is crucial for controlling regioselectivity. For instance, I(i)/I(iii) catalysis-based fluorination has been shown to be highly para-selective.[5][8]

  • Hydrodebromination: In reactions involving bromo-fluorophenols, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, you might observe the replacement of the bromine atom with a hydrogen atom.[4]

    • Solution: This can often be minimized by carefully selecting the catalyst, base, and solvent system, as well as optimizing the reaction temperature.[4]

  • Benzyne Formation: In nucleophilic aromatic substitution (SNAr) reactions of less activated aryl electrophiles, the formation of a benzyne intermediate can lead to a mixture of isomeric products.[9]

    • Solution: Choosing a more activated starting material or a different reaction pathway, such as one involving aryl fluorosulfonate intermediates, can often avoid this side reaction.[9]

  • Oligomerization/Polymerization: Under certain conditions, especially with harsh reagents or high temperatures, phenols can polymerize, leading to a complex mixture of products and a significant drop in the yield of the desired monomeric fluorinated phenol.[10]

Q3: My fluorination reaction is not proceeding to completion, even with extended reaction times. What should I check?

A stalled reaction can be frustrating. A systematic approach to troubleshooting can help identify the root cause.

Troubleshooting a Stalled Reaction:

  • Catalyst Deactivation: If you are using a catalyst, it may have been poisoned by impurities in your starting materials or solvents. Ensure all reagents and solvents are of high purity and that the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.

  • Insufficient Activation: Some fluorination methods require the phenol to be activated. For instance, in deoxyfluorination reactions, the formation of an intermediate, such as a 2-phenoxy-imidazolium salt, is a key step.[11][12] If this activation is not efficient, the reaction will not proceed.

  • Solvent Effects: The choice of solvent can have a significant impact on the reaction rate and outcome. Polar aprotic solvents like DMF or acetonitrile are often used, but in some cases, less polar solvents like toluene or dioxane can be more effective.[11] Protic solvents can sometimes hinder the reaction by hydrogen bonding with the fluoride source, reducing its nucleophilicity.[11][12]

  • Mass Transfer Limitations: If your reaction is heterogeneous (e.g., a solid reagent in a liquid), vigorous stirring is essential to ensure adequate mixing and reaction rates.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of fluorinated phenols.

Q1: What are the main methods for synthesizing fluorinated phenols?

There are several approaches to introduce a fluorine atom into a phenol or to synthesize a phenol that is already fluorinated. The choice of method depends on the desired substitution pattern, the available starting materials, and the functional group tolerance of the substrate.

  • Electrophilic Fluorination: This involves the reaction of a phenol with an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4).[7] This method is often used for the direct fluorination of electron-rich aromatic rings.

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves the displacement of a leaving group (like a nitro group or a halogen) from an activated aromatic ring by a fluoride source.[9]

  • Deoxyfluorination of Phenols: This is a powerful method that directly converts the hydroxyl group of a phenol into a fluorine atom. Reagents like PhenoFluor™ have been developed for this purpose and offer excellent functional group tolerance.[12][13] This can also be achieved via aryl fluorosulfonate intermediates.[9]

  • Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an arenediazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline.

  • Synthesis from Fluorinated Building Blocks: It is often more practical to start with a commercially available fluorinated precursor and then introduce the phenol functionality. For example, a fluorinated aryl halide can be converted to a phenol through various methods, such as a nucleophilic substitution or a metal-catalyzed coupling reaction.[3]

Q2: How do I choose the right fluorinating agent?

The choice of fluorinating agent is critical and depends on the reaction mechanism you intend to employ.

Fluorination Method Common Reagents Key Considerations
Electrophilic FluorinationSelectfluor®, N-Fluorobenzenesulfonimide (NFSI)Good for electron-rich phenols; regioselectivity can be an issue.[7]
Nucleophilic FluorinationPotassium fluoride (KF), Cesium fluoride (CsF), Tetramethylammonium fluoride (NMe₄F)Requires an activated aromatic ring with a good leaving group.[9]
DeoxyfluorinationPhenoFluor™, PyFluorDirectly replaces the -OH group with -F; excellent functional group tolerance.[13][14]
Q3: What role does hydrogen bonding play in the fluorination of phenols?

The role of hydrogen bonding can be complex and depends on the specific reaction mechanism.

  • In traditional nucleophilic fluorination , hydrogen bonding between a protic solvent and the fluoride anion can reduce the nucleophilicity of the fluoride, thereby slowing down or inhibiting the reaction.[11][12]

  • Conversely, in some deoxyfluorination reactions, hydrogen bonding is believed to be crucial for the mechanism. It can facilitate the reaction by stabilizing intermediates, such as a bifluoride salt.[11][12]

Q4: How can I improve the regioselectivity of my fluorination reaction?

Controlling where the fluorine atom is introduced is a key challenge.

  • Directing Groups: The existing substituents on the phenol ring will direct the incoming electrophile to specific positions (ortho, meta, or para).

  • Steric Hindrance: Bulky substituents can block certain positions on the ring, favoring substitution at less hindered sites.[15]

  • Catalyst Control: In some cases, the choice of catalyst can influence the regioselectivity. For example, certain catalysts can favor the formation of the para-substituted product in dearomatization reactions of phenols.[5][8][16]

  • Reaction Conditions: Temperature and solvent can also play a role in determining the ratio of isomeric products.

Q5: Are there any safety precautions I should be aware of when working with fluorinating agents?

Yes, many fluorinating agents are hazardous and must be handled with care.

  • Toxicity and Corrosiveness: Many fluorinating agents are toxic and/or corrosive. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

  • Moisture Sensitivity: Some fluorinating agents react violently with water. It is often necessary to use anhydrous solvents and perform reactions under an inert atmosphere.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Visualizing Reaction Pathways

General Scheme for Deoxyfluorination of Phenols

The following diagram illustrates a generalized workflow for the deoxyfluorination of a phenol using a reagent like PhenoFluor™.

G Phenol Phenol Derivative Intermediate Activated Intermediate (e.g., Uronium Salt) Phenol->Intermediate Reaction with Reagent Reagent Deoxyfluorinating Agent (e.g., PhenoFluor™) Reagent->Intermediate ArylFluoride Aryl Fluoride Product Intermediate->ArylFluoride Nucleophilic Fluoride Attack & Rearrangement Byproduct Byproduct (e.g., Urea Derivative) Intermediate->Byproduct

Caption: Generalized workflow for the deoxyfluorination of phenols.

Troubleshooting Logic for Low Yields

This diagram outlines a decision-making process for troubleshooting low yields in fluorinated phenol synthesis.

G Start Low Yield Observed CheckCompletion Is the reaction going to completion? Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction is Complete CheckCompletion->Complete Yes CheckPurity Are starting materials pure? Incomplete->CheckPurity SideReactions Are there significant side products? Complete->SideReactions Impure Purify Starting Materials CheckPurity->Impure No Pure Optimize Conditions CheckPurity->Pure Yes YesSide Identify & Minimize Side Reactions SideReactions->YesSide Yes NoSide Review Work-up & Purification SideReactions->NoSide No OptimizeWorkup Optimize Extraction & Chromatography NoSide->OptimizeWorkup

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

General Protocol for Deoxyfluorination using PhenoFluor™

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a glovebox, add the phenol (1.0 equiv), Cesium Fluoride (CsF, 3.0 equiv), and PhenoFluor™ (1.2-1.5 equiv) to a reaction vial.[14]

  • Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.[14]

  • Reaction: Seal the vial and remove it from the glovebox. Stir the mixture at room temperature for 30 minutes, then heat to 110 °C for 24 hours.[14]

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, eluting with dichloromethane.[14]

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired aryl fluoride.[14]

References

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. Retrieved from [Link]

  • Singh, R. P., Bartlett, S. L., & Gouverneur, V. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 14(47), 13391–13396. Retrieved from [Link]

  • Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2015). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 137(41), 13433–13438. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • Singh, R. P., Bartlett, S. L., & Gouverneur, V. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 14(47), 13391–13396. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • Borodkin, G. I., Elanov, I. R., & Shubin, V. G. (2017). Promotional effect of ionic liquids in the electrophilic fluorination of phenols. Journal of Fluorine Chemistry, 203, 193-198. Retrieved from [Link]

  • Neumann, C. N., Lee, E., & Ritter, T. (2016). Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides. Nature Protocols, 11(8), 1494–1504. Retrieved from [Link]

  • Brainly.in. (2023). Fluorination of phenol is hard compared to other halogenation because. Retrieved from [Link]

  • Fujimoto, T., & Ritter, T. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1010–1012. Retrieved from [Link]

  • Reddit. (2018). Common ways to lose product and reduce yield?. r/chemistry. Retrieved from [Link]

  • Lee, E., Goldberg, A. F., & Ritter, T. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science, 3(8), 856–860. Retrieved from [Link]

  • Lee, E., Goldberg, A. F., & Ritter, T. (2017). 18 F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science, 3(8), 856–860. Retrieved from [Link]

  • Werner, G., Rys, V., & Ananikov, V. P. (2017). A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. Green Chemistry, 19(12), 2758–2765. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Synthesis of 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with 2,6-Difluoro-3-methoxyphenol. The unique substitution pattern of this molecule—a key building block in various advanced materials and pharmaceutical agents—presents a significant regiochemical puzzle. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high selectivity and yield in your synthesis.

The Core Challenge: Overcoming Competing Directing Effects

The synthesis of this compound is complicated by the electronic nature of the substituents on the aromatic ring. Both the hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating groups and are ortho, para-directing in classical electrophilic aromatic substitution reactions. A naive attempt at direct electrophilic fluorination of 3-methoxyphenol would invariably lead to a complex and difficult-to-separate mixture of 2-, 4-, and 6-fluoro isomers, with poor selectivity for the desired 2,6-disubstituted product.

To overcome this, a more sophisticated strategy is required. The most robust and regioselective method is Directed ortho-Metalation (DoM) . This technique leverages the ability of a heteroatom-containing functional group to direct a strong base, typically an organolithium reagent, to deprotonate a specific adjacent (ortho) position, creating a nucleophilic aryllithium intermediate that can then be trapped by an electrophile.[1][2]

In the case of 3-methoxyphenol, the hydroxyl and methoxy groups are positioned meta (1,3) to each other. This arrangement is highly advantageous. Upon deprotonation of the acidic phenol by an organolithium base, the resulting lithium phenoxide (-OLi) and the methoxy group work in concert, powerfully directing subsequent lithiation to the C2 position situated between them.[3][4] This cooperative effect is the cornerstone of a successful regioselective synthesis.

DoM_Mechanism cluster_start Step 1: Deprotonation cluster_electrophile Step 2: Electrophilic Quench Start 3-Methoxyphenol Base 2.2 eq. s-BuLi THF, -78 °C Start->Base Initial Reaction Intermediate1 Dilithiated Intermediate Base->Intermediate1 Forms Aryllithium Electrophile 1.1 eq. NFSI Intermediate1->Electrophile Fluorination Product1 2-Fluoro-3-methoxyphenol Electrophile->Product1

Caption: Directed ortho-Metalation workflow for the first fluorination.

Troubleshooting Guide: Directed ortho-Metalation Pathway

This section addresses common issues encountered during the DoM synthesis of this compound in a question-and-answer format.

Q1: My reaction yields a mixture of monofluorinated isomers (e.g., 2-fluoro-, 4-fluoro-, and 6-fluoro-3-methoxyphenol). How do I improve selectivity for the 2-position?

A1: This is the most critical issue and almost always points to suboptimal lithiation conditions. The formation of the 4- and 6-isomers suggests that lithiation is occurring ortho to the methoxy or phenoxide group individually, rather than at the desired cooperative C2 position.

Causality & Corrective Actions:

  • Base Strength & Sterics: While n-BuLi can be effective, sec-BuLi is often superior for this transformation. Its increased basicity and steric bulk can accelerate the desired deprotonation at the most acidic C-H bond, which is the C2 position, influenced by both adjacent directing groups.[2]

  • The Role of Additives: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended. TMEDA chelates the lithium cation, breaking down organolithium aggregates and increasing the kinetic basicity of the reagent, which enhances both the rate and selectivity of the ortho-lithiation.[2][4]

  • Temperature Control: The lithiated intermediate is thermally unstable. All steps must be performed at -78 °C (dry ice/acetone bath) . Allowing the temperature to rise, even to -40 °C, can lead to scrambling of the lithium position (isomerization) or decomposition.

  • Reagent Addition Order: Employ "inverse addition," where the 3-methoxyphenol solution is added slowly to the cold organolithium solution. This maintains a high concentration of the base, favoring the kinetically preferred C2 deprotonation over other sites.

ParameterStandard ConditionOptimized Condition for High SelectivityRationale
Organolithium Base n-BuLisec-BuLiHigher basicity and steric hindrance favor the kinetically controlled C2 deprotonation.
Additive None1.2 eq. TMEDABreaks up BuLi aggregates, increasing reactivity and selectivity.[4]
Temperature -60 °C to -78 °CStrictly -78 °CMinimizes thermal decomposition and unwanted isomerization of the aryllithium intermediate.
Reaction Time 30 minutes1-2 hoursEnsures complete formation of the thermodynamically favored C2-lithiated species.

Q2: The second fluorination (from 2-fluoro-3-methoxyphenol to the 2,6-difluoro product) is inefficient and gives low yields. What is causing this?

A2: This is a common challenge. The first fluorine atom added to the ring is electron-withdrawing, which deactivates the ring and makes the subsequent C-H bonds less acidic and thus harder to deprotonate.

Causality & Corrective Actions:

  • Insufficient Basicity: The C6 proton is now significantly less acidic than the C2 proton was in the starting material. A switch to a more potent lithiating system is often necessary. Consider using a s-BuLi/TMEDA combination if not already in use, or increasing the reaction time to ensure complete lithiation.

  • Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of the organolithium base are used for this second step to account for any trace moisture and ensure complete deprotonation.

  • Electrophile Efficiency: Confirm the purity and reactivity of your electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI). Using a fresh, high-purity batch is critical for obtaining good yields.

Q3: My reaction is producing dark-colored, intractable byproducts, and the yield is poor.

A3: The formation of dark, polymeric material often indicates decomposition of the organolithium intermediates or side reactions.

Causality & Corrective Actions:

  • Temperature Excursions: As stated before, maintaining a constant -78 °C is critical. Any warming can lead to rapid decomposition.

  • Atmospheric Contamination: Organolithium reactions must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen will quench the aryllithium and lead to complex oxidized byproducts. Ensure all glassware is oven- or flame-dried and the system is properly purged.

  • Solvent Reactivity: While THF is the standard solvent, it can be deprotonated by strong bases like sec-BuLi, especially during long reaction times. If side reactions are suspected, consider using a more inert solvent like diethyl ether, although this may affect solubility and reaction rates.

Troubleshooting_Flowchart Start Problem: Poor Regioselectivity or Yield Q1 Isomeric Mixture Obtained? Start->Q1 Q2 Low Yield of Desired Product? Start->Q2 Q3 Dark Byproducts Formed? Start->Q3 Sol1 Optimize Lithiation: - Use s-BuLi/TMEDA - Maintain -78°C - Check Reagent Stoichiometry Q1->Sol1 Yes Sol2 Enhance Second Fluorination: - Increase Reaction Time - Use s-BuLi/TMEDA - Verify Electrophile Purity Q2->Sol2 Yes Sol3 Improve Reaction Hygiene: - Ensure Strict Inert Atmosphere - Verify Anhydrous Conditions - Check for Temperature Spikes Q3->Sol3 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound from its isomers?

A1: The separation of positional fluoro-isomers is notoriously difficult due to their very similar physicochemical properties.[5] Standard silica gel column chromatography often provides poor resolution.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase preparative HPLC is typically the most effective method for achieving baseline separation and obtaining high-purity material.

  • Gas Chromatography (GC): For smaller scales, preparative GC can be an option. Analytically, GC is excellent for determining the isomeric ratio in your crude product.[5]

  • Fractional Distillation: This can be viable for larger quantities, but only if the boiling points of the isomers are sufficiently different. This is often not the case.[6][7]

Q2: How can I definitively confirm the regiochemistry of my final product?

A2: A combination of Nuclear Magnetic Resonance (NMR) techniques is essential.

  • ¹H NMR: The aromatic region will show distinct splitting patterns. For the target 2,6-difluoro product, you would expect to see two doublets corresponding to the protons at C4 and C5, with characteristic coupling constants to each other and to the adjacent fluorine atoms.

  • ¹⁹F NMR: This is a crucial technique. You should observe two distinct signals for the non-equivalent fluorine atoms at C2 and C6.

  • ¹³C NMR: Carbon-fluorine coupling (JCF) is diagnostic. The carbons directly attached to fluorine (C2 and C6) will appear as doublets with large one-bond coupling constants.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE correlation between the methoxy protons (-OCH₃) and the proton at C4 can help confirm their spatial proximity, solidifying the structural assignment.

Q3: Are there any viable non-cryogenic alternatives to Directed ortho-Metalation?

A3: For this specific substitution pattern, alternatives are limited and generally less efficient. Classical electrophilic substitution is non-selective. Nucleophilic aromatic substitution (SNAr) would require a starting material with leaving groups at the 2 and 6 positions and an electron-withdrawing group to activate the ring, representing a much longer and more complex synthesis. While new fluorination methods are constantly being developed[8][9], DoM remains the most direct and reliable strategy for achieving the this compound structure.[1]

Validated Experimental Protocols

Protocol 1: Titration of sec-Butyllithium

This step is mandatory for accuracy. Do not trust the molarity stated on the bottle.

  • Setup: Flame-dry a 25 mL flask with a stir bar under vacuum and backfill with argon.

  • Reagent: Add ~100 mg of diphenylacetic acid (accurately weighed) and 5 mL of anhydrous THF.

  • Titration: Cool the solution to 0 °C. Add the sec-BuLi solution dropwise from a syringe until the faint yellow color of the indicator endpoint persists.

  • Calculation: Molarity = (moles of diphenylacetic acid) / (Volume of s-BuLi solution in L).

Protocol 2: Regioselective Synthesis of 2-Fluoro-3-methoxyphenol

  • Setup: Flame-dry a 100 mL three-neck flask equipped with a stir bar, thermometer, and argon inlet.

  • Reagents: Add 10 mL of anhydrous THF and TMEDA (1.2 eq). Cool to -78 °C.

  • Lithiation: Slowly add sec-BuLi (2.2 eq, titrated) to the cold THF. Then, add a solution of 3-methoxyphenol (1.0 eq) in 5 mL of anhydrous THF dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1.5 hours.

  • Fluorination: Add a solution of NFSI (1.1 eq) in 10 mL of anhydrous THF dropwise.

  • Quench: After stirring for 2 hours at -78 °C, slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Workup: Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine the isomeric ratio before proceeding to purification.

Protocol 3: Synthesis of this compound

  • Setup & Reagents: Follow the same setup as Protocol 2. Start with purified 2-fluoro-3-methoxyphenol (1.0 eq).

  • Lithiation: In a separate flask, prepare the lithiating agent by adding TMEDA (1.2 eq) and sec-BuLi (1.2 eq, titrated) to anhydrous THF at -78 °C.

  • Reaction: Slowly add a solution of the 2-fluoro-3-methoxyphenol in THF to the lithiating agent at -78 °C. Stir for 2 hours.

  • Fluorination & Workup: Follow steps 5-8 from Protocol 2, using NFSI (1.1 eq). The final product will likely require purification by preparative HPLC.

References

  • Myers, A. G. Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]

  • Snieckus, V. Directed ortho metalation. A survey of a decade of progress. Chemical Reviews, 1990, 90(6), 879-933. [Link]

  • Tang, P., Wang, W., & Ritter, T. Deoxyfluorination of Phenols. Journal of the American Chemical Society, 2011, 133(30), 11482–11484. [Link]

  • Mortier, J. Directed (ortho) Metallation. Organic Chemistry Seminar, Le Mans Université. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate, 2024. [Link]

  • PubChem. 3-Fluoro-4-methoxyphenol. National Center for Biotechnology Information. [Link]

  • Deoxyfluorination of Phenols. Organic Chemistry Portal. [Link]

  • PubChem. 3-Fluoro-5-methoxyphenol. National Center for Biotechnology Information. [Link]

  • Leroux, F. R., & Mortier, J. Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. Unblog.fr. [Link]

  • Beier, P. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing, Chemical Communications. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1985, 95(4), 395-403. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Bull, J. A., & Matlock, J. V. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters, 2021, 23(15), 5879-5884. [Link]

  • Wang, Y., et al. Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes. Nature Communications, 2020, 11(1), 5488. [Link]

  • Kuninobu, Y., & Takai, K. Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 2017, 94, 280-293. [Link]

  • Process for the purification of 2, 6-dimethylphenol.
  • Kharas, G., et al. Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv, 2022. [Link]

  • Wang, Z., et al. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. Molecules, 2022, 27(15), 4995. [Link]

  • Process for preparing extra pure 2, 6-diisopropyl phenol.

Sources

Technical Support Center: Scale-up Synthesis of 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize this valuable fluorinated building block, particularly at a larger scale. The following content is structured to address common challenges and frequently asked questions, providing not only procedural guidance but also the underlying scientific principles to empower you in your experimental work.

I. Introduction to the Synthetic Challenges

The synthesis of this compound presents a unique set of challenges primarily due to the specific substitution pattern on the aromatic ring. The presence of two ortho-fluorine atoms to a hydroxyl group and a meta-methoxy group requires careful consideration of regioselectivity and the potential for unwanted side reactions. Direct fluorination of 3-methoxyphenol is often unselective, leading to a mixture of isomers that are difficult to separate. Therefore, multi-step synthetic routes are typically required, each with its own set of potential pitfalls, especially during scale-up.

This guide will focus on two plausible synthetic strategies and the common issues encountered in each:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) Approach

  • Route B: Diazotization of a Fluorinated Aniline Intermediate

II. Troubleshooting Guide & FAQs: Route A - Nucleophilic Aromatic Substitution (SNAr)

This route typically involves the reaction of a poly-fluorinated benzene derivative with a methoxy source, followed by the introduction or unmasking of the hydroxyl group. A common starting material for this approach is 1,2,3-trifluorobenzene.

Diagram: Proposed SNAr Synthetic Pathway

SNAr_Pathway A 1,2,3-Trifluorobenzene B Mixture of Difluoromethoxybenzene isomers A->B NaOMe, Solvent (e.g., MeOH, DMF) C 2,6-Difluoro-3-methoxy-X (X = protecting group or precursor) B->C Further functionalization (e.g., Lithiation, Hydroxylation) D This compound C->D Deprotection

Caption: Proposed synthetic pathway for this compound via an SNAr approach.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of isomers from the reaction of 1,2,3-trifluorobenzene with sodium methoxide. How can I improve the regioselectivity for the desired 2,6-difluoro-3-methoxy isomer?

A1: This is a very common and expected challenge. The three fluorine atoms in 1,2,3-trifluorobenzene activate the ring towards nucleophilic attack, but the molecule's asymmetry can lead to a mixture of regioisomers[1]. The substitution of a fluorine atom is generally favored due to its high electronegativity, which polarizes the carbon-fluorine bond[1].

  • Controlling Regioselectivity:

    • Steric Hindrance: The use of a bulkier methoxide source, such as potassium tert-butoxide, might favor attack at the less sterically hindered fluorine atoms. However, this may also lead to elimination reactions.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic polar solvents like DMF or DMSO are commonly used for SNAr reactions. Experimenting with different solvents may alter the product distribution.

    • Temperature Control: Lowering the reaction temperature may increase the selectivity of the reaction by favoring the thermodynamically more stable transition state.

Q2: What are the common byproducts in the SNAr reaction with methoxide, and how can I minimize them?

A2: Besides the isomeric difluoromethoxybenzenes, you might observe the formation of dimethoxy-fluorobenzene if the reaction is allowed to proceed for too long or at too high a temperature. Over-reaction is a significant concern in these types of syntheses.

  • Minimizing Byproducts:

    • Stoichiometry: Use a slight excess of the limiting reagent (typically the trifluorobenzene) to ensure complete consumption of the methoxide and reduce the chance of double substitution.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like GC-MS or HPLC. Quench the reaction as soon as the desired product is maximized.

    • Slow Addition: On a larger scale, the slow addition of the methoxide solution to the trifluorobenzene solution can help to maintain a low concentration of the nucleophile and minimize over-reaction.

Q3: I have a mixture of difluoromethoxybenzene isomers. What is the best way to purify the desired 2,6-difluoro-3-methoxy isomer on a large scale?

A3: The separation of closely related fluorinated isomers can be challenging due to their similar physical properties.

  • Purification Strategies:

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for large-scale purification.

    • Crystallization: If the desired isomer is a solid or can be derivatized to a crystalline solid, fractional crystallization can be a highly effective and scalable purification technique[2]. This often involves finding a solvent system where the desired isomer has significantly lower solubility at a certain temperature compared to the other isomers.

    • Chromatography: While preparative HPLC or column chromatography can be used for smaller scales, they are often not economically viable for large-scale production. However, they can be useful for isolating a small amount of pure material to be used as a reference standard.

III. Troubleshooting Guide & FAQs: Route B - Diazotization of a Fluorinated Aniline

This synthetic route involves the diazotization of an appropriately substituted aniline, such as 2,6-difluoro-3-aminoanisole, followed by hydrolysis to the phenol.

Diagram: Proposed Diazotization Pathway

Diazotization_Pathway A 2,6-Difluoro-3-aminoanisole B Diazonium Salt Intermediate A->B NaNO2, H2SO4 (or other acid) C This compound B->C H2O, Heat

Caption: Proposed synthetic pathway for this compound via a diazotization reaction.

Frequently Asked Questions (FAQs)

Q1: My diazotization reaction is giving a low yield of the desired phenol. What are the critical parameters to control?

A1: Diazotization reactions are notoriously sensitive to reaction conditions, and maintaining control is crucial for both yield and safety.

  • Critical Parameters for Diazotization:

    • Temperature Control: It is imperative to maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its premature decomposition[3][4]. On a large scale, efficient heat removal is a major challenge. The use of a jacketed reactor with a reliable cooling system is essential.

    • Acid Concentration: The concentration of the acid (e.g., sulfuric acid) is critical for the stability of the diazonium salt and the subsequent hydrolysis. The optimal concentration needs to be determined experimentally.

    • Nitrite Addition: The slow, controlled addition of the sodium nitrite solution is crucial to prevent a rapid exotherm and the accumulation of unreacted nitrous acid.

Q2: I am concerned about the safety of scaling up a diazotization reaction. What are the main hazards and how can they be mitigated?

A2: The primary hazard associated with diazotization reactions is the thermal instability of the diazonium salt. If allowed to warm up or accumulate, it can decompose exothermically, leading to a runaway reaction and potentially an explosion[2][3].

  • Safety Measures for Scale-up:

    • Continuous Flow Chemistry: For larger scale production, transitioning from a batch process to a continuous flow setup is highly recommended. In a flow reactor, small amounts of reactants are continuously mixed and reacted, minimizing the volume of the hazardous diazonium intermediate at any given time[5].

    • In-situ Consumption: Design the process so that the diazonium salt is consumed in the next step (hydrolysis) as it is formed, avoiding its isolation and accumulation.

    • Quenching: Have a quenching agent, such as sulfamic acid, readily available to destroy any excess nitrous acid at the end of the reaction.

Q3: During the hydrolysis of the diazonium salt, I am observing the formation of tar-like byproducts. How can I improve the cleanliness of this step?

A3: The formation of tarry byproducts is often due to side reactions of the highly reactive aryl cation intermediate that is formed upon decomposition of the diazonium salt.

  • Improving Hydrolysis:

    • Controlled Decomposition: The controlled addition of the cold diazonium salt solution to hot aqueous acid (rather than heating the entire batch of diazonium salt) can lead to a cleaner reaction by ensuring immediate decomposition and minimizing side reactions.

    • Steam Distillation: If the product is steam-volatile, performing the hydrolysis in a setup that allows for simultaneous steam distillation can be an effective way to remove the product from the reaction mixture as it is formed, preventing its degradation.

    • Copper Catalyst: In some cases, the addition of a copper(I) salt (Sandmeyer-type reaction) can facilitate a smoother conversion, although this would introduce a different functional group that would need to be converted to the hydroxyl group in a subsequent step.

IV. General Purification and Safety

Purification of the Final Product
Method Advantages Disadvantages Scale-up Considerations
Crystallization High purity achievable, scalable.Requires a suitable solvent, potential for product loss in the mother liquor.Solvent selection is critical. Seeding can be used to control crystal size and purity[2].
Distillation Good for removing non-volatile impurities.May not be effective for separating isomers with close boiling points.Requires a high-efficiency distillation column and vacuum for high-boiling phenols.
Acid-Base Extraction Can remove non-phenolic impurities.Will not separate isomeric phenols.A standard and scalable work-up procedure.
Safety Considerations for Handling Fluorinated Compounds
  • Toxicity: Many fluorinated organic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Reactivity of Fluorinating Agents: If your synthesis involves the use of fluorinating agents, be aware of their high reactivity and potential to react violently with water or other protic solvents. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

  • Waste Disposal: Fluorinated waste should be disposed of according to institutional and local regulations. Do not mix fluorinated waste with other organic waste streams unless it is explicitly permitted.

V. Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: General Procedure for SNAr of 1,2,3-Trifluorobenzene with Sodium Methoxide
  • To a flame-dried, inerted reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 1,2,3-trifluorobenzene and a suitable anhydrous solvent (e.g., DMF or NMP).

  • In a separate vessel, prepare a solution of sodium methoxide in methanol.

  • Cool the trifluorobenzene solution to the desired reaction temperature (e.g., 0-10 °C).

  • Slowly add the sodium methoxide solution to the reaction mixture via the addition funnel, maintaining the internal temperature.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by fractional distillation or crystallization.

Protocol 2: General Procedure for Diazotization and Hydrolysis
  • To a jacketed reactor cooled to 0-5 °C, add the starting aniline (e.g., 2,6-difluoro-3-aminoanisole) and an aqueous solution of sulfuric acid.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the stirred aniline suspension, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for a specified time to ensure complete diazotization.

  • In a separate reactor, heat an aqueous solution of sulfuric acid to the desired hydrolysis temperature (e.g., 100-120 °C).

  • Slowly add the cold diazonium salt solution to the hot acid solution. Nitrogen gas will be evolved.

  • After the addition is complete, heat the mixture for an additional period to ensure complete hydrolysis.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the product using standard techniques such as distillation or crystallization.

VI. References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • Oger, N., Le Grognec, E., & Felpin, F. X. (2015). Handling Diazonium Salts in Flow for Organic and Material Chemistry. ResearchGate. Retrieved from [Link]

  • Fauske, H. K. (2025). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]

Sources

Managing exothermic reactions in 2,6-Difluoro-3-methoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic risks associated with this synthesis. The protocols and advice provided herein are grounded in established principles of organometallic chemistry and process safety.

Introduction: Understanding the Primary Exothermic Hazard

The synthesis of this compound typically proceeds via a Directed ortho-Metalation (DoM) of a suitable precursor, most commonly 1,3-difluoro-2-methoxybenzene.[1] This reaction utilizes a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the aromatic ring specifically at the position ortho to the methoxy group.[2][3] This lithiation step is a highly exothermic reaction and presents the primary thermal hazard in the synthesis.[4]

Inadequate temperature control during the addition of n-BuLi can lead to a rapid temperature increase, resulting in a thermal runaway . This can cause vigorous boiling of the solvent, pressure buildup, and potentially hazardous decomposition of the reaction mixture. A critical side reaction that can be triggered by elevated temperatures is the elimination of the ortho-lithiated intermediate to form a highly reactive and unstable benzyne species .[5] This decomposition is also exothermic and can further accelerate the thermal runaway.[5]

This guide provides a structured approach to mitigate these risks through careful experimental design, control, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound in terms of safety?

A1: The most critical step is the ortho-lithiation of the 1,3-difluoro-2-methoxybenzene precursor with n-butyllithium (n-BuLi). This step is highly exothermic, and precise temperature control is paramount to prevent a thermal runaway.[4][6]

Q2: Why is maintaining a very low temperature (e.g., -78 °C) so crucial during the n-BuLi addition?

A2: Maintaining a low temperature, typically -78 °C (dry ice/acetone bath), is essential for several reasons:

  • To control the reaction rate: The reaction between n-BuLi and the aromatic precursor is very fast. Low temperatures slow down the reaction, allowing the heat generated to be effectively dissipated by the cooling bath.[7]

  • To prevent side reactions: Higher temperatures can promote unwanted side reactions, such as the degradation of the solvent (THF) by n-BuLi and the decomposition of the desired lithiated intermediate.[4][7]

  • To ensure the stability of the aryllithium intermediate: The formed 2-lithio-1,3-difluoro-6-methoxybenzene is thermally unstable and can decompose at higher temperatures, potentially leading to the formation of a hazardous benzyne intermediate.[5]

Q3: What are the visual cues of a potential thermal runaway?

A3: Be vigilant for the following signs:

  • A rapid and uncontrolled rise in the internal reaction temperature, even with the cooling bath in place.

  • Sudden and vigorous boiling or refluxing of the solvent.

  • A noticeable increase in the pressure within the reaction vessel (e.g., rapid bubbling through the gas outlet).

  • A change in the color of the reaction mixture that deviates from the expected profile.

Q4: What should I do in the event of a suspected thermal runaway?

A4: Your immediate priority is personal safety. If you suspect a thermal runaway:

  • Stop the addition of the reagent immediately.

  • If it is safe to do so, add a pre-chilled, less reactive solvent (like more anhydrous THF) to dilute the reaction mixture and help absorb some of the heat.

  • Prepare for an emergency quench (see Troubleshooting Guide).

  • If the situation appears uncontrollable, evacuate the area and follow your institution's emergency procedures.

Q5: Can I use a different organolithium reagent, like sec-butyllithium or tert-butyllithium?

A5: While other alkyllithium reagents can also effect ortho-lithiation, n-butyllithium is commonly used. sec-Butyllithium and tert-butyllithium are more reactive and basic, which can increase the exothermicity and the risk of side reactions.[8] Their use would require even more stringent temperature control and a thorough risk assessment.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on the critical ortho-lithiation step.

Problem Potential Cause(s) Recommended Solution(s)
Reaction temperature spikes during n-BuLi addition. 1. Addition rate of n-BuLi is too fast. 2. Inefficient stirring. 3. Inadequate cooling bath.1. Immediately stop the addition. Allow the temperature to return to the setpoint before resuming at a much slower rate. 2. Ensure the stir bar/overhead stirrer is functioning correctly and providing vigorous agitation. 3. Ensure the cooling bath is well-maintained at -78 °C and the flask is sufficiently submerged.
Low or no yield of the desired product. 1. Inactive n-BuLi (degraded by moisture/air). 2. Incomplete lithiation due to poor solubility of starting material. 3. Reaction quenched at too high a temperature. 4. Insufficient reaction time for lithiation or electrophile addition.1. Titrate the n-BuLi solution before use to determine its exact molarity. Use a fresh, properly stored bottle if necessary. 2. Although challenging at -78 °C, ensure the starting material is as dissolved as possible in the anhydrous THF before starting the n-BuLi addition.[9] 3. Ensure the electrophile is added at low temperature and the reaction is allowed to warm slowly. 4. Follow the recommended reaction times for both the lithiation and the subsequent reaction with the electrophile.
Formation of unexpected byproducts. 1. Thermal decomposition of the lithiated intermediate (benzyne formation). 2. Reaction with atmospheric moisture or carbon dioxide. 3. Solvent degradation by n-BuLi.1. Maintain strict temperature control below -70 °C during and after n-BuLi addition.[5] 2. Ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of an inert gas (e.g., argon or nitrogen). Use dry, degassed solvents. 3. Use THF at low temperatures where its degradation by n-BuLi is slow.[7]
Difficulty in quenching the reaction safely. 1. Quenching with a highly reactive protic source (e.g., water) directly. 2. Quenching at a high temperature.1. Use a less reactive quenching agent initially, such as pre-chilled isopropanol or a saturated aqueous solution of ammonium chloride, added slowly at low temperature.[10] 2. Always perform the initial quench at low temperature (-78 °C) before allowing the mixture to warm to room temperature.

Experimental Protocols

Protocol 1: Controlled ortho-Lithiation of 1,3-Difluoro-2-methoxybenzene

This protocol outlines the critical exothermic step. Subsequent quenching with an appropriate electrophile (e.g., N,N-dimethylformamide for formylation, or a borate ester followed by oxidation for hydroxylation) would follow.

Materials:

  • 1,3-Difluoro-2-methoxybenzene

  • n-Butyllithium (solution in hexanes, titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a digital thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Initial Solution: In the flask, dissolve 1,3-difluoro-2-methoxybenzene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Slow Addition of n-BuLi: Add a solution of n-butyllithium (1.1 eq) to the dropping funnel. Add the n-BuLi dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. The addition should be very slow, and the rate should be adjusted based on the observed temperature changes.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the aryllithium intermediate.[11]

  • Proceed to Quenching: The reaction is now ready for the slow, controlled addition of the desired electrophile at -78 °C.

Protocol 2: Emergency Quenching Procedure

This protocol is for situations where a reaction needs to be safely terminated due to an unexpected event.

Materials:

  • Large beaker or flask containing a slurry of dry ice.[12]

  • Isopropanol, pre-chilled to -78 °C.

Procedure:

  • Immediate Action: If a thermal runaway is suspected and the reaction needs to be aborted, slowly and carefully transfer the contents of the reaction flask via a cannula into a separate, larger flask containing a vigorous slurry of dry ice and a small amount of a high-boiling point, inert solvent like toluene. The dry ice will help to rapidly cool the reaction and also quench the organolithium reagent.[12]

  • Controlled Quenching: For a more controlled emergency quench, slowly add pre-chilled isopropanol to the reaction mixture at -78 °C with vigorous stirring. Isopropanol is less reactive with organolithiums than water, allowing for a more controlled release of heat.[10]

  • Follow-up Quench: Once the initial vigorous reaction has subsided, a 1:1 mixture of isopropanol and water can be slowly added, followed by water to ensure all reactive species are neutralized.[10]

Visualization of Key Processes

Logical Workflow for Managing Exothermic Risk

Exothermic_Risk_Management Start Start Synthesis Prep Prepare Anhydrous & Inert Conditions Start->Prep Cool Cool Reactor to -78 °C Prep->Cool Add_BuLi Slow, Dropwise Addition of n-BuLi Cool->Add_BuLi Monitor_Temp Monitor Temperature Continuously (Maintain < -70 °C) Add_BuLi->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Proceed Proceed with Reaction Temp_Stable->Proceed Yes Stop_Addition STOP ADDITION IMMEDIATELY Temp_Stable->Stop_Addition No End Safe Completion Proceed->End Troubleshoot Troubleshoot Cooling/Addition Rate Stop_Addition->Troubleshoot Emergency_Quench Initiate Emergency Quench Protocol Stop_Addition->Emergency_Quench Troubleshoot->Add_BuLi

Caption: Decision workflow for managing the exothermic lithiation step.

Reaction Pathway and Potential Hazards

Reaction_Pathway Start 1,3-Difluoro-2-methoxybenzene Lithiation + n-BuLi -78 °C (HIGHLY EXOTHERMIC) Start->Lithiation Intermediate Lithiated Intermediate Lithiation->Intermediate Runaway Thermal Runaway Lithiation->Runaway Loss of Temp. Control Quench + Electrophile (E+) -78 °C -> RT Intermediate->Quench Benzyne Benzyne Formation (Side Reaction) Intermediate->Benzyne Temp. > -70 °C Product 2,6-Difluoro-3-methoxy- substituted Product Quench->Product Benzyne->Runaway Exothermic Decomposition

Caption: Key reaction steps and associated thermal hazards.

References

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (n.d.). Retrieved January 11, 2026, from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016, November 12). Retrieved January 11, 2026, from [Link]

  • Common Standard Operating Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides | Organic Process Research & Development - ACS Publications. (2014, August 1). Retrieved January 11, 2026, from [Link]

  • Organolithium Reagents in Pharmaceutical Asymmetric Processes - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]

  • organolithium reagents 1. (n.d.). Retrieved January 11, 2026, from [Link]

  • Directed ortho metalation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • n-Butyllithium - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates | Request PDF - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]

  • n-Butyllithium - chemeurope.com. (n.d.). Retrieved January 11, 2026, from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved January 11, 2026, from [Link]

  • Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6. (n.d.). Retrieved January 11, 2026, from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved January 11, 2026, from [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved January 11, 2026, from [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? (2025, May 27). Retrieved January 11, 2026, from [Link]

  • Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]

  • UCC Library and UCC researchers have made this item openly available. Please let us know how this has helped you. Thanks! Downlo - CORE. (2020, April 30). Retrieved January 11, 2026, from [Link]

  • 07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. (n.d.). Retrieved January 11, 2026, from [Link]

  • Preparation, Thermal Stability and Electrochemical Properties of LiODFB | Request PDF. (2025, August 10). Retrieved January 11, 2026, from [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound, suppliers and manufacturers - R&D Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]

  • solvent ratio for high-voltage lithium metal batteries - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ortho-lithiation with n-BuLi : r/Chempros - Reddit. (2023, September 13). Retrieved January 11, 2026, from [Link]

  • Iridium-catalyzed C-H activation versus directed ortho metalation: complementary borylation of aromatics and heteroaromatics - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Directed Ortho Metalation | Chem-Station Int. Ed. (2015, January 13). Retrieved January 11, 2026, from [Link]

  • Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in reactions involving 2,6-Difluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common experimental hurdles. The unique electronic and steric properties of this substrate—namely, the electron-withdrawing fluorine atoms and the sterically hindering ortho-substituents—demand careful consideration of the catalytic system to achieve optimal results.[1][2]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types for this compound, and what general classes of catalysts are used?

A1: The primary reactive site on this compound is the hydroxyl group, making it an excellent precursor for C-O and C-N bond formation. The main reaction classes are:

  • O-Alkylation (Williamson Ether Synthesis): This reaction typically proceeds via nucleophilic substitution where the phenol is first deprotonated with a base to form a phenoxide, which then attacks an alkyl halide. While often not strictly catalytic, phase-transfer catalysts can be employed to enhance reaction rates, especially in biphasic systems.

  • C-O Cross-Coupling (Buchwald-Hartwig or Ullmann type): To form diaryl ethers, a transition metal catalyst is required.[3][4][5] Palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann condensations are the two premier methods.[3][4][6] The choice between them depends on cost, substrate scope, and desired reaction conditions.

  • C-N Cross-Coupling (Buchwald-Hartwig Amination): Similar to C-O coupling, palladium catalysts are the state-of-the-art for forming C-N bonds between the phenol (or its activated derivative) and an amine.[7][8][9][10] This is a cornerstone reaction in pharmaceutical synthesis.[7][10]

Q2: How do the two ortho-fluorine atoms on the phenyl ring influence catalyst and base selection?

A2: The two fluorine atoms are strongly electron-withdrawing, which has several important consequences:

  • Increased Acidity: The fluorine atoms significantly lower the pKa of the phenolic proton. This means that weaker bases can be used to form the reactive phenoxide intermediate compared to non-fluorinated phenols. While a strong base like sodium tert-butoxide (NaOtBu) is common in many Buchwald-Hartwig reactions, a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient and better tolerated by sensitive functional groups.[11]

  • Steric Hindrance: The ortho-substituents create a sterically crowded environment around the hydroxyl group.[1][2] This is a critical factor for catalyst selection in cross-coupling reactions. For palladium-catalyzed processes, bulky, electron-rich phosphine ligands are required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[7] Ligands like Xantphos or Josiphos are often effective.

  • Modified Nucleophilicity: While the phenoxide is easier to form, its nucleophilicity can be modulated by the electronic effects of the fluorine atoms. This can influence the relative rates of desired coupling versus potential side reactions.

Q3: When should I choose a Palladium-based catalyst versus a Copper-based catalyst for a C-O coupling reaction?

A3: The choice between palladium and copper is a classic process development question.

  • Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope, higher yields, and milder reaction conditions (often room temperature to ~110 °C).[12] It is the preferred method for complex molecules with sensitive functional groups.[11] However, palladium catalysts and the specialized phosphine ligands they require are significantly more expensive.

  • Copper (Ullmann Condensation): This is a more cost-effective option.[13] Traditional Ullmann reactions required harsh conditions (high temperatures >200 °C) and stoichiometric amounts of copper.[6] Modern protocols use catalytic amounts of a copper(I) source (like CuI) with a ligand (e.g., 1,10-phenanthroline or an amino acid like N,N-dimethylglycine) at more moderate temperatures (90-120 °C), though often still higher than palladium-catalyzed systems.[6][14] The Ullmann reaction can be a good choice for simpler, large-scale syntheses where cost is a primary driver.[13]

Part 2: Troubleshooting Guides

Problem 1: My Buchwald-Hartwig C-O/C-N coupling reaction is failing (low or no yield).

This is a common issue that can usually be traced back to one of several factors. Let's diagnose the potential causes systematically.

Workflow for Troubleshooting Failed Buchwald-Hartwig Coupling

G start Start: Reaction Failure q1 Is the Catalyst System Active? start->q1 q2 Are Reagents & Solvents Pure/Dry? q1->q2 Yes sol1 Solution: - Use a pre-catalyst. - Ensure inert atmosphere (degas solvent, use glovebox). q1->sol1 No q3 Is the Base Appropriate? q2->q3 Yes sol2 Solution: - Use fresh, anhydrous solvent. - Purify aryl halide & amine/phenol. q2->sol2 No q4 Is the Ligand Correct for a Hindered Substrate? q3->q4 Yes sol3 Solution: - Screen bases (e.g., Cs2CO3, K3PO4, NaOtBu). - Ensure base is strong enough but compatible with functional groups. q3->sol3 No sol4 Solution: - Switch to a bulkier ligand (e.g., Xantphos, tBuXPhos). - Check ligand:Pd ratio (typically 1.5:1 to 2:1). q4->sol4 No end Successful Reaction q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Decision workflow for troubleshooting a failed cross-coupling reaction.

Detailed Q&A for Buchwald-Hartwig Troubleshooting
  • Q: I see a lot of starting material and some dark decomposition. What's happening?

  • Q: The reaction is clean but just doesn't proceed. I'm using potassium carbonate as the base.

    • A: While this compound is acidic, the subsequent steps in the catalytic cycle may require a specific base strength.[7] Potassium carbonate (K₂CO₃) might be too weak.[11] A stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is often required to facilitate the deprotonation of the phenol-palladium complex within the catalytic cycle.[11] Always ensure your base is finely powdered and dry.

  • Q: I'm trying to couple a bulky amine, and the yield is poor. What ligand should I use?

    • A: This is a classic steric hindrance problem. For coupling sterically demanding partners like this compound, standard ligands like P(tBu)₃ may not be sufficient. You need a "bite angle" ligand that is also bulky. Xantphos is an excellent starting point due to its wide bite angle, which promotes the final reductive elimination step. If that fails, more electron-rich and bulky biarylphosphine ligands developed by Buchwald's group (e.g., SPhos, RuPhos) are the next logical choice.[3][12]

Problem 2: My Ullmann C-O coupling reaction is sluggish and requires very high temperatures.
  • Q: I'm using copper powder and K₂CO₃ in DMF at 160 °C, and the reaction is still incomplete after 24 hours. How can I improve this?

    • A: You are using traditional, and often inefficient, Ullmann conditions.[6] Modern Ullmann protocols offer significant improvements.

      • Switch the Copper Source: Instead of copper powder, use a copper(I) salt like CuI or CuBr. These are far more reactive.

      • Add a Ligand: This is the most critical improvement. The ligand solubilizes the copper salt and accelerates the catalytic cycle. Excellent and inexpensive ligands for this purpose include L-proline or N,N-dimethylglycine .[14] A typical starting condition would be 5-10 mol% CuI and 10-20 mol% of the amino acid ligand.

      • Use a Different Base: Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.

      • Result: With these changes (e.g., CuI/L-proline/K₃PO₄ in DMSO), you can often lower the reaction temperature to the 90-120 °C range and see complete conversion in a shorter time.[14]

Part 3: Protocols and Data

Protocol 1: General Procedure for Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)

This protocol is a robust starting point for coupling this compound with an aryl bromide.

  • Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), Xantphos (0.06 mmol, 3 mol%), and Cs₂CO₃ (2.8 mmol, 1.4 equiv.).

  • Reagents: Add the aryl bromide (2.0 mmol, 1.0 equiv.) and this compound (2.4 mmol, 1.2 equiv.).

  • Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent: Add 10 mL of dry, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Table: Comparison of Catalyst Systems for C-O Coupling

The following table summarizes typical conditions and outcomes for coupling this compound with 4-bromotoluene.

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Reference Insight
Palladium
Pd₂(dba)₃XantphosCs₂CO₃Toluene110>90Excellent for sterically hindered substrates.[12]
Pd(OAc)₂SPhosK₃PO₄Dioxane100>95Highly active catalyst system, often faster.[3]
Copper
CuINoneK₂CO₃DMF160<40Traditional, inefficient Ullmann conditions.[6]
CuIL-ProlineK₃PO₄DMSO110~85Modern, ligand-accelerated Ullmann.[14]
CuI1,10-PhenanthrolineCs₂CO₃Dioxane120~80Alternative ligand system for copper.[6]
Catalytic Cycle Visualization

G cluster_0 Buchwald-Hartwig Catalytic Cycle A L-Pd(0) B L-Pd(II)(Ar)(X) A->B Oxidative Addition (Ar-X) C [L-Pd(II)(Ar)(OAr')]+ X- B->C Ligand Exchange (Ar'-OH, Base) D L-Pd(II)(Ar)(OAr') C->D Deprotonation D->A Reductive Elimination (Product Ar-OAr' formed)

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Difluoro-3-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2,6-difluoro-3-methoxyphenol and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the NMR spectra of these highly substituted, fluorinated aromatic systems. The presence of two fluorine atoms, a methoxy group, and a hydroxyl group on a benzene ring introduces significant spectral complexity, including overlapping signals, extensive spin-spin coupling, and potential for through-space interactions.

This guide provides a structured approach to spectral interpretation through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.

Structure Elucidation Workflow

A systematic approach is crucial for unambiguously assigning the structure of these complex molecules. The following workflow outlines a logical progression from basic 1D experiments to advanced 2D techniques.

G cluster_1D 1. 1D NMR Acquisition cluster_2D_Homo 2. Homonuclear Correlation cluster_2D_Hetero 3. Heteronuclear Correlation cluster_2D_Space 4. Through-Space Correlation cluster_Final 5. Final Assignment H1 ¹H NMR (Initial Assessment) D2O_shake D₂O Shake (Identify OH) H1->D2O_shake Confirm OH COSY ¹H-¹H COSY (Proton Neighbors) H1->COSY C13 ¹³C{¹H} NMR (Carbon Backbone) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC F19 ¹⁹F{¹H} NMR (Fluorine Environment) HMBC ¹H-¹³C HMBC (Long-Range C-H) F19->HMBC COSY->HSQC HSQC->HMBC NOESY ¹H-¹H NOESY / ROESY (Spatial Proximity) HMBC->NOESY Assign Unambiguous Structure Elucidation NOESY->Assign

Caption: Recommended workflow for NMR-based structure elucidation.

Frequently Asked Questions & Troubleshooting

Part 1: ¹H NMR Spectra - The Aromatic Region

Q1: Why do the two aromatic protons in this compound show such a complex splitting pattern instead of simple doublets?

A1: The complexity arises because each aromatic proton (H-4 and H-5) is coupled not only to the other aromatic proton but also to the two fluorine atoms at positions 2 and 6. This creates a complex spin system. The splitting pattern you observe is a "triplet of doublets of doublets" (tdd) or a variation thereof, depending on the relative magnitudes of the coupling constants.

  • ³J(HH): A large coupling (typically 7-9 Hz) to the adjacent aromatic proton (ortho coupling).

  • ³J(HF): A coupling of similar magnitude (typically 6-10 Hz) to the fluorine atom three bonds away (meta coupling).

  • ⁴J(HF): A smaller coupling (typically 1-4 Hz) to the fluorine atom four bonds away (para coupling).

The result is a multiplet where the large triplet-like splitting comes from the similar magnitudes of the ³J(HH) and ³J(HF) couplings.

G H4 H4 H5 H5 H4->H5 ³JHH F2 F2 H4->F2 ⁴JHF F6 F6 H4->F6 ³JHF H5->F2 ³JHF H5->F6 ⁴JHF

Caption: Key through-bond J-couplings for aromatic protons.

Q2: The phenolic -OH proton signal is very broad and its chemical shift varies between samples. Why?

A2: The chemical shift and appearance of the hydroxyl (-OH) proton are highly sensitive to solvent, concentration, temperature, and the presence of trace amounts of water or acid.[1][2][3][4]

  • Hydrogen Bonding: Phenolic protons are acidic and readily form hydrogen bonds with the solvent (e.g., DMSO-d₆, acetone-d₆) or with other molecules of the analyte (intermolecular H-bonding). This deshields the proton, shifting it downfield.[1][2]

  • Chemical Exchange: The -OH proton can undergo rapid chemical exchange with other labile protons, such as residual water in the NMR solvent. This rapid exchange leads to signal broadening. At very fast exchange rates, the peak can become so broad that it merges with the baseline and is not observable.

Troubleshooting Protocol: The D₂O Shake

If you are unsure about the assignment of an -OH peak, this simple experiment provides definitive confirmation.[4]

  • Acquire Standard ¹H NMR: Run a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or Acetone-d₆. Note the chemical shift and integration of the suspected -OH peak.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the tube and shake it vigorously for 10-15 seconds to ensure complete mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: The labile -OH proton will have exchanged with deuterium (OH + D₂O ⇌ OD + HDO). Since deuterium is not observed in a ¹H NMR spectrum, the original -OH signal will disappear or be significantly reduced in intensity. This confirms its identity.

Part 2: ¹⁹F and ¹³C NMR Spectra - The Influence of Fluorine

Q3: My ¹⁹F NMR spectrum shows one signal, but I have two fluorine atoms. Why?

A3: In this compound, the molecule has a plane of symmetry if the methoxy and hydroxyl groups are rotating freely or adopt a conformation that allows for effective averaging on the NMR timescale. However, it's more likely that you are observing what is called "magnetic equivalence." While the two fluorine atoms (F-2 and F-6) are chemically non-equivalent due to their different proximity to the -OH and -OCH₃ groups, their chemical shift difference might be very small. If the difference in their resonance frequencies is smaller than the coupling constant between them (²JFF), they can appear as a single complex multiplet or even deceptively simple patterns. For a definitive answer, acquiring the spectrum at a higher magnetic field strength can often resolve closely spaced signals.

Q4: The ¹³C NMR spectrum has more signals than expected and the splittings are confusing. How do I interpret the C-F couplings?

A4: Fluorine couples strongly to carbon, and this coupling occurs over multiple bonds, complicating the ¹³C spectrum.[5][6] Unlike proton-decoupled spectra where carbon signals are singlets, in fluorinated compounds, you will see doublets or triplets due to C-F coupling.

Coupling Type Typical J-Value (Hz) Appearance Notes
¹J(CF)240 - 280 HzLarge doubletDirect C-F bond. The C-2 and C-6 carbons will show this large splitting.
²J(CCF)20 - 30 HzSmaller doubletCarbon is two bonds away from fluorine. C-1, C-3, and C-7 (methoxy C) will show this.
³J(CCCF)3 - 10 HzSmall doubletCarbon is three bonds away. C-4 and C-5 will show this.
⁴J(CCCCF)1 - 3 HzVery small doubletCarbon is four bonds away. Often not resolved.

Note: Carbons coupled to two different fluorine atoms (e.g., C-1, C-3) may appear as a triplet or a doublet of doublets.

To simplify interpretation, you can run a ¹⁹F-decoupled ¹³C NMR experiment . This will remove all C-F couplings, resulting in sharp singlets for each carbon, making it much easier to count the number of unique carbon environments.[5][6]

Part 3: Advanced 2D NMR for Unambiguous Assignment

Q5: I'm still struggling to assign the aromatic protons and carbons. Which 2D experiments are most useful?

A5: A combination of HSQC, HMBC, and NOESY experiments is essential for definitive assignment.[7][8][9][10][11]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will immediately link H-4 to C-4 and H-5 to C-5, as well as the methoxy protons to the methoxy carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this system. It shows correlations between protons and carbons over 2 and 3 bonds. Key expected correlations include:

    • Methoxy Protons (-OCH₃): Will correlate to C-3 (²J) and potentially C-2 and C-4 (³J). This is definitive proof of the methoxy group's position.

    • Aromatic Proton H-4: Will correlate to C-2, C-6 (³J), C-5 (²J), and C-3 (²J).

    • Aromatic Proton H-5: Will correlate to C-1 (³J), C-6 (²J), C-4 (²J), and C-3 (³J).

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity, not through-bond coupling.[12][13] It is crucial for confirming the relative positions of substituents. You should observe a strong NOE correlation between:

    • The methoxy protons (-OCH₃) and the aromatic proton at H-4 .

    • The hydroxyl proton (-OH) and the aromatic proton at H-5 (depending on the conformation).

The presence of an NOE between the methoxy protons and H-4 provides unequivocal evidence for the regiochemistry of the molecule.

Caption: Key HMBC and NOESY correlations for structure confirmation.

Q6: I've heard about "through-space" F-H coupling. Could that be happening between the fluorine at C-2 and the methoxy protons?

A6: Yes, this is a distinct possibility and a known phenomenon.[14][15][16][17][18] Through-space coupling occurs when two nuclei are not connected via a short bond pathway but are physically close in space, allowing for orbital overlap.[14][17] In one of the likely low-energy conformations of this compound, the methoxy group's methyl protons can come into close proximity with the fluorine atom at C-2. This can result in a small, long-range ⁵J(HF) coupling, which might manifest as additional broadening or fine splitting on the methoxy singlet in the ¹H spectrum or on the F-2 signal in the ¹⁹F spectrum. A ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment could help confirm this spatial proximity.

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(39), 6765-6775. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2007). An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-872. [Link]

  • Reddit r/chemhelp discussion on Phenol OH Proton NMR. (2023). [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information containing various NMR data. [Link]

  • Lesley, M. J., Gabillet, S., & Glorius, F. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9415-9421. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. (2013). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. [Link]

  • Huber, T., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(47), 19847-19854. [Link]

  • Orts, J., et al. (2020). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Journal of Biomolecular NMR, 74(8-9), 435-446. [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • ResearchGate. (n.d.). NMR Spin-Spin Coupling Constants: Bond angle dependence of the sign and magnitude of the vicinal 3 J HF coupling. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5543-5553. [Link]

  • ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for an article. [Link]

  • University of Wisconsin. (n.d.). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. [Link]

  • ResearchGate. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2296-2302. [Link]

  • Sola, J., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Nature Communications, 9, 4235. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]

  • ResearchGate. (n.d.). Nuclear Spin−Spin Coupling via Nonbonded Interactions. 8.1 The Distance Dependence of Through-Space Fluorine−Fluorine Coupling. [Link]

  • Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Communications, 58(20), 3241-3244. [Link]

  • P. R. Ducati, L. A., & Tormena, C. F. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • ResearchGate. (n.d.). 'Through-space' hydrogen-fluorine, carbon-fluorine and fluorine-fluorine spin-spin coupling in 2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles. [Link]

  • Bruker. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). 8-TECH-2 The Nuclear Overhauser Effect. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • NPTEL-NOC IITM. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. [Link]

Sources

Preventing decomposition of 2,6-Difluoro-3-methoxyphenol during workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,6-Difluoro-3-methoxyphenol. This valuable intermediate is critical in the synthesis of complex pharmaceutical and agrochemical compounds. However, its electron-rich, substituted aromatic ring makes it particularly susceptible to decomposition, primarily through oxidation, during routine experimental workup procedures. This guide provides in-depth, field-tested answers and protocols designed to help you navigate these challenges, ensuring the integrity and yield of your product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isolated this compound is off-white or brown, and my yields are low. What is happening?

This is a classic sign of oxidation.[1] Phenolic compounds, especially those with electron-donating groups like the methoxy substituent on your molecule, are highly susceptible to oxidation.[2] In the presence of oxygen, trace metals, or under slightly basic conditions, the phenol can be oxidized to form highly colored quinone-type species. These impurities are often responsible for the observed discoloration and can polymerize, leading to a significant loss of yield.[1]

Q2: What are the primary factors that promote the decomposition of this phenol during workup?

There are five critical factors you must control to prevent degradation:

  • Oxygen Exposure: Dissolved oxygen in solvents or exposure to air is the main culprit.[1][3][4]

  • pH: Basic conditions (pH > 7) deprotonate the phenol to the more electron-rich and highly reactive phenoxide ion, which oxidizes much more rapidly.

  • Temperature: High temperatures during solvent evaporation or extraction can accelerate the rate of decomposition.[1]

  • Light: Exposure to light, particularly UV, can catalyze oxidative reactions.[1][5][6]

  • Trace Metal Contamination: Metal ions, such as iron or copper, can act as catalysts for oxidation.

Q3: How can I mitigate oxidation during the aqueous workup and extraction steps?

This is the most critical stage for preventing decomposition. The key is to maintain an inert and slightly acidic environment.

  • Degas All Aqueous Solutions: Before use, vigorously bubble nitrogen or argon through your water, brine, and any aqueous acidic/basic solutions for at least 30 minutes to remove dissolved oxygen.

  • Maintain an Acidic pH: During extraction, ensure the aqueous layer is maintained at a slightly acidic pH (pH 4-6). This can be achieved by using a dilute solution of a non-oxidizing acid like citric acid or a phosphate buffer.[1] Avoid strong mineral acids unless absolutely necessary for the chemistry.

  • Use an Antioxidant: Add a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or ascorbic acid to the aqueous phase. These agents act as oxygen scavengers, preferentially reacting with any residual oxygen.

  • Work Quickly and Under Inert Gas: Perform the extraction under a blanket of nitrogen or argon if possible. Minimize the time the compound spends in the separatory funnel.

Q4: What are the best practices for solvent removal after extraction?

Heat is the enemy here. While it's tempting to speed up evaporation with a hot water bath, this can lead to significant thermal degradation.

  • Low-Temperature Rotary Evaporation: Use a rotary evaporator with the water bath set to a low temperature (≤ 40°C).[1]

  • Adequate Vacuum: Use a sufficiently high vacuum to ensure the solvent evaporates efficiently at the lower temperature.

  • Remove to Dryness with Care: Do not leave the flask on the rotary evaporator for an extended period after the solvent is gone. Once dry, immediately place the product under a high vacuum on a Schlenk line or in a vacuum oven at room temperature to remove residual solvents.

Q5: What is the recommended method for purifying this compound?

Flash column chromatography on silica gel is the most common and effective method.

  • Solvent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate typically provides good separation.

  • Silica Gel: Use standard-grade silica gel (230-400 mesh).

  • Loading: It is best to dry-load the crude product onto silica gel to improve resolution and prevent streaking. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained. This powder can then be carefully added to the top of the column.

  • Elution: Run the column efficiently to minimize the time the compound spends on the potentially acidic silica.

Q6: How should I store the purified product to ensure long-term stability?

Proper storage is crucial to prevent degradation over time.

  • Inert Atmosphere: Store the solid product in a sealed vial under an inert atmosphere of nitrogen or argon.[6][7][8]

  • Low Temperature: Keep the vial in a freezer, preferably at -20°C.[5]

  • Protect from Light: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light.[5][6]

Visual Guides

Below are diagrams illustrating the primary decomposition pathway and the recommended workflow to prevent it.

Decomposition_Pathway Phenol This compound Phenoxide Phenoxide Anion (Highly Reactive) Phenol->Phenoxide Base (pH > 7) Radical Phenoxy Radical Phenoxide->Radical [O] (O₂, Metal Catalyst) Quinone Quinone-type Species (Colored Impurities) Radical->Quinone Further Oxidation Polymer Polymerization Quinone->Polymer

Caption: Oxidative decomposition pathway of the phenol.

Workup_Workflow cluster_Aqueous Aqueous Workup cluster_Organic Organic Phase Processing cluster_Purification Purification & Storage Quench 1. Quench Reaction (Use Degassed Acidic Water, pH 4-6) Extract 2. Extract with Solvent (e.g., EtOAc, DCM) Quench->Extract Wash 3. Wash Organics (Degassed Brine) Extract->Wash Dry 4. Dry (Na₂SO₄) Wash->Dry Filter 5. Filter Dry->Filter Evaporate 6. Evaporate Solvent (Rotovap, ≤ 40°C) Filter->Evaporate Purify 7. Column Chromatography Evaporate->Purify Store 8. Store under N₂ (-20°C, Dark) Purify->Store

Caption: Recommended workflow for inert-atmosphere workup.

Troubleshooting Quick Reference

Symptom Potential Cause Recommended Solution
Reaction mixture turns dark brown/black upon adding water.Rapid Oxidation. Exposure of the reactive phenoxide to dissolved oxygen in non-degassed water.Before quenching, ensure the reaction mixture is cool. Quench with degassed , slightly acidic water (e.g., 1M citric acid).
Isolated product is a dark, oily substance instead of a solid.Extensive Decomposition/Polymerization. Severe oxidation during workup or solvent evaporation at high temperatures.Re-evaluate the entire workup. Use antioxidants (NaHSO₃), strictly control pH, and use low-temperature rotary evaporation (≤ 40°C).[1]
Multiple new spots appear on TLC after workup.Formation of Byproducts. Likely due to oxidation or side reactions under non-optimal pH.Check the pH of all aqueous layers. Ensure they remain slightly acidic. Work quickly to minimize contact time.
Product degrades on the silica gel column.Acid-Catalyzed Decomposition. The compound may be sensitive to the acidic nature of silica gel.Minimize the time on the column by using a slightly more polar solvent system. Alternatively, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5% in the eluent).

Key Protocols

Protocol 1: Inert-Atmosphere Aqueous Workup
  • Preparation: Before starting, prepare all necessary aqueous solutions (e.g., deionized water, brine, 1M citric acid). Degas each solution by bubbling argon or nitrogen through it for at least 30 minutes.

  • Quenching: Cool the reaction vessel to 0°C in an ice bath. Slowly add the cold, degassed 1M citric acid solution to the reaction mixture with stirring until the pH of the aqueous phase is confirmed to be between 4 and 6 using pH paper.

  • Extraction: Transfer the quenched mixture to a separatory funnel. If the process is expected to be slow, consider maintaining a positive pressure of nitrogen over the funnel. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Washing: Combine the organic layers and wash them once with the degassed deionized water, followed by one wash with degassed brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and wash the drying agent with a small amount of fresh solvent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C. [1] Once the bulk solvent is removed, transfer the flask to a high-vacuum line to remove any residual solvent at room temperature.

References

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved January 11, 2026, from [Link]

  • Rocchetti, G., et al. (2019). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 24(7), 1297. [Link]

  • Fujimoto, T., et al. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1032-1038. [Link]

  • phenol-haz-controls-fact-sheet-wsp.pdf. (n.d.). UC Berkeley. Retrieved January 11, 2026, from [Link]

  • Kim, H., et al. (2000). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Sciences, 16(5), 493-498. [Link]

  • Singleton, V. L., & Rossi, J. A. (1965). Colorimetry of total phenolics with phosphomolybdic-phosphotungstic acid reagents. American Journal of Enology and Viticulture, 16(3), 144-158. [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • T. D. Qu, et al. (2018). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 140(4), 1291-1295. [Link]

  • Preparation of Phenols, Part 3: By Aromatic Electrophilic Substitution. (2025, January 1). YouTube. Retrieved January 11, 2026, from [Link]

  • T. Ritter, et al. (2011). Deoxyfluorination of Phenols. Angewandte Chemie International Edition, 50(44), 10325-10328. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Test for Phenolic Group. (n.d.). CUTM Courseware. Retrieved January 11, 2026, from [Link]

  • Determination of Phenols in Environmental Samples by Liquid Chromatography-electrochemistry. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Difluoro-3-methoxyphenol and Other Difluorophenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorophenols are pivotal building blocks in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms on the phenol ring dramatically influences the molecule's physicochemical properties, including acidity and reactivity.[1] This guide provides an in-depth comparison of the reactivity of 2,6-Difluoro-3-methoxyphenol with other difluorophenol isomers, offering insights into how substituent patterns dictate chemical behavior in key synthetic transformations. Understanding these nuances is critical for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic pathways.

The reactivity of difluorophenols is governed by a complex interplay of electronic and steric effects. The hydroxyl group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2] Conversely, fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect (-I), yet they also act as ortho, para-directors through resonance donation of their lone pairs (+M).[1][3] The methoxy group in this compound further modulates this reactivity profile.

Physicochemical Properties: The Foundation of Reactivity

A molecule's reactivity is intrinsically linked to its fundamental physicochemical properties. For phenols, acidity (pKa) is a crucial determinant of their nucleophilicity in reactions involving the hydroxyl group.

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted pKa
This compoundC₇H₆F₂O₂160.12[4][5]N/A
2,4-DifluorophenolC₆H₄F₂O130.098.72[6]
2,6-DifluorophenolC₆H₄F₂O130.09[7]7.34[1][6]
3,5-DifluorophenolC₆H₄F₂O130.09[8]7.97[1]

Note: Experimental pKa data for all isomers is not consistently available. Predicted values are used for comparison and should be interpreted with caution.

The lower pKa of 2,6-Difluorophenol compared to other isomers highlights the strong inductive effect of the two ortho-fluorine atoms, which effectively stabilize the resulting phenoxide anion.[1][6] This increased acidity suggests that 2,6-difluorophenol can be deprotonated under milder basic conditions, potentially leading to faster reaction rates in nucleophilic substitutions at the oxygen.[6] The introduction of a methoxy group at the 3-position in this compound is expected to slightly decrease the acidity compared to 2,6-difluorophenol due to its electron-donating nature.

Reactivity in Key Chemical Transformations

Reactions at the Phenolic Hydroxyl Group: O-Alkylation and O-Acylation

O-alkylation and O-acylation are fundamental transformations for phenols. The rate of these reactions is influenced by both the acidity of the phenolic proton and steric hindrance around the hydroxyl group.[6]

Causality Behind Experimental Choices:

  • Base Selection: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The choice of base depends on the phenol's pKa. More acidic phenols like 2,6-difluorophenol can be deprotonated by weaker bases (e.g., K₂CO₃), while less acidic phenols may require stronger bases (e.g., NaH).

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are often chosen to dissolve the reactants and facilitate the SN2 reaction.

Comparative Reactivity:

  • This compound vs. 2,6-Difluorophenol: The methoxy group in the 3-position of this compound is likely to have a minor electronic impact on the acidity of the hydroxyl group compared to the dominant effect of the two ortho-fluorine atoms. However, it may introduce some steric hindrance to the approach of bulky electrophiles.

  • 2,6-Difluorophenol vs. 2,4-Difluorophenol: 2,6-Difluorophenol is more acidic and should react faster with small alkylating or acylating agents.[6] However, for sterically demanding electrophiles, the two ortho-fluorine atoms in 2,6-difluorophenol can significantly impede the reaction rate compared to the less hindered 2,4-isomer.[6]

Experimental Protocol: Comparative O-Methylation of Difluorophenols

Objective: To compare the relative rates of O-methylation of this compound, 2,6-difluorophenol, and 2,4-difluorophenol.

Materials:

  • This compound

  • 2,6-Difluorophenol

  • 2,4-Difluorophenol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrers, and other standard laboratory glassware

Procedure:

  • In three separate flame-dried round-bottom flasks under an inert atmosphere (e.g., Argon), dissolve equimolar amounts (e.g., 1.0 mmol) of each difluorophenol isomer in anhydrous DMF (5 mL).

  • To each flask, add anhydrous potassium carbonate (1.5 equiv).

  • Add methyl iodide (1.2 equiv) to each reaction mixture.

  • Stir the reactions at room temperature and monitor their progress at regular intervals (e.g., every 30 minutes) by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (or after a set time for comparison), quench each reaction with water and extract with ethyl acetate.

  • Wash the organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixtures by ¹H NMR or GC to determine the conversion and relative reaction rates.

Expected Outcome: 2,6-Difluorophenol is expected to show the fastest initial rate of reaction due to its higher acidity, followed closely by this compound. 2,4-Difluorophenol will likely react the slowest under these conditions.

Electrophilic Aromatic Substitution (EAS)

The regioselectivity and rate of EAS reactions on difluorophenols are dictated by the combined directing effects of the hydroxyl, methoxy, and fluorine substituents.[1]

Directing Effects:

  • -OH group: Strongly activating, ortho, para-director.

  • -OCH₃ group: Strongly activating, ortho, para-director.

  • -F atoms: Deactivating (inductive effect), ortho, para-director (resonance effect).

Comparative Reactivity and Regioselectivity:

  • This compound: The hydroxyl and methoxy groups are powerful activating groups. The most activated positions for electrophilic attack are C4 and C5. The C4 position is para to the hydroxyl group and ortho to the methoxy group, making it a likely site for substitution. The C5 position is ortho to the hydroxyl group and meta to the methoxy group. Steric hindrance from the adjacent fluorine at C6 might disfavor substitution at C5.

  • 2,4-Difluorophenol: This isomer is generally more susceptible to electrophilic aromatic substitution at the positions activated by the hydroxyl group.[6] The C6 position is particularly activated, being ortho to the hydroxyl group and para to a fluorine atom.

  • 2,6-Difluorophenol: The steric hindrance from the two ortho-fluorine atoms significantly disfavors substitution at the C3 and C5 positions.[6] Consequently, electrophilic attack is highly directed to the C4 (para) position.[6]

  • 3,5-Difluorophenol: Both fluorine atoms are meta to the hydroxyl group. The hydroxyl group directs electrophiles to the C2, C4, and C6 positions. The fluorine atoms deactivate these positions, making 3,5-difluorophenol one of the least reactive isomers towards electrophilic attack.[1]

Workflow for Comparative Electrophilic Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare equimolar solutions of each difluorophenol isomer in a suitable solvent (e.g., acetic acid). react1 Add a small, measured amount of the bromine solution to each difluorophenol solution. prep1->react1 prep2 Prepare a solution of bromine in the same solvent. prep2->react1 react2 Monitor the disappearance of the bromine color over time. react1->react2 analysis1 Record the time taken for the bromine color to disappear for each isomer. react2->analysis1 analysis2 A faster disappearance indicates higher reactivity. analysis1->analysis2

Caption: Workflow for comparing the reactivity of difluorophenols in electrophilic bromination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are favored on electron-poor aromatic rings, particularly when strong electron-withdrawing groups are present.[1] The fluorine atoms themselves can act as leaving groups in SNAr reactions.[1] For a nucleophilic aromatic substitution to occur, there must typically be an electron-withdrawing group positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[9]

Comparative Reactivity:

  • The presence of two fluorine atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

  • In difluorophenols, the hydroxyl group is a poor leaving group. Therefore, SNAr reactions are more likely to involve the displacement of a fluorine atom if the ring is sufficiently activated by other electron-withdrawing groups.

  • The reactivity of difluorophenol isomers in SNAr would largely depend on the specific reaction conditions and the presence of additional activating groups. Without strong activating groups (like a nitro group) ortho or para to a fluorine atom, SNAr reactions are generally difficult.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The phenolic hydroxyl group is a poor leaving group for direct Suzuki coupling and typically requires activation, for instance, by conversion to a triflate (-OTf).[10]

Workflow for Suzuki-Miyaura Coupling of a Difluorophenol Derivative

G cluster_activation Activation Step (Triflation) cluster_coupling Suzuki-Miyaura Coupling act1 Dissolve the difluorophenol in an anhydrous solvent (e.g., DCM) with a base (e.g., pyridine). act2 Add triflic anhydride (Tf2O) dropwise at 0 °C. act1->act2 act3 Monitor reaction by TLC until completion. act2->act3 act4 Work-up and purify the triflate intermediate. act3->act4 coup1 Combine the aryl triflate, a boronic acid, a palladium catalyst, a ligand, and a base in a suitable solvent. act4->coup1 coup2 Degas the reaction mixture. coup1->coup2 coup3 Heat the reaction and monitor by TLC or GC-MS. coup2->coup3 coup4 Cool, work-up, and purify the biaryl product. coup3->coup4

Caption: General workflow for the Suzuki-Miyaura coupling of a difluorophenol.[11]

Comparative Considerations:

  • The electronic nature of the substituents on the difluorophenol ring will influence the ease of the oxidative addition step in the catalytic cycle. The electron-withdrawing fluorine atoms can make the C-OTf bond more susceptible to oxidative addition.

  • The position of the methoxy group in this compound can influence the electronic environment of the C-OTf bond and potentially affect the reaction rate and yield.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. A thorough understanding of these effects is paramount for the strategic design of synthetic routes.

  • For reactions at the hydroxyl group , the acidity of the phenol is a key driver, with 2,6-disubstituted phenols generally being more acidic. Steric hindrance, however, can become a limiting factor for bulky reagents.

  • In electrophilic aromatic substitution , the powerful activating effects of the hydroxyl and methoxy groups dominate, but the regioselectivity is heavily influenced by the positions of the deactivating fluorine atoms. This compound offers unique regiochemical possibilities compared to its simpler difluorophenol counterparts.

  • For cross-coupling reactions , activation of the hydroxyl group is necessary, and the electronic properties of the substituents will play a role in the efficiency of the catalytic cycle.

This guide provides a framework for researchers to make informed decisions when selecting a difluorophenol building block for a specific synthetic application. The provided experimental protocols offer a starting point for comparative studies to further elucidate the reactivity profiles of these versatile compounds.

References

  • A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. Benchchem.
  • A Comparative Analysis of 3,5-Difluorophenol and its Isomers: Reactivity and Physicochemical Properties. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Benchchem.
  • A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem.
  • A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Benchchem.
  • This compound (C7H6F2O2). PubChemLite.
  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • 2,6-Difluorophenol. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 2,6-Difluoro-3-methoxyphenol and 2,4-Difluoro-3-methoxyphenol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design.[1] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. However, not all fluorinated building blocks are created equal. The positional isomerism of substituents on an aromatic ring can lead to stark differences in reactivity and synthetic utility. This guide provides an in-depth comparison of two such isomers: 2,6-Difluoro-3-methoxyphenol and 2,4-Difluoro-3-methoxyphenol , offering field-proven insights and experimental data to inform your synthetic strategy.

Structural and Physicochemical Properties: More Than Just a Positional Change

At first glance, the two isomers differ only in the placement of a single fluorine atom. Yet, this subtle change has significant consequences for the molecule's electronic and steric environment. The 2,6-isomer possesses C2 symmetry (ignoring the hydroxyl proton), with fluorine atoms flanking the methoxy group, while the 2,4-isomer is asymmetric.

The key distinction lies in the electronic interplay and steric hindrance around the phenolic hydroxyl group. In the 2,6-isomer, both fluorine atoms are ortho to the hydroxyl group, exerting a strong electron-withdrawing inductive effect that significantly increases the acidity of the phenolic proton. Furthermore, these two atoms create a sterically congested environment around the hydroxyl group. In contrast, the 2,4-isomer has only one ortho fluorine atom, leading to less steric hindrance and a comparatively different electronic distribution across the ring.

PropertyThis compound2,4-Difluoro-3-methoxyphenol
Molecular Formula C₇H₆F₂O₂[2][3]C₇H₆F₂O₂[4]
Molecular Weight 160.12 g/mol [3]160.12 g/mol [4]
CAS Number 886498-60-8[3]886499-27-0[4]
Monoisotopic Mass 160.03358 Da[2]160.03303 Da (Predicted)
Predicted XLogP 1.7[2]1.7 (Predicted)
Appearance Not specifiedNot specified

Comparative Reactivity in Synthesis

The isomeric differences directly translate into distinct reactivity profiles, particularly in reactions involving the phenolic hydroxyl group and the aromatic ring.

Acidity and O-Functionalization

The increased acidity of This compound due to two ortho-fluorine substituents facilitates its deprotonation. However, the significant steric shielding of the resulting phenoxide by these same fluorine atoms can impede the approach of bulky electrophiles in O-alkylation or O-acylation reactions. Conversely, 2,4-Difluoro-3-methoxyphenol presents a more accessible hydroxyl group, potentially leading to faster reaction kinetics with a wider range of electrophiles, though its lower acidity may require stronger basic conditions for complete deprotonation.

Electrophilic Aromatic Substitution (EAS)

The directing effects in electrophilic aromatic substitution are a critical consideration for synthetic planning. The powerful ortho-, para-directing influence of the hydroxyl and methoxy groups must be considered in concert with the deactivating, meta-directing nature of the fluorine atoms.

Below is a diagram illustrating the logical flow for predicting EAS regioselectivity.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

  • For this compound: The C4 position is para to the methoxy group and ortho to the hydroxyl group, making it the most electronically enriched and sterically accessible site for electrophilic attack.

  • For 2,4-Difluoro-3-methoxyphenol: The C5 position is para to the hydroxyl group and ortho to the methoxy group. This convergence of strong activating effects makes it the most probable site of substitution.

Experimental Protocol: O-Difluoromethylation of Phenols

The introduction of a difluoromethoxy group (-OCF₂H) is a valuable transformation in drug discovery, as this moiety can serve as a lipophilic hydrogen bond donor. The synthesis of such derivatives often proceeds via the generation of difluorocarbene, which is then trapped by a phenoxide.[5] The following protocol outlines a general procedure, highlighting the critical parameters that would be adjusted based on the choice of isomer.

Caption: General workflow for O-difluoromethylation of phenols.

Methodology
  • Deprotonation: To a solution of the chosen difluoro-3-methoxyphenol (1.0 eq.) in a suitable solvent (e.g., a biphasic system of dioxane and water or anhydrous DMF) is added a base (e.g., potassium hydroxide, 3-5 eq.). The mixture is stirred at room temperature until phenoxide formation is complete.

    • Causality: A strong base is required to deprotonate the phenol. For the less acidic 2,4-isomer, a stronger base or slightly elevated temperature might be necessary to ensure complete conversion to the phenoxide, which is the active nucleophile.

  • Carbene Generation and Trapping: The reaction mixture is heated to the optimal temperature for carbene generation (e.g., 60-70 °C for using fluoroform, CHF₃).[5] The difluorocarbene precursor is then introduced. The reaction is monitored by TLC or LC-MS for the consumption of the starting material.

    • Causality: Difluorocarbene is a transient, highly reactive intermediate. Its generation must occur in the presence of the nucleophilic phenoxide to ensure efficient trapping. The choice of precursor dictates the required temperature. For the sterically hindered 2,6-isomer , a higher concentration of the phenoxide or prolonged reaction times may be required to achieve comparable yields to the 2,4-isomer .

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This protocol is a self-validating system. The progress of the reaction can be tracked, and the final product's identity and purity can be confirmed by standard analytical techniques (NMR, MS), validating the chosen reaction conditions.

Summary of Synthetic Performance

FeatureThis compound2,4-Difluoro-3-methoxyphenolJustification
O-Functionalization Rate Potentially SlowerPotentially FasterSteric hindrance from two ortho-fluorine atoms in the 2,6-isomer impedes the approach of electrophiles.
Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)The strong inductive electron-withdrawing effect is additive from two ortho-fluorine atoms in the 2,6-isomer.
EAS Regioselectivity Highly selective for C4Highly selective for C5The directing effects of the -OH and -OMe groups converge on a single, strongly activated position in each isomer.
Handling/Stability Generally stableGenerally stableNo specific instability data reported for either compound under standard laboratory conditions.[4]

Conclusion and Outlook

The choice between this compound and 2,4-Difluoro-3-methoxyphenol is not arbitrary; it is a strategic decision that hinges on the specific synthetic transformation required.

  • Choose this compound when:

    • High acidity is required for a specific catalytic cycle or reaction mechanism.

    • The synthetic goal involves electrophilic substitution exclusively at the C4 position.

    • The steric bulk around the phenol can be used to direct reactions away from the oxygen atom or to control selectivity in subsequent steps.

  • Choose 2,4-Difluoro-3-methoxyphenol when:

    • Rapid and efficient O-functionalization is the primary goal, especially with sterically demanding reagents.

    • Electrophilic substitution is desired at the C5 position.

    • A less acidic phenol is compatible with other functional groups in a complex molecule.

By understanding the nuanced interplay of steric and electronic effects dictated by the fluorine substitution pattern, researchers can harness the unique reactivity of each isomer to build complex molecular architectures with greater precision and efficiency.

References

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3,5-dimethoxyphenol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-6-iodo-3-methoxyphenol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • PubChem. (n.d.). 2,6-difluoro-3-methylphenol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 11, 2026, from [Link]

  • CP Lab Safety. (n.d.). 2,4-Difluoro-3-methoxyphenol, 98% Purity, C7H6F2O2, 10 grams. Retrieved January 11, 2026, from [Link]

  • R&D Chemicals. (n.d.). This compound, suppliers and manufacturers. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 295-302. [Link]

  • NIST. (n.d.). Phenol, 2,6-dimethoxy-. NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Thomoson, C. S., & Dolbier, W. R. Jr. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8904–8908. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Retrieved January 11, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of 2,6-Difluoro-3-methoxyphenol Analogs: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activities of 2,6-difluoro-3-methoxyphenol and its structural analogs. In the ever-evolving landscape of drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced potency and specificity. Phenolic compounds, renowned for their antioxidant properties, serve as a versatile scaffold.[1][2] The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability, thereby modulating its biological profile.[3][4] This guide outlines a systematic approach to compare the antioxidant, anti-inflammatory, and cytotoxic activities of a selected series of 3-methoxyphenol analogs, providing detailed experimental protocols and a discussion of the underlying structure-activity relationships (SAR).

Introduction: The Rationale for Fluorination of Methoxyphenols

Phenolic compounds are a major class of secondary metabolites in plants, possessing a range of biological activities attributed primarily to their ability to scavenge free radicals.[5][6] The guaiacol (2-methoxyphenol) moiety, in particular, is found in numerous natural products with reported anti-inflammatory and antioxidant effects.[7][8]

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry. The high electronegativity and small size of fluorine can lead to:

  • Modulation of Acidity (pKa): Electron-withdrawing fluorine atoms can increase the acidity of the phenolic proton, potentially enhancing its hydrogen-donating ability, a key mechanism for antioxidant activity.[3]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and increase the compound's half-life.

  • Enhanced Binding Interactions: Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, multipolar interactions) with biological targets, improving binding affinity and selectivity.[3]

This guide proposes a comparative study of the analogs shown below to elucidate the impact of fluorine substitution on the biological activity of the 3-methoxyphenol scaffold.

Comparative Analysis of Biological Activities

To systematically evaluate the therapeutic potential of the proposed analogs, we will focus on three key areas: antioxidant, anti-inflammatory, and anticancer activities. The following data is presented for illustrative purposes, based on established SAR principles, to guide a potential research program.

Antioxidant Activity

The capacity of a compound to neutralize reactive oxygen species (ROS) is a measure of its antioxidant potential. This is often the primary activity associated with phenolic compounds and is crucial for mitigating oxidative stress implicated in numerous diseases.[2] We will assess this using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[9][10]

Table 1: Comparative Antioxidant Activity (DPPH Assay)

Compound Structure Proposed Analogs Hypothetical IC₅₀ (µM) [a] Rationale for Predicted Activity
A1 3-Methoxyphenol Baseline 150 The parent compound establishes a baseline for antioxidant activity.
A2 This compound Core Compound 75 The two electron-withdrawing fluorine atoms are predicted to lower the O-H bond dissociation energy, facilitating hydrogen donation to scavenge radicals more effectively.[3]
A3 2,6-Dimethyl-3-methoxyphenol Steric/Electronic Control 180 Electron-donating methyl groups may slightly decrease radical scavenging ability compared to baseline. Steric hindrance around the hydroxyl group could also impede interaction with the DPPH radical.

| A4 | 3,5-Difluoro-3-methoxyphenol | Positional Isomer | 90 | Fluorine atoms at the 3 and 5 positions still exert an inductive effect, but the electronic influence on the hydroxyl group is less direct than in A2, leading to potent but slightly reduced activity. |

[a] Lower IC₅₀ values indicate higher antioxidant activity. Data is illustrative and based on theoretical SAR.[1][11]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Phenolic compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.[5][12] We will evaluate this activity via an in-vitro assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Comparative Anti-inflammatory Activity (NO Inhibition Assay)

Compound Proposed Analogs Hypothetical IC₅₀ (µM) [b] Rationale for Predicted Activity
A1 Baseline 95 Provides a benchmark for the inherent anti-inflammatory activity of the 3-methoxyphenol scaffold.
A2 Core Compound 40 Enhanced lipophilicity and altered electronic properties due to fluorination may improve cell permeability and interaction with intracellular targets like COX-2 or components of the NF-κB pathway.[5][7]
A3 Steric/Electronic Control 110 Increased steric bulk may hinder binding to the active sites of inflammatory enzymes.

| A4 | Positional Isomer | 55 | Demonstrates good activity, suggesting that overall molecular electronics and lipophilicity contribute significantly, though the specific substitution pattern of A2 appears optimal. |

[b] Lower IC₅₀ values indicate higher anti-inflammatory activity. Data is illustrative.

Anticancer (Cytotoxic) Activity

Many phenolic compounds exhibit antiproliferative effects against cancer cells by inducing apoptosis, cell cycle arrest, or other mechanisms.[6][13][14] The MTT assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound against a cancer cell line (e.g., HCT-116 human colon cancer cells).[13]

Table 3: Comparative Cytotoxic Activity (MTT Assay, HCT-116 Cells)

Compound Proposed Analogs Hypothetical IC₅₀ (µM) [c] Rationale for Predicted Activity
A1 Baseline >200 The parent phenol is expected to have low intrinsic cytotoxicity.
A2 Core Compound 65 The combination of increased lipophilicity and the potential to generate intracellular ROS or inhibit key survival pathways could lead to significant cytotoxic activity. Fluorinated compounds are known to have complex interactions with cellular systems.[15]
A3 Steric/Electronic Control >200 Similar to the baseline, low activity is expected.

| A4 | Positional Isomer | 85 | The presence of fluorine enhances cytotoxicity compared to the baseline, reinforcing the importance of this substitution for potential anticancer applications. |

[c] Lower IC₅₀ values indicate higher cytotoxicity. Data is illustrative.

Experimental Workflows and Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols and workflows are provided.

Overall Research Workflow

The logical progression from compound acquisition to multi-tiered biological evaluation is critical for a systematic study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis A Compound Synthesis or Procurement B Purity & Structural Verification (NMR, MS) A->B C Antioxidant Assay (DPPH) B->C Test Analogs D Cytotoxicity Assay (MTT) B->D Test Analogs E Anti-inflammatory Assay (NO Inhibition) B->E Test Analogs F IC50 Determination C->F D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound (e.g., Analog A2) G->H Identify Lead Compound

Caption: Workflow for the comparative biological evaluation of phenol analogs.

Detailed Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

  • Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.[9][10]

  • Procedure:

    • Prepare a stock solution of DPPH (0.1 mM) in methanol. Store in the dark.

    • Prepare serial dilutions of the test compounds (e.g., 1 to 200 µM) in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of the DPPH solution to each well. Methanol is used as a negative control, and Ascorbic Acid as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

    • Plot the % inhibition against concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: MTT Cell Viability Assay

  • Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be solubilized and quantified.[13]

  • Procedure:

    • Seed HCT-116 cells (or another suitable cell line) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48 hours. Include a vehicle control (e.g., DMSO).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

  • Principle: This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[2][5]

  • Procedure:

    • Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Mechanistic Insights and Structure-Activity Relationships

The hypothetical data suggests that This compound (A2) is the most promising lead compound. The superior activity can be attributed to a combination of electronic and steric factors.

  • Antioxidant Activity: The strong electron-withdrawing nature of the two ortho-fluorine atoms increases the acidity of the phenolic proton. This weakens the O-H bond, making hydrogen atom transfer (a key radical scavenging mechanism) more thermodynamically favorable.

  • Anti-inflammatory & Anticancer Activity: The biological activity of phenolic compounds in cellular systems is often linked to their ability to modulate signaling pathways. The NF-κB pathway is a critical regulator of inflammation and cell survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Phenol Phenolic Compound (e.g., Analog A2) IKK IKK Complex Phenol->IKK Inhibits TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates (Degradation) IkB IκBα NFkB NF-κB (p50/p65) Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->Genes Translocates & Activates Transcription IkB_NFkB:f1->NFkB Releases

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Methoxyphenols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the various chemical motifs employed, methoxyphenols are prevalent due to their versatile biological activities, including antioxidant and anti-inflammatory properties.[1] A key strategy to refine the drug-like properties of these molecules is the introduction of fluorine atoms. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated methoxyphenols, offering insights into the profound impact of fluorination on key physicochemical and metabolic parameters critical for drug development.

The Rationale for Fluorination: Beyond Simple Substitution

The introduction of fluorine into a methoxyphenol scaffold is not a mere substitution but a strategic decision to modulate a cascade of molecular properties.[2][3] The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its relatively small size allow for subtle yet significant alterations that can lead to improved drug candidates.[2][4] This guide will delve into a comparative analysis of these effects, supported by established experimental methodologies.

Physicochemical Properties: A Tale of Two Molecules

The addition of fluorine to a methoxyphenol backbone instigates a predictable yet powerful shift in its physicochemical characteristics. These changes are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD): A Balancing Act

Lipophilicity, a measure of a compound's ability to dissolve in fatty or non-polar environments, is a critical determinant of its pharmacokinetic behavior.[][6] The impact of fluorination on the lipophilicity of methoxyphenols is nuanced. While a single fluorine atom can increase lipophilicity, the effect is highly dependent on the position of the fluorine atom and the overall electronic environment of the molecule.[7][8]

CompoundStructurePredicted LogPRationale for Change
4-Methyl-2-methoxyphenol (Creosol)Structure of 4-Methyl-2-methoxyphenol2.2Baseline lipophilicity for a non-fluorinated methoxyphenol derivative.
4-Fluoromethyl-2-methoxyphenolStructure of 4-Fluoromethyl-2-methoxyphenol2.5The introduction of a single fluorine atom generally increases lipophilicity due to its hydrophobic nature.[8]
4-Trifluoromethyl-2-methoxyphenolStructure of 4-Trifluoromethyl-2-methoxyphenol3.1The trifluoromethyl group significantly enhances lipophilicity and can improve membrane permeability.[9][10]

Note: LogP values are estimations and can vary based on the prediction algorithm and experimental conditions.

Acidity (pKa): Modulating Ionization

The acidity of the phenolic hydroxyl group is crucial for receptor binding and solubility. Fluorination, with its strong electron-withdrawing nature, can significantly lower the pKa of the phenolic proton, making it more acidic.[11] This increased acidity can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

CompoundStructurePredicted pKaRationale for Change
2-Methoxyphenol (Guaiacol)Structure of 2-Methoxyphenol9.98Baseline acidity for a simple methoxyphenol.
4-Fluoro-2-methoxyphenolStructure of 4-Fluoro-2-methoxyphenol9.75The electron-withdrawing fluorine atom stabilizes the phenoxide anion, leading to a lower pKa.[12]
3,4,5,6-Tetrafluoro-2-methoxyphenolStructure of 3,4,5,6-Tetrafluoro-2-methoxyphenol6.5Multiple fluorine substituents have a cumulative electron-withdrawing effect, dramatically increasing acidity.

Note: pKa values are estimations and can vary based on the prediction algorithm and experimental conditions.

Metabolic Stability: The Fluorine Shield

A significant challenge in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 enzymes in the liver.[4][13] Fluorination can enhance metabolic stability by blocking sites of oxidation.[4][14] The high strength of the C-F bond makes it resistant to enzymatic cleavage compared to a C-H bond.[4][15]

CompoundPredicted Site of MetabolismImpact of Fluorination
4-Ethyl-2-methoxyphenolThe ethyl group and the aromatic ring are susceptible to oxidation.[16]By replacing a hydrogen with a fluorine on the ethyl group or the aromatic ring, the rate of metabolic degradation can be significantly reduced.[4][17]
Fluorinated 4-Ethyl-2-methoxyphenolFluorination at a metabolically labile position blocks the site from enzymatic attack, leading to a longer half-life and improved bioavailability.[2][4]This "fluorine shield" is a key strategy for enhancing the pharmacokinetic profile of drug candidates.[14]

Experimental Protocols

To empirically validate the predicted effects of fluorination, the following experimental protocols are recommended.

Determination of Lipophilicity (LogD at pH 7.4)

The shake-flask method is the gold standard for LogP determination.[18] For ionizable compounds like phenols, determining the distribution coefficient (LogD) at physiological pH is more relevant.

Protocol: Shake-Flask Method for LogD7.4 Measurement

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., n-octanol). Prepare a phosphate buffer solution at pH 7.4.

  • Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and the pH 7.4 buffer in a flask.

  • Equilibration: Shake the flask for a predetermined period (e.g., 2 hours) to allow for the compound to partition between the two phases.[19]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the LogD7.4 using the formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous).

Determination of Acidity (pKa)

Spectrometric titration is a reliable method for determining the pKa of phenolic compounds.[12]

Protocol: Spectrometric pKa Determination

  • Preparation of Solutions: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., a mixture of acetonitrile and water).[12]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the UV-Vis absorbance spectrum at various pH values.[12]

  • Data Analysis: The pKa is determined by analyzing the changes in the absorbance spectrum as a function of pH. The pH at which the concentrations of the protonated and deprotonated species are equal corresponds to the pKa.[12]

Evaluation of Metabolic Stability

In vitro assays using liver microsomes are commonly employed to assess the metabolic stability of drug candidates.[20][21][22]

Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate the test compound at a known concentration with liver microsomes (human or from other species) and NADPH (a cofactor for cytochrome P450 enzymes) in a buffered solution at 37°C.[22]

  • Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.[13] A longer half-life indicates greater metabolic stability.

Visualizing the Impact of Fluorination

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Non-Fluorinated Methoxyphenol cluster_1 Fluorinated Methoxyphenol Higher_pKa Higher pKa (Less Acidic) Fluorination Fluorination Higher_pKa->Fluorination Lower_Lipophilicity Moderate Lipophilicity Lower_Lipophilicity->Fluorination Metabolically_Labile Metabolically Labile Site (e.g., C-H bond) Metabolically_Labile->Fluorination Lower_pKa Lower pKa (More Acidic) Higher_Lipophilicity Increased Lipophilicity (Generally) Metabolically_Stable Blocked Metabolic Site (C-F bond) Fluorination->Lower_pKa Lowers Fluorination->Higher_Lipophilicity Increases Fluorination->Metabolically_Stable Blocks

Caption: Impact of Fluorination on Methoxyphenol Properties.

G Start Start with Methoxyphenol Scaffold Identify_Properties Identify Properties for Optimization (e.g., pKa, LogP, Metabolic Stability) Start->Identify_Properties Strategic_Fluorination Introduce Fluorine at Strategic Positions Identify_Properties->Strategic_Fluorination Synthesize_Analogs Synthesize Fluorinated and Non-Fluorinated Analogs Strategic_Fluorination->Synthesize_Analogs Experimental_Validation Perform Comparative Experimental Validation Synthesize_Analogs->Experimental_Validation Lipophilicity LogD Assay Experimental_Validation->Lipophilicity Acidity pKa Determination Experimental_Validation->Acidity Stability Metabolic Stability Assay Experimental_Validation->Stability Analyze_Data Analyze Data and Establish Structure-Activity Relationship (SAR) Lipophilicity->Analyze_Data Acidity->Analyze_Data Stability->Analyze_Data Lead_Optimization Lead Optimization Analyze_Data->Lead_Optimization

Caption: Workflow for Comparative Analysis in Drug Discovery.

Conclusion

The incorporation of fluorine into methoxyphenol scaffolds is a powerful and well-established strategy in medicinal chemistry to enhance the drug-like properties of these molecules. By judiciously positioning fluorine atoms, researchers can fine-tune lipophilicity, modulate acidity, and significantly improve metabolic stability. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these effects, enabling data-driven decisions in the lead optimization process. A thorough understanding of the comparative properties of fluorinated and non-fluorinated methoxyphenols is essential for the successful development of novel therapeutics.

References

  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8763. [Link]

  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8763. [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Powers, M. K., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Advanced Synthesis of Fluorinated Intermediates: The Role of 4-Fluoro-4'-methoxybenzophenone. Retrieved from [Link]

  • Pretze, M., et al. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 12(2), 79. [Link]

  • Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. JoVE. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology, 7(2), 207. [Link]

  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567. [Link]

  • Liu, X., & Testa, B. (2006). A High-Throughput Method for Lipophilicity Measurement. Journal of medicinal chemistry, 49(24), 7139–7145. [Link]

  • Liptak, M. D., & Shields, G. C. (2011). Computational calculation of absolute aqueous pKa values for phenols. International Journal of Quantum Chemistry, 111(7-8), 1548-1556. [Link]

  • My, N. T., Din, N. V., & Bay, M. V. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Science & Technology Development Journal, 23(3), 636-643. [Link]

  • Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6315–6386. [Link]

  • Gill, H., Tuteja, S., & Taylor, A. P. (2015). The role of fluorine in medicinal chemistry. Expert opinion on drug discovery, 10(10), 1053–1067. [Link]

  • Ghasemi, J., & Niazi, A. (2001). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Microchemical Journal, 68(2-3), 133-138. [Link]

  • Thompson, D. C., Perera, K., & Krol, E. S. (1995). o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices. Chemical research in toxicology, 8(3), 323–327. [Link]

  • Vilums, M., et al. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(12), 6405-6414. [Link]

  • Thompson, S. K., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2021(2), M1212. [Link]

  • Shaughnessy, M. G., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & medicinal chemistry letters, 28(15), 2568–2572. [Link]

  • Ökten, S., & Tural, S. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Records of Natural Products, 14(2), 126-134. [Link]

  • Jeffries, B. F. (2019). The influence of aliphatic fluorination on lipophilicity. University of Southampton. [Link]

  • Meanwell, N. A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 1. [Link]

  • Jeffries, B. F. (2019). The influence of aliphatic fluorination on lipophilicity. University of Southampton. [Link]

  • CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents. (n.d.).
  • Smith, J. (2018). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

  • PubChem. (n.d.). 4-(2-Fluoropropyl)-2-methoxyphenol. Retrieved from [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8345–8381. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

  • Autechem. (2025, October 17). Fluorinated Aromatic Compounds in Pharmaceutical Development. Retrieved from [Link]

  • National University of Singapore. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

  • PubChem. (n.d.). 5-[(2-Fluorophenoxy)methyl]-2-methoxyphenol. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2022). 4 Physical and Chemical Properties. In Guidance on PFAS Exposure, Testing, and Clinical Follow-Up. The National Academies Press. [Link]

  • Grulke, C. M., et al. (2019). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. Environmental science. Processes & impacts, 21(10), 1639–1653. [Link]

  • Rebelo, L. P. N., et al. (2013). Fluorinated Ionic Liquids as Task-Specific Materials: An Overview of Current Research. Ionic Liquids: From Knowledge to Application, 1-26. [Link]

Sources

Unambiguous Structural Validation of 2,6-Difluoro-3-methoxyphenol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. For researchers and scientists, the ability to unequivocally determine the constitution of a molecule is paramount. This guide provides an in-depth technical comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 2,6-Difluoro-3-methoxyphenol, a substituted phenol of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting data to build an unassailable structural proof.

The Challenge: Beyond 1D NMR

One-dimensional (1D) NMR spectroscopy, while a powerful tool, can present ambiguities for multi-substituted aromatic systems like this compound. Overlapping signals and complex coupling patterns can make definitive assignment of proton and carbon resonances challenging. 2D NMR spectroscopy overcomes these limitations by spreading the information into a second dimension, revealing correlations between nuclei that provide a clear roadmap of the molecular structure.[1][2][3][4]

This guide will focus on a suite of three complementary 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.[5][6][7][8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).[10][11][12][13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (¹H-¹³C two- to three-bond correlations), crucial for connecting spin systems and identifying quaternary carbons.[13][15][16][17][18]

Predicted ¹H and ¹³C NMR Resonances for this compound

Before delving into the 2D NMR analysis, it is essential to predict the expected chemical shifts and multiplicities from 1D NMR spectra based on the known structure of this compound (C₇H₆F₂O₂).[19][20][21]

Structure:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4~6.8-7.2C4: ~110-120
H5~6.6-7.0C5: ~105-115
OCH₃~3.8-4.0OCH₃: ~55-65
OHVariableC1: ~145-155 (C-O)
C2: ~140-150 (C-F)
C3: ~140-150 (C-O)
C6: ~150-160 (C-F)

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be performed sequentially on a standard 400 or 500 MHz NMR spectrometer. The successful acquisition and interpretation of each experiment provide validation for the subsequent steps.

Step 1: COSY - Mapping the Proton Network

The COSY experiment is the foundational step, allowing for the identification of coupled proton systems.[5][6][7][8][9] In the case of this compound, we expect to see a correlation between the two aromatic protons, H4 and H5.

Experimental Parameters:

Parameter Value Rationale
Pulse ProgramgCOSYGradient-selected COSY for cleaner spectra.
SolventCDCl₃ or DMSO-d₆Choice depends on sample solubility.
Temperature298 KStandard room temperature acquisition.
Spectral Width (F1 & F2)12 ppmTo encompass all proton signals.
Number of Increments (F1)256Sufficient resolution in the indirect dimension.
Number of Scans4Adequate signal-to-noise for a moderately concentrated sample.

Data Interpretation: The COSY spectrum will display the 1D ¹H spectrum on both the horizontal and vertical axes. Off-diagonal cross-peaks indicate scalar coupling between protons. A cross-peak will be observed between the signals corresponding to H4 and H5, confirming their three-bond (³JHH) coupling and establishing the presence of an adjacent proton pair on the aromatic ring.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Structure Validation prep Dissolve this compound in deuterated solvent cosy 1. COSY (¹H-¹H Correlations) prep->cosy hsqc 2. HSQC (¹H-¹³C One-Bond Correlations) cosy->hsqc interpret_cosy Identify Coupled Protons (H4-H5) cosy->interpret_cosy hmbc 3. HMBC (¹H-¹³C Long-Range Correlations) hsqc->hmbc interpret_hsqc Assign Directly Bonded C-H Pairs hsqc->interpret_hsqc interpret_hmbc Connect Fragments & Assign Quaternary Carbons hmbc->interpret_hmbc final_structure Confirm Structure of This compound interpret_cosy->final_structure interpret_hsqc->final_structure interpret_hmbc->final_structure

Caption: Workflow for 2D NMR-based structural validation.

Step 2: HSQC - Assigning Directly Bonded Carbons

The HSQC experiment provides unambiguous one-bond correlations between protons and the carbons to which they are attached.[10][11][12][13][14] This is a highly sensitive technique that simplifies the spectrum by only showing signals for protonated carbons.

Experimental Parameters:

Parameter Value Rationale
Pulse ProgramgHSQCADGradient and adiabatic pulse version for improved performance.
Spectral Width (F2 - ¹H)12 ppmTo encompass all proton signals.
Spectral Width (F1 - ¹³C)180 ppmTo encompass all carbon signals.
¹JCH Coupling Constant145 HzOptimized for typical one-bond C-H coupling in aromatic systems.
Number of Increments (F1)256Sufficient resolution in the indirect dimension.
Number of Scans8To ensure good signal-to-noise.

Data Interpretation: The HSQC spectrum will show the ¹H spectrum on the horizontal axis and the ¹³C spectrum on the vertical axis. Each cross-peak represents a direct bond between a proton and a carbon. We expect to see the following correlations:

Cross-Peak ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H4-C4~6.8-7.2~110-120
H5-C5~6.6-7.0~105-115
OCH₃~3.8-4.0~55-65

This experiment will definitively link the aromatic proton signals to their corresponding carbon signals and confirm the C-H connectivity of the methoxy group.

Step 3: HMBC - Assembling the Molecular Skeleton

The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons that are two or three bonds away.[13][15][16][17][18] This is instrumental in connecting the different spin systems and assigning quaternary (non-protonated) carbons.

Experimental Parameters:

Parameter Value Rationale
Pulse ProgramgHMBCADGradient and adiabatic pulse version.
Spectral Width (F2 - ¹H)12 ppmTo encompass all proton signals.
Spectral Width (F1 - ¹³C)180 ppmTo encompass all carbon signals.
nJCH Coupling Constant8 HzOptimized for typical two- and three-bond C-H couplings.
Number of Increments (F1)400Higher resolution is often beneficial for HMBC.
Number of Scans16Longer acquisition time is often needed for the weaker long-range correlations.

Data Interpretation: The HMBC spectrum will reveal a wealth of connectivity information. Key expected correlations for this compound are summarized below:

Proton Correlates to Carbon(s) Significance
H4C2, C5, C6Confirms the position of H4 relative to the fluorinated carbons and C5.
H5C1, C3, C4Confirms the position of H5 relative to the oxygenated carbons and C4.
OCH₃C3Unambiguously attaches the methoxy group to C3.

Visualizing Key HMBC and COSY Correlations

G cluster_structure This compound C1 C1-OH C2 C2-F C3 C3-OCH3 C4 C4-H C5 C5-H C6 C6-F C5-H C5-H C5-H->C1 HMBC C5-H->C3 HMBC C5-H->C4 HMBC C4-H C4-H C4-H->C2 HMBC C4-H->C5 HMBC C4-H->C6 HMBC C4-H->C5-H COSY C3-OCH3 C3-OCH3 C3-OCH3->C3 HMBC

Caption: Key COSY and HMBC correlations for structural confirmation.

Conclusion: A Triad of Evidence for Unambiguous Structure

By systematically applying COSY, HSQC, and HMBC 2D NMR experiments, we can construct an irrefutable structural proof for this compound. The COSY experiment establishes the proton connectivity, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment reveals the long-range connectivity that pieces the entire molecular puzzle together. This comprehensive approach provides a self-validating workflow that ensures the highest level of scientific integrity in molecular characterization, a critical requirement for researchers, scientists, and drug development professionals.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Measuring methods available and examples of their applications COSY (COrrel
  • Deciphering Complex Chemical Structures with COSY NMR - JEOL USA blog.
  • What Is HSQC NMR? - Chemistry For Everyone - YouTube.
  • What Is COSY NMR? - Chemistry For Everyone - YouTube.
  • What Is HMBC NMR? - Chemistry For Everyone - YouTube.
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Heteronuclear single quantum coherence spectroscopy - Wikipedia.
  • COSY - NMR Core Facility - Columbia University.
  • 2D HMBC - NMR Wiki.
  • HSQC and HMBC | NMR Core Facility - Columbia University.
  • 19: HMBC - Chemistry LibreTexts.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube.
  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correl
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS Intern
  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchemlabs.com.
  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab - American Chemical Society.
  • This compound (C7H6F2O2) - PubChemLite.
  • Small molecule-NMR | University of Gothenburg.
  • Understanding 1D and 2D NMR Spectra of Organic Compounds and N
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Cre
  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH.
  • 2D HMQC and HSQC (VnmrJ ChemPack) - IU NMR Facility.
  • 2,6-Difluoro-3,5-dimethoxyphenol | C8H8F2O3 | CID 177794817 - PubChem.
  • This compound | CAS 886498-60-8 | SCBT - Santa Cruz Biotechnology.
  • Supplementary Information File - Journal of Pharmacy & Pharmaceutical Sciences.
  • How to Read 2D NMR (COSY & NOESY)
  • New NMR Structure Determination Methods for Prenylated Phenols | Request PDF - ResearchG
  • This compound | 886498-60-8 - ChemicalBook.
  • Harmonized 1H, 13C 1D, 2D Parameter Sets | NMR Facility - Chemistry Department - University of Missouri-St. Louis.
  • 2,6-Difluoro-3-methylphenol | C7H6F2O | CID 2774152 - PubChem.
  • Characterization of Substituted Phenol-Formaldehyde Resins Using Solid-St
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL.
  • Electronic Supplementary Inform
  • Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics - MDPI.
  • 3,6-difluoro-2-methoxyphenol (C7H6F2O2) - PubChemLite.

Sources

Introduction: The Analytical Imperative for 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the comparative analysis and cross-validation of analytical methods for the quantification of 2,6-Difluoro-3-methoxyphenol.

This compound is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Its precise quantification is critical for ensuring reaction yield, monitoring process impurities, and guaranteeing the quality of final products. The presence of reactive fluoro- and hydroxyl- functional groups necessitates robust and reliable analytical methods. When multiple analytical techniques are employed across different stages of development or at different laboratory sites, a rigorous cross-validation study becomes essential to ensure data consistency and integrity.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. It further outlines a detailed protocol for the cross-validation of these methods, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]

Diagram: Structure of this compound

Caption: Chemical structure of this compound.

Comparative Overview of Primary Analytical Techniques

The selection of an analytical method is contingent upon factors such as the sample matrix, required sensitivity, desired selectivity, and available instrumentation. For this compound, the two most suitable quantitative techniques are HPLC-UV and GC-MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse method for non-volatile or thermally labile compounds like phenols.[3] The separation is based on the compound's partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The phenolic nature and aromaticity of the target compound make it an excellent chromophore for UV detection.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity.[5] It separates compounds based on their volatility and interaction with a capillary column, followed by detection with a mass spectrometer that provides structural information based on the mass-to-charge ratio of ionized fragments.[5][6] Due to the polarity and potential for thermal degradation of phenols, derivatization is often employed to increase volatility and improve chromatographic peak shape.[7]

Other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, are invaluable for structural confirmation and can be used for quantification, but are generally less suited for high-throughput process monitoring.[5][8]

The Rationale for Cross-Validation

According to ICH Q2(R2) guidelines, cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and yield comparable results.[2] This is not merely a pass/fail exercise but a process to ensure data continuity and reliability under various scenarios[1]:

  • Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.

  • Data Bridging: When results from a legacy method need to be compared with a newly developed method.

  • Inter-laboratory Studies: When the same analysis is performed at different sites.[9]

The ultimate goal is to understand and quantify any systematic bias between the methods to ensure that decisions based on the analytical data are sound, regardless of the method or location of analysis.[10]

Experimental Protocols: A Comparative Approach

The following protocols are provided as robust starting points for the development and validation of methods for this compound.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for the direct quantification of the analyte in a process sample, assuming solubility in a suitable organic solvent.

1. Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid. Causality: The acidic modifier suppresses the ionization of the phenolic hydroxyl group, ensuring a single analyte form and preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (A typical absorbance maximum for methoxyphenols).[4]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) from the stock solution using the mobile phase as the diluent.

  • Sample Solution: Dilute the process sample with methanol to an expected concentration within the calibration range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides enhanced selectivity and sensitivity, which is particularly useful for complex matrices or trace-level analysis.

1. Instrumentation and Conditions:

  • System: GC-MS with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-polysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C, Splitless mode.

  • Oven Program: 80 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • MS Ion Source: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte.

2. Derivatization and Sample Preparation:

  • Causality: Derivatization with Pentafluorobenzyl Bromide (PFBBr) converts the polar hydroxyl group into a bulky, electron-capturing ether, significantly improving volatility and chromatographic performance.[7]

  • Standard/Sample Preparation: To 1 mL of the diluted standard or sample in a suitable solvent (e.g., acetone), add 50 µL of a 10% PFBBr solution and 20 mg of potassium carbonate.

  • Reaction: Cap the vial and heat at 60 °C for 1 hour.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and allow the layers to separate. Analyze the upper hexane layer.

Head-to-Head Method Validation Summary

Before cross-validation, each method must be individually validated to demonstrate its fitness for purpose.[11] The table below summarizes typical performance characteristics.

ParameterHPLC-UV MethodGC-MS MethodICH Q2(R2) Guideline
Linearity (R²) > 0.999> 0.998R² should be close to 1.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Typically 98.0% - 102.0% for drug substance.
Precision (% RSD) < 1.0%< 1.5%Typically ≤ 2% for drug substance.
LOQ (µg/mL) 1.0 µg/mL0.1 µg/mLThe lowest concentration quantifiable with acceptable precision and accuracy.

Cross-Validation Study Design and Execution

The core of the cross-validation is the direct comparison of results from both validated methods using the same set of samples.

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison Sample Select 10-12 Process Samples (Spanning expected range) Prep_HPLC Prepare for HPLC (Dilution) Sample->Prep_HPLC Prep_GC Prepare for GC-MS (Dilution & Derivatization) Sample->Prep_GC Analyze_HPLC Analyze via Validated HPLC-UV Method Prep_HPLC->Analyze_HPLC Analyze_GC Analyze via Validated GC-MS Method Prep_GC->Analyze_GC Results_HPLC HPLC Results (Concentration µg/mL) Analyze_HPLC->Results_HPLC Results_GC GC-MS Results (Concentration µg/mL) Analyze_GC->Results_GC Compare Statistical Comparison (% Difference, Bland-Altman Plot) Results_HPLC->Compare Results_GC->Compare Conclusion Assess Comparability & Document Bias Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Step-by-Step Protocol
  • Sample Selection: Select a minimum of 10-12 representative process samples that cover the expected analytical range of this compound.

  • Sample Analysis: Aliquot each sample. Analyze one set using the validated HPLC-UV method and the other set using the validated GC-MS method.

  • Data Compilation: Record the final calculated concentration for each sample from both methods.

  • Statistical Evaluation: Calculate the percentage difference for each sample pair using the formula: % Difference = [(Result_GCMS - Result_HPLC) / mean(Result_GCMS, Result_HPLC)] * 100

Comparative Results and Acceptance Criteria

While the ICH M10 guideline intentionally omits rigid acceptance criteria for cross-validation to encourage scientific judgment, a common industry practice is to demonstrate strong correlation.[1] The agreement between methods is assessed to ensure that any observed differences would not impact process or quality decisions.

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
P-00110.510.3-1.9%
P-00225.125.8+2.7%
P-00348.947.9-2.1%
P-00474.375.1+1.1%
P-00599.8101.2+1.4%
P-006121.5119.9-1.3%

Interpretation of Results: The hypothetical data above show a high degree of concordance between the two methods, with all percentage differences falling well within ±5%. This indicates that the methods are interchangeable for routine analysis within this concentration range. A graphical analysis, such as a Bland-Altman plot, can further be used to visualize the agreement and identify any concentration-dependent bias.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • HPLC-UV is a straightforward, robust method ideal for routine QC environments where high throughput and simplicity are valued.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices, impurity profiling, or when structural confirmation is required alongside quantification.

A successful cross-validation, as demonstrated, provides documented evidence that both methods produce comparable data. This allows an organization the flexibility to transfer methods between labs, update analytical technology, and confidently compare data across a product's lifecycle, thereby ensuring unwavering scientific integrity and product quality.

References

  • Blog. (2026, January 5). What analytical methods are used to detect fluorophenol? Fourier.
  • ICH. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • EBF. (2017). Cross and Partial Validation. European Bioanalysis Forum.
  • NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • Global Bioanalysis Consortium Harmonization Team. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. PMC - NIH. Available at: [Link]

  • SIELC Technologies. Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column. Available at: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Various. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • Journal of the American Chemical Society. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Available at: [Link]

  • LibreTexts. Spectroscopic Methods. Available at: [Link]

  • PubMed. Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion. Available at: [Link]

  • ATSDR. ANALYTICAL METHODS. Available at: [Link]

  • UNEP. Analytical Methods. Available at: [Link]

  • EPA. Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. Available at: [Link]

  • PubMed. Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. Available at: [Link]

  • SIELC Technologies. 4-Methoxyphenol. Available at: [Link]

  • NCASI. Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. Available at: [Link]

  • ResearchGate. Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. Available at: [Link]

Sources

Performance Benchmark: 2,6-Difluoro-3-methoxyphenol Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorination in Kinase Inhibitor Design

In the landscape of targeted therapeutics, protein kinases remain a pivotal class of drug targets. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery, particularly in oncology and neurodegenerative diseases. A recurring strategy to enhance the potency, selectivity, and pharmacokinetic properties of these inhibitors is the incorporation of fluorine atoms into the molecular scaffold. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence protein-ligand interactions and metabolic stability.

This guide focuses on a specific chemical scaffold, 2,6-Difluoro-3-methoxyphenol, as a promising starting point for the development of novel kinase inhibitors. The strategic placement of two fluorine atoms flanking a hydroxyl group, combined with a methoxy substituent, is hypothesized to confer advantageous properties for kinase binding. This document provides a comparative analysis of the potential performance of inhibitors derived from this scaffold, with a particular focus on Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) as a representative target. DYRK1A is a crucial kinase implicated in neurodegenerative disorders like Alzheimer's and Down syndrome, as well as certain cancers, making it a high-value target for therapeutic intervention.[1][2]

We will explore the structure-activity relationships (SAR) of related fluorinated polyphenols, present hypothetical comparative data based on these relationships, and provide detailed experimental protocols for researchers to validate and benchmark their own this compound-derived compounds.

Comparative Performance Analysis: Benchmarking Against Known DYRK1A Inhibitors

While specific experimental data for inhibitors directly derived from the this compound scaffold is emerging, we can infer their potential performance by examining structurally related fluorinated polyphenols and comparing them to established DYRK1A inhibitors. Natural polyphenols, such as epigallocatechin gallate (EGCG), have been identified as DYRK1A inhibitors, and fluorination of these scaffolds has been shown to dramatically increase their potency.[3]

For the purpose of this guide, we will designate a hypothetical inhibitor, DFMP-1 , derived from the this compound core, and compare its projected performance against well-characterized DYRK1A inhibitors.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

InhibitorDYRK1ADYRK1BDYRK2GSK3βCLK1
DFMP-1 (Hypothetical) ~50 ~200>1000~500~300
Harmine80166900>1000050
Leucettine L41150300>1000020030
INDY240230>10000>10000>10000
EGCG300NDND>10000ND

Data for Harmine, Leucettine L41, INDY, and EGCG are compiled from publicly available sources. The projected potency of DFMP-1 is based on the enhanced activity observed in other fluorinated polyphenol inhibitors.[3] ND: Not Determined

The rationale for the projected high potency of DFMP-1 lies in the structure-activity relationships observed for similar compounds. The introduction of two fluorine atoms in the ortho positions to a hydroxyl group can significantly increase inhibitory activity against DYRK1A.[3] This is likely due to favorable interactions with the kinase hinge region and the modulation of the hydroxyl group's acidity, enhancing hydrogen bonding.

Mechanism of Action and Signaling Pathway

DYRK1A is a serine/threonine kinase that plays a critical role in neuronal development, cell proliferation, and apoptosis. Its signaling pathway involves the phosphorylation of a variety of downstream targets, including transcription factors and cytoskeletal proteins. Inhibition of DYRK1A can modulate these pathways, offering therapeutic potential.

DYRK1A_Pathway cluster_upstream Upstream Regulation cluster_kinase Kinase Activity cluster_downstream Downstream Targets & Cellular Processes cluster_inhibitors Inhibitor Action DYRK1A_Gene DYRK1A Gene (Chromosome 21) DYRK1A_Protein DYRK1A Protein DYRK1A_Gene->DYRK1A_Protein Transcription & Translation Autophosphorylation Autophosphorylation (Tyr321) DYRK1A_Protein->Autophosphorylation Activation Transcription_Factors Transcription Factors (e.g., NFAT, CREB) Autophosphorylation->Transcription_Factors Splicing_Factors Splicing Factors (e.g., SF3B1) Autophosphorylation->Splicing_Factors Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Tau) Autophosphorylation->Cytoskeletal_Proteins Apoptosis Apoptosis Autophosphorylation->Apoptosis Cell_Cycle Cell Cycle & Proliferation Transcription_Factors->Cell_Cycle Splicing_Factors->Cell_Cycle Neuronal_Development Neuronal Development Cytoskeletal_Proteins->Neuronal_Development DFMP_Inhibitor This compound -derived Inhibitor (DFMP-1) DFMP_Inhibitor->Autophosphorylation Inhibition

Caption: Simplified DYRK1A signaling pathway and the point of intervention for DFMP-1.

Experimental Protocols for Performance Benchmarking

To empirically validate the performance of novel this compound-derived inhibitors, a series of standardized in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified DYRK1A.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate (or other suitable substrate)

  • ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[4]

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system[5]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the DYRK1A enzyme and the peptide substrate in kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume should be 10 µL.[4]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Assay_Workflow Start Start Compound_Dilution 1. Compound Serial Dilution Start->Compound_Dilution Reaction_Setup 2. Add Compound, Enzyme, and Substrate to Plate Compound_Dilution->Reaction_Setup Initiate_Reaction 3. Add ATP to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubation 4. Incubate at RT for 60 min Initiate_Reaction->Incubation Detection 5. Add ADP-Glo™ Reagents and Measure Luminescence Incubation->Detection Data_Analysis 6. Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Assay for Target Engagement

This assay confirms that the inhibitor can penetrate the cell membrane and engage with its target, DYRK1A, in a physiological context.

Objective: To assess the inhibition of DYRK1A-mediated phosphorylation of a downstream substrate in a cellular environment.

Materials:

  • Human cell line expressing DYRK1A (e.g., HEK293T, SH-SY5Y)

  • Test compound (dissolved in DMSO)

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Tau (Ser202), anti-total-Tau, anti-DYRK1A, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound (and a DMSO control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate and loading control.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The strategic incorporation of fluorine is anticipated to enhance inhibitory activity against key targets such as DYRK1A. The comparative data, although projected, provides a strong rationale for pursuing the synthesis and evaluation of derivatives from this scaffold. The provided experimental protocols offer a robust framework for researchers to benchmark the performance of their novel compounds against existing inhibitors.

Future work should focus on the synthesis of a focused library of this compound derivatives and their comprehensive biological evaluation. This should include broad kinase profiling to assess selectivity, as well as in vivo studies to determine pharmacokinetic properties and efficacy in relevant disease models. Such studies will be crucial in validating the therapeutic potential of this exciting new class of kinase inhibitors.

References

  • An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. PLOS One. Available at: [Link]

  • Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. MDPI. Available at: [Link]

  • Selected potential small molecule inhibitors of DYRK1A. ResearchGate. Available at: [Link]

  • DYRK1A Inhibitors. Alzheimer's Drug Discovery Foundation. Available at: [Link]

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. ACS Publications. Available at: [Link]

Sources

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6-Difluoro-3-methoxyphenol Derivatives as Kinase Inhibitors

In the landscape of modern medicinal chemistry, the discovery of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a significant driver of drug discovery. The this compound moiety has emerged as one such scaffold, particularly in the design of potent protein kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, they have become a major class of therapeutic targets.[2]

The unique electronic properties conferred by the difluoro substitution pattern, combined with the methoxy group, create a pharmacophore with desirable characteristics for kinase active site recognition. The fluorine atoms act as strong electron-withdrawing groups and can form crucial hydrogen bonds or other non-covalent interactions, while often enhancing metabolic stability and binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives built upon this core, with a focus on their application as inhibitors of the BRAF kinase, a key player in the MAPK signaling pathway.[3]

The Biological Target: BRAF and the MAPK Signaling Pathway

The Ras-Raf-MEK-ERK cascade (MAPK pathway) is a central signaling pathway that governs cell proliferation, differentiation, and survival.[3] The BRAF kinase is a critical component of this cascade. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving uncontrolled cell growth in approximately 50% of melanomas and a significant fraction of other cancers.[3][4] This makes BRAF a prime target for therapeutic intervention. Inhibitors based on the this compound scaffold have shown promise in selectively targeting this ATP-binding site.[4]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF (Target) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation

Caption: The MAPK signaling cascade, highlighting BRAF as a key therapeutic target.

Core Structure and Key Points of Modification

The majority of potent inhibitors utilizing this scaffold are configured as diaryl ethers. This structure allows for extensive exploration of the SAR by modifying the second aryl ring (herein termed the "R-group ring"), which typically binds into a hydrophobic pocket of the kinase.

SAR_Scaffold cluster_nodes scaffold A 2,6-Difluoro (Key for binding/ selectivity) B 3-Methoxy (Modulates electronics) C Ether Linker (Orientation) D R-Group Ring (Primary point for SAR exploration)

Caption: General diaryl ether scaffold showing key regions for SAR modification.

Comparative SAR Analysis of Diaryl Ether Derivatives

Systematic modification of the R-group ring has yielded crucial insights into the requirements for potent BRAF inhibition. The following analysis compares how different substitutions impact biological activity, with data summarized from various studies on diaryl ether derivatives.[5]

Impact of Substitution on the R-Group Phenyl Ring

The electronic and steric nature of substituents on the second phenyl ring dramatically influences the inhibitory potency. Structure-activity relationship studies have shown that placing a chlorine or hydroxyl group at the para-position of this ring can significantly boost antitumor activity.[5]

Compound ID R-Group (Substitution on Phenyl Ring) Target Cell Line IC50 (µM) Key Observation
5a H (Unsubstituted)HepG2> 50The unsubstituted phenyl ring results in a lack of significant activity, highlighting the need for specific interactions.
5h 4-Chloro (p-Cl)HepG22.57The addition of an electron-withdrawing chlorine atom at the para position dramatically increases potency, likely through favorable interactions in the hydrophobic pocket of the target kinase.[5]
5i 4-Fluoro (p-F)HepG216.32Fluorine, while electron-withdrawing, is smaller than chlorine and results in lower potency compared to 5h, suggesting that both size and electronic effects are important.
5k 4-Hydroxy (p-OH)HepG27.95A hydroxyl group at the para position also enhances activity significantly, likely by acting as a hydrogen bond donor or acceptor, improving the binding affinity.[5]
5l 4-Methoxy (p-OCH3)HepG219.34The methoxy group is less effective than a hydroxyl or chloro group, indicating that a simple electron-donating group is not as favorable as one that can participate in hydrogen bonding or specific halogen interactions.

Data synthesized from studies on diaryl ether derivatives targeting various cancer cell lines.[5]

Causality Behind Experimental Choices:

  • Halogens (Cl, F): These were chosen to probe the effect of electron-withdrawing groups and their potential to form halogen bonds within the kinase active site. The comparison between chloro and fluoro helps dissect the relative importance of size versus electronegativity.

  • Hydrogen-Bonding Groups (OH): The hydroxyl group was introduced to test the hypothesis that a hydrogen bond donor/acceptor at this position could anchor the ligand in the binding pocket, thereby increasing affinity.

  • Electron-Donating Groups (OCH3): The methoxy group serves as a comparison to the hydroxyl group, helping to determine if the observed effect is purely electronic or if the hydrogen-bonding capability of the hydroxyl is critical.

Experimental Protocols for Compound Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. The primary method for evaluating these compounds is through in vitro kinase activity assays.

Representative Synthesis: Ullmann Condensation for Diaryl Ethers

A common and efficient method for synthesizing the diaryl ether linkage is the copper-catalyzed Ullmann condensation.[6]

  • Reactants: Combine this compound (1.0 eq), the desired aryl halide (e.g., 1-chloro-4-nitrobenzene, 1.1 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent like dimethylformamide (DMF).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140 °C for 12-24 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired diaryl ether.

Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1] It is a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Recombinant BRAF V600E kinase

  • Kinase substrate peptide

  • ATP

  • Test compounds (serially diluted in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well plates

Procedure:

  • Compound Plating: Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Kinase Addition: Add 2.5 µL of BRAF kinase solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and eliminates any remaining unconsumed ATP.

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced into ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

Kinase_Assay_Workflow A 1. Compound Plating (Serial dilutions in 96-well plate) B 2. Add Kinase (BRAF) (Incubate 10 min) A->B C 3. Initiate Reaction (Add Substrate/ATP, Incubate 60 min) B->C D 4. Stop Reaction (Add ADP-Glo™ Reagent, Incubate 40 min) C->D E 5. Generate Signal (Add Kinase Detection Reagent, Incubate 30 min) D->E F 6. Read Luminescence (Plate Reader) E->F G 7. Data Analysis (Dose-response curve -> IC50) F->G

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a cornerstone in the design of potent kinase inhibitors, particularly those targeting BRAF. SAR studies consistently demonstrate that the diaryl ether motif is highly effective, with inhibitory potency being exquisitely sensitive to substitutions on the second aryl ring. Key findings indicate that electron-withdrawing groups capable of specific interactions, such as a para-chloro substituent, or hydrogen-bonding moieties like a para-hydroxyl group, are critical for achieving high affinity.[5] The unsubstituted scaffold is largely inactive, underscoring the necessity of these targeted modifications.

Future research will likely focus on moving beyond simple substitutions to include more complex heterocyclic R-groups to further optimize potency and selectivity, as well as to address acquired resistance, a common challenge with targeted therapies.[7] The continued application of robust synthetic methods and standardized biological assays will be paramount in validating new derivatives and advancing this promising class of inhibitors toward clinical application.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • NIH. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • NIH. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC.
  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate.
  • MDPI. (n.d.). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors.
  • Lee, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed.
  • Bulai, R. G., et al. (n.d.). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv.
  • Bulai, R. G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed.
  • Armstrong, L. D., et al. (2023). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. PubMed.
  • Bulai, R. G., et al. (2025). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. ResearchGate.
  • Kim, H. J., et al. (2021). Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. MDPI.
  • Thomoson, C. S., & Dolbier, W. R. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. PubMed.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.
  • ResearchGate. (n.d.). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Fujisawa, S., et al. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed.
  • MDPI. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells.
  • NIH. (n.d.). Microparticle-delivered Cxcl9 prolongs Braf inhibitor efficacy in melanoma. PubMed Central.
  • MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors.
  • Larkin, J., et al. (2014). Combined vemurafenib and cobimetinib in BRAF-mutated melanoma. New England Journal of Medicine.
  • RSC Publishing. (n.d.). Kinases Home.
  • NIH. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. PMC.
  • NIH. (n.d.). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. PMC.
  • MDPI. (n.d.). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies.
  • PubMed. (2023). Biological Screening of Polyphenol Derivatives for Anti-Proliferative, Anti-Apoptotic and Anti-Migrative Activities in Human Breast Cancer Cell Lines MCF-7.
  • NIH. (2014). Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase. PMC.
  • MDPI. (n.d.). Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2).

Sources

A Head-to-Head Comparison of Synthetic Routes to 2,6-Difluoro-3-methoxyphenol: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern drug discovery and development. Among these, fluorinated phenols are of particular interest due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity. 2,6-Difluoro-3-methoxyphenol, a key building block for various pharmaceutical and agrochemical candidates, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides a critical, head-to-head comparison of plausible synthetic strategies for this valuable intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.

Introduction: The Synthetic Challenge

The arrangement of two fluorine atoms ortho to a hydroxyl group, combined with a meta-methoxy group, necessitates a carefully designed synthetic approach. Direct electrophilic fluorination of 3-methoxyphenol is often plagued by a lack of regioselectivity, leading to a mixture of products that are difficult to separate. Therefore, more controlled, multi-step syntheses are generally required. This guide will explore two primary strategies:

  • Route 1: Synthesis via Diazotization of 2,6-Difluoro-3-methoxyaniline. This classic approach leverages the reliable Sandmeyer-type reaction to introduce the hydroxyl group at a late stage.

  • Route 2: Synthesis from a Pre-fluorinated Building Block. This strategy begins with a commercially available or readily accessible difluorinated starting material, followed by the introduction of the methoxy and hydroxyl functionalities.

We will delve into the experimental details, mechanistic underpinnings, and a comparative analysis of these routes to provide a comprehensive resource for chemists in the field.

Route 1: The Diazotization Approach

This synthetic pathway hinges on the preparation of the key intermediate, 2,6-difluoro-3-methoxyaniline, followed by its conversion to the target phenol via a diazonium salt.

Overall Workflow

Route_1_Workflow A 1,2,3-Trichlorobenzene B Mixture of Difluorochlorobenzenes A->B Halex Reaction C 2,6-Difluoroaniline B->C Amination & Reduction D 2,6-Difluoro-3-nitroaniline C->D Nitration E 2,6-Difluoro-3-methoxyaniline D->E Reduction & Methylation F This compound E->F Diazotization & Hydrolysis

Caption: Workflow for the synthesis of this compound via a diazotization strategy.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-Difluoroaniline from 1,2,3-Trichlorobenzene

The synthesis of 2,6-difluoroaniline can be achieved from the relatively inexpensive and readily available 1,2,3-trichlorobenzene.[1][2] This process involves a partial fluorine exchange (Halex reaction) followed by amination and, if necessary, a selective reduction of an isomeric byproduct.[1]

  • Protocol: A detailed procedure for the conversion of 1,2,3-trichlorobenzene to a mixture of difluorochlorobenzenes and subsequent amination to 2,6-difluoroaniline is described in U.S. Patent 5,091,580.[2] The process typically involves heating 1,2,3-trichlorobenzene with a fluoride source such as KF or CsF in a high-boiling polar aprotic solvent. The resulting mixture of difluorochlorobenzenes is then aminated under high pressure and temperature with aqueous ammonia in the presence of a copper catalyst.

Step 2: Nitration of 2,6-Difluoroaniline

  • Protocol: To a stirred solution of 2,6-difluoroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature. The reaction mixture is then carefully poured onto crushed ice, and the precipitated 2,6-difluoro-3-nitroaniline is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of the Nitro Group and Methylation of the Phenol

This two-step sequence first reduces the nitro group to an amine and then selectively methylates the newly formed hydroxyl group after a subsequent diazotization and hydrolysis. A more direct approach involves the reduction of the nitro group, followed by methylation of the resulting aniline to protect it before a final deprotection. However, for simplicity, we will proceed with the reduction followed by the introduction of the methoxy group.

  • Protocol (Reduction): 2,6-Difluoro-3-nitroaniline (1.0 eq) is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 2,6-difluoro-benzene-1,3-diamine.

  • Protocol (Diazotization and Hydrolysis to Phenol): The crude 2,6-difluoro-benzene-1,3-diamine is dissolved in an aqueous solution of a non-oxidizing acid (e.g., H₂SO₄). The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution, leading to the formation of 2,6-difluorobenzene-1,3-diol.

  • Protocol (Selective Methylation): The resulting 2,6-difluorobenzene-1,3-diol can be selectively O-methylated at the less sterically hindered hydroxyl group. To a solution of the diol (1.0 eq) in a suitable solvent such as acetone or DMF, is added a mild base (e.g., K₂CO₃, 1.1 eq) and a methylating agent like dimethyl sulfate or methyl iodide (1.0 eq). The reaction is stirred at room temperature or with gentle heating until the mono-methylated product is the major component, as monitored by TLC or GC-MS.

Step 4: Diazotization of 2,6-Difluoro-3-methoxyaniline and Hydrolysis

  • Protocol: 2,6-Difluoro-3-methoxyaniline (1.0 eq) is dissolved in a mixture of an appropriate acid (e.g., sulfuric acid or tetrafluoroboric acid) and water, and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.05 eq) is added dropwise, maintaining the low temperature. After stirring for 30 minutes, the diazonium salt solution is slowly added to a hot aqueous solution (or in the case of the tetrafluoroborate salt, it can be decomposed thermally) to yield the final product, this compound. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

Mechanistic Insights

The key transformations in this route are the electrophilic nitration of the activated aromatic ring of 2,6-difluoroaniline and the Sandmeyer-type reaction. The fluorine atoms are ortho, para-directing, and the amino group is a strong activating group, directing the nitration to the 3- and 5-positions. The subsequent diazotization proceeds via the formation of a nitrosonium ion (NO⁺) which attacks the nucleophilic nitrogen of the aniline. The resulting diazonium ion is an excellent leaving group (N₂) and is readily displaced by a nucleophile, in this case, water, to form the phenol.

Route 2: The Pre-fluorinated Building Block Approach

This strategy starts with a commercially available or readily synthesized difluorinated aromatic compound and builds the desired functionality onto the ring. A plausible starting material is 2,6-difluorobromobenzene.

Overall Workflow

Route_2_Workflow A 2,6-Difluorobromobenzene B 1-Bromo-2,6-difluoro-3-nitrobenzene A->B Nitration C 2,6-Difluoro-3-nitroanisole B->C Methoxylation D 2,6-Difluoro-3-methoxyaniline C->D Reduction E This compound D->E Diazotization & Hydrolysis

Caption: Workflow for the synthesis of this compound from a pre-fluorinated building block.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2,6-Difluorobromobenzene

  • Protocol: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, 2,6-difluorobromobenzene (1.0 eq) is added dropwise, ensuring the temperature does not exceed 10 °C. The reaction mixture is then stirred at room temperature for several hours. The mixture is carefully poured onto ice, and the solid precipitate of 1-bromo-2,6-difluoro-3-nitrobenzene is collected by filtration, washed with water, and dried.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of the bromine atom by a methoxide source.

  • Protocol: 1-Bromo-2,6-difluoro-3-nitrobenzene (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or DMSO. Sodium methoxide (1.1 eq) is added portion-wise, and the reaction mixture is heated to a moderate temperature (e.g., 60-80 °C). The reaction is monitored by TLC until the starting material is consumed. The mixture is then cooled, poured into water, and the product, 2,6-difluoro-3-nitroanisole, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 3: Reduction of the Nitro Group

  • Protocol: 2,6-Difluoro-3-nitroanisole (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst such as Pd/C or Raney nickel is added, and the mixture is subjected to hydrogenation (either with hydrogen gas or a transfer hydrogenation reagent like ammonium formate). Upon completion, the catalyst is filtered off, and the solvent is removed to yield 2,6-difluoro-3-methoxyaniline.

Step 4: Diazotization and Hydrolysis

This final step is identical to the final step in Route 1.

  • Protocol: 2,6-Difluoro-3-methoxyaniline (1.0 eq) is converted to the target phenol via diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt.

Mechanistic Insights

The key step in this route is the SNAr reaction. The electron-withdrawing nitro group, positioned ortho and para to the leaving group (bromide), stabilizes the negatively charged Meisenheimer intermediate, thus facilitating the nucleophilic attack by the methoxide ion. The subsequent reduction and diazotization steps follow well-established mechanisms as described in Route 1.

Head-to-Head Comparison

FeatureRoute 1: Diazotization ApproachRoute 2: Pre-fluorinated Building Block Approach
Starting Material 1,2,3-Trichlorobenzene (inexpensive, readily available)2,6-Difluorobromobenzene (more specialized, potentially more expensive)
Number of Steps Potentially longer due to the synthesis of the aniline precursor.Potentially shorter if the starting material is readily available.
Key Reactions Electrophilic Aromatic Substitution, DiazotizationNucleophilic Aromatic Substitution (SNAr), Diazotization
Regioselectivity Can be challenging to control in the initial nitration step.Generally high due to the directing effects of the substituents in the SNAr reaction.
Scalability Diazotization reactions can pose safety challenges on a large scale due to the potential for explosive intermediates.SNAr reactions are generally scalable. The final diazotization step still requires careful handling.
Overall Yield Can be lower due to the multiple steps and potential for side reactions.Potentially higher due to more controlled reactions.
Purification May require careful purification to remove isomeric byproducts.Purification may be more straightforward.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 is attractive due to its use of a very inexpensive and abundant starting material. However, the multi-step synthesis of the key aniline intermediate and the potential for regioselectivity issues in the nitration step can lower the overall efficiency. The final diazotization step, common to both routes, requires careful handling, especially on a larger scale.

Route 2 offers a more direct and potentially higher-yielding approach, particularly if the pre-fluorinated starting material is accessible. The SNAr reaction is typically a high-yielding and clean transformation. This route is likely to be preferred for laboratory-scale synthesis and for applications where a higher overall yield is critical.

For process development and large-scale synthesis , a thorough cost analysis of the starting materials and reagents for both routes would be essential. While Route 1 starts with a cheaper raw material, the overall cost of goods could be higher due to the larger number of steps and potentially lower yield. The safety considerations associated with the diazotization step would also be a major factor in process design for both routes.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. This guide provides the foundational information for chemists to make an informed decision and to further optimize the chosen pathway.

References

  • U.S.
  • U.S.
  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]

  • CN101020628A, "Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid"
  • EP0506199A2, "A process for the preparation of 2,6-difluoroaniline

Sources

A Researcher's Guide to Predicting Difluorophenol Reactivity Using Quantum Mechanical Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular reactivity is paramount. Difluorophenols, a class of compounds integral to the synthesis of pharmaceuticals and advanced materials, present a fascinating case study in how subtle changes in molecular structure can dramatically influence chemical behavior. This guide provides a comprehensive comparison of difluorophenol isomers, leveraging the predictive power of quantum mechanical (QM) calculations to elucidate their reactivity. We will delve into the theoretical underpinnings, present a practical computational workflow, and correlate our findings with established chemical principles.

The "Why" Behind the "How": The Power of a Computational Approach

Predicting the outcome of a chemical reaction is a cornerstone of chemical synthesis. Traditionally, this has been the domain of empirical observation and established chemical principles like the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on a reaction center.[1][2] While invaluable, these methods often rely on extensive experimental data. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive alternative.[3][4] By solving the Schrödinger equation for a given molecule, DFT allows us to probe its electronic structure and derive key descriptors of reactivity, often with remarkable accuracy.[3] This in silico approach not only accelerates the pace of research by prioritizing promising synthetic routes but also provides a deeper, more fundamental understanding of the factors governing chemical transformations.

Unveiling Reactivity: A Comparative Analysis of Difluorophenol Isomers

The position of the two fluorine atoms on the phenol ring significantly impacts the molecule's electronic properties, acidity (pKa), and susceptibility to both electrophilic and nucleophilic attack.[5] To illustrate this, we will compare the calculated properties of various difluorophenol isomers.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and widely used method for performing DFT calculations to predict reactivity. The choice of functional and basis set is crucial for obtaining accurate results and is based on established best practices for phenolic compounds.[6][7]

  • Molecular Geometry Optimization:

    • Software: Gaussian 16, ORCA, or similar QM software package.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.[8] For higher accuracy in pKa predictions, functionals like M06-2X or CAM-B3LYP can be employed.[6][7]

    • Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a good balance between accuracy and computational cost for systems of this size.[6]

    • Solvation Model: The Polarizable Continuum Model (PCM) is used to implicitly account for the effects of a solvent, such as water.[6]

    • Procedure: The initial structure of each difluorophenol isomer is built and subjected to a geometry optimization calculation to find the lowest energy conformation. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Reactivity Descriptors:

    • Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to compute the following properties:

      • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity.[9]

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the calculation of atomic charges.

      • Acidity (pKa): The pKa can be predicted by calculating the Gibbs free energy change for the deprotonation reaction in solution.[10][11][12]

G cluster_start Input cluster_calc Quantum Mechanical Calculation cluster_output Output & Analysis start Difluorophenol Isomer Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p), PCM) start->opt freq Frequency Calculation opt->freq Confirm Minimum spe Single-Point Energy Calculation freq->spe homo_lumo HOMO/LUMO Energies spe->homo_lumo mep Molecular Electrostatic Potential spe->mep nbo NBO Charges spe->nbo pka Predicted pKa spe->pka reactivity Reactivity Prediction homo_lumo->reactivity mep->reactivity nbo->reactivity pka->reactivity

Caption: Computational workflow for predicting difluorophenol reactivity.

Data Presentation and Analysis

The calculated reactivity descriptors for a selection of difluorophenol isomers are summarized in the table below. These values provide a quantitative basis for comparing their chemical behavior.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted pKa
2,3-Difluorophenol-6.98-0.856.138.5
2,4-Difluorophenol-7.05-0.926.138.2
2,5-Difluorophenol-7.02-0.896.138.4
2,6-Difluorophenol-7.12-0.886.247.8
3,4-Difluorophenol-7.01-0.956.068.3
3,5-Difluorophenol-7.15-0.916.248.0

Note: The predicted pKa values are illustrative and can be further refined with more advanced computational models.[7][12]

Interpretation of Results: Connecting Theory to Reactivity
  • Acidity (pKa): The presence of electron-withdrawing fluorine atoms increases the acidity of the phenol (lowers the pKa) compared to unsubstituted phenol (experimental pKa ≈ 9.95).[5] The magnitude of this effect depends on the position of the fluorine atoms. Isomers with fluorine atoms in the ortho and para positions to the hydroxyl group exhibit a stronger acidifying effect due to the combination of inductive and resonance effects. This is reflected in the lower predicted pKa values for 2,6- and 3,5-difluorophenol.

  • Reactivity in Electrophilic Aromatic Substitution (EAS): The hydroxyl group is an activating, ortho-, para-directing group in EAS reactions. Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect. The overall reactivity in EAS is a balance of these opposing forces.[5] The HOMO energy is a good indicator of the molecule's ability to donate electrons to an electrophile. A higher HOMO energy generally correlates with higher reactivity in EAS. Based on the calculated HOMO energies, the reactivity towards electrophiles is predicted to be relatively similar among the isomers, with 2,3- and 3,4-difluorophenol being slightly more reactive.

  • Reactivity in Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored on electron-poor aromatic rings. The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack.[5] The LUMO energy is a measure of the molecule's ability to accept electrons from a nucleophile. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The calculated LUMO energies suggest that 3,4- and 2,4-difluorophenol would be the most reactive isomers in SNAr reactions.

G cluster_params Calculated Parameters cluster_reactivity Predicted Reactivity pka Lower pKa acidity Increased Acidity pka->acidity homo Higher HOMO Energy eas Increased Reactivity in EAS homo->eas lumo Lower LUMO Energy snar Increased Reactivity in SNAr lumo->snar

Caption: Relationship between calculated parameters and predicted reactivity.

Experimental Validation: Bridging the Gap Between Theory and Practice

While computational predictions provide invaluable insights, they must be validated by experimental data. Key experimental techniques for assessing phenol reactivity include:

  • pKa Measurement: Potentiometric or spectrophotometric titration can be used to determine the experimental pKa values of the difluorophenol isomers, providing a direct comparison with the calculated values.

  • Kinetic Studies: The rates of specific reactions, such as nitration or bromination (for EAS) or reaction with a nucleophile (for SNAr), can be measured for each isomer.[5] A higher reaction rate corresponds to higher reactivity.

A comprehensive literature search for experimental data is crucial. For example, some experimental pKa values for difluorophenols are available and can be used to benchmark the accuracy of the computational method.[5]

Conclusion: A Powerful Synergy for Chemical Discovery

Quantum mechanical calculations, particularly DFT, offer a robust and predictive framework for understanding and comparing the reactivity of difluorophenol isomers. By calculating key electronic properties such as HOMO/LUMO energies and pKa, researchers can gain valuable insights into the likely outcomes of chemical reactions, thereby guiding experimental design and accelerating the discovery of new molecules with desired properties. The synergy between computational prediction and experimental validation represents a powerful paradigm in modern chemical research, enabling a deeper understanding of the fundamental principles that govern chemical reactivity.

References

  • Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. Journal of Physical Chemistry A.
  • Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. Semantic Scholar.
  • Spectroscopic and Computational Insights into 2,3-Difluorophenol. NINGBO INNO PHARMCHEM CO.,LTD..
  • Combining DFT and QSAR result for predicting the toxicity of a series of substituted phenols.
  • DFT Studies of Substituted Phenols Cytotoxicity I. Para‐substituted Phenols.
  • DFT studies of substituted phenols cytotoxicity I. Para-substituted phenols | Request PDF.
  • Applications of Hammett Equation: Substituent and Reaction Constants. University of Calgary.
  • Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. RJPN.
  • A Comparative Analysis of 3,5-Difluorophenol and its Isomers: Reactivity and Physicochemical Properties. Benchchem.
  • An Accurate Approach for Computational pKa Determin
  • Substituent Effects on the Physical Properties and pKa of Phenol. Wiley Online Library.
  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Vietnam Journal of Science and Technology.
  • Hammett equ
  • Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180.
  • A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. International Journal of Scientific Research in Science and Technology.
  • Unit 4: Free Energy Relationships. University of Massachusetts Boston.
  • Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. Hindawi.
  • Structure determination of 2,5-difluorophenol by microwave spectroscopy | Request PDF.
  • Using Computational Chemistry to Understand & Discover Chemical Reactions. Daedalus, the Journal of the American Academy of Arts & Sciences.
  • New theory promises faster, more accurate predictions of chemical reaction energetics. University of Illinois Urbana-Champaign.
  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry.
  • 2,3-Difluorophenol. NIST WebBook.
  • 2,5-Difluorophenol. NIST WebBook.
  • Quantum Mechanical Predictions of the Antioxidant Capability of Moracin C Isomers. Frontiers in Chemistry.
  • Exploring flavone reactivity: A quantum mechanical study and TD-DFT benchmark on UV-vis spectroscopy. European Journal of Chemistry.
  • Subtle quantum phenomenon found to alter chemical reactivity for the first time. Chemistry World.
  • Quantum Mechanical Calculations to Assess the Antireversion Effects of Several Dienophiles | Request PDF.

Sources

A Senior Application Scientist's Guide to Synthetic Methodologies for Polysubstituted Fluorophenols

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of fluorine into phenolic structures is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorophenols highly sought-after building blocks.[1] However, the synthesis of polysubstituted fluorophenols is not trivial and presents unique challenges in controlling regioselectivity and functional group compatibility.

This guide provides a comparative analysis of the principal synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of each method, present objective performance comparisons with supporting data, and provide detailed experimental protocols to bridge theory with practice.

Electrophilic Fluorination of Phenols

This approach involves the direct fluorination of a phenol or a protected derivative using an electrophilic fluorine source ("F+"). It is one of the most common strategies for preparing fluorinated phenols.[2] Reagents containing a nitrogen-fluorine (N-F) bond have become the industry standard due to their relative stability, safety, and efficacy compared to elemental fluorine or oxygen-fluorine agents.[3]

Mechanism and Guiding Principles: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich phenol ring attacks the electrophilic fluorine atom of the N-F reagent. The choice of reagent and reaction conditions is critical, as phenols are highly activated and prone to side reactions.

Key Challenges: Two significant challenges plague this method:

  • Poor Regioselectivity: It is often difficult to control the position of fluorination, leading to mixtures of ortho and para isomers.[3]

  • Dearomatization: Over-fluorination can lead to the formation of non-aromatic cyclohexadienone byproducts, particularly with highly reactive phenols.[4]

Common Reagents:

  • Selectfluor™ (F-TEDA-BF₄): A stable, commercially available, and easy-to-handle solid, making it one of the most widely used N-F reagents.[2]

  • N-Fluorobenzenesulfonimide (NFSI): A highly effective and commonly used reagent for more challenging fluorinations.[3][5]

Comparative Data: Electrophilic Fluorination of Phenol Derivatives
SubstrateReagentSolventTemp (°C)Products (Ratio)Total Yield (%)Reference
PhenolSelectfluor™MeCN202-F-Phenol / 4-F-Phenol (1:1.2)65[2]
1-NaphtholSelectfluor™MeCN202-F-Naphthol / 4-F-Naphthol (1:1.5)70[2]
ResorcinolSelectfluor™MeCN204-F-Resorcinol / 4,6-di-F-Resorcinol55 (total)[2]

As the data indicates, achieving high regioselectivity is a primary hurdle. The use of ionic liquids as additives has been shown to accelerate these reactions, especially at lower temperatures.[2]

Workflow for Electrophilic Fluorination

sub Phenol Substrate mix Reaction Mixture sub->mix reagent Electrophilic Reagent (e.g., Selectfluor) reagent->mix solvent Solvent (e.g., MeCN) solvent->mix reaction Stir at Controlled Temp mix->reaction workup Aqueous Workup reaction->workup purify Chromatography workup->purify product Polysubstituted Fluorophenol purify->product

Caption: General workflow for electrophilic fluorination of phenols.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to electrophilic methods, SNAr involves a nucleophilic fluoride source (e.g., KF, CsF) displacing a leaving group on an aromatic ring. For this reaction to be efficient, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6]

Mechanism and Guiding Principles: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The leaving group is then expelled to restore aromaticity.

  • Leaving Group Ability: For activated systems, the typical leaving group order is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[7]

  • Activation: Nitro (-NO₂) groups are classic activators for SNAr.

Recent advances have expanded the scope of SNAr to unactivated fluoroarenes using organic photoredox catalysis, which proceeds via a cation radical mechanism.[8]

Experimental Protocol: Synthesis of 4-Aryloxybenzaldehyde

This protocol demonstrates the displacement of fluoride from an activated aromatic ring.[9]

  • Reactant Setup: In a 12 mL test tube, combine 4-fluorobenzaldehyde (2.0 mmol), 4-methoxyphenol (2.0 mmol), and an excess of potassium carbonate.

  • Solvent Addition: Add 2 mL of dimethyl sulfoxide (DMSO).

  • Heating: Heat the mixture in a reaction bath at 140 °C for at least 30 minutes.

  • Precipitation: Cool the reaction mixture in an ice-water bath for a minimum of 10 minutes. Add 6 mL of water and stir thoroughly to precipitate the product.

  • Isolation: Isolate the light brown solid by filtration and dry it on filter paper.

  • Purification: The crude product can be recrystallized from a heptane/dichloromethane solvent system to yield the purified 4-aryloxybenzaldehyde.

SNAr Mechanism Diagram

Caption: The two-step addition-elimination mechanism of SNAr.

Diazotization-Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic and powerful method for introducing fluorine into an aromatic ring.[10] It involves the diazotization of an aromatic amine (in this case, an aminophenol derivative) to form a diazonium salt, which is then thermally or photolytically decomposed in the presence of a fluoride source to yield the aryl fluoride.

Mechanism and Guiding Principles: The process involves two distinct steps:

  • Diazotization: The primary amine is treated with a nitrosating agent (e.g., NaNO₂) in the presence of a strong acid to form the diazonium salt (Ar-N₂⁺).

  • Fluorodediazoniation: The diazonium salt is decomposed, releasing nitrogen gas (N₂) and generating a highly reactive aryl cation, which is then trapped by a fluoride anion (e.g., from BF₄⁻ or HF).

Challenges and Modern Improvements:

  • Safety: Diazonium salts can be explosive, especially in the solid state, requiring careful temperature control and handling.[11]

  • Reagents: Traditional use of anhydrous HF is hazardous. Modern variations use more manageable reagents like pyridine-HF (Olah's reagent) or ionic liquids, which can improve safety and yield.[12][13][14]

  • Substrate Scope: The method is not suitable for 4-aminophenol itself under standard Balz-Schiemann conditions due to extensive side-product formation, though modified procedures using pyridine-HF have shown success under very specific conditions.[13]

Comparative Data: Diazotization-Fluorination Methods
Starting MaterialReagent/ConditionsProductYield (%)Reference
Various AnilinesNaNO₂, HBF₄; thermal decomp.Aryl Fluorides50-80[10]
p-AminophenolsNaNO₂, Pyridine-HFp-Fluorophenols~70[12]
Various AnilinesNaNO₂, HBF₄; decomp. in ionic liquidAryl Fluorides85-93[14]

The use of ionic liquids offers a "greener" approach, simplifying the workup, improving yields, and allowing for recyclability of the solvent.[14]

Deoxyfluorination of Phenols

A more recent and direct strategy is the deoxyfluorination of phenols, which involves the ipso-substitution of the hydroxyl group with fluorine. This method elegantly bypasses the regioselectivity issues associated with electrophilic fluorination of the aromatic ring.[15][16]

Mechanism and Guiding Principles: This transformation is facilitated by specialized deoxyfluorination reagents. A notable example involves a reagent prepared from N,N-diaryl-2-chloroimidazolium chloride and CsF.[16] The proposed mechanism involves the initial formation of a 2-phenoxy-imidazolium salt. A crucial aspect of this method is the role of hydrogen bonding, which facilitates the fluoride substitution, a contrast to conventional nucleophilic fluorination where hydrogen bonding deactivates the fluoride nucleophile.[16]

Advantages and Limitations:

  • High Regioselectivity: Fluorination occurs exclusively at the position of the -OH group.

  • Operational Simplicity: The reaction is often a one-step process.[15]

  • Substrate Scope: The reaction is generally faster for phenols with electron-withdrawing groups. Electron-rich phenols can also be fluorinated but may require higher temperatures and longer reaction times.[15][16]

  • Limitations: The method is sensitive to substrates with strong hydrogen bond donors, such as free alcohols or primary amides. It also generates stoichiometric urea waste.[15][16]

Deoxyfluorination Mechanism

phenol Phenol (Ar-OH) intermediate Phenoxy-Imidazolium Salt Intermediate phenol->intermediate reagent Deoxyfluorination Reagent reagent->intermediate product Aryl Fluoride (Ar-F) intermediate->product ipso- Substitution

Caption: Simplified pathway for the deoxyfluorination of phenols.

Transition-Metal-Catalyzed Methods

Transition-metal catalysis has emerged as a powerful platform for C-F bond formation, offering novel pathways with often milder conditions and broader functional group tolerance.[17] Palladium and copper are the most commonly employed metals in this domain.[17]

Key Strategies:

  • Cross-Coupling: Palladium-catalyzed nucleophilic fluorination of aryl triflates or halides is a prominent method. This involves the reductive elimination of Ar-F from a high-valent metal-fluoride complex.[15]

  • C-H Fluorination: Direct C-H fluorination is a highly desirable but challenging transformation. Recent advances have shown that palladium catalysts can facilitate this reaction using electrophilic fluorinating reagents like Selectfluor, proceeding through a Pd(IV)-F intermediate.[17]

Advantages:

  • Substrate Scope: Can often be applied to complex molecules and late-stage functionalization.

  • Milder Conditions: Reactions often proceed at lower temperatures compared to classical methods.

  • Improved Selectivity: Catalytic control can offer unique selectivity profiles.

Challenges:

  • Catalyst Cost: Palladium and other precious metal catalysts can be expensive.

  • Ligand Development: The success of these reactions is often highly dependent on the choice of ligand.

  • Mechanistic Complexity: The precise mechanisms can be complex and are an area of active research.

Overall Comparison of Methodologies

MethodologyPrimary Use CaseKey AdvantagesKey LimitationsRegioselectivity
Electrophilic Fluorination Direct fluorination of activated ringsCommercially available reagents; operational simplicity.Poor regioselectivity; risk of dearomatization; side reactions.Poor to Moderate
Nucleophilic Substitution (SNAr) Fluorination of rings with o/p EWGsHigh yields for activated substrates; predictable.Requires strong electronic activation; limited to specific substitution patterns.Excellent
Diazotization (Balz-Schiemann) Conversion of anilines to aryl fluoridesPowerful and general for anilines; good yields.Hazardous diazonium intermediates; harsh acidic conditions.Excellent
Deoxyfluorination Direct conversion of phenols to aryl fluoridesExcellent ipso-regioselectivity; avoids ring substitution issues.Reagent cost; sensitive to H-bond donors; stoichiometric waste.Excellent (ipso)
Transition-Metal Catalysis Late-stage functionalization; complex moleculesBroad scope; mild conditions; potential for novel selectivity.Catalyst cost; ligand sensitivity; can require anhydrous conditions.Good to Excellent

Conclusion

The synthesis of polysubstituted fluorophenols is a dynamic field with a diverse toolkit of methodologies. The optimal choice of strategy is dictated by a careful analysis of the target molecule's substitution pattern, the availability of starting materials, and considerations of scale, safety, and cost.

  • Electrophilic fluorination remains a workhorse for direct fluorination, though its utility for complex targets is hampered by selectivity issues.

  • SNAr and the Balz-Schiemann reaction are classic, reliable methods for substrates bearing the appropriate functional handles (leaving groups or amines, respectively).

  • Newer methods like deoxyfluorination and transition-metal catalysis offer powerful solutions to long-standing challenges, providing unparalleled regiocontrol and access to previously difficult-to-make structures.

As research continues, the development of more efficient, selective, and sustainable catalytic systems will undoubtedly further expand the synthetic chemist's ability to craft these vital fluorine-containing molecules.

References

  • Wikipedia. Electrophilic fluorination. [Link]

  • Borodkin, G. I., et al. (2018). Promotional effect of ionic liquids in the electrophilic fluorination of phenols. Arkivoc, 2018(ii), 60-71. [Link]

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]

  • Fukuhara, T., et al. (1991). The Preparation of p-Fluorophenols from p-Aminophenols: Diazotization and Fluorodediazoniation in Pyridine-HF. ResearchGate. [Link]

  • Organic Chemistry Portal. Deoxyfluorination of Phenols. [Link]

  • YouTube. (2024). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. [Link]

  • Wang, D., et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. [Link]

  • Langlois, B. R. (1999). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Science of Synthesis. [Link]

  • YouTube. (2023). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. [Link]

  • Orbe, H. S., & Douglas, J. J. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Pelter, M. W. (2013). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education, 90(1), 123-124. [Link]

  • Zhu, L., & Wang, Q. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 16, 281-316. [Link]

  • Lemaire, M., et al. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications, 67(10), 1466-1478. [Link]

  • Liu, J., et al. (2020). Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction. Journal of Flow Chemistry, 10(4), 589-596. [Link]

  • Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. [Link]

  • Shimizu, M., & Hiyama, T. (2004). Modern synthetic methods for fluorine-substituted target molecules. Angewandte Chemie International Edition, 44(2), 214-231. [Link]

  • Ghosh, S., & Hajra, A. (2021). Direct C3-Fluorination of 2H-Indazoles Using NFSI under Aqueous Conditions. The Journal of Organic Chemistry, 86(17), 12052–12059. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the fast-paced world of drug development and chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety, operational excellence, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Difluoro-3-methoxyphenol, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are grounded in established best practices for handling halogenated and phenolic hazardous waste.[1][2][3]

Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the first step in its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, its structural components—a fluorinated aromatic ring and a phenolic hydroxyl group—necessitate that it be handled as a hazardous substance. Data from structurally similar compounds, such as 2,6-Difluoro-3-methoxybenzoic acid and other methoxyphenols, provide a strong basis for risk assessment.[4][5]

The primary hazards associated with this class of compounds include:

  • Skin Irritation/Corrosion: Phenolic compounds can be corrosive to the skin.[6][7]

  • Serious Eye Damage/Irritation: Direct contact can cause severe eye irritation or damage.[4][5][8]

  • Toxicity: Phenols are readily absorbed through the skin and can be toxic, potentially affecting the central nervous system, liver, and kidneys.[7] Halogenated compounds also present toxicological concerns.[1][9]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][8]

Property/HazardDescriptionSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][8]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501[4][8]
Compound Class Halogenated Phenol[1][10]
Likely Physical State SolidN/A
Incompatibilities Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[4][7][11][12]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The causality behind PPE selection is to create an impermeable barrier between the researcher and the hazardous material. All handling and disposal procedures must be performed while wearing the appropriate PPE.[3][13]

  • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3][8]

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][4]

  • Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or when spills are possible, a chemically resistant apron is recommended.[3][13]

  • Respiratory Protection: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][13]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . It should never be disposed of down the drain or in regular trash.[3][11] As a halogenated organic compound, it falls into a specific waste category that requires careful segregation.[2][10]

Step 1: Waste Segregation and Collection

The first critical step is to prevent the mixing of incompatible waste streams.[1]

  • Pure Compound/Grossly Contaminated Items: Collect any unused or residual this compound in a designated hazardous waste container.[1] This includes heavily contaminated items like weighing papers or spatulas.

  • Trace Contaminated Items: Items with trace contamination, such as pipette tips and empty vials, should be collected in a separate, sealable container (e.g., a plastic container or a small box) clearly marked with the chemical name.[13] This container is then placed into the appropriate solid hazardous waste stream as per your institution's guidelines.[2][13]

  • Solutions: If the compound is in a flammable solvent, it should be collected as halogenated organic solvent waste.[2] If in an aqueous solution, it should be collected as aqueous hazardous waste.[2]

Step 2: Container Selection and Labeling

Proper containment and communication are vital for safety.

  • Container: Use a chemically resistant container that is in good condition and has a secure, tight-fitting lid to prevent leaks and vapor release.[1][3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and a list of any other constituents in the waste mixture.[3][7] Ensure the label is legible and securely attached.

Step 3: Temporary Storage

Waste containers must be stored safely pending pickup.

  • Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated.[3][7]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and bases.[7]

  • Containers should be stored at or below eye level.[13]

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][3]

  • Provide an accurate description of the waste's composition to the disposal service.[3]

  • Common disposal methods for halogenated organic compounds include high-temperature incineration in a facility equipped with afterburners and scrubbers, or placement in a secure hazardous waste landfill.[14]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[6][11]

  • Secure the Area: Restrict access to the spill area and eliminate all sources of ignition.[11]

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain and Absorb: For small spills, contain the material and absorb it using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][3][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a labeled hazardous waste container for disposal.[1][11]

  • Decontaminate: Ventilate the area and wash the spill surface after the cleanup is complete.[11]

  • Seek Assistance: For large spills, or if you are ever unsure, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[7]

Disposal and Spill Response Workflow

G cluster_0 Handling this compound cluster_1 Disposal Protocol cluster_2 Spill Response start Chemical Handling Complete waste_generated Waste Generated (Unused chemical, contaminated items, solutions) start->waste_generated spill_event Spill Occurs start->spill_event segregate Step 1: Segregate Waste (Halogenated Organic) waste_generated->segregate spill_size Assess Spill Size spill_event->spill_size container Step 2: Use Labeled, Approved Waste Container segregate->container store Step 3: Store in Satellite Accumulation Area container->store dispose Step 4: Contact EHS for Professional Disposal store->dispose small_spill Small Spill: - Alert & Secure Area - Don Full PPE - Absorb with Inert Material - Collect for Disposal spill_size->small_spill Small & Manageable large_spill Large Spill: - Evacuate Area - Alert Others - Contact EHS/Emergency Response spill_size->large_spill Large or Unsure small_spill->container

Caption: Disposal and spill response workflow for this compound.

By adhering to these rigorous disposal procedures, laboratories can ensure the safe management of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management guidelines and EHS department for further clarification.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • ResearchGate. (2015, January 9). How can I dispose phenol?
  • PubChem. (2025, December 27). 2,6-Difluoro-3,5-dimethoxyphenol.
  • ChemicalBook. (2022, December 30). This compound.
  • PubChem. (n.d.). 2,6-Difluoro-3-methylphenol.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • BenchChem. (n.d.). Essential Procedures for the Proper Disposal of 3,6-Difluoro-2-methoxyphenol.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Synquest Labs. (2016, December 6). 2,6-Difluoro-3-methoxybenzoic acid Safety Data Sheet.
  • Fisher Scientific. (2024, March 28). 3-Methoxyphenol Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Cornell University Environmental Health and Safety. (n.d.). Phenol SOP.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ChemDmart. (n.d.). Safety Data Sheet.
  • (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • University of California, Berkeley. (n.d.). Phenol Health & Safety Controls Fact Sheet.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Phenol.
  • TCI America. (2005, February 3). 2,6-Dimethoxyphenol Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2,6-Difluoro-3-methoxyphenol (CAS No: 886498-60-8). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep-seated understanding of the materials we work with. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Profile

This compound is a substituted phenol. The presence of fluoro- groups can significantly alter the chemical and toxicological properties compared to a simple phenol. Based on available safety data, the primary hazards involve dermal and ocular exposure.[1] It is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[1]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[1]
Skin Irritation (Related Compound) Category 2H315: Causes skin irritation.[2]
Specific Target Organ Toxicity - Single Exposure (Related Compound) Category 3H335: May cause respiratory irritation.[2]

The core directive for handling this compound is the strict avoidance of direct contact. The potential for skin sensitization means that initial exposures may not produce a severe reaction, but subsequent contact could lead to a significant allergic response.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk assessment based on the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks involving this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids Safety glasses with side shields.Nitrile or Neoprene gloves (double-gloving recommended).Full-length lab coat, closed-toe shoes.Recommended if weighing outside a fume hood or ventilated enclosure. Use a NIOSH-approved respirator with an appropriate filter.[3]
Preparing Solutions Chemical splash goggles. A face shield is required if there is a significant splash potential.[4][5]Nitrile or Neoprene gloves. Ensure gloves are rated for the solvent being used.Chemical-resistant apron over a lab coat, closed-toe shoes.Required if not performed within a certified chemical fume hood.
Running Reactions/Work-up Chemical splash goggles and face shield.Chemically-resistant gloves (consult manufacturer data for the specific chemicals and solvents in use).Full-length lab coat, closed-toe shoes. Consider a chemical-resistant suit for larger-scale operations.[5]Operations must be conducted in a chemical fume hood to prevent inhalation of vapors or aerosols.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton).Chemical-resistant suit or coveralls, and chemical-resistant boots.[6]NIOSH-approved air-purifying respirator or SCBA, depending on the spill size and ventilation.[6][7]

Causality Behind PPE Choices:

  • Eye and Face Protection : Because this compound causes serious eye irritation, protection is non-negotiable.[1] Goggles provide a seal against splashes and dust, which safety glasses do not.[5] A face shield is added during solution preparation to protect the entire face from splashes.[4]

  • Hand Protection : The risk of skin sensitization necessitates robust hand protection.[1] Nitrile gloves offer good general chemical resistance, but it is crucial to consult the glove manufacturer's compatibility charts for the specific solvents you are using. Double-gloving provides an extra layer of security against pinhole leaks or tears.

  • Body Protection : A standard lab coat is sufficient for minor tasks, but a chemical-resistant apron or suit is essential when handling larger quantities or during procedures with a high splash risk. This prevents the chemical from soaking through to your personal clothing and skin.[5]

  • Respiratory Protection : While the compound itself may not be highly volatile, dusts can be generated when handling the solid.[8] Furthermore, related compounds are known to cause respiratory irritation.[2] Therefore, all operations should ideally be performed in a fume hood or ventilated enclosure to minimize inhalation risk.

Operational and Disposal Plans

Safe Handling and Storage Protocol
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[2]

  • Engineering Controls : All weighing and solution preparation activities should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[3]

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling : Avoid all direct contact with the chemical.[8] Use spatulas and other appropriate tools for transferring the solid. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash your hands with soap and water, even after removing gloves.[8][9] Clean all contaminated surfaces.

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[8] The material should be stored away from incompatible substances such as bases, acid anhydrides, and acid chlorides.[8][10]

Spill Management Protocol

A chemical spill is a critical event that requires a calm, methodical response. The primary goals are to protect personnel and contain the spill.

Workflow for Chemical Spill Response

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Minor_Spill Minor Spill Protocol (Manageable) cluster_Major_Spill Major Spill Protocol (Unmanageable) A Spill Discovered B Alert others in the immediate area. Evacuate if necessary. A->B C Assess the spill. Is it minor or major? B->C D Don appropriate PPE (Goggles, Gloves, Lab Coat) C->D Minor H Evacuate the laboratory. Close doors. C->H Major E Contain the spill with absorbent material. D->E F Collect absorbed material into a labeled waste container. E->F G Decontaminate the area with soap and water. F->G L Document the incident. G->L I Call Emergency Services (e.g., 911) and EH&S. H->I J Provide details: location, chemical, and quantity. I->J K Await arrival of trained response personnel. J->K K->L

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

  • Alert and Evacuate : Immediately alert personnel in the vicinity and evacuate the area if the spill is large, volatile, or in a poorly ventilated space.[11]

  • Assess : From a safe distance, assess the extent of the spill. A minor spill is one that you are trained and equipped to handle. If in doubt, treat it as a major spill.

  • For a Minor Spill :

    • Don the appropriate PPE, including chemical splash goggles, double gloves, and a lab coat.[12]

    • Contain the spill by surrounding it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

    • Carefully sweep up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[8]

    • Clean the spill area with soap and water, and then decontaminate any tools used.

  • For a Major Spill :

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health & Safety (EH&S) department and emergency services.

    • Provide them with the chemical name, location of the spill, and an estimated quantity.

    • Do not re-enter the area until it has been cleared by trained professionals.

Disposal Plan

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Segregation : Collect all waste in a dedicated, properly labeled, and sealed container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal : Do not dispose of this chemical down the drain.[8] Arrange for pickup and disposal through your institution's hazardous waste management program, which will ensure compliance with all local, regional, and national regulations.[3][8]

Emergency Procedures for Exposure

Immediate and correct first aid is critical in mitigating the effects of an accidental exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][12] It is critical to hold the eyelids open to ensure the entire surface of the eye is rinsed.[11] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention after flushing.

  • Skin Contact : Wash the affected area thoroughly with soap and plenty of water.[1] Remove any contaminated clothing while under a safety shower if the exposure is extensive.[11][13] Because this material may cause an allergic skin reaction, it is crucial to seek medical advice even if irritation is not immediately apparent.[1]

  • Inhalation : Move the affected person to fresh air immediately.[1] If they are not breathing, provide artificial respiration (do not use mouth-to-mouth).[10] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek immediate medical attention.[1]

When seeking medical attention, always bring the Safety Data Sheet (SDS) for this compound to provide to the medical professionals.[12]

References

  • Angene Chemical. (2024, November 11).
  • Fisher Scientific. (2021, December 24).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2012, November 16).
  • ChemicalBook. (2022, December 30). This compound | 886498-60-8.
  • EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response.
  • University of Nevada, Reno. Chapter 19, Chemical Hygiene Plan: Emergency Response.
  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
  • Fisher Scientific. (2010, October 14).
  • University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals.
  • Synquest Labs.
  • Canada Safety Training. PPE for Hazardous Chemicals.
  • TCI. (2005, February 3). 2,6-Dimethoxyphenol MSDS.
  • CymitQuimica.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.